molecular formula C9H11NO B1176013 dynactin CAS No. 144198-36-7

dynactin

カタログ番号: B1176013
CAS番号: 144198-36-7
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dynactin is a multisubunit protein complex that acts as an essential co-factor for the microtubule motor protein cytoplasmic dynein-1 . This approximately 1.2 MDa complex is built around a short filament of actin-related protein-1 (Arp1) and consists of 11 different polypeptides, including p150Glued, dynamitin (p50/DCTN2), and Arp11, with more than 20 individual polypeptide chains per complex . This compound is critical for most, if not all, types of cytoplasmic dynein activity in eukaryotes . It dramatically enhances the processivity of the dynein motor, enabling long-distance transport of cellular cargo along microtubules . Furthermore, this compound serves as a critical adaptor, physically linking the dynein motor to its diverse vesicular and organellar cargoes, such as organelles, vesicles, signaling endosomes, and the Golgi apparatus . The complex is vital for numerous cellular processes, including intracellular transport in highly polarized cells like neurons, mitotic spindle organization, chromosome segregation, and nuclear positioning . Research into this compound is paramount for understanding cellular logistics, and mutations in its subunits, particularly in the p150Glued (DCTN1) gene, are directly implicated in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Perry syndrome . This product is presented as a recombinant protein for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

特性

CAS番号

144198-36-7

分子式

C9H11NO

同義語

dynactin

製品の起源

United States

Foundational & Exploratory

The Dynactin Complex: A Linchpin in Dynein-Mediated Intracellular Transport

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dynactin complex is a multi-subunit protein assembly essential for the function of cytoplasmic dynein-1, the primary minus-end directed microtubule motor in eukaryotic cells. Acting as a crucial cofactor, this compound enhances dynein's processivity, links it to a diverse array of cellular cargoes, and participates in a multitude of cellular processes, including organelle transport, mitosis, and nuclear positioning. This technical guide provides a comprehensive overview of the this compound complex, detailing its structure, core functions, regulatory mechanisms, and its intricate interplay with cytoplasmic dynein. Furthermore, this document outlines key experimental protocols for studying the this compound complex and presents quantitative data to facilitate a deeper understanding of its mechanochemical properties. The critical role of this compound in cellular homeostasis and its implication in neurodegenerative diseases underscore its importance as a potential therapeutic target.

Core Functions of the this compound Complex

The primary and most well-characterized function of the this compound complex is its role as an essential cofactor for cytoplasmic dynein-1.[1] By itself, mammalian dynein is a non-processive motor, unable to move continuously along a microtubule for significant distances. The association with this compound, often stabilized by a cargo adaptor protein, transforms dynein into a highly processive motor capable of long-range transport.[2][3]

The core functions of the this compound complex can be summarized as follows:

  • Activation of Dynein Processivity: this compound dramatically enhances the ability of dynein to move processively along microtubules.[2] This is achieved by increasing the motor's attachment time to the microtubule, allowing it to take multiple steps before detaching.

  • Cargo Binding and Specificity: this compound acts as an adaptor, linking dynein to a wide variety of cellular cargoes, including vesicles, organelles, and kinetochores.[4][5] The diverse subunit composition of the this compound complex, particularly the pointed-end complex, is thought to contribute to cargo specificity.[4][5][6]

  • Microtubule Anchoring and Spindle Organization: this compound is involved in anchoring microtubules at the centrosome and plays a critical role in the organization of the mitotic spindle during cell division.[1]

  • Nuclear Positioning: The dynein-dynactin motor complex is essential for the proper positioning of the nucleus within the cell.[1]

Structure and Subunit Composition

The this compound complex is a large, approximately 1.2 MDa assembly composed of 23 subunits from 11 distinct proteins.[7] Its intricate structure can be broadly divided into three major domains: the Arp1 filament, the shoulder/sidearm, and the pointed-end complex.[1]

Table 1: Subunits of the Mammalian this compound Complex

DomainSubunitOther NamesStoichiometryKey Functions
Arp1 Filament Arp1 (ACTR1A)Centractin8Forms the core filament; interacts with the shoulder and pointed-end complexes.[1][7]
β-actin1Incorporated into the Arp1 filament.[7]
Capping Protein (CapZα/β)1:1Caps the barbed end of the Arp1 filament.[1]
Shoulder/Sidearm p150Glued (DCTN1)2Binds to dynein intermediate chain, microtubules, and the Arp1 filament; crucial for processivity.[1]
p50 (DCTN2)Dynamitin4Important for the structural integrity of the complex; overexpression disrupts this compound.[1][8]
p24 (DCTN3)2Component of the shoulder.[1]
Pointed-End Complex p62 (DCTN4)1Binds Arp11 and is involved in cargo binding.[1][4]
p27 (DCTN6)1Involved in cargo binding.[1][4]
p25 (DCTN5)1Involved in cargo binding.[1][4]
Arp11 (ACTR10)1Caps the pointed end of the Arp1 filament.[1][4]

Quantitative Analysis of this compound Function

The functional effects of this compound on dynein motility have been quantified through various in vitro and in vivo studies. These data provide critical insights into the mechanochemical properties of the dynein-dynactin motor complex.

Table 2: Quantitative Data on Dynein-Dynactin Interactions and Motility

ParameterConditionValueReference
Binding Affinity (Kd) DCTN1B isoform : Dynein2.3 nM[9]
DCTN1 CC1 fragment : Dynein2.0 nM[9]
Dynein IC : p150Glued~3.5 µM[1]
Dynein Motility Dynein alone (human, recombinant)Non-processive[2][3]
Dynein + this compound + BICD2NHighly processive[2][3]
Velocity Dynein (anterograde transport in neurons)3.47 ± 0.04 µm/s[10]
This compound (anterograde transport in neurons)1.78 ± 0.03 µm/s[10]
Stall Force Dynein-dynactin-BICD2N complex~4.0 pN[11]
Kinesin-1 (for comparison)5-7 pN[11]
Dynein (inward stalls in vivo)2-3 pN[11]

Signaling and Regulatory Pathways

The activity of the this compound complex is tightly regulated to ensure precise spatial and temporal control of dynein-mediated transport. This regulation occurs through interactions with cargo adaptors and is likely influenced by upstream signaling pathways and post-translational modifications.

One emerging area of regulation is ubiquitination. For instance, the trafficking of the transmembrane protein TMEPAI to the lysosome is dependent on its ubiquitination and subsequent interaction with the this compound complex, highlighting a role for the ubiquitin-proteasome system in cargo-specific transport mediated by dynein-dynactin.[12]

Ubiquitination-Dependent Cargo Trafficking via this compound cluster_cargo Cargo Protein cluster_modification Post-Translational Modification cluster_this compound This compound Complex cluster_motor Motor Complex cluster_destination Cellular Destination TMEPAI TMEPAI Ubiquitination Ubiquitination (by Nedd4 E3 Ligase) TMEPAI->Ubiquitination is modified by This compound This compound Ubiquitination->this compound promotes binding to Dynein Dynein This compound->Dynein recruits Lysosome Lysosome Dynein->Lysosome transports to

Caption: Ubiquitination of TMEPAI facilitates its binding to this compound and subsequent transport by dynein.

Key Experimental Protocols

The study of the this compound complex relies on a combination of biochemical, biophysical, and cell biological techniques. Below are outlines of key experimental protocols.

In Vitro Reconstitution of the Dynein-Dynactin-Cargo Adaptor Complex

This protocol allows for the controlled study of the motile properties of the dynein-dynactin complex in a minimal system.

Workflow for In Vitro Reconstitution and Motility Assay cluster_purification Protein Purification cluster_assembly Complex Assembly cluster_assay Motility Assay Dynein Purify Recombinant Dynein Complex Incubate Dynein, this compound, and Adaptor on Ice Dynein->Complex This compound Purify Endogenous This compound This compound->Complex Adaptor Purify Recombinant Cargo Adaptor (e.g., BICD2N) Adaptor->Complex AddComplex Add Assembled Complex and ATP Complex->AddComplex Immobilize Immobilize Polymerized, Fluorescently Labeled Microtubules on Coverslip Immobilize->AddComplex Visualize Visualize Motility using TIRF Microscopy AddComplex->Visualize

Caption: A streamlined workflow for reconstituting and visualizing dynein-dynactin motility in vitro.

Methodology:

  • Protein Purification:

    • Purify recombinant human dynein complex from insect cells using a baculovirus expression system.[2][3]

    • Purify endogenous this compound from a native source, such as pig brain, using established protocols.[13]

    • Purify recombinant cargo adaptor fragments (e.g., the N-terminus of BICD2) from a bacterial expression system.[2]

  • Complex Assembly:

    • Combine purified dynein, this compound, and cargo adaptor in a specific molar ratio (e.g., 1:1:10) in a suitable buffer (e.g., containing 30 mM HEPES pH 7.4, 50 mM K-acetate, 2 mM Mg-acetate, 1 mM EGTA, and 10% glycerol).

    • Incubate on ice for at least 30 minutes to allow for complex formation.

  • In Vitro Motility Assay:

    • Prepare a flow chamber by attaching a coverslip to a glass slide.

    • Immobilize polymerized, taxol-stabilized microtubules (optionally fluorescently labeled) to the coverslip surface.

    • Introduce the assembled dynein-dynactin-adaptor complex into the flow chamber.

    • Initiate motility by adding ATP-containing buffer.

    • Visualize the movement of fluorescently labeled complexes along the microtubules using Total Internal Reflection Fluorescence (TIRF) microscopy.

    • Analyze kymographs to determine velocity, run length, and processivity.[14]

Co-immunoprecipitation (Co-IP) to Identify this compound Interactors

Co-IP is a powerful technique to identify proteins that interact with the this compound complex in a cellular context.

Methodology:

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[9]

    • Incubate on ice with gentle agitation.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Pre-clearing (Optional but Recommended):

    • Incubate the cell lysate with protein A/G agarose/sepharose beads to reduce non-specific binding.[15]

    • Centrifuge and collect the pre-cleared supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody specific to a this compound subunit (e.g., anti-p150Glued) or a control IgG overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for an additional 1-4 hours to capture the antibody-antigen complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners.

    • For unbiased identification of novel interactors, perform mass spectrometry analysis of the eluted proteins.

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM has been instrumental in elucidating the high-resolution structure of the this compound complex and its interactions with dynein and cargo adaptors.

Methodology:

  • Sample Preparation:

    • Purify the this compound complex or the dynein-dynactin-adaptor complex to high homogeneity.[13][16]

    • For microtubule-bound structures, incubate the complex with polymerized microtubules in the presence of a non-hydrolyzable ATP analog (e.g., AMP-PNP) to stabilize the interaction.

  • Grid Preparation and Vitrification:

    • Apply a small volume of the purified sample to a cryo-EM grid (e.g., Quantifoil R2/2).

    • Blot the grid to create a thin film of the sample and rapidly plunge-freeze it in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot).

  • Data Collection:

    • Image the vitrified sample in a transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

    • Collect a large dataset of movie frames at various tilt angles.

  • Image Processing and 3D Reconstruction:

    • Perform motion correction and contrast transfer function (CTF) estimation on the raw movie frames.

    • Pick individual particles (this compound complexes) from the micrographs.

    • Perform 2D and 3D classification to sort particles into homogenous classes.

    • Generate a high-resolution 3D reconstruction of the this compound complex using software such as RELION.[13][16]

    • Build an atomic model into the resulting cryo-EM density map.

Conclusion

The this compound complex is a master regulator and essential partner of the cytoplasmic dynein-1 motor. Its intricate structure and dynamic interactions are fundamental to a vast array of cellular processes that depend on microtubule-based transport. The quantitative data and detailed experimental protocols presented in this guide provide a framework for researchers to further investigate the multifaceted functions of this critical molecular machine. A deeper understanding of the this compound complex will not only illuminate fundamental principles of cell biology but also pave the way for the development of novel therapeutic strategies for diseases linked to defects in intracellular transport, particularly neurodegenerative disorders.

References

The Dynactin Complex: A Technical Guide to Structure, Subunits, and Assembly

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dynactin complex is a large, 1.1 MDa multi-subunit protein assembly that is an essential cofactor for the cytoplasmic dynein-1 motor protein.[1][2][3] It is indispensable for a majority of dynein-driven processes in eukaryotic cells, including the long-range transport of organelles, vesicles, and mRNAs along microtubules.[4][5] this compound acts as a crucial modulator of dynein, enhancing its processivity and serving as a versatile adaptor to link the motor protein to its diverse array of cellular cargoes.[5][6] Mutations and dysregulation of the this compound complex are implicated in a variety of neurodegenerative diseases, making it a subject of intense study.[7]

This guide provides an in-depth overview of the intricate architecture of the this compound complex, its constituent subunits, the experimental methodologies used to elucidate its structure, and the logical pathways governing its assembly and function.

Overall Architecture of the this compound Complex

Visualized through cryo-electron microscopy (cryo-EM), the this compound complex reveals a distinct and elaborate structure composed of 23 subunits.[6][7] Its architecture can be broadly divided into three major structural domains: a central actin-like filament, a projecting sidearm/shoulder region, and a specialized pointed-end complex that is critical for cargo binding.[6] The entire assembly is approximately 37 nm in length and resembles a short filament with a laterally oriented arm.[6]

G cluster_filament Arp1 Minifilament Core cluster_shoulder Shoulder & Sidearm cluster_pec Pointed-End Complex (PEC) cluster_bec Barbed-End Cap Arp1 Arp1 (8 copies) b_actin β-actin (1 copy) CapZ CapZ (α/β heterodimer) Arp1->CapZ Caps (B75204) Barbed End p62 p62 / DCTN4 b_actin->p62 Binds p150 p150Glued / DCTN1 (2 copies) p150->p150 p50 p50 / DCTN2 (4 copies) p50->Arp1 Binds & Defines Length p24 p24 / DCTN3 (2 copies) Arp11 Arp11 / ACTR10 Arp11->b_actin Caps Pointed End p27 p27 / DCTN6 p25 p25 / DCTN5 p25->p25

Figure 1: Overall schematic of the this compound complex domains.

Subunit Composition and Stoichiometry

The this compound complex is composed of 12 different proteins, with a total of 23 subunits.[6][8] High-resolution cryo-EM and mass spectrometry have been instrumental in determining the precise stoichiometry of each component.[8]

Subunit Name(s)Gene NameMolecular Weight (kDa)StoichiometryLocation & Primary Function
p150Glued DCTN1~1502Shoulder/Sidearm: Forms the projecting arm; binds microtubules and the dynein intermediate chain (DIC).[6][9][10]
p50 / Dynamitin DCTN2~504Shoulder: Integral to shoulder structure; N-termini act as a "ruler" defining Arp1 filament length.[1][4][6]
p24 / p22 DCTN3~242Shoulder: Structural component of the shoulder complex.[1][6]
Arp1 / Centractin (B1175937) ACTR1A~438Arp1 Minifilament: Forms the core filament backbone; binds dynein heavy chain (DHC) tails.[6][8][10]
β-actin ACTB~421Arp1 Minifilament: Incorporated into the pointed end of the filament.[6][8]
CapZα CAPZA1/2~341Barbed-End: Caps the barbed end of the Arp1 filament, preventing subunit addition/loss.[6][11]
CapZβ CAPZB~321Barbed-End: Caps the barbed end of the Arp1 filament with CapZα.[6][11]
Arp11 / Arp10 ACTR10~201Pointed-End Complex: Caps the pointed end of the Arp1 minifilament.[6][9]
p62 DCTN4~621Pointed-End Complex: Essential for this compound integrity; binds Arp11 and β-actin; involved in cargo binding.[6][9]
p27 DCTN6~271Pointed-End Complex: Peripheral component involved in cargo binding.[6][9]
p25 DCTN5~251Pointed-End Complex: Peripheral component; interacts with cargo adaptors.[6][9]

Structural Domains in Detail

The core of the this compound complex is a short, helical filament that serves as its structural backbone.[6] This minifilament is a copolymer composed of eight molecules of the actin-related protein Arp1 and a single molecule of β-actin located near the pointed end.[6][8] The filament is 37 nm long and resembles a conventional F-actin filament, with a "barbed" and a "pointed" end, reflecting the polarity of subunit addition in actin polymerization.[6] The dynein motor's heavy chains bind directly to the grooves of this Arp1 filament.[10]

At the barbed end, the Arp1 filament is capped by a heterodimer of the actin-capping protein CapZ (CapZα and CapZβ).[6][11] This capping is significantly tighter than CapZ's binding to conventional actin, which is attributed to greater charge complementarity between CapZ and Arp1.[6] This interaction is critical for stabilizing the filament and preventing its disassembly.[11]

The opposite end of the filament, the pointed end, is capped by a distinct assembly of four proteins: Arp11, p62, p27, and p25.[6][9]

  • Arp11 directly caps the filament by binding to the last Arp1 subunit and sterically blocking further polymerization.[8]

  • p62 is a crucial structural component that wraps around Arp11 and makes contact with the β-actin subunit, stabilizing the entire pointed-end assembly.[6][8]

  • p25 and p27 are peripheral subunits that bind to Arp11 and p62.[6][8] They form a key interface for binding coiled-coil cargo adaptors, thereby playing a direct role in linking dynein-dynactin to specific cargoes.[1][9]

The PEC is a bipartite structural domain; Arp11 and p62 are essential for the integrity of the entire this compound complex, while p27 and p25 are more peripheral and appear to specify interactions with certain classes of cargo, such as endomembranes.[9]

Sitting on the side of the Arp1 filament is the shoulder, a complex assembly containing two copies of p150Glued, four copies of p50 (dynamitin), and two copies of p24.[1][6] This domain features long bundles of alpha-helices.[6] The four identical p50 subunits are arranged asymmetrically in unique conformations.[1][2][3] Their N-termini project out from the shoulder and bind along the Arp1 filament, acting as a molecular ruler that precisely defines the filament's length.[1][4]

Extending from the shoulder is the ~75 nm long, flexible p150Glued sidearm.[1][4] The C-termini of the two p150Glued subunits are securely anchored within the shoulder.[1] The N-terminal region of p150Glued contains a CAP-Gly domain that binds directly to microtubules, particularly favoring the growing plus-ends, and a separate domain that binds to the dynein intermediate chain.[10][12][13][14] This dual-binding capacity is central to this compound's function, allowing it to simultaneously link dynein to microtubules and enhance its motility.

Mechanism of Dynein Activation

Purified dynein and this compound do not form a stable complex on their own. Their interaction is critically dependent on the presence of a cargo adaptor protein, such as Bicaudal-D2 (BICD2).[8] The formation of this tripartite dynein-dynactin-adaptor (DDA) complex is the key event that activates processive, long-distance motor movement.

G cluster_interactions Binding Events Dynein_auto Autoinhibited Dynein This compound This compound Complex Dynein_auto->this compound DHC/Arp1 DIC/p150 DDA_complex Active DDA Complex Dynein_auto->DDA_complex This compound->DDA_complex Adaptor Cargo Adaptor (e.g., BICD2) Adaptor->Dynein_auto Coiled-coil Adaptor->this compound p25/p62 Adaptor->DDA_complex Transport Processive Cargo Transport (Minus-End Directed) DDA_complex->Transport Conformational Change & Activation interaction1 Adaptor binds This compound (PEC) interaction2 Adaptor binds Dynein (Tail) interaction3 Dynein (Tail) binds This compound (Arp1) interaction4 Dynein (IC) binds This compound (p150)

Figure 2: Logical pathway for the assembly of the active DDA motor complex.

The cargo adaptor acts as a scaffold, bridging dynein and this compound.[7] The coiled-coil adaptor lies between the dynein tail and the this compound Arp1 filament, stabilizing the mutually dependent interactions between all three components.[8] This assembly induces a conformational change in dynein, relieving its autoinhibited state and enabling it to move processively along the microtubule track.[15]

Key Experimental Methodologies

The complex and flexible nature of this compound made its structure difficult to solve for many years.[7] The breakthrough came with advances in cryo-electron microscopy and computational image processing.

  • Purification: The this compound complex is purified from native sources (e.g., pig brains) or through recombinant expression systems.[7] Purity and integrity are assessed by SDS-PAGE and negative stain EM.

  • Vitrification: A small volume (3-4 µL) of the purified complex solution is applied to a carbon-coated cryo-EM grid. The grid is then blotted to create a thin film and rapidly plunged into liquid ethane. This process, called vitrification, freezes the sample in a near-native, hydrated state, preventing the formation of damaging ice crystals.

  • Data Collection: The vitrified sample is loaded into a transmission electron microscope (TEM) equipped with a direct electron detector. Thousands of low-dose images (micrographs) are automatically collected from different areas of the grid.

  • Image Processing:

    • Particle Picking: Software is used to identify and box out individual images of this compound complexes ("particles") from the micrographs.

    • 2D Classification: The extracted particles are grouped into classes based on their orientation, allowing for the removal of noise, aggregates, and contaminants.

    • 3D Reconstruction: An initial low-resolution 3D model is generated, and the 2D class averages are used to refine this model into a high-resolution 3D map of the electron density.

  • Focused Refinement and Signal Subtraction: Due to this compound's flexibility, high resolution of the entire complex from a single reconstruction is challenging. To overcome this, a technique called signal subtraction or focused refinement is used. A mask is applied to a specific, flexible region (e.g., the shoulder or the pointed end), and the signal from the rest of the complex is computationally subtracted from each particle image. These "signal-subtracted" particles are then subjected to further 3D classification and refinement, resulting in a high-resolution map of the isolated domain.[1][2][3] This approach has been critical for building atomic models of the shoulder and pointed-end regions.[1][3]

  • Model Building and Refinement: An atomic model of the this compound complex is built by fitting the known crystal structures of individual subunits or homology models into the cryo-EM density map. The model is then refined to optimize its fit to the experimental data.[8]

Biochemical methods have been crucial for identifying subcomplexes and mapping protein-protein interactions within this compound.[16][17]

G cluster_exp Disassembly Method cluster_res1 Dynamitin-Induced Subcomplexes cluster_res2 KI-Induced Subcomplexes Start Purified this compound Complex Method1 Add excess recombinant Dynamitin (p50) Start->Method1 Method2 Treat with chaotropic salt (KI) Start->Method2 Res1_A Arp1 Minifilament (Arp1, β-actin, CapZ, PEC) Method1->Res1_A Res1_B Released Shoulder/Sidearm (p150, p50, p24) Method1->Res1_B Res2_A Shoulder/Sidearm (p150, p50, p24) Method2->Res2_A Res2_B Pointed-End Complex (p62, p27, p25, Arp11) Method2->Res2_B Res2_C CapZ Dimer Method2->Res2_C Res2_D Depolymerized Arp1 Method2->Res2_D Analysis Analyze by Gel Filtration, Sedimentation, & EM Res1_A->Analysis Res1_B->Analysis Res2_A->Analysis Res2_B->Analysis Res2_C->Analysis Res2_D->Analysis

Figure 3: Experimental workflow for biochemical analysis of this compound subcomplexes.
  • Dynamitin-Mediated Disruption: Overexpression of the p50/dynamitin subunit in cells, or the addition of excess recombinant p50 to purified this compound, disrupts the complex.[16] This causes the release of the "shoulder/sidearm" components (p150Glued, endogenous p50, and p24), leaving behind an intact Arp1 minifilament containing the remaining subunits (Arp1, actin, CapZ, and the PEC).[11][16] This experiment demonstrates that p50 is integral to linking the sidearm to the filament core.

  • Chaotropic Salt Treatment: Treatment of purified this compound with a mild chaotropic salt like potassium iodide (KI) leads to a more complete disassembly.[16] The Arp1 minifilament depolymerizes, allowing for the isolation of distinct, stable subcomplexes via gel filtration chromatography or density gradient centrifugation. These include:

    • The Shoulder/Sidearm Complex: p150Glued, p50, and p24.

    • The Pointed-End Complex: p62, p27, p25, and Arp11.

    • The CapZ heterodimer.

    • Monomeric Arp1 .[16]

These isolated subcomplexes are invaluable for studying specific protein-protein interactions and for reconstituting partial this compound functions in vitro.

Conclusion

The this compound complex is a masterpiece of molecular engineering, featuring a stable, actin-like core that is decorated with specialized modules for motor activation, microtubule binding, and cargo recognition. Its intricate, multi-domain structure allows it to function as the central regulator and adaptor for the dynein motor. A deep understanding of this structure, achieved through advanced techniques like cryo-EM and sophisticated biochemical assays, is fundamental for researchers in cell biology. For drug development professionals, the specific interfaces between this compound subunits and between this compound and its binding partners (dynein, adaptors, microtubules) represent potential targets for therapeutic intervention in diseases linked to defects in intracellular transport.

References

The Role of Dynactin in Cytoplasmic Dynein Motility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytoplasmic dynein-1 is a multi-protein motor complex responsible for the majority of minus-end-directed transport along microtubules. Its function is critical for a vast array of cellular processes, including organelle positioning, vesicle transport, and cell division. However, dynein's ability to function as an efficient and processive motor is critically dependent on its interaction with the dynactin complex. This compound is a large, multi-subunit protein assembly that acts as a crucial regulator and adapter for dynein. This technical guide provides an in-depth exploration of the role of this compound in cytoplasmic dynein motility, with a focus on quantitative data, experimental methodologies, and the molecular interactions that govern this essential cellular machinery.

Core Function of this compound

This compound's primary roles in dynein motility can be summarized as:

  • Processivity Enhancement: this compound significantly increases the processivity of dynein, allowing it to move for longer distances along a microtubule without detaching. It achieves this by acting as a "processivity factor," physically linking dynein's motor domains and preventing their premature release from the microtubule track.

  • Cargo Binding and Specificity: this compound serves as an adapter, linking dynein to a wide variety of cellular cargoes. The p150Glued subunit of this compound contains a microtubule-binding domain and a domain that interacts with cargo-specific adapter proteins. This modularity allows the dynein-dynactin complex to transport a diverse range of materials within the cell.

  • Initiation of Motility: this compound is essential for the initiation of processive dynein motility. It promotes the formation of a stable, motile dynein-dynactin-cargo (DDB) complex.

Quantitative Analysis of this compound's Influence on Dynein Motility

The following table summarizes key quantitative data from various studies, highlighting the impact of this compound and activating adaptors on the motile properties of cytoplasmic dynein.

Parameter Condition Value Reference
Velocity Dynein alone~0.1 µm/s
Dynein + this compound + BICD2~0.8 µm/s
Dynein + this compound + Hook3~0.4 µm/s
Processivity (Run Length) Dynein alone< 1 µm
Dynein + this compound + BICD2> 4 µm
Dynein + this compound + Hook3~2 µm
Force Generation Single Dynein Motor~1 pN
Dynein-Dynactin Complex4-6 pN
Binding Affinity (Dynein-Dynactin) Kd~70 nM

Experimental Protocols

In Vitro Reconstitution of the Dynein-Dynactin-BICD2 (DDB) Complex

This protocol describes the basic steps for assembling the active DDB complex from purified components for use in motility assays.

Methodology:

  • Protein Purification: Purify dynein, this compound, and a cargo adapter protein (e.g., the N-terminal domain of BICD2) from a suitable expression system (e.g., insect cells or human cell lines).

  • Complex Assembly: Mix purified dynein, this compound, and BICD2 in a 1:1:1 molar ratio in a buffer containing 30 mM HEPES (pH 7.4), 50 mM potassium acetate, 2 mM magnesium acetate, 1 mM EGTA, and 10% glycerol.

  • Incubation: Incubate the mixture on ice for 30 minutes to allow for complex formation.

  • Verification (Optional): Verify complex formation using techniques such as size exclusion chromatography, native gel electrophoresis, or co-immunoprecipitation.

Single-Molecule Motility Assay using Total Internal Reflection Fluorescence (TIRF) Microscopy

This assay allows for the direct visualization and quantification of the movement of single dynein-dynactin complexes along microtubules.

Methodology:

  • Flow Cell Preparation: Construct a flow cell using a glass slide and a coverslip. Functionalize the coverslip surface with biotinylated polyethylene (B3416737) glycol (PEG) and then coat with streptavidin.

  • Microtubule Immobilization: Introduce biotinylated, taxol-stabilized microtubules into the flow cell. The microtubules will bind to the streptavidin-coated surface.

  • Motility Reaction: Introduce the reconstituted DDB complex (with one component fluorescently labeled, e.g., GFP-tagged dynein) into the flow cell in the presence of ATP.

  • Imaging: Visualize the movement of the fluorescently labeled complexes along the microtubules using a TIRF microscope.

  • Data Analysis: Analyze the recorded movies to generate kymographs. From the kymographs, measure the velocity and run length of individual motor complexes.

Signaling Pathways and Molecular Interactions

The assembly and activation of the dynein-dynactin complex is a tightly regulated process. The following diagrams illustrate key aspects of this system.

Dynein_Dynactin_Assembly Dynein Dynein (Inactive) DDB_Complex Active DDB Complex Dynein->DDB_Complex This compound This compound This compound->DDB_Complex Cargo_Adapter Cargo Adapter (e.g., BICD2, Hook3) Cargo_Adapter->DDB_Complex Microtubule Microtubule DDB_Complex->Microtubule Binds Cargo Cargo Cargo->Cargo_Adapter Motility Processive Motility Microtubule->Motility

Caption: Assembly of the active Dynein-Dynactin-Cargo (DDB) complex.

Dynactin_Structure_Function Dynactin_Complex This compound Complex p150Glued Arp1 Filament Pointed-End Complex Dynactin_Complex:pointed->Dynactin_Complex:arp1 Caps Dynein Dynein Dynactin_Complex:p150->Dynein Binds to Intermediate Chain Microtubule Microtubule Dynactin_Complex:p150->Microtubule Binds via CAP-Gly Domain Cargo_Adapter Cargo Adapter Dynactin_Complex:arp1->Cargo_Adapter Binds to

Caption: Functional domains of the this compound complex.

Conclusion

This compound is an indispensable component of the cytoplasmic dynein machinery. Its role extends beyond that of a simple scaffold; it is an active regulator of dynein's motile properties and a key determinant of cargo specificity. A thorough understanding of the dynein-dynactin interaction is fundamental to elucidating the mechanisms of intracellular transport and its dysregulation in various disease states. The quantitative data and experimental approaches outlined in this guide provide a framework for researchers and drug development professionals to further investigate this intricate molecular motor system and explore its potential as a therapeutic target.

The Core of the Retrograde Transport Machinery: An In-depth Technical Guide to the Dynactin Subunit p150Glued

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynactin complex is a critical activator of the microtubule motor protein cytoplasmic dynein 1, playing a central role in a plethora of cellular processes, including retrograde axonal transport, mitosis, and organelle positioning.[1] At the heart of this complex lies the largest subunit, p150Glued (also known as DCTN1), a multifaceted protein that orchestrates the interaction between dynein, cargo, and the microtubule cytoskeleton.[2] Dysregulation of p150Glued function has been implicated in a range of devastating neurodegenerative diseases, making it a key target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the function and domains of p150Glued, presenting key quantitative data, detailed experimental protocols, and visual representations of its intricate signaling pathways.

Core Functions of p150Glued

The p150Glued subunit is a master regulator of dynein-mediated transport, contributing to:

  • Dynein Activation and Processivity: p150Glued directly binds to the intermediate chain of the dynein motor, an interaction essential for activating its processive movement along microtubules.[5][6] This ensures efficient long-distance transport of cargo.

  • Microtubule Tracking and Stability: Through its N-terminal domains, p150Glued associates with microtubules, demonstrating a preference for their growing plus-ends.[7][8] This "plus-end tracking" is crucial for initiating retrograde transport from the cell periphery.[9][10] Furthermore, p150Glued acts as a microtubule anti-catastrophe factor, promoting microtubule stability, a particularly vital function in the lengthy axons of neurons.[11]

  • Cargo Linkage: While not the sole determinant of cargo binding, p150Glued contributes to the tethering of various cargoes to the dynein motor, often in concert with other adaptor proteins.

Architectural Domains of p150Glued

The diverse functions of p150Glued are encoded within its distinct protein domains:

  • N-Terminal Region:

    • CAP-Gly (Cytoskeleton-Associated Protein-Glycine-rich) Domain: This highly conserved domain is the primary microtubule-binding module of p150Glued.[2] It exhibits a preference for the C-terminal tails of α-tubulin.[8][12] Mutations within this domain are frequently associated with neurodegenerative disorders.[3][9]

    • Basic Domain: Located adjacent to the CAP-Gly domain, this region is rich in basic amino acids and also contributes to microtubule binding.[13] The combined action of the CAP-Gly and basic domains is required for robust microtubule association and the regulation of microtubule dynamics.[11]

  • Central Coiled-Coil Domains (CC1 and CC2):

    • CC1 Domain: This extended coiled-coil region is responsible for the direct interaction with the dynein intermediate chain, forming the primary link between the this compound complex and the dynein motor.[5][6]

    • CC2 Domain: The second coiled-coil domain is involved in the dimerization of p150Glued and contributes to the overall architecture of the this compound complex.

Quantitative Data Summary

The following tables summarize key quantitative data related to the interactions and dynamics of p150Glued.

Interacting Partnersp150Glued FragmentMethodDissociation Constant (Kd)Reference
MicrotubulesN-terminus (residues 1-333)Microtubule Co-sedimentation Assay1.1 ± 0.2 µM[1]
MicrotubulesN-terminus (residues 1-333) with G59S mutationMicrotubule Co-sedimentation Assay2.6 ± 0.5 µM[1]
MicrotubulesN-terminus (residues 39-150)Densitometry of autoradiographs from co-sedimentation~10 µM[14]
Dynamic Parameterp150Glued ConstructCell TypeMethodValueReference
Rate of Microtubule Growth with p150Glued TrackingFull-length GFP-p150GluedCOS-7Live-cell imaging0.30 ± 0.03 µm/s[7]
Length of Microtubule LabelingFull-length GFP-p150GluedCOS-7Live-cell imaging1.57 ± 0.35 µm[7]
Rate of Microtubule Growth with p150Glued TrackingGFP-p150Glued (aa 1-330)COS-7Live-cell imaging0.23 ± 0.02 µm/s[7]
Length of Microtubule LabelingGFP-p150Glued (aa 1-330)COS-7Live-cell imaging1.25 ± 0.24 µm[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of p150Glued are provided below.

Microtubule Co-Pelleting Assay

This assay is used to determine the in vitro binding affinity of p150Glued or its fragments to microtubules.

Materials:

  • Purified recombinant p150Glued protein/fragment.

  • Purified tubulin.

  • Polymerization buffer (e.g., BRB80: 80 mM PIPES, pH 6.8, 1 mM MgCl₂, 1 mM EGTA).

  • GTP (100 mM stock).

  • Taxol (10 mM stock in DMSO).

  • Glycerol (B35011) cushion (e.g., 60% glycerol in polymerization buffer).

  • High-speed ultracentrifuge and appropriate rotors/tubes.

  • SDS-PAGE gels and staining reagents.

Protocol:

  • Prepare Taxol-Stabilized Microtubules:

    • Resuspend purified tubulin in polymerization buffer on ice.

    • Add GTP to a final concentration of 1 mM.

    • Incubate at 37°C for 30 minutes to induce polymerization.

    • Add Taxol to a final concentration of 20 µM and incubate for another 30 minutes at 37°C.

  • Binding Reaction:

    • In a microcentrifuge tube, mix a constant concentration of the purified p150Glued protein with increasing concentrations of the taxol-stabilized microtubules.

    • Incubate the mixture at room temperature for 30 minutes to allow binding to reach equilibrium.

  • Sedimentation:

    • Carefully layer the reaction mixture over a glycerol cushion in an ultracentrifuge tube.

    • Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 25°C to pellet the microtubules and any bound protein.

  • Analysis:

    • Carefully collect the supernatant.

    • Wash the pellet with polymerization buffer and then resuspend it in an equal volume of SDS-PAGE sample buffer as the supernatant.

    • Analyze equal volumes of the supernatant (unbound protein) and pellet (bound protein) fractions by SDS-PAGE and Coomassie blue staining or Western blotting.

    • Quantify the band intensities to determine the fraction of bound p150Glued at each microtubule concentration and calculate the dissociation constant (Kd).[1]

Co-Immunoprecipitation (Co-IP) of this compound and Dynein

This technique is used to verify the interaction between p150Glued and the dynein intermediate chain in a cellular context.

Materials:

  • Cell lysate from cells expressing the proteins of interest.

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

  • Primary antibody specific to p150Glued or the dynein intermediate chain.

  • Isotype control IgG.

  • Protein A/G magnetic beads or agarose (B213101) resin.

  • Magnetic rack or microcentrifuge.

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

  • Western blot apparatus and reagents.

Protocol:

  • Cell Lysis:

    • Harvest cells and lyse them in ice-cold Co-IP lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clearing (Optional but Recommended):

    • Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

    • Pellet the beads and transfer the supernatant to a fresh tube.

  • Immunoprecipitation:

    • Add the primary antibody (or control IgG) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Co-IP wash buffer.

  • Elution:

    • Elute the protein complexes from the beads using elution buffer. For Western blot analysis, resuspending the beads in SDS-PAGE sample buffer and boiling is a common method.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against both p150Glued and the dynein intermediate chain to confirm their co-precipitation.[6]

Live-Cell Imaging of GFP-p150Glued Dynamics

This method allows for the visualization of p150Glued localization and movement in living cells.

Materials:

  • Mammalian cell line suitable for live-cell imaging (e.g., COS-7, HeLa).

  • Expression vector encoding a fluorescently tagged p150Glued (e.g., GFP-p150Glued).

  • Transfection reagent.

  • Glass-bottom imaging dishes.

  • Live-cell imaging microscope equipped with an environmental chamber (to maintain 37°C and 5% CO₂).

  • High-sensitivity camera (e.g., EMCCD or sCMOS).

  • Image analysis software.

Protocol:

  • Cell Culture and Transfection:

    • Plate cells on glass-bottom dishes.

    • Transfect the cells with the GFP-p150Glued expression vector according to the manufacturer's protocol.

    • Allow 24-48 hours for protein expression.

  • Imaging:

    • Mount the dish on the microscope stage within the environmental chamber.

    • Use a low laser power to minimize phototoxicity.

    • Acquire time-lapse images at appropriate intervals (e.g., every 1-5 seconds) to capture the dynamic behavior of GFP-p150Glued.

  • Analysis:

    • Use image analysis software to track the movement of GFP-p150Glued comets at microtubule plus-ends.

    • Measure parameters such as the velocity and processivity of p150Glued movement, and the duration of its association with microtubules.[7]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and interactions involving p150Glued.

p150Glued_Domains_and_Interactions cluster_p150 p150Glued p150 p150Glued CAP_Gly CAP-Gly Domain Basic Basic Domain CC1 CC1 Domain CC2 CC2 Domain MT Microtubule (+ end) CAP_Gly->MT Binds α-tubulin C-terminus Basic->MT Contributes to binding Dynein_IC Dynein Intermediate Chain CC1->Dynein_IC Activates dynein

Caption: Domain architecture of p150Glued and its primary interaction partners.

Retrograde_Transport_Initiation MT_plus Microtubule Plus-End p150 p150Glued MT_plus->p150 Tracks growing end Dynein_this compound Dynein-Dynactin Complex p150->Dynein_this compound Recruits & Activates Cargo Cargo Vesicle Dynein_this compound->Cargo Binds Retrograde_Transport Retrograde Transport (to cell body) Dynein_this compound->Retrograde_Transport Powers Cargo->Retrograde_Transport Is transported

Caption: Simplified workflow for the initiation of retrograde transport mediated by p150Glued.

p150Glued_in_Neurodegeneration p150_mutation p150Glued Mutation (e.g., in CAP-Gly) MT_binding_impaired Impaired Microtubule Binding & Stability p150_mutation->MT_binding_impaired Dynein_interaction_impaired Altered Dynein Interaction p150_mutation->Dynein_interaction_impaired Retrograde_transport_defect Defective Retrograde Axonal Transport MT_binding_impaired->Retrograde_transport_defect Dynein_interaction_impaired->Retrograde_transport_defect Axonal_degeneration Axonal Degeneration Retrograde_transport_defect->Axonal_degeneration Neuronal_cell_death Neuronal Cell Death Axonal_degeneration->Neuronal_cell_death

Caption: Pathogenic cascade initiated by p150Glued mutations leading to neurodegeneration.

References

The Discovery of Dynactin: A Technical Chronicle of a Cellular Machine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Executive Summary

This in-depth technical guide chronicles the pivotal discovery of the dynactin complex, a crucial activator of the microtubule motor protein dynein. We delve into the seminal experiments that first identified this multi-subunit machinery and subsequently unraveled its intricate architecture and function. This document provides researchers, scientists, and drug development professionals with a comprehensive historical and methodological perspective on this compound, from its initial observation as a required factor for dynein-mediated vesicle transport to the detailed characterization of its components. We present detailed experimental protocols, quantitative data on the complex's composition, and visual representations of key experimental workflows and protein interactions to facilitate a deeper understanding of this essential element of intracellular transport.

Introduction: The Need for an Activator

The story of this compound begins with a puzzle in the study of cytoplasmic dynein, the motor protein responsible for moving cellular cargo towards the minus-end of microtubules. In the late 1980s and early 1990s, researchers observed that while purified cytoplasmic dynein could bind to microtubules, it was inefficient at driving the transport of membrane vesicles in vitro. This suggested the existence of an unknown cellular factor, or "activator," that was necessary to link dynein to its cargo and ensure processive movement.

The Groundbreaking Discovery

In 1991, the laboratories of Tristram Schroer and Michael Sheetz identified a high-molecular-weight complex from the cytoplasm that, when added to purified dynein, robustly stimulated vesicle transport along microtubules.[1] They named this complex "this compound" for "dynein activator." This discovery marked a turning point in our understanding of dynein-mediated transport, revealing that dynein does not act alone but rather as part of a larger molecular machine.

Unraveling the this compound Complex: A Multi-Subunit Assembly

Subsequent research focused on dissecting the composition and structure of the this compound complex. Through a combination of biochemical purification, electron microscopy, and molecular cloning, it was revealed to be a remarkable 1.2 MDa assembly of at least eleven distinct polypeptides.[2] The overall architecture of this compound was visualized through quick-freeze, deep-etch electron microscopy, revealing a short, 37-nm-long filament resembling F-actin, with a projecting sidearm.

The core of the this compound complex is a short filament composed of the actin-related protein Arp1.[3][4] This filament is capped at its barbed end by the capping protein CapZ and at its pointed end by a complex of four other subunits: p62, p27, p25, and the novel actin-related protein, Arp11.[3][5] Projecting from the side of the Arp1 filament is the "shoulder/sidearm" structure, which contains the largest subunit, p150Glued, as well as dynamitin (p50) and p24.[3][4][5]

Key Experimental Methodologies

The elucidation of this compound's structure and function relied on a series of innovative experimental approaches. Below are detailed protocols for some of the key techniques employed in the early discovery and characterization of the this compound complex.

Purification of this compound from Bovine Brain

This protocol outlines the purification of the native this compound complex from bovine brain tissue, a common source in early studies.

  • Homogenization: Fresh or frozen bovine brain is homogenized in a suitable buffer (e.g., 50 mM Tris-Cl, pH 7.5, 150 mM NaCl, 1 mM EDTA, supplemented with protease inhibitors).

  • Clarification: The homogenate is clarified by high-speed centrifugation to remove cellular debris and organelles.

  • Ion-Exchange Chromatography: The clarified supernatant is subjected to ion-exchange chromatography, typically using a MonoQ column. Proteins are eluted with a salt gradient.

  • Sucrose (B13894) Density Gradient Centrifugation: Fractions containing this compound are pooled and further purified by centrifugation through a 5-20% sucrose gradient. This compound sediments at approximately 20S.

  • Analysis: The purity of the this compound complex is assessed by SDS-PAGE and Coomassie blue staining or immunoblotting with antibodies against known this compound subunits.

In Vitro Dynein Motility Assay

This assay was instrumental in the initial identification of this compound as a dynein activator.

  • Prepare Flow Chamber: A microscopy flow chamber is constructed using a slide and coverslip. The chamber is coated with casein to prevent non-specific protein binding.

  • Immobilize Motors: Purified cytoplasmic dynein/dynactin complexes (at ~200 µg/ml) are introduced into the chamber and allowed to adhere to the casein-coated surface.

  • Introduce Microtubules: Taxol-stabilized microtubules are added to the chamber in a buffer containing ATP (e.g., PEM buffer: 80 mM PIPES, 2 mM MgCl2, 1 mM EGTA, pH 6.9, supplemented with 10 µm Taxol, 0.1% 2-mercaptoethanol, and 10 mM ATP).

  • Observe Motility: The movement of microtubules over the surface is observed using video-enhanced differential interference contrast (VEC-DIC) microscopy. The velocity of microtubule gliding provides a measure of motor activity.[6][7]

Disassembly of the this compound Complex

To understand the architecture of the this compound complex, researchers developed methods to disassemble it into its constituent subcomplexes.

Overexpression of the dynamitin (p50) subunit was found to disrupt the this compound complex.

  • Incubation: Purified this compound (e.g., 20 µg) is incubated with an excess of recombinant human dynamitin (e.g., 144 µg) in a disruption buffer (50 mM Tris-Cl, pH 7.5, 150 mM NaCl, 1 mM EDTA with protease inhibitors) on ice for 30 minutes.[5][8]

  • Separation: The mixture is then subjected to sucrose density gradient centrifugation (5-20% sucrose gradient) to separate the released p150Glued/p24 complex from the remaining Arp1 minifilament.[5]

Treatment with a chaotropic salt like KI was used to depolymerize the Arp1 minifilament.

  • Treatment: A solution of 6 M KI is added to purified this compound (e.g., 5 mg) to a final concentration of 0.7 M.[3][5][9]

  • Gel Filtration Chromatography: The KI-treated sample is then fractionated by gel filtration chromatography (e.g., on a Superose 6 or 12 column) in a buffer containing 0.7 M KI to separate the dissociated subunits and subcomplexes.[3][5][9][10]

Visualization by Quick-Freeze, Deep-Etch Electron Microscopy

This technique provided the first high-resolution images of the this compound complex.

  • Adsorption: A dilute solution of purified this compound is adsorbed onto a freshly cleaved mica surface.[5][11]

  • Quick-Freezing: The mica is rapidly frozen by slamming it against a liquid helium-cooled copper block.[11][12]

  • Freeze-Fracture and Deep-Etching: The frozen sample is fractured under vacuum, and the surface is then etched by warming it slightly to allow for the sublimation of ice, exposing the protein molecules.[11][13]

  • Rotary Shadowing: The exposed surface is rotary-shadowed with a thin layer of platinum followed by a layer of carbon to create a stable replica.

  • Imaging: The replica is cleaned, placed on an electron microscopy grid, and imaged in a transmission electron microscope.

Co-immunoprecipitation of Dynein and this compound

This method is used to demonstrate the physical interaction between the dynein and this compound complexes in a cellular context.

  • Cell Lysis: Cells are lysed in a non-denaturing buffer (e.g., IP buffer: 60 mM KCl, 15 mM NaCl, 15 mM Tris/HCl, pH 7.4, with protease inhibitors).[14]

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific to a subunit of either the dynein (e.g., dynein intermediate chain) or this compound (e.g., p150Glued) complex. The antibody-protein complexes are then captured on protein A/G-conjugated beads.

  • Washing: The beads are washed multiple times with wash buffer (e.g., IP buffer with 0.2% Triton X-100) to remove non-specifically bound proteins.[14]

  • Elution and Analysis: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer and are then analyzed by Western blotting using antibodies against subunits of both the dynein and this compound complexes.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the subunit composition and stoichiometry of the vertebrate this compound complex.

SubunitOther NamesMolecular Weight (kDa)Stoichiometry
p150GluedDCTN1~1502
Dynamitinp50, DCTN2~504
p62DCTN4~621
Arp1Centractin~438-9
p27DCTN6~271
p25DCTN5~251
p24DCTN3~242
Arp11ACTR10~431
Actin~421
CapZα~341
CapZβ~321

Note: Molecular weights are approximate and can vary slightly between species and based on post-translational modifications.

InteractionBinding Affinity (Kd)
Dynein Intermediate Chain - p150Glued~3.5 µM

Visualizing the Discovery Process

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and the fundamental protein-protein interactions central to the discovery of this compound.

experimental_workflow_purification cluster_purification This compound Purification from Bovine Brain start Bovine Brain Homogenate centrifugation High-Speed Centrifugation start->centrifugation Clarification ion_exchange Ion-Exchange Chromatography (MonoQ) centrifugation->ion_exchange Load Supernatant sucrose_gradient Sucrose Density Gradient (5-20%) ion_exchange->sucrose_gradient Elute with Salt Gradient pure_this compound Pure this compound Complex (20S) sucrose_gradient->pure_this compound Collect 20S Fraction

Caption: Workflow for the purification of the this compound complex.

experimental_workflow_disassembly cluster_disassembly This compound Disassembly and Subcomplex Analysis This compound Purified this compound dynamitin_disruption Add Excess Recombinant Dynamitin This compound->dynamitin_disruption ki_disruption Treat with 0.7 M KI This compound->ki_disruption sucrose_gradient Sucrose Gradient Centrifugation dynamitin_disruption->sucrose_gradient gel_filtration Gel Filtration Chromatography ki_disruption->gel_filtration shoulder_arm Shoulder/Sidearm Complex (p150, p50, p24) sucrose_gradient->shoulder_arm arp1_filament Arp1 Minifilament sucrose_gradient->arp1_filament gel_filtration->shoulder_arm gel_filtration->arp1_filament Depolymerized pointed_end Pointed-End Complex (p62, p27, p25, Arp11) gel_filtration->pointed_end capz CapZ gel_filtration->capz

Caption: Experimental workflows for this compound disassembly.

protein_interactions cluster_dynein Dynein Motor Complex cluster_this compound This compound Complex cluster_shoulder_arm Shoulder/Sidearm cluster_arp1_filament Arp1 Minifilament dynein_ic Dynein Intermediate Chain p150 p150Glued dynein_ic->p150 Direct Binding dynamitin Dynamitin (p50) p150->dynamitin p24 p24 dynamitin->p24 arp1 Arp1 dynamitin->arp1 Anchors

Caption: Core protein-protein interactions in the dynein-dynactin complex.

Conclusion and Future Directions

The discovery of this compound fundamentally changed our understanding of intracellular transport, revealing a sophisticated regulatory mechanism for the dynein motor. The initial characterization of its subunit composition and architecture laid the groundwork for decades of subsequent research into its diverse cellular roles, including cargo binding, processivity enhancement, and its involvement in cell division. The experimental approaches detailed in this guide remain foundational to the study of protein complexes and molecular motors. As research continues, particularly with the advent of high-resolution structural techniques like cryo-electron microscopy, a more dynamic and detailed picture of how this compound orchestrates the complex choreography of intracellular transport will undoubtedly emerge, opening new avenues for therapeutic intervention in diseases where these processes are disrupted.

References

The Role of Dynactin in Intracellular Cargo Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular cargo transport is a fundamental process essential for maintaining cellular function and homeostasis. This intricate network of highways, paved by microtubules, is traversed by molecular motors that deliver a vast array of cargoes—from organelles and vesicles to protein complexes and RNAs—to their correct destinations. A key player in the regulation of minus-end-directed transport, orchestrated by the motor protein cytoplasmic dynein-1, is the multi-subunit protein complex, dynactin. This technical guide provides an in-depth exploration of this compound's critical involvement in intracellular cargo transport, its regulation, and its emerging role as a therapeutic target.

The this compound Complex: Structure and Core Function

This compound, a 1.2-megadalton complex composed of 23 subunits, is an essential activator of dynein.[1] Structurally, it comprises three main domains: a short actin-related protein 1 (Arp1) filament that forms the core, a projecting sidearm containing the p150Glued subunit, and a pointed-end complex.[1] The p150Glued subunit is of particular importance as it mediates the interaction with both microtubules and the dynein motor itself.

The primary function of this compound is to act as a crucial adaptor and processivity factor for dynein.[2] While dynein alone is an inefficient motor, the formation of a ternary complex consisting of dynein, this compound, and a cargo-specific adaptor protein (e.g., Bicaudal D2 [BICD2], Hook3) dramatically enhances its ability to move processively along microtubules for long distances.[3][4] This "activation" of dynein is a central theme in the regulation of intracellular transport.

Quantitative Analysis of Dynein-Dynactin-Mediated Motility

The formation of the dynein-dynactin-cargo adaptor complex significantly alters the motile properties of dynein. The following tables summarize key quantitative data from in vitro motility assays, providing a comparative overview of the transport machinery's performance under different conditions.

ConditionVelocity (µm/s)Run Length (µm)Citation(s)
Dynein alone~0.4~1.3[1]
Dynein + this compoundNo significant changeNo significant change[1]
Dynein + this compound + BICD2N~0.5~5.0[1]
Dynein + this compound + Hook3~0.4-1.4Up to 40[5]

Table 1: Motility Parameters of Dynein-Dynactin Complexes. This table illustrates the dramatic increase in processivity (run length) upon the formation of the ternary complex with a cargo adaptor.

Interacting ProteinsDissociation Constant (Kd)Citation(s)
This compound (p150Glued CC1) and Dynein2.0 nM[6]
This compound (1B isoform) and Dynein2.3 nM[6]

Table 2: Binding Affinities within the Dynein-Dynactin Complex. This table highlights the high-affinity interaction between the CC1 domain of this compound's p150Glued subunit and dynein.

Regulation of this compound Function: Signaling Pathways

The activity of the this compound complex is tightly regulated to ensure precise control over cargo transport. A key mechanism of regulation is the post-translational modification of its subunits, particularly the phosphorylation of p150Glued. Protein Kinase A (PKA) and Protein Kinase C (PKC) have been identified as key kinases that phosphorylate p150Glued, leading to an increase in vesicular transport.[7][8]

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways involved in this compound regulation.

PKA_Signaling_to_this compound cluster_upstream Upstream Signaling cluster_pka PKA Activation cluster_this compound This compound Regulation cluster_downstream Downstream Effects GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA_inactive PKA (inactive) cAMP->PKA_inactive Binds to PKA_active PKA (active) PKA_inactive->PKA_active Activates p150_unphos p150Glued PKA_active->p150_unphos Phosphorylates p150_phos p150Glued-P (Ser-19) p150_unphos->p150_phos MT_binding_dec Decreased Microtubule Binding p150_phos->MT_binding_dec Vesicle_transport_inc Increased Vesicular Transport p150_phos->Vesicle_transport_inc

Figure 1: PKA-mediated phosphorylation of p150Glued.

PKC_Signaling_to_this compound cluster_upstream Upstream Signaling cluster_pkc PKC Activation cluster_this compound This compound Regulation cluster_downstream Downstream Effects Receptor Receptor PLC Phospholipase C Receptor->PLC Activates DAG Diacylglycerol PLC->DAG Produces PKC_inactive PKC (inactive) DAG->PKC_inactive Activates PKC_active PKC (active) PKC_inactive->PKC_active p150_unphos p150Glued PKC_active->p150_unphos Phosphorylates p150_phos p150Glued-P p150_unphos->p150_phos Vesicle_transport_inc Increased Vesicular Transport p150_phos->Vesicle_transport_inc

Figure 2: PKC-mediated phosphorylation of p150Glued.

Another critical regulatory kinase is Polo-like kinase 1 (Plk1), which phosphorylates p150Glued at Ser-179 during prophase, facilitating its accumulation at the nuclear envelope and promoting nuclear envelope breakdown.[9]

Experimental Protocols

A thorough understanding of this compound's function relies on a combination of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments.

In Vitro Motility Assay for Dynein-Dynactin Complexes

This assay is used to observe and quantify the movement of dynein-dynactin complexes along microtubules.

Materials:

  • Purified, fluorescently labeled dynein

  • Purified this compound

  • Purified cargo adaptor protein (e.g., BICD2N)

  • Taxol-stabilized, rhodamine-labeled microtubules

  • Motility buffer (e.g., 30 mM HEPES, 50 mM potassium acetate, 2 mM MgSO4, 1 mM EGTA, pH 7.2)

  • ATP regeneration system (e.g., creatine (B1669601) kinase, phosphocreatine)

  • Antifade solution (e.g., glucose oxidase, catalase, glucose)

  • Microscope slides and coverslips coated with an anti-tubulin antibody

  • Total internal reflection fluorescence (TIRF) microscope

Procedure:

  • Chamber Preparation: Construct a flow chamber using a microscope slide and coverslip.

  • Microtubule Immobilization: Flow in a solution of anti-tubulin antibody and incubate to coat the surface. Block with a solution of casein. Flow in the rhodamine-labeled microtubules and allow them to bind.

  • Motor Complex Assembly: In a separate tube, mix fluorescently labeled dynein, this compound, and the cargo adaptor protein in motility buffer. Incubate to allow complex formation.

  • Motility Observation: Flow the motor complex solution into the chamber. Add motility buffer containing ATP and the ATP regeneration system.

  • Data Acquisition: Image the chamber using a TIRF microscope, acquiring time-lapse movies of both the microtubules and the fluorescently labeled motor complexes.

  • Data Analysis: Track the movement of individual motor complexes along the microtubules to determine velocity and run length.

In_Vitro_Motility_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Flow Chamber B Immobilize Microtubules A->B D Introduce Motor Complex to Chamber B->D C Assemble Dynein-Dynactin -Adaptor Complex C->D E Initiate Motility with ATP D->E F Acquire Time-Lapse Microscopy Data E->F G Track Single Molecules and Analyze Motility F->G CoIP_Workflow cluster_prep Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis A Cell Lysis B Pre-clear Lysate A->B C Add Specific Antibody B->C D Capture with Protein A/G Beads C->D E Wash Beads D->E F Elute Bound Proteins E->F G Western Blot Analysis F->G

References

An In-depth Technical Guide on the Core Mechanism of Dynein Activation by Dynactin

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cytoplasmic dynein-1 is the primary molecular motor responsible for transporting a vast array of cellular cargoes, such as organelles and vesicles, toward the minus-ends of microtubules.[1][2] In its basal state, mammalian dynein is autoinhibited and incapable of processive movement.[2][3] Its activation is a critical, multi-step process requiring the formation of a ternary complex with the dynactin protein complex and a cargo-specific adaptor protein.[2][4] This guide elucidates the core molecular mechanism of this activation, detailing the structural rearrangements, key protein interactions, and regulatory dynamics. We present quantitative data on motor performance, detailed experimental protocols for studying this complex, and visual diagrams of the activation pathway to provide a comprehensive resource for researchers in cellular biology and therapeutic development.

The Dynein Motor: From Autoinhibition to Activation

Unlike some of its yeast counterparts, mammalian cytoplasmic dynein is not constitutively active.[1][5][6] In the cytoplasm, it exists in an autoinhibited, compact conformation known as the "phi" state.[2][7] This conformation involves an intramolecular interaction where the two motor domains of the dynein dimer fold back on each other, preventing processive movement along microtubules.[2]

Activation is triggered by the coordinated assembly of dynein, the 23-subunit this compound complex, and a cargo adaptor protein, such as Bicaudal-D2 (BICD2).[7][8] This assembly forms a stable, motile tripartite complex often referred to as the DDB (Dynein-Dynactin-BICD2) complex.[1] The cargo adaptor plays a dual role: it not only links dynein and this compound to a specific cargo but is also essential for relieving dynein's autoinhibition and enabling long-distance, processive movement.[7][9][10]

The core of the activation mechanism involves a profound structural rearrangement. The binding of this compound and a cargo adaptor to the tail domain of dynein forces the two motor domains into a parallel orientation, which is competent for processive stepping along a microtubule.[2][3][7] This process ensures that the powerful motor is only switched on when it is properly linked to its cargo, preventing unregulated activity within the cell.

The Activation Pathway: A Step-by-Step Molecular Model

The transition from an inactive to a highly processive motor is a tightly regulated process. While the precise sequence can vary depending on the specific cargo adaptor, the general model involves the following key steps.[4]

  • Recruitment: Dynein, this compound, and a cargo adaptor are recruited to the cargo. The adaptor protein, often a coiled-coil-containing protein, is crucial for bridging the interaction between dynein and this compound.[9][11][12]

  • Complex Assembly: The N-terminal coiled-coil of the adaptor (e.g., BICD2N) interacts with both the dynein tail and the Arp1 filament of this compound.[9][11][13] This interaction stabilizes the entire complex.

  • Conformational Change: This tripartite assembly induces a major conformational change in dynein, breaking the autoinhibitory interaction between its motor domains.[2][7]

  • Motor Domain Alignment: The dynein motor domains are reoriented into a parallel configuration, poised for processive movement along the microtubule.[2][3]

  • Processive Motility: The fully assembled DDB complex can now engage with a microtubule and move processively towards the minus-end, powered by ATP hydrolysis.[1][2]

The following diagram illustrates this fundamental activation pathway.

Dynein_Activation_Pathway Dynein Activation Pathway cluster_active Active State Dynein_Phi Autoinhibited Dynein (Phi Conformation) DDB_Complex Dynein (Open) This compound Adaptor-Cargo Dynein_Phi->DDB_Complex + this compound + Adaptor/Cargo This compound This compound Complex Adaptor Cargo Adaptor (e.g., BICD2) Cargo Cargo Cargo->Adaptor Binds Processive_Dynein Processive Motility on Microtubule DDB_Complex->Processive_Dynein MT Engagement & ATP Hydrolysis

Fig 1. A schematic of the dynein activation process.

Quantitative Analysis of Dynein-Dynactin Motility

The formation of the DDB complex dramatically alters the motile properties of dynein. While isolated mammalian dynein is largely diffusive, the activated complex becomes a fast and highly processive motor. The properties can be further modulated by the specific cargo adaptor, which can influence whether one or two dynein dimers are recruited to the this compound scaffold.[3][14]

ParameterDynein AloneDynein-Dynactin-BICD2 (DDB)Dynein-Dynactin-BICDR1 (DDR)UnitReference(s)
Motility Diffusive / Non-processiveHighly ProcessiveHighly Processive-[1],[6]
Velocity N/A~1.2>1.2 (Faster than DDB)µm/sec[15],
Run Length < 1~2.6 - 4.2> DDBµm[16],[15]
Stall Force ~0.9 - 1.3~4> DDBpN[3],[17]
Dynein Dimers Recruited 1 (self-dimer)Primarily 1Primarily 2-[3]

Table 1: Comparative motility parameters of dynein complexes. Values are approximate and can vary based on experimental conditions.

Key Experimental Protocols

The elucidation of the dynein activation mechanism has been made possible by a combination of structural biology, biochemistry, and advanced microscopy techniques. Below are outlines of key experimental protocols.

In Vitro Reconstitution and Single-Molecule Motility Assay (TIRF Microscopy)

This assay is fundamental for directly observing and quantifying the motility of individual dynein complexes.[10][18]

Objective: To reconstitute the active DDB complex from purified components and measure its motile properties on microtubules.

Methodology:

  • Protein Purification: Recombinantly express and purify human dynein, this compound, and the N-terminal coiled-coil of a cargo adaptor (e.g., BICD2N).[10] Dynein is often fluorescently tagged (e.g., with GFP or a SNAP-tag).

  • Flow Chamber Preparation: Construct a flow chamber using a glass slide and coverslip. Immobilize taxol-stabilized microtubules onto the coverslip surface via anti-tubulin antibodies or other surface chemistry.

  • Complex Assembly: Incubate the purified, fluorescently-labeled dynein with this compound and the cargo adaptor fragment in a reaction buffer containing ATP.

  • Imaging: Introduce the reaction mix into the flow chamber. Image the fluorescently-labeled dynein molecules moving along the immobilized microtubules using Total Internal Reflection Fluorescence (TIRF) microscopy. This technique excites fluorescence only in a thin layer near the coverslip, reducing background noise.

  • Data Analysis: Track the movement of individual fluorescent spots over time using particle tracking software. From these tracks, calculate key parameters such as velocity, run length, and run duration.

The workflow for this experiment is visualized below.

TIRF_Workflow Single-Molecule Motility Assay Workflow P1 1. Purify Components (Dynein-GFP, this compound, BICD2N) P3 3. Incubate Components to Form DDB Complex (with ATP) P1->P3 P2 2. Assemble Flow Chamber with Immobilized Microtubules P4 4. Introduce Complex into Flow Chamber P2->P4 P3->P4 P5 5. Image with TIRF Microscope P4->P5 P6 6. Analyze Trajectories (Velocity, Run Length) P5->P6

Fig 2. Workflow for a TIRF-based motility assay.
Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in revealing the high-resolution architecture of the this compound complex and the assembled DDB complex, providing direct structural evidence for the conformational changes that occur upon activation.[8][13][14][19]

Objective: To determine the three-dimensional structure of the dynein-dynactin-adaptor complex.

Methodology:

  • Complex Formation and Purification: Form the stable ternary complex by incubating purified dynein (or its tail domain), this compound, and a cargo adaptor (e.g., BICD2N).[8][20] Purify the assembled complex, often using size-exclusion chromatography, to ensure homogeneity.

  • Grid Preparation: Apply a small volume of the purified complex solution to an EM grid. The grid is then rapidly plunge-frozen in liquid ethane, vitrifying the sample and preserving the native structure of the complexes.

  • Data Collection: Image the frozen-hydrated specimens in a transmission electron microscope at cryogenic temperatures. Thousands of images, each containing many individual complexes in different orientations, are collected automatically.

  • Image Processing: Use specialized software (e.g., Relion) to perform 2D classification to select high-quality particle images and then 3D reconstruction to combine these 2D projections into a high-resolution 3D map of the complex.[8]

  • Model Building and Interpretation: Fit atomic models of the individual subunits into the cryo-EM density map to interpret the structure, identify interfaces, and understand the molecular interactions that stabilize the active complex.[8][11]

Implications for Drug Development

The dynein-dynactin transport machinery is essential for numerous cellular processes, particularly in neurons where long-distance axonal transport is critical.[7] Deficiencies in this pathway are linked to a range of neurodegenerative diseases and developmental disorders.[7] A thorough understanding of the activation mechanism provides a framework for developing therapeutics that could modulate dynein activity. Potential strategies include:

  • Small molecule inhibitors: Designing molecules that bind to key interfaces and prevent the formation of the active DDB complex.

  • Stabilizers/Activators: Developing compounds that promote or stabilize the active conformation, which could be beneficial in cases of reduced dynein function.

  • Targeting Adaptor-Specific Interactions: Exploiting differences in how various cargo adaptors activate dynein to achieve cargo-specific modulation of transport.

Conclusion

The activation of cytoplasmic dynein is a sophisticated regulatory process that converts an autoinhibited motor into a highly processive transport machine. This activation is not an intrinsic property of dynein but is strictly dependent on the cooperative assembly with this compound and a cargo-specific adaptor. This tripartite complex formation induces a critical conformational change that aligns dynein's motor domains for effective movement. The quantitative data and experimental protocols detailed in this guide provide a foundation for further research into this fundamental cellular process and for the exploration of novel therapeutic avenues targeting diseases of intracellular transport.

References

The Core of Dynein's Navigator: A Technical Guide to the Dynactin Arp1 Filament

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Structure, Assembly, and Regulation of the Dynactin Arp1 Minifilament for Researchers, Scientists, and Drug Development Professionals.

The this compound complex is an essential multi-subunit protein assembly that acts as a crucial cofactor for the cytoplasmic dynein motor. At the heart of this intricate molecular machine lies a short actin-like filament composed primarily of the actin-related protein 1 (Arp1). This filament serves as the backbone of the entire this compound complex, providing a scaffold for the attachment of other this compound subunits and mediating the interaction with cargo. Understanding the precise structure and assembly of this Arp1 filament is paramount for elucidating the mechanisms of dynein-mediated transport and for the development of therapeutic strategies targeting diseases associated with defects in this process.

Structure and Subunit Composition of the this compound Arp1 Filament

The this compound Arp1 filament is a short, helical polymer with a defined length of approximately 37 nm, resembling a miniature actin filament. High-resolution cryo-electron microscopy (cryo-EM) studies have revealed that the filament is composed of eight Arp1 monomers and a single β-actin monomer, arranged in a helical structure. This 8:1 stoichiometric ratio of Arp1 to β-actin is a conserved feature of the filament.

The filament exhibits polarity, with a "barbed" and a "pointed" end, analogous to conventional actin filaments. Each end is capped by specific protein complexes that regulate its length and stability.

  • The Barbed End: The barbed end of the Arp1 filament is capped by the heterodimeric CapZ protein (CapZα and CapZβ). This capping prevents the addition or loss of Arp1 monomers from this end, thereby contributing to the filament's stable length.

  • The Pointed End: The pointed end is capped by a more complex assembly known as the "pointed-end complex" (PEC). This complex consists of Arp11, p62, p27, and p25. The p62 subunit plays a role in binding to Arp1 at the pointed end.

The overall architecture of the this compound complex is organized around this central Arp1 filament. The "shoulder" and "sidearm" structures, which are responsible for binding to dynein and microtubules, are attached to the side of the Arp1 filament.

Quantitative Data on this compound Subunit Stoichiometry
SubcomplexSubunitsStoichiometryMethod
Arp1 Filament Core Arp1, β-actin8:1Mass Spectrometry
Shoulder/Sidearm Complex p150Glued, Dynamitin (p50), p242:4:2Quantitative Densitometry
Pointed-End Complex Arp11, p62, p27, p251:1:1:1Deduced from complex mass
Intact this compound Complex All subunitsSee individual componentsNative Mass Spectrometry

Assembly of the this compound Arp1 Filament

The assembly of the this compound Arp1 filament is a highly regulated process that ensures the formation of a stable structure with a precise length. While Arp1 can self-assemble into short filaments in vitro, the formation of the native, length-stable filament within the this compound complex is guided by other this compound subunits.

The precise mechanism of length determination is thought to involve a "ruler" mechanism, where other this compound components, such as the shoulder complex, dictate the final length of the Arp1 filament. The pointed-end complex is also crucial for capping the filament and preventing further elongation.

Arp1_Filament_Assembly cluster_Nucleation Nucleation cluster_Elongation Elongation & Capping cluster_capping cluster_Final_Assembly Mature Arp1 Filament cluster_Shoulder Shoulder Complex Interaction Arp1_monomers Arp1 Monomers Arp1_dimer Arp1 Dimer/Trimer Arp1_monomers->Arp1_dimer Self-association Arp1_filament_uncapped Growing Arp1 Filament Arp1_monomers->Arp1_filament_uncapped Arp1_dimer->Arp1_filament_uncapped Elongation Mature_Filament Length-Stable Arp1 Filament (8 Arp1 + 1 β-actin) CapZ CapZ (α/β) CapZ->Mature_Filament Barbed-end capping PEC Pointed-End Complex (Arp11, p62, p27, p25) PEC->Mature_Filament Pointed-end capping Shoulder Shoulder Complex (p150Glued, p50, p24) Shoulder->Mature_Filament Length regulation & Scaffolding Dynactin_Regulation cluster_kinases Kinases cluster_phosphatase Phosphatase cluster_this compound This compound Complex cluster_function Functional Outcome PKA PKA p150_unphos p150Glued (Unphosphorylated) PKA->p150_unphos Activates PKC PKC PKC->p150_unphos Activates PP1 PP1 p150_phos p150Glued (Phosphorylated) p150_unphos->p150_phos Phosphorylation p150_phos->PP1 Activates p150_phos->p150_unphos Dephosphorylation Function Modulated interaction with Microtubules & Dynein p150_phos->Function CryoEM_Workflow Sample_Prep Sample Preparation (Purified this compound) Grid_Prep Grid Preparation (Vitrification) Sample_Prep->Grid_Prep Data_Collection Data Collection (Cryo-TEM) Grid_Prep->Data_Collection Movie_Processing Movie Processing (Motion Correction, CTF Estimation) Data_Collection->Movie_Processing Particle_Picking Particle Picking Movie_Processing->Particle_Picking TwoD_Classification 2D Classification Particle_Picking->TwoD_Classification Ab_initio_Reconstruction Ab initio 3D Reconstruction TwoD_Classification->Ab_initio_Reconstruction ThreeD_Classification 3D Classification/Refinement Ab_initio_Reconstruction->ThreeD_Classification Model_Building Atomic Model Building & Refinement ThreeD_Classification->Model_Building Structure_Validation Structure Validation Model_Building->Structure_Validation

An In-depth Technical Guide to Dynactin Isoforms and Their Tissue Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynactin is a multi-subunit protein complex essential for the function of cytoplasmic dynein, a motor protein responsible for retrograde transport along microtubules. This intricate machinery is involved in a plethora of cellular processes, including organelle transport, cell division, and neuronal function. The functional diversity of the this compound complex is further expanded by the existence of multiple protein isoforms for its constituent subunits, arising from alternative splicing of their respective genes. These isoforms often exhibit distinct tissue-specific expression patterns and functional properties, adding a critical layer of regulation to dynein-mediated processes. This technical guide provides a comprehensive overview of the known isoforms of this compound subunits, their tissue distribution, and the experimental methodologies used for their characterization.

This compound Subunit Isoforms and Their Tissue-Specific Expression

The this compound complex is composed of several subunits, with isoforms identified for some of the key components. The most extensively studied isoforms are those of the largest subunit, DCTN1, also known as p150Glued.

DCTN1 (p150Glued) Isoforms

Alternative splicing of the DCTN1 gene gives rise to several protein isoforms, with the most prominent being p150Glued and p135.[1][2][3][4]

  • p150Glued: This is the full-length and most widely expressed isoform. It contains an N-terminal microtubule-binding domain, which is crucial for its function in anchoring the dynein-dynactin complex to microtubules.

  • p135: This isoform lacks the N-terminal microtubule-binding domain and is predominantly expressed in neurons.[1][2][3][4] While it cannot directly bind to microtubules, it retains the ability to interact with cytoplasmic dynein.[1][3]

  • p150Glued-1A and -1B: These isoforms differ in the length of their basic microtubule-binding domain. p150Glued-1A is primarily expressed in nerve tissues, while the -1B isoform is ubiquitously expressed.

  • Exon 5, 6, and 7 Splice Variants: Additional isoforms of p150Glued have been identified that lack exons 5, 6, or a combination thereof. These exons are part of the microtubule-binding region, and their exclusion affects the affinity of the protein for microtubules. The expression of these splice variants is regulated in a tissue-specific manner.[5]

Other this compound Subunit Isoforms

Information regarding isoforms of other this compound subunits is less extensive. However, alternative splicing has been reported for DCTN2 (p50/dynamitin), resulting in multiple transcript variants.[6] The functional significance and tissue distribution of these isoforms are still under investigation. Similarly, two types of α-Arp1 (a subunit of the actin-related protein 1 filament) cDNAs, likely generated by alternative splicing, have been identified in mice. One transcript is expressed in various non-muscle and muscle tissues, while a shorter transcript is specifically expressed in skeletal muscle during development.

Quantitative Tissue Distribution of this compound Isoforms

The relative abundance of this compound isoforms varies significantly across different tissues, reflecting their specialized roles. While comprehensive quantitative data for all isoforms across all human tissues is still being compiled, available studies provide valuable insights.

IsoformTissue/Cell TypeRelative Expression LevelReference
DCTN1 (p150Glued)
p150GluedUbiquitousHigh[5]
p135Brain (neurons)Enriched[1][2][3][4]
p150Glued-1ANerve tissuesEnriched
p150Glued-1BUbiquitousHigh
DCTN2 (p50/dynamitin) UbiquitousGenerally high, with multiple transcript variants detected[6][7][8]
Arp1 (alpha-Arp1)
Longer transcriptBrain, various non-muscle and muscle tissuesAbundant in brain
Shorter transcriptSkeletal muscle (developmentally regulated)Specific to skeletal muscle

Note: This table represents a summary of currently available data. Further research, including quantitative mass spectrometry and large-scale transcriptomic analyses, is needed to provide a more complete and quantitative picture of this compound isoform distribution.

Experimental Protocols for this compound Isoform Analysis

The characterization of this compound isoforms and their tissue distribution relies on a combination of molecular and biochemical techniques. Below are detailed methodologies for key experiments.

Western Blotting for p150Glued and p135 Isoform Separation

This protocol is designed to separate and identify the p150Glued and p135 isoforms based on their size difference.

1. Sample Preparation:

  • Homogenize tissue samples or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Determine protein concentration using a BCA assay.

2. SDS-PAGE:

  • Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
  • Load equal amounts of protein (20-30 µg) onto a 7.5% polyacrylamide gel. A lower percentage gel provides better resolution for high molecular weight proteins.
  • Run the gel at 100-120V until the dye front reaches the bottom.

3. Protein Transfer:

  • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody that recognizes both p150Glued and p135 (e.g., a C-terminal antibody) overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Expected Results: Two distinct bands should be visible, with p150Glued migrating at approximately 150 kDa and p135 at approximately 135 kDa.

Immunohistochemistry for this compound Subunit Localization in Brain Tissue

This protocol allows for the visualization of this compound subunit distribution within the cellular architecture of the brain.

1. Tissue Preparation:

  • Perfuse the animal with 4% paraformaldehyde (PFA) in PBS.
  • Post-fix the brain in 4% PFA overnight at 4°C.
  • Cryoprotect the brain by incubating in 30% sucrose (B13894) in PBS until it sinks.
  • Embed the brain in OCT compound and freeze.
  • Cut 20-40 µm thick sections on a cryostat.

2. Staining:

  • Wash free-floating sections three times in PBS.
  • Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).
  • Permeabilize sections with 0.3% Triton X-100 in PBS for 15 minutes.
  • Block non-specific binding with 5% normal goat serum in PBS with 0.1% Triton X-100 for 1 hour.
  • Incubate sections with the primary antibody (e.g., an isoform-specific p150Glued antibody) overnight at 4°C.
  • Wash sections three times in PBS.
  • Incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature.
  • Wash sections three times in PBS.
  • Mount sections on slides with a DAPI-containing mounting medium.

3. Imaging:

  • Visualize the staining using a confocal or fluorescence microscope.

RT-qPCR for a Custom-Designed DCTN1 Isoform

This protocol provides a framework for designing and performing RT-qPCR to quantify the expression of a specific DCTN1 isoform.

1. Primer Design:

  • Identify unique exon-exon junctions or sequences specific to the target isoform.
  • Design primers that span these unique regions. Tools like Primer-BLAST can be used to check for specificity.
  • For example, to specifically amplify the p135 isoform, a forward primer could be designed at the junction of the exons flanking the deleted region corresponding to the microtubule-binding domain.

2. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from tissues or cells using a standard kit.
  • Treat the RNA with DNase I to remove any contaminating genomic DNA.
  • Synthesize cDNA using a reverse transcriptase and a mix of oligo(dT) and random hexamer primers.

3. qPCR:

  • Set up the qPCR reaction using a SYBR Green-based master mix, the designed isoform-specific primers, and the synthesized cDNA.
  • Include a no-template control and a no-reverse transcriptase control.
  • Run the reaction on a real-time PCR instrument.

4. Data Analysis:

  • Determine the Cq values for the target isoform and a reference gene.
  • Calculate the relative expression of the target isoform using the ΔΔCq method.

Signaling Pathways and Experimental Workflows

This compound's function is intricately regulated by and integrated into various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key relationships and experimental workflows.

experimental_workflow_western_blot cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis tissue Tissue Homogenization protein_quant Protein Quantification (BCA) tissue->protein_quant cells Cell Lysis cells->protein_quant sds_page SDS-PAGE (7.5% Gel) protein_quant->sds_page transfer PVDF Membrane Transfer sds_page->transfer blocking Blocking (5% Milk) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection imaging Imaging detection->imaging quantification Band Densitometry imaging->quantification

Fig 1. Western Blot Workflow for this compound Isoform Analysis.

signaling_pathway_spindle_checkpoint cluster_kinetochore Kinetochore cluster_apc Anaphase-Promoting Complex unattached_kt Unattached Kinetochore mad2 Mad2 unattached_kt->mad2 recruits bubr1 BubR1 unattached_kt->bubr1 recruits apc APC/C mad2->apc inhibits bubr1->apc inhibits cdc20 Cdc20 apc->cdc20 activates anaphase Anaphase Onset cdc20->anaphase triggers This compound This compound-Dynein This compound->mad2 transports away from KT This compound->bubr1 transports away from KT

Fig 2. This compound's Role in the Spindle Assembly Checkpoint.

signaling_pathway_neuronal_transport cluster_upstream Upstream Signals cluster_rho Rho GTPase Signaling growth_factor Neurotrophic Factors receptor Receptor Tyrosine Kinase growth_factor->receptor rhoA RhoA receptor->rhoA activates rac1 Rac1 receptor->rac1 activates cdc42 Cdc42 receptor->cdc42 activates This compound This compound-Dynein Complex rhoA->this compound regulates rac1->this compound regulates cdc42->this compound regulates cargo Axonal Cargo (e.g., vesicles) This compound->cargo binds transport Retrograde Axonal Transport cargo->transport is transported

Fig 3. This compound in Neuronal Axonal Transport Signaling.

Conclusion

The existence of multiple this compound isoforms with distinct tissue distributions and functional characteristics underscores the complexity of dynein-mediated intracellular transport. Understanding the specific roles of these isoforms is crucial for elucidating the intricate regulation of cellular processes in both health and disease. This technical guide provides a foundational understanding of this compound isoforms and offers detailed experimental approaches for their further investigation. Future research focused on quantitative proteomics, advanced imaging techniques, and the development of isoform-specific tools will be instrumental in fully unraveling the functional significance of this compound diversity. This knowledge will be invaluable for the development of novel therapeutic strategies for a range of disorders, including neurodegenerative diseases and cancer, where dynein-dynactin function is often perturbed.

References

Dynactin's Dynamic Dance with Microtubules: An In-depth Technical Guide to a Core Cellular Interaction and its Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dynactin, a multi-subunit protein complex, is an essential cofactor for the microtubule motor protein cytoplasmic dynein-1. Its direct interaction with microtubules is critical for a plethora of cellular functions, including organelle transport, cell division, and the maintenance of cellular architecture. This technical guide provides a comprehensive overview of the core interaction between this compound and microtubules, delves into the intricate regulatory mechanisms that govern this association, presents quantitative data on binding affinities, and offers detailed experimental protocols for studying this pivotal cellular process. The signaling pathways controlling this interaction are also visualized to provide a clear conceptual framework for researchers in cell biology and drug development.

The Core Interaction: A Structural Overview

The interaction between this compound and microtubules is primarily mediated by its largest subunit, p150Glued (also known as DCTN1). This interaction is crucial for anchoring the dynein-dynactin complex to the microtubule track, thereby enhancing the processivity of the dynein motor.[1][2] The N-terminal region of p150Glued is responsible for microtubule binding and is composed of two key domains:

  • CAP-Gly Domain (Cytoskeleton-Associated Protein Glycine-rich): This domain is a highly conserved microtubule-binding module that specifically recognizes the C-terminal EEY/F motif of α-tubulin.[3][4] This interaction is sensitive to the tyrosination state of α-tubulin, with a preference for tyrosinated microtubules, which are typically found at the dynamic plus ends of growing microtubules.[5][6]

  • Basic, Serine-Rich Domain: Located C-terminal to the CAP-Gly domain, this positively charged region also contributes significantly to microtubule binding, likely through electrostatic interactions with the negatively charged microtubule surface.[7] The presence of this domain enhances the overall affinity of p150Glued for microtubules.[7]

The this compound complex itself is built around a short filament of the actin-related protein Arp1.[8] The p150Glued subunit projects from this Arp1 filament, allowing it to engage with both microtubules and the dynein motor complex.[9]

Regulation of the this compound-Microtubule Interaction

The dynamic nature of cellular processes requires that the interaction between this compound and microtubules be tightly regulated. This regulation is primarily achieved through post-translational modifications of both this compound subunits and tubulin.

Phosphorylation of p150Glued

Phosphorylation of the p150Glued subunit by various kinases plays a pivotal role in modulating its affinity for microtubules.

  • Protein Kinase A (PKA): PKA-mediated phosphorylation of serine 19 in the N-terminus of p150Glued has been shown to decrease its binding to microtubules.[1][10] This provides a mechanism for the release of this compound from microtubules, which is essential for the initiation of minus-end directed transport of cargo.[10]

  • Cyclin-Dependent Kinase 5 (CDK5): In neurons, CDK5 is a key regulator of dynein-dynactin function.[2][11] CDK5 can indirectly influence the this compound-microtubule interaction by phosphorylating dynein-associated factors like Ndel1, which in turn affects dynein's processivity and its engagement with this compound.[2][11]

  • Polo-like Kinase 1 (Plk1): During mitosis, Plk1 phosphorylates p150Glued at Ser-179, which negatively regulates its interaction with microtubules.[3] This regulation is crucial for the proper dynamics of the mitotic spindle.[3]

Post-Translational Modifications of Tubulin

The tubulin subunits of microtubules undergo a variety of post-translational modifications that create a "tubulin code," influencing the binding of microtubule-associated proteins (MAPs), including this compound.

  • Tyrosination/Detyrosination: The C-terminal tyrosine of α-tubulin can be cyclically removed and re-added. The CAP-Gly domain of p150Glued preferentially binds to tyrosinated tubulin, which is enriched at the growing plus ends of microtubules.[6] Detyrosination, which marks more stable microtubules, reduces the affinity of this compound for the microtubule lattice.[4]

  • Acetylation: Acetylation of lysine (B10760008) 40 of α-tubulin is another marker of stable microtubules. While the direct effect of acetylation on this compound binding is less clear, it is known to influence the binding of other MAPs and motor proteins, thereby indirectly affecting the local environment for this compound interaction.

  • Polyglutamylation and Polyglycylation: These modifications involve the addition of glutamate (B1630785) or glycine (B1666218) chains to the C-terminal tails of both α- and β-tubulin. These modifications can alter the electrostatic properties of the microtubule surface and have been shown to influence the binding of various MAPs, although their specific role in regulating this compound binding requires further investigation.

Quantitative Data on this compound-Microtubule Interaction

The affinity of the p150Glued subunit for microtubules has been quantified in several studies. The dissociation constant (Kd) provides a measure of the binding strength, with lower values indicating higher affinity.

Interacting ProteinsMethodDissociation Constant (Kd)Reference(s)
p150Glued (1-333) and microtubulesMicrotubule Co-pelleting1.1 ± 0.2 µM[12]
p150Glued (1-333, G59S mutant) and microtubulesMicrotubule Co-pelleting2.6 ± 0.5 µM[12]
p150Glued-1A (N-terminal fragment) and microtubulesMicrotubule Co-pelletingHigher affinity than 1B[13]
p150Glued-1B (N-terminal fragment) and microtubulesMicrotubule Co-pelletingLower affinity than 1A[13]
CAP-Gly domain and microtubulesMagic Angle Spinning NMRMicromolar range[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound-microtubule interaction.

Purification of Native this compound from Bovine Brain

This protocol is adapted from established methods for isolating dynein and this compound.[1][15]

Buffers:

  • PMEE Buffer: 35 mM PIPES (pH 7.2), 5 mM MgSO4, 1 mM EGTA, 0.5 mM EDTA, 6.8% (w/v) glycerol (B35011). Supplement with 1x protease inhibitor cocktail and 1 mM TCEP before use.

  • MonoQ Elution Buffer: PMEE buffer with a linear gradient of NaCl (e.g., 50 mM to 1 M).

Procedure:

  • Homogenize fresh bovine brain tissue in ice-cold PMEE buffer using a Dounce homogenizer.

  • Clarify the homogenate by centrifugation at 36,000 x g for 15 minutes at 2°C, followed by a second centrifugation of the supernatant at 90,000 x g for 30 minutes at 2°C.

  • Load the final supernatant onto a MonoQ 10/100 ion-exchange column.

  • Elute the bound proteins using a linear salt gradient.

  • Collect fractions and analyze by SDS-PAGE to identify those containing this compound subunits (p150Glued, Arp1, etc.).

  • Pool the this compound-containing fractions and re-chromatograph on a MonoQ 5/50 column for further purification, eluting with a salt bump.

  • Concentrate the peak this compound fractions to 1-3 mg/mL.

Microtubule Co-pelleting Assay

This assay is used to determine the in vitro binding of this compound or its subunits to microtubules.[5][16]

Buffers:

  • BRB80 Buffer: 80 mM PIPES (pH 6.9), 1 mM MgCl2, 1 mM EGTA.

  • Glycerol Cushion: 30% glycerol in BRB80 buffer with 10 µM taxol.

Procedure:

  • Polymerize purified tubulin (1 mg/mL) in BRB80 buffer containing 1 mM GTP and 20 µM taxol at 37°C for 1 hour to form taxol-stabilized microtubules.

  • Incubate varying concentrations of purified this compound or p150Glued fragments with a fixed concentration of microtubules (e.g., 2 µM) in BRB80 buffer for 30 minutes at room temperature.

  • Layer the mixture onto the glycerol cushion in an ultracentrifuge tube.

  • Centrifuge at 150,000 x g for 40 minutes at 25°C.

  • Carefully remove the supernatant.

  • Wash the pellet with BRB80 buffer.

  • Resuspend the pellet in SDS-PAGE sample buffer and analyze the amount of co-pelleted this compound/p150Glued by SDS-PAGE and Coomassie staining or Western blotting.

Co-Immunoprecipitation (Co-IP) of this compound and Tubulin

This method is used to assess the interaction between this compound and microtubules within a cellular context.[16][17]

Buffers:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.1% SDS, with freshly added protease inhibitor cocktail.

  • Wash Buffer: Lysis buffer with a reduced detergent concentration (e.g., 0.1% NP-40).

Procedure:

  • Lyse cultured cells in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Incubate the supernatant with an antibody specific for a this compound subunit (e.g., anti-p150Glued) or a control IgG for 2-4 hours at 4°C with gentle rotation.

  • Add Protein A/G-agarose or magnetic beads and incubate for another 1-2 hours at 4°C.

  • Pellet the beads by centrifugation and wash them 3-5 times with wash buffer.

  • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analyze the eluate for the presence of tubulin by Western blotting using an anti-α-tubulin or anti-β-tubulin antibody.

Single-Molecule Motility Assay using TIRF Microscopy

This advanced technique allows for the direct visualization of the movement of fluorescently labeled dynein-dynactin complexes along microtubules.[16][18]

Buffers:

  • Motility Buffer: BRB80 buffer supplemented with 1 mM ATP, an oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose), and an anti-photobleaching agent (e.g., DTT).

Procedure:

  • Prepare a flow chamber by attaching a coverslip to a glass slide.

  • Immobilize fluorescently labeled, taxol-stabilized microtubules on the coverslip surface, often via anti-tubulin antibodies or biotin-streptavidin linkages.

  • Introduce a solution containing fluorescently labeled dynein and this compound in motility buffer into the flow chamber.

  • Visualize the movement of single dynein-dynactin complexes along the microtubules using a Total Internal Reflection Fluorescence (TIRF) microscope.

  • Record time-lapse movies and analyze the data to determine parameters such as velocity, run length, and processivity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in this guide.

PKA_Regulation_of_this compound cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates p150_active p150Glued (MT-bound) PKA->p150_active Phosphorylates Ser19 p150_inactive p150Glued-P (MT-released) p150_active->p150_inactive Conformational change MT Microtubule p150_active->MT Bound p150_inactive->MT Dissociates Signal Signal Signal->GPCR e.g., Hormone

PKA signaling pathway regulating p150Glued-microtubule interaction.

CDK5_Regulation_of_Dynein_this compound cluster_upstream Upstream Signals cluster_core Core Regulation cluster_downstream Downstream Effect p35 p35 CDK5 CDK5 p35->CDK5 Activates Ndel1 Ndel1 CDK5->Ndel1 Phosphorylates Ndel1_P Ndel1-P Ndel1->Ndel1_P Lis1 Lis1 Ndel1_P->Lis1 Complex Formation Dynein Dynein Lis1->Dynein Modulates Activity This compound This compound Dynein->this compound Interacts Transport Altered Cargo Transport Dynein->Transport This compound->Transport

CDK5 signaling pathway influencing dynein-dynactin function.

Co_IP_Workflow Start Start: Cell Culture Lysis Cell Lysis Start->Lysis Clarification Lysate Clarification (Centrifugation) Lysis->Clarification Incubation Incubate with Anti-p150Glued Ab Clarification->Incubation Beads Add Protein A/G Beads Incubation->Beads Wash Wash Beads Beads->Wash Elution Elute Proteins Wash->Elution Analysis Western Blot for Tubulin Elution->Analysis End End: Interaction Confirmed Analysis->End

Experimental workflow for co-immunoprecipitation.

TIRF_Workflow Start Start: Purified Components FlowCell Assemble Flow Chamber Start->FlowCell ImmobilizeMT Immobilize Fluorescent Microtubules FlowCell->ImmobilizeMT AddMotors Introduce Fluorescent Dynein-Dynactin ImmobilizeMT->AddMotors Image TIRF Microscopy (Time-lapse) AddMotors->Image Analyze Kymograph Analysis (Velocity, Run Length) Image->Analyze End End: Motility Parameters Analyze->End

Workflow for single-molecule TIRF microscopy assay.

Conclusion

The interaction between this compound and microtubules is a fundamental process in cell biology, essential for the proper functioning of the dynein motor and, consequently, for a multitude of cellular activities. This interaction is not static but is dynamically regulated by a complex interplay of signaling pathways, primarily involving phosphorylation of the p150Glued subunit, and by the post-translational modification landscape of the microtubule track itself. A thorough understanding of this interaction and its regulation is critical for elucidating the mechanisms of various diseases, including neurodegenerative disorders and cancer, and for the development of novel therapeutic strategies that target the cytoskeleton and intracellular transport. The experimental approaches detailed in this guide provide a robust toolkit for researchers to further unravel the complexities of this vital cellular machinery.

References

The Role of Dynamitin (p50) in Dynactin Complex Integrity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The dynactin complex is a multi-subunit protein assembly essential for the function of the microtubule motor protein, cytoplasmic dynein. It acts as a crucial adaptor, linking dynein to its various cellular cargoes and enhancing its processivity. The structural integrity of the this compound complex is paramount for its function, and at the heart of this integrity lies the dynamitin subunit, also known as p50. This technical guide provides an in-depth exploration of the pivotal role of dynamitin in maintaining the architecture of the this compound complex, the consequences of its disruption, and detailed methodologies for its study.

Dynamitin is a 50-kDa protein that is a core component of the this compound complex.[1] It plays a critical scaffolding role, stabilizing the connection between the two major structural domains of this compound: the Arp1 (actin-related protein 1) filament rod and the p150Glued shoulder/sidearm.[2][3] The overexpression of dynamitin in cells is a widely utilized experimental technique that leads to the dissociation of the p150Glued sidearm from the Arp1 filament, effectively disrupting the this compound complex.[4][5] This "explosion" of the complex has been instrumental in elucidating the numerous cellular processes that depend on intact dynein-dynactin function, including organelle transport, mitosis, and centrosome integrity.[4][6]

This guide will detail the molecular interactions governing dynamitin's function, present quantitative data on the effects of its disruption, provide detailed experimental protocols for studying these phenomena, and illustrate key concepts with diagrams.

Data Presentation: Quantitative Effects of Dynamitin Disruption

The overexpression of dynamitin serves as a potent tool to disrupt the this compound complex. The following tables summarize the quantitative effects observed in key studies.

Table 1: Effect of Dynamitin Overexpression on this compound Complex Integrity

Experimental SystemMethod of AnalysisObservationQuantitative MeasurementReference
Transfected COS-7 cellsSucrose (B13894) Density Gradient CentrifugationDissociation of p150Glued from the this compound complex.Shift of p150Glued to lighter fractions of the gradient.[4]
In vitro assembly with purified proteinsSucrose Gradient Velocity SedimentationAddition of excess recombinant dynamitin causes release of p150Glued and p24.A 9S complex containing p150Glued, dynamitin, and p24 is released from the larger this compound complex.[1]
In vitro titrationSucrose Gradient CentrifugationEquimolar addition of exogenous dynamitin leads to partial release of p150Glued.≥25-fold excess of dynamitin causes complete release of both p150Glued subunits.[7]
Transfected Cos-7 cells expressing dynamitin fragmentsSucrose Gradient AnalysisExpression of dynamitin amino acids 1-87 causes complete release of endogenous dynamitin, p150, and p24.The remaining Arp1 filament contains CapZ, p62, Arp11, p27, and p25.[8][9]

Table 2: Cellular Phenotypes of Dynamitin-Induced this compound Disruption

Cell TypePhenotype ObservedMethod of QuantificationQuantitative MeasurementReference
COS-7 cellsMitotic arrestFluorescence Microscopy (DAPI staining)Accumulation of cells in a prometaphase-like state.[3]
HeLa and COS-7 cellsGolgi apparatus dispersalImmunofluorescence MicroscopyIn high expressors, 77% showed complete Golgi disruption, and 19% showed partial disruption.[10]
HeLa and COS-7 cellsRedistribution of endosomes and lysosomesImmunofluorescence MicroscopyIn moderate expressors, 24% of cells showed peripherally distributed lysosomes.[10]
NIH3T3 cellsInhibition of stress granule formationImmunofluorescence MicroscopySignificant reduction in the number of cells forming stress granules upon arsenite treatment.[11]
Cos7 cellsGolgi disruption as an indicator of overexpressionFluorescence Microscopy with vital Golgi dye<6% of control cells had disrupted Golgi, compared to 96% of dynamitin overexpressers.[2]

Experimental Protocols

Protocol 1: Dynamitin Overexpression in Mammalian Cells to Disrupt this compound

This protocol describes the transient transfection of a dynamitin expression vector into mammalian cells to study the phenotypic consequences of this compound disruption.

Materials:

  • Mammalian cell line (e.g., COS-7, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Plasmid DNA: expression vector containing full-length dynamitin (p50) cDNA (often with an epitope tag like myc or GFP for detection).

  • Control plasmid: empty vector or a vector expressing a non-interfering protein (e.g., GFP, β-galactosidase).[12]

  • Transfection reagent (e.g., Lipofectamine 2000, FuGENE 6)

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibodies (e.g., anti-myc, anti-p150Glued, anti-GM130 for Golgi)

  • Fluorescently labeled secondary antibodies

  • DAPI stain

  • Mounting medium

Procedure:

  • Cell Seeding: The day before transfection, seed cells onto glass coverslips in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection:

    • Prepare DNA-transfection reagent complexes according to the manufacturer's protocol. For a 24-well plate, typically 0.5-1.0 µg of plasmid DNA is used per well.

    • Replace the cell culture medium with fresh, pre-warmed medium.

    • Add the transfection complexes to the cells and gently swirl the plate.

    • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours. The optimal expression time should be determined empirically.

  • Immunofluorescence Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.

    • Incubate with primary antibodies diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorescently labeled secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Mount the coverslips onto glass slides using mounting medium.

  • Microscopy and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Identify transfected cells by the expression of the tagged dynamitin or a co-transfected marker.

    • Quantify the phenotype of interest (e.g., percentage of cells with dispersed Golgi) in at least 100 transfected cells per condition across three independent experiments.[8]

Controls:

  • Negative Control: Transfect cells with a control plasmid (e.g., empty vector or GFP vector) to ensure the observed phenotype is specific to dynamitin overexpression.[12]

  • Internal Control: In the same population of transfected cells, compare the phenotype of untransfected cells with that of transfected cells.

  • Titration: Analyze cells with varying levels of dynamitin expression (low, medium, high) to observe dose-dependent effects.

Troubleshooting:

  • Low Transfection Efficiency: Optimize the DNA-to-reagent ratio and cell confluency. Ensure the plasmid DNA is of high quality.

  • High Cell Death: Reduce the amount of DNA and/or transfection reagent. Decrease the transfection time.

  • No Phenotype Observed: Confirm protein expression by Western blot or immunofluorescence. Increase the post-transfection incubation time. The phenotype may be cell-type specific.

Protocol 2: Analysis of this compound Complex Integrity by Sucrose Density Gradient Centrifugation

This method separates protein complexes based on their size and shape, allowing for the assessment of this compound disruption.

Materials:

  • Cell lysate from control and dynamitin-overexpressing cells (prepared in a non-denaturing lysis buffer, e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Triton X-100, with protease inhibitors).[8]

  • Sucrose solutions: 5% and 20% (w/v) sucrose in lysis buffer.

  • Gradient maker or manual layering method.

  • Ultracentrifuge with a swinging bucket rotor (e.g., SW41Ti or SW55Ti).

  • Ultracentrifuge tubes.

  • Fraction collector or manual collection supplies.

  • SDS-PAGE and Western blotting reagents.

  • Antibodies against this compound subunits (p150Glued, Arp1, p50).

Procedure:

  • Gradient Preparation:

    • Prepare linear 5-20% sucrose gradients in ultracentrifuge tubes. This can be done using a gradient maker or by carefully layering the 20% solution under the 5% solution and allowing them to diffuse for several hours at 4°C.

  • Sample Loading:

    • Carefully layer 200-500 µL of clarified cell lysate (500 µg to 1 mg of total protein) onto the top of the sucrose gradient.[8]

  • Ultracentrifugation:

    • Centrifuge the gradients at high speed (e.g., 35,000 rpm in an SW41 rotor or 44,700 rpm in an SW55Ti rotor) for 16-18 hours at 4°C.[1][8]

  • Fraction Collection:

    • Carefully collect fractions (e.g., 0.5-1 mL) from the top or bottom of the tube.

  • Analysis:

    • Precipitate the protein from each fraction (e.g., using trichloroacetic acid).

    • Resuspend the protein pellets in SDS-PAGE sample buffer.

    • Analyze the fractions by SDS-PAGE and Western blotting using antibodies against this compound subunits.

    • In control lysates, p150Glued and Arp1 should co-sediment in heavier fractions. In dynamitin-overexpressing lysates, p150Glued will shift to lighter fractions, indicating dissociation from the Arp1-containing part of the complex.

Controls:

  • Parallel Gradients: Always run a control lysate (e.g., from mock-transfected or GFP-transfected cells) in parallel with the experimental lysate.

  • Sedimentation Standards: Optionally, run a parallel gradient with proteins of known sedimentation coefficients to calibrate the gradient.

Troubleshooting:

  • Protein Aggregation: Ensure the lysate is well-clarified by high-speed centrifugation before loading. Avoid freezing and thawing of the lysate.

  • Poor Separation: Optimize centrifugation time and speed. Ensure the gradient was formed correctly.

  • No Signal in Western Blot: Increase the amount of protein loaded. Check antibody performance. Ensure efficient protein precipitation from fractions.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess Subunit Interactions

Co-IP is used to confirm the loss of interaction between p150Glued and Arp1 upon dynamitin overexpression.

Materials:

  • Cell lysate from control and dynamitin-overexpressing cells.

  • Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with protease inhibitors).

  • Primary antibody for immunoprecipitation (e.g., anti-p150Glued or anti-Arp1).

  • Control IgG of the same isotype.

  • Protein A/G magnetic beads or agarose (B213101) resin.

  • Wash buffer (e.g., Co-IP lysis buffer with a lower detergent concentration).

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

  • SDS-PAGE and Western blotting reagents.

  • Antibodies for detection (e.g., anti-p150Glued, anti-Arp1).

Procedure:

  • Lysate Preparation: Lyse cells in Co-IP buffer and clarify the lysate by centrifugation. Determine the protein concentration.

  • Pre-clearing (Optional but Recommended): Add Protein A/G beads to the lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody (e.g., anti-Arp1) or control IgG to the pre-cleared lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose).

    • Discard the supernatant.

    • Wash the beads 3-5 times with cold wash buffer.

  • Elution:

    • Elute the protein complexes from the beads by adding elution buffer or by directly resuspending the beads in SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analysis:

    • Analyze the eluates and a sample of the input lysate by SDS-PAGE and Western blotting.

    • Probe the blot with antibodies against the expected interacting partners (e.g., anti-p150Glued).

    • In control cells, immunoprecipitating Arp1 should co-precipitate p150Glued. This interaction will be significantly reduced or absent in lysates from dynamitin-overexpressing cells.

Controls:

  • Isotype Control: Perform a parallel IP with a non-specific IgG of the same isotype as the primary antibody to control for non-specific binding to the antibody and beads.

  • Input Control: Run a small fraction of the cell lysate on the Western blot to verify the presence of the proteins of interest.

  • Experimental Control: Compare the Co-IP results from dynamitin-overexpressing cells with those from control cells.

Troubleshooting:

  • High Background/Non-specific Binding: Increase the number of washes and/or the stringency of the wash buffer (e.g., increase salt or detergent concentration). Perform the pre-clearing step.

  • No Co-precipitated Protein: The interaction may be weak or transient. Use a milder lysis buffer and perform all steps at 4°C. Consider cross-linking the proteins in vivo before lysis. Ensure the antibody used for IP is efficient.

  • Antibody Heavy/Light Chains Obscuring Signal: Use a secondary antibody that does not recognize the heavy and light chains of the IP antibody, or use a kit designed to avoid this issue.

Visualizations

Diagram 1: Structure of the this compound Complex

Dynactin_Complex cluster_arp1 Arp1 Filament cluster_shoulder Shoulder/Sidearm Arp1 Arp1 x 8 + β-actin CapZ CapZ Arp1->CapZ PEC Pointed End Complex (p62, Arp11, p27, p25) Arp1->PEC p150 p150Glued Dynamitin Dynamitin (p50) p150->Dynamitin Dynamitin->Arp1 Links p24 p24 Dynamitin->p24

Caption: A simplified model of the this compound complex highlighting its major domains.

Diagram 2: Mechanism of this compound Disruption by Dynamitin Overexpression

Dynamitin_Disruption cluster_intact Intact this compound Complex cluster_disrupted Disrupted Components Intact_Shoulder p150Glued/Dynamitin/p24 (Shoulder) Intact_Arp1 Arp1 Filament Intact_Shoulder->Intact_Arp1 Stable Link Excess_Dynamitin Excess Dynamitin (p50) Dis_Arp1 Arp1 Filament Dis_Shoulder Released p150Glued/Dynamitin/p24 Excess_Dynamitin->Dis_Shoulder Competes for binding, causing dissociation Experimental_Workflow cluster_analysis Downstream Analysis cluster_biochem_methods Start Start: Culture Mammalian Cells Transfection Transfect with Dynamitin (p50) Plasmid (Control: GFP Plasmid) Start->Transfection Incubation Incubate 24-48h Transfection->Incubation Harvest Harvest Cells Incubation->Harvest Analysis_IF Phenotypic Analysis (Immunofluorescence) - Golgi dispersal - Mitotic defects Harvest->Analysis_IF Analysis_Biochem Biochemical Analysis (Cell Lysis) Harvest->Analysis_Biochem CoIP Co-Immunoprecipitation Analysis_Biochem->CoIP Sucrose Sucrose Gradient Centrifugation Analysis_Biochem->Sucrose

References

The Pointed End Complex of Dynactin: A Technical Guide to its Core Components and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynactin complex is a multi-subunit protein assembly essential for the function of the cytoplasmic dynein motor. It acts as a crucial adaptor, linking dynein to its various cellular cargoes and enhancing its processivity for long-distance transport along microtubules.[1] The structural and functional integrity of this compound is paramount for numerous cellular processes, including organelle transport, cell division, and the maintenance of cellular architecture.[1][2] Mutations and dysregulation of this compound components have been implicated in a range of neurodegenerative diseases, highlighting its critical role in neuronal health.[1][3]

At the core of the this compound complex lies a short filament of the actin-related protein Arp1, which is capped at its "pointed end" by a specialized assembly of proteins known as the Pointed End Complex (PEC). This guide provides an in-depth technical overview of the this compound pointed end complex, detailing its components, their interactions, and their critical roles in this compound function. We will explore the quantitative aspects of these interactions, provide detailed experimental methodologies for their study, and visualize the complex interplay of these components through signaling and workflow diagrams.

Core Components of the Pointed End Complex

The pointed end complex is a stable sub-complex of this compound composed of four primary subunits: Arp11, p62, p25, and p27.[2][4] These components assemble in a specific stoichiometry to cap the Arp1 filament and provide a crucial interface for cargo adaptor binding.

Data Presentation: Stoichiometry and Molecular Weights

The precise composition of the this compound complex, including the pointed end, has been elucidated through techniques such as quantitative mass spectrometry and cryo-electron microscopy.[4][5]

SubunitOther NamesMolecular Weight (Predicted)Stoichiometry within Pointed End ComplexStoichiometry within this compound Complex
Arp11ACTR1046.2 kDa11
p62DCTN453.1 kDa11
p25DCTN520.1 kDa11
p27DCTN620.7 kDa11

Table 1: Stoichiometry and predicted molecular weights of the pointed end complex subunits. Data compiled from Eckley et al., 1999.[4]

Subunit Interactions and Structure

Cryo-electron microscopy has revealed the intricate architecture of the pointed end complex.[5][6][7] Arp11 directly caps (B75204) the pointed end of the Arp1 filament.[7] The p62 subunit wraps around Arp11 and also makes contact with β-actin within the Arp1 filament.[6][7] The p25 and p27 subunits, which share structural homology, form a heterodimer that binds to Arp11.[2][7] This intricate arrangement not only stabilizes the Arp1 filament but also creates a platform for the recruitment of various cargo adaptors.[7][8]

Functional Roles of the Pointed End Complex

The pointed end complex is not merely a structural cap but plays a dynamic and essential role in mediating this compound's interaction with specific cargoes.

Cargo Adaptor Binding

A primary function of the pointed end complex is to serve as a binding hub for coiled-coil cargo adaptors such as Bicaudal-D2 (BICD2), BICD-related protein 1 (BICDR1), and Hook3.[9][10] These adaptors are critical for linking dynein-dynactin to specific cargoes, such as vesicles and organelles. The binding of these adaptors to the pointed end is crucial for the activation of processive dynein motility.[6] The interaction is multifaceted, with different adaptors utilizing distinct but overlapping binding sites on the p62 and p25 subunits.[8]

Bipartite Nature and Functional Specialization

Studies involving RNA interference and chemical cross-linking have revealed a bipartite functional nature of the pointed end complex.[2] The p62/Arp11 pair is essential for the overall stability of the this compound complex.[2] Depletion of either p62 or Arp11 leads to the disassembly of the entire this compound complex.[2] This pair is also specifically implicated in the recruitment of this compound to the nuclear envelope during mitosis.[2]

In contrast, the p25/p27 heterodimer appears to be more involved in fine-tuning cargo selection.[2] While not essential for the overall integrity of the this compound complex, their depletion impairs the transport of early and recycling endosomes.[2]

Experimental Protocols

Investigating the intricate interactions within the this compound pointed end complex requires a combination of biochemical, molecular, and structural biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) for Studying In Vivo Interactions

Co-IP is a powerful technique to identify and validate protein-protein interactions within their native cellular environment.

Objective: To determine if two or more proteins from the pointed end complex interact in vivo.

Materials:

  • Cell culture expressing the proteins of interest.

  • Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors).

  • Antibody specific to one of the proteins of interest (the "bait").

  • Protein A/G magnetic beads or agarose (B213101) beads.

  • Wash Buffer (e.g., PBS with 0.1% Tween-20).

  • Elution Buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer).

  • Western blotting reagents.

Procedure:

  • Cell Lysis: Harvest cultured cells and lyse them in ice-cold Lysis Buffer for 30 minutes with gentle rotation at 4°C.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing (Optional but Recommended): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation. This step reduces non-specific binding to the beads. Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the primary antibody against the bait protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Complex Capture: Add equilibrated protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation.

  • Washing: Pellet the beads using a magnetic rack or centrifugation. Discard the supernatant and wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elution: Elute the protein complexes from the beads using Elution Buffer. If using SDS-PAGE sample buffer, boil the beads for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the potential interacting partners ("prey").

Pull-Down Assay for In Vitro Interaction Analysis

Pull-down assays are used to confirm direct physical interactions between proteins in a controlled in vitro setting.

Objective: To determine if a purified "bait" protein can directly bind to a "prey" protein.

Materials:

  • Purified recombinant "bait" protein with an affinity tag (e.g., GST-tag, His-tag).

  • Affinity resin corresponding to the tag (e.g., Glutathione-agarose, Ni-NTA agarose).

  • Purified recombinant "prey" protein or a cell lysate containing the prey protein.

  • Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1% Triton X-100).

  • Wash Buffer (Binding Buffer with increased salt concentration or detergent).

  • Elution Buffer (containing a competitor for the tag, e.g., glutathione (B108866) for GST-tags, imidazole (B134444) for His-tags).

Procedure:

  • Bait Immobilization: Incubate the purified tagged bait protein with the affinity resin for 1-2 hours at 4°C to allow for binding.

  • Washing: Wash the resin with the immobilized bait protein 3-5 times with Binding Buffer to remove any unbound protein.

  • Prey Incubation: Add the purified prey protein or cell lysate to the washed resin and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the resin 3-5 times with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bait-prey complexes from the resin using the appropriate Elution Buffer.

  • Analysis: Analyze the eluted fractions by SDS-PAGE and Coomassie staining or Western blotting for the presence of the prey protein.

Cryo-Electron Microscopy (Cryo-EM) for Structural Determination

Cryo-EM has been instrumental in resolving the high-resolution structure of the this compound complex.

Objective: To determine the three-dimensional structure of the this compound pointed end complex.

Methodology Overview:

  • Sample Preparation:

    • Purify the this compound complex from a native source (e.g., pig brain) or using a recombinant expression system.[9][11]

    • Concentrate the purified complex to an appropriate concentration (typically 0.1-1.0 mg/mL).[12]

    • Apply a small volume (3-4 µL) of the sample to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).[13]

    • Plunge-freeze the grid in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot) to embed the protein complexes in a thin layer of vitreous ice.[13]

  • Data Collection:

    • Screen the frozen grids on a transmission electron microscope (e.g., a 200-300 kV Titan Krios) equipped with a direct electron detector.

    • Collect a large dataset of movie micrographs at a high magnification, typically with a pixel size of ~1 Å.

    • Record movies with a total electron dose of 40-60 e-/Ų fractionated over multiple frames to allow for motion correction.

  • Image Processing:

    • Motion Correction: Correct for beam-induced motion by aligning the frames of each movie.

    • CTF Estimation: Determine the contrast transfer function for each micrograph.

    • Particle Picking: Automatically select individual particle images from the micrographs.

    • 2D Classification: Classify the particle images into different 2D class averages to remove junk particles and assess sample homogeneity.

    • Ab initio 3D Reconstruction: Generate an initial 3D model from the 2D class averages.

    • 3D Classification and Refinement: Iteratively classify the particles into different 3D classes and refine the 3D reconstructions to high resolution. For flexible regions like the pointed end, focused refinement with signal subtraction can be employed.[9][10]

    • Model Building and Validation: Build an atomic model into the final high-resolution cryo-EM map and validate its geometry and fit to the density.

Signaling Pathways and Logical Relationships

The pointed end complex is a critical node in the signaling network that governs dynein-mediated transport. Its interactions with cargo adaptors are tightly regulated to ensure that the correct cargo is transported to the appropriate destination at the right time.

Cargo Adaptor Recruitment and Dynein Activation

The binding of cargo adaptors like BICD2 to the pointed end complex is a key step in activating dynein motility. This interaction is thought to induce a conformational change in the this compound complex, which in turn relieves the autoinhibition of the dynein motor, leading to processive movement along microtubules.

Cargo_Adaptor_Recruitment PEC Pointed End Complex (p62, p25, p27, Arp11) This compound This compound Complex PEC->this compound is part of Cargo_Adaptor Cargo Adaptor (e.g., BICD2) Cargo_Adaptor->PEC binds to Dynein Cytoplasmic Dynein (Autoinhibited) This compound->Dynein recruits and activates Active_Dynein Active Dynein (Processive Motility) Dynein->Active_Dynein conformational change Cargo Cargo Active_Dynein->Cargo transports Cargo->Cargo_Adaptor binds

Recruitment of cargo adaptors to the pointed end complex.
Role in Neurodegenerative Diseases

Mutations in this compound subunits, including those that may affect the stability and function of the pointed end complex, have been linked to neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Perry syndrome.[1][3] These mutations can disrupt the intricate signaling pathways required for neuronal survival, including axonal transport of essential cargoes like mitochondria and neurotrophic factors.

Neurodegeneration_Pathway Dynactin_Mutation This compound Mutation (e.g., affecting PEC stability) PEC_Dysfunction Pointed End Complex Dysfunction Dynactin_Mutation->PEC_Dysfunction Impaired_Cargo_Binding Impaired Cargo Adaptor and Cargo Binding PEC_Dysfunction->Impaired_Cargo_Binding Defective_Axonal_Transport Defective Axonal Transport Impaired_Cargo_Binding->Defective_Axonal_Transport Mitochondrial_Dysfunction Mitochondrial Dysfunction Defective_Axonal_Transport->Mitochondrial_Dysfunction Impaired_Autophagy Impaired Autophagy Defective_Axonal_Transport->Impaired_Autophagy Neuronal_Stress Increased Neuronal Stress Mitochondrial_Dysfunction->Neuronal_Stress Impaired_Autophagy->Neuronal_Stress Neurodegeneration Neurodegeneration Neuronal_Stress->Neurodegeneration Experimental_Workflow Hypothesis Hypothesis: Protein X interacts with the PEC CoIP Co-Immunoprecipitation (in vivo) Hypothesis->CoIP PullDown Pull-Down Assay (in vitro) Hypothesis->PullDown Interaction_Confirmed Interaction Confirmed CoIP->Interaction_Confirmed PullDown->Interaction_Confirmed CryoEM Cryo-EM Structural Studies Interaction_Confirmed->CryoEM MS Mass Spectrometry (Identify interaction partners) Interaction_Confirmed->MS Functional_Assay Functional Assays (e.g., motility assays) Interaction_Confirmed->Functional_Assay Conclusion Elucidation of the Molecular Mechanism CryoEM->Conclusion MS->Conclusion Functional_Assay->Conclusion

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Cytoplasmic dynein-1 is the primary molecular motor responsible for transporting a vast array of cellular cargoes, including organelles, vesicles, and macromolecules, toward the minus-ends of microtubules. However, dynein's function is not autonomous. Its processivity and ability to bind specific cargoes are critically dependent on its essential cofactor, the multi-subunit dynactin complex. This technical guide delves into the core mechanisms by which this compound acts as a crucial linker, bridging the dynein motor to its diverse array of cellular cargoes, a process governed by a class of proteins known as cargo adaptors.

The Dynein-Dynactin-Cargo Supercomplex: An Overview

The canonical model of dynein-mediated transport involves the formation of a stable ternary complex composed of dynein, this compound, and a cargo-specific adaptor protein.[1] In its unbound state, cytoplasmic dynein exists in an autoinhibited conformation, rendering it incapable of processive movement along microtubules.[2][3] The assembly of the ternary complex, triggered by cargo binding to an adaptor, induces a significant conformational change in dynein, relieving this autoinhibition and activating robust, long-distance transport.[4][5]

This compound serves multiple roles in this process. It enhances the processivity of dynein, acts as a scaffold for both the motor and cargo adaptors, and participates directly in cargo binding.[6][7] The complex itself is composed of three main structural domains: the p150Glued sidearm, a short actin-related protein 1 (Arp1) filament, and a pointed-end complex.[6] Each of these plays a distinct role in the assembly and function of the transport machinery.

High-Level Overview of Dynein-Dynactin-Cargo Complex Assembly cluster_inactive Inactive State cluster_active Active Transport Complex Autoinhibited Dynein Autoinhibited Dynein Dynein_A Activated Dynein Autoinhibited Dynein->Dynein_A Cargo Adaptor (Autoinhibited) Cargo Adaptor (Autoinhibited) Adaptor_A Cargo Adaptor This compound This compound Dynactin_A This compound This compound->Dynactin_A Cellular Cargo Cellular Cargo Cellular Cargo->Cargo Adaptor (Autoinhibited) Binding & Activation Dynactin_A->Dynein_A Activation Adaptor_A->Dynactin_A Scaffolding Cargo_A Cellular Cargo Adaptor_A->Cargo_A

Caption: Assembly of the active dynein-dynactin-cargo transport complex.

Core Interactions: The Dynein-Dynactin Link

The direct physical link between dynein and this compound is fundamental to forming the transport complex. This interaction is primarily mediated by the N-terminal region of the dynein intermediate chain (IC) and the coiled-coil 1B (CC1B) region of the p150Glued subunit of this compound.[8][9] Disrupting this linkage, for instance with antibodies against p150Glued, inhibits the association of dynein with organelles and reduces the velocity of transport.[10] While this direct binding is established, the formation of a stable and processive complex requires the additional presence of a cargo adaptor protein.[6]

The Role of Cargo Adaptors: Providing Specificity and Activating Motility

Cargo adaptors are a diverse group of proteins that serve as the critical intermediaries, linking the dynein-dynactin machinery to specific cargoes.[7] Despite low sequence homology, many adaptors, such as Bicaudal-D2 (BICD2) and Hook3, share a common structural feature of long coiled-coil domains.[2][7] These adaptors orchestrate the assembly of the ternary complex, stabilizing the dynein-dynactin interaction and unlocking dynein's motile potential.[3][5]

Case Study: BICD2-Mediated Transport

Bicaudal D2 (BICD2) is a well-characterized adaptor that links dynein and this compound to cargoes such as Rab6-positive vesicles from the Golgi apparatus and the nuclear pore complex.[11][12] In the absence of cargo, BICD2 exists in an autoinhibited, closed conformation where its C-terminal cargo-binding domain masks its N-terminal dynein-dynactin binding region.[13] The binding of a cargo, like Rab6-GTP, induces a conformational change in BICD2, exposing its N-terminus.[12][13] This exposed N-terminal domain then co-recruits dynein and this compound, promoting the formation of a stable, motile complex.[4][11] The coiled-coils of BICD2 interact along the groove of this compound's Arp1 filament, a mechanism that helps stabilize the entire tripartite assembly.[1]

BICD2-Mediated Linkage of Dynein-Dynactin to Rab6 Cargo cluster_this compound This compound Subunits cluster_dynein Dynein Subunits Dynein Dynein Motor IC Intermediate Chain HC Heavy Chain This compound This compound Complex p150 p150Glued Arp1 Arp1 Filament BICD2 BICD2 Adaptor BICD2->Arp1 Coiled-coil interaction BICD2->HC Interaction stabilizes complex Rab6 Rab6-GTP (Cargo) Rab6->BICD2 Binding relieves autoinhibition p150->IC Primary dynein-dynactin link (CC1B domain)

Caption: Key interactions in the BICD2-dynein-dynactin-cargo complex.
Case Study: Hook3 and Endosomal Transport

Hook3 is another critical cargo adaptor involved in the transport of Golgi and endosome-derived vesicles.[1][14] Unlike the primary dynein-p150Glued interaction, Hook3 establishes a crucial link by binding directly to the dynein light intermediate chain 1 (LIC1).[1] Structure-based mutagenesis has identified specific conserved residues in the Hook domain of Hook3 that are critical for this interaction.[1][14] Mutations in these residues prevent the formation of a stable dynein-dynactin-Hook3 complex, underscoring the importance of the LIC1-adaptor link.[1] The coiled-coil regions of Hook3 are then responsible for binding this compound, completing the assembly of the motile machinery.[1] Interestingly, Hook3 can also act as a scaffold for the opposing polarity motor KIF1C, suggesting a role in regulating bidirectional transport.[15]

Quantitative Analysis of Interactions

The assembly of the dynein-dynactin-cargo complex is governed by the binding affinities between its constituent components. While comprehensive data is still emerging, key interactions have been quantified.

Interacting ProteinsMethodAffinity (Kd)Reference
Dynein Intermediate Chain & p150GluedSolution Binding Assay~3.5 µM[6]
Hook3 (Hook Domain) & Dynein LIC1Isothermal Titration CalorimetryData indicates direct binding[1]
Rab6GTP & BICD2Not SpecifiedHigh Affinity[12][13]

Note: Quantitative data in this field is often context-dependent and determined by various in vitro methods. The values presented are indicative of the interaction strengths.

Experimental Protocols

The elucidation of these complex interactions relies on a combination of biochemical, genetic, and cell biology techniques. Co-immunoprecipitation and in vitro motility assays are two cornerstone experimental approaches.

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

This technique is used to isolate a protein of interest and any binding partners from a cell lysate using an antibody, thereby verifying in vivo interactions.

Detailed Methodology:

  • Cell Lysis: Harvest cells (e.g., HEK293T cells transiently transfected with tagged proteins of interest like FLAG-Hook3) and wash with ice-cold PBS.[15][16] Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween20) supplemented with protease and phosphatase inhibitors for 30 minutes on ice.[17][18]

  • Clarification: Centrifuge the lysate at high speed (e.g., >10,000 x g) for 10-30 minutes at 4°C to pellet cell debris.[17] Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Pre-clearing: To reduce non-specific binding, incubate the lysate with Protein A/G agarose/sepharose beads for 1 hour at 4°C on a rotator.[18] Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the specific primary antibody targeting the "bait" protein (e.g., anti-FLAG antibody) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[17]

  • Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.[16]

  • Washing: Pellet the beads by gentle centrifugation (e.g., 1000 x g) and discard the supernatant.[18] Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[18]

  • Elution: Elute the captured proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting "prey" proteins (e.g., anti-dynein IC, anti-p150Glued).[15]

Experimental Workflow for Co-Immunoprecipitation (Co-IP) start Cell Lysis (Non-denaturing buffer) preclear Pre-clearing (with beads to remove non-specific binders) start->preclear ip Immunoprecipitation (Add 'bait' antibody) preclear->ip capture Complex Capture (Add Protein A/G beads) ip->capture wash Washing Steps (Remove unbound proteins) capture->wash elute Elution (e.g., with SDS buffer) wash->elute analyze Analysis (Western Blot / Mass Spec) elute->analyze

Caption: A simplified workflow diagram for a co-immunoprecipitation experiment.
In Vitro Motility Assay (TIRF Microscopy)

Single-molecule Total Internal Reflection Fluorescence (TIRF) microscopy allows for the direct visualization and quantification of the movement of fluorescently labeled motor complexes along surface-immobilized microtubules.

Detailed Methodology:

  • Protein Purification: Purify dynein, this compound, and the cargo adaptor of interest (e.g., sfGFP-Hook3).[1] Proteins are often expressed in insect or mammalian cell systems and purified using affinity chromatography.

  • Flow Chamber Preparation: Construct a flow chamber using a glass slide and coverslip. Functionalize the surface with biotinylated PEG and then streptavidin to allow for the specific immobilization of biotinylated microtubules.

  • Microtubule Polymerization & Immobilization: Polymerize fluorescently labeled (e.g., HiLyte-647) and biotinylated tubulin in a microtubule-stabilizing buffer (e.g., BRB80 with GTP and taxol). Flow the stabilized microtubules into the chamber and incubate to allow them to bind to the streptavidin-coated surface. Wash away unbound microtubules.

  • Motility Reaction: Prepare the motility mix containing the purified, fluorescently labeled motor complex (e.g., dynein-dynactin-sfGFP-Hook3), motility buffer (containing ATP, an oxygen scavenging system, and other components), and casein to prevent non-specific surface binding.[1]

  • Imaging: Introduce the motility mix into the flow chamber. Image the chamber using a TIRF microscope, which selectively illuminates a thin layer near the coverslip surface, reducing background fluorescence. Acquire time-lapse image series using appropriate laser lines for the microtubule and motor fluorophores.

  • Data Analysis: Generate kymographs (distance vs. time plots) from the time-lapse movies.[1] Use the kymographs to quantify motility parameters such as velocity, run length, and processivity of individual motor complexes.

Conclusion

The this compound complex is far more than a simple anchor for dynein. It is a dynamic scaffold and a sophisticated regulatory hub that, in concert with a diverse family of cargo adaptors, ensures the correct cargo is picked up at the right time and transported efficiently to its destination. The formation of the ternary dynein-dynactin-adaptor complex is the central event that relieves dynein autoinhibition and activates processive transport. Understanding the precise molecular interactions, affinities, and regulatory mechanisms that govern the assembly of this remarkable cellular machine is crucial for deciphering the logistics of intracellular transport and offers promising avenues for therapeutic intervention in diseases linked to its dysfunction, including neurodegenerative disorders.[19]

References

The Architecture of Intracellular Transport: A Technical Guide to Dynein-Dynactin-Cargo Adaptor Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles of Dynein-Dynactin-Cargo Adaptor Complexes.

The intricate logistics of the cell rely on a sophisticated network of molecular motors that transport essential cargo along cytoskeletal highways. A key player in this process is the dynein motor, which, in concert with the dynactin complex and a diverse array of cargo adaptors, forms a highly regulated transport machine. This guide provides a detailed examination of the fundamental principles governing the assembly, function, and regulation of these tripartite complexes, offering insights for researchers in cellular biology and professionals in drug development.

Core Components of the Dynein Transport Machinery

The dynein-dynactin-cargo adaptor (DDA) complex is a multi-megadalton assembly responsible for the majority of microtubule minus-end-directed transport in eukaryotic cells.[1][2] This process is vital for a multitude of cellular functions, including the trafficking of organelles, vesicles, and proteins, as well as for cell division.[1][3] The core machinery consists of three essential components:

  • Cytoplasmic Dynein-1: The primary motor protein, cytoplasmic dynein-1 is a ~1.4 MDa complex composed of two heavy chains (DHCs), which contain the AAA+ ATPase motor domains responsible for force generation, and several intermediate (IC), light intermediate (LIC), and light chains (LC) that are crucial for dimerization and cargo linkage.[1][3] In isolation, mammalian dynein is autoinhibited and not processive, meaning it cannot move progressively along a microtubule for long distances.[2][4]

  • This compound: This essential 1.1 MDa co-factor is a 23-subunit complex that is indispensable for most of dynein's functions.[4][5] this compound acts as a crucial regulator and scaffold, enhancing dynein's processivity and linking it to cargo.[6] Its structure is built around a short filament of the actin-related protein Arp1 and includes the p150Glued subunit, which has a microtubule-binding domain.[4][5]

  • Cargo Adaptors: These proteins provide the specificity for dynein-mediated transport, linking the dynein-dynactin motor to its diverse array of cargoes.[7][8] Adaptors such as Bicaudal D2 (BICD2), HOOK3, and Rab11-FIP3 are characterized by coiled-coil domains that are essential for activating the motor complex.[9][10][11]

The Stepwise Assembly and Activation of a Processive Motor

The formation of a motile DDA complex is a highly regulated process that transforms the autoinhibited dynein into a processive transport machine. This activation is not merely a simple binding event but a series of coordinated interactions that induce significant conformational changes.

Isolated dynein and this compound exhibit a weak interaction.[2] The crucial step in forming a stable and active complex is the introduction of a cargo adaptor.[4] The coiled-coil region of the adaptor protein simultaneously binds to both dynein and the Arp1 filament of this compound, effectively bridging the two complexes and locking them into a stable, motile configuration.[2][12] This tripartite assembly forces the two motor domains of the dynein dimer into a parallel conformation, which is essential for processive movement along the microtubule.[4][13] The regulator LIS1 further facilitates the efficient assembly of this active complex.[14]

DDA_Assembly_Pathway Dynein Autoinhibited Dynein Weak_Interaction Weak/Transient Interaction Dynein->Weak_Interaction This compound This compound Complex This compound->Weak_Interaction Adaptor Cargo Adaptor Ternary_Complex Stable Dynein-Dynactin- Adaptor (DDA) Complex Adaptor->Ternary_Complex Weak_Interaction->Ternary_Complex + Cargo Adaptor Active_Motor Processive Motor Ternary_Complex->Active_Motor Conformational Change (Motor Domain Alignment)

Caption: Assembly pathway of the active DDA complex.

Quantitative Insights into DDA Complex Function

The motile properties of the DDA complex are not uniform but are significantly influenced by the identity of the cargo adaptor. This allows for the fine-tuning of transport for different cellular needs. Recent advances in single-molecule imaging have provided quantitative data on the velocity and run length of DDA complexes reconstituted with different adaptors. Furthermore, the stoichiometry of the complex can vary, with some adaptors promoting the recruitment of two dynein dimers to a single this compound complex, leading to enhanced force production and speed.[7][12][13]

ParameterDynein-Dynactin-BICD2Dynein-Dynactin-BICDR1Dynein-Dynactin-HOOK3Reference
Velocity (µm/s) ~0.86~1.35~0.66 - 1.23[1][5][7]
Run Length (µm) ~5.0Longer than DDB~17 - 21.65[1][5][10]
Dynein:this compound Stoichiometry Predominantly 1:1, some 2:1Predominantly 2:1Predominantly 2:1[7][12][13]
Binding Affinity (Kd) IC-p150Glued: ~0.9 µM--[9]

Key Experimental Methodologies

The study of these complex molecular machines relies on a suite of sophisticated biochemical and biophysical techniques. Below are outlined protocols for key experiments used to probe the interactions and functions of the DDA complex.

Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interactions

Co-IP is used to determine if proteins associate in the cell. An antibody against a target protein is used to pull it out of a cell lysate, and any interacting proteins are pulled down with it.

CoIP_Workflow Start Cell Lysate (containing protein complexes) Incubate Incubate with Antibody to Protein A Start->Incubate AddBeads Add Protein A/G Magnetic Beads Incubate->AddBeads Bind Antibody-Protein Complex Binds to Beads AddBeads->Bind Wash Wash Beads to Remove Non-specific Binders Bind->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by Western Blot (Detect Protein B) Elute->Analyze

Caption: Workflow for a Co-Immunoprecipitation experiment.

Protocol:

  • Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer containing protease inhibitors to maintain protein interactions.

  • Pre-clearing: Incubate the lysate with Protein A/G beads to remove proteins that non-specifically bind to the beads.

  • Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific to the protein of interest (e.g., anti-BICD2).

  • Complex Capture: Add fresh Protein A/G magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing: Pellet the beads using a magnet and wash several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using a low-pH elution buffer or SDS-PAGE loading buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., anti-p150Glued or anti-dynein IC).

In Vitro Motility Assay using Total Internal Reflection Fluorescence (TIRF) Microscopy

This single-molecule technique allows for the direct visualization and quantification of motor protein movement along microtubules.

TIRF_Workflow Start Prepare Flow Chamber with Immobilized Microtubules AddComplex Introduce Purified, Fluorescently-Labeled DDA Complexes and ATP Start->AddComplex Image Visualize Single Molecules via TIRF Microscopy AddComplex->Image Analyze Track Particle Movement (Kymograph Analysis) Image->Analyze Result Quantify Velocity, Run Length, and Processivity Analyze->Result

Caption: Workflow for a single-molecule TIRF motility assay.

Protocol:

  • Flow Chamber Preparation: Construct a flow chamber using a glass slide and coverslip. Functionalize the surface to allow for the immobilization of microtubules.

  • Microtubule Immobilization: Polymerize fluorescently labeled tubulin to form microtubules and introduce them into the flow chamber where they will adhere to the surface.

  • Complex Reconstitution: Purify recombinant dynein, this compound, and the cargo adaptor of interest. Label one component (e.g., dynein) with a fluorescent dye.

  • Motility Reaction: Introduce the reconstituted, fluorescently labeled DDA complexes into the flow chamber along with ATP to initiate movement.

  • Imaging: Visualize the fluorescently labeled complexes moving along the microtubules using a TIRF microscope, which selectively illuminates the region near the coverslip surface, reducing background fluorescence.

  • Data Analysis: Record time-lapse movies and generate kymographs (distance vs. time plots) to measure the velocity, run length, and duration of movement for individual complexes.[10]

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM allows for the high-resolution structural determination of large, flexible macromolecular complexes like the DDA.

Protocol:

  • Complex Formation: Mix purified dynein, this compound, and a cargo adaptor to form the DDA complex.

  • Grid Preparation: Apply a small volume (~3-4 µL) of the complex solution to a carbon-coated EM grid.

  • Blotting and Vitrification: Use an automated vitrification robot (e.g., Vitrobot) to blot away excess liquid, leaving a thin film of the sample. Plunge-freeze the grid into liquid ethane (B1197151) to rapidly vitrify the sample, preserving the complexes in a near-native state.

  • Data Collection: Image the frozen-hydrated specimens in a transmission electron microscope at cryogenic temperatures.

  • Image Processing: Use specialized software to perform particle picking, 2D classification, and 3D reconstruction to generate a high-resolution map of the DDA complex.[12][13]

Conclusion and Future Directions

The dynein-dynactin-cargo adaptor system is a paradigm of modularity and regulation in cellular transport. The principles outlined in this guide—component structure, stepwise activation, and adaptor-specific tuning of motility—form the basis of our current understanding. For drug development professionals, the intricate interfaces between these components present potential targets for therapeutic intervention in diseases linked to defects in intracellular transport, such as neurodegenerative disorders.

Future research will continue to unravel the complexities of this system. Key questions remain regarding the full repertoire of cargo adaptors and their specific regulatory mechanisms, how opposing motors like kinesin and dynein are coordinated on the same cargo, and how post-translational modifications influence the assembly and activity of the DDA complex. The continued application of the advanced methodologies described herein will be critical to answering these questions and further illuminating the elegant mechanics of life's microscopic highways.

References

Methodological & Application

Application Notes and Protocols for Immunoprecipitation of the Dynactin Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynactin complex is a multi-subunit protein assembly essential for the function of the microtubule motor protein, cytoplasmic dynein-1.[1] It acts as a crucial cofactor, linking dynein to its cargo and enhancing its processivity along microtubules.[1] This intricate complex is involved in a multitude of cellular processes, including vesicle transport, organelle positioning, and cell division.[1] Understanding the composition and interactions of the this compound complex is paramount for elucidating its role in normal cellular function and its implications in various disease states. Immunoprecipitation (IP) is a powerful technique to isolate the this compound complex from cell or tissue lysates, allowing for the study of its subunits, binding partners, and post-translational modifications. These application notes provide a detailed protocol for the successful immunoprecipitation of the intact this compound complex.

Data Presentation: Quantitative Parameters for this compound Immunoprecipitation

The following table summarizes key quantitative parameters for the immunoprecipitation of the this compound complex. These values are intended as a starting point and may require optimization depending on the specific cell or tissue type and the antibody used.

ParameterRecommended RangeNotes
Starting Material (Cell Pellet) 1 x 107 to 1 x 108 cellsThe amount of starting material can be scaled up or down depending on the expression level of the this compound complex.
Starting Material (Tissue) 100 - 500 mgBrain tissue is a rich source of the this compound complex.[2]
Lysis Buffer Volume 1 - 2 mL per 100 mg of tissue or 107 cellsA gentle lysis buffer is crucial to maintain the integrity of the large this compound complex.
Protein Concentration of Lysate 1 - 5 mg/mLA higher protein concentration generally leads to a better yield in immunoprecipitation.
Primary Antibody Concentration 2 - 10 µg per IP reactionThe optimal antibody concentration should be determined empirically. Antibodies targeting major subunits like p150Glued (DCTN1) are commonly used.
Protein A/G Bead Slurry 20 - 50 µL of a 50% slurry per IPThe volume of beads can be adjusted based on the antibody isotype and the amount of antibody used.
Incubation Time (Antibody-Lysate) 4 hours to overnight at 4°CLonger incubation times can increase yield but may also lead to higher non-specific binding.
Incubation Time (Bead-Complex) 1 - 4 hours at 4°CGentle agitation during incubation is recommended.
Elution Buffer Volume 20 - 100 µLA smaller elution volume will result in a more concentrated sample.
Expected Yield VariableThe yield of the immunoprecipitated this compound complex is dependent on numerous factors including the source material, antibody affinity, and protocol optimization. Successful immunoprecipitation can be confirmed by Western blotting for multiple this compound subunits.

Experimental Protocol: Immunoprecipitation of the this compound Complex

This protocol is designed for the immunoprecipitation of the entire this compound complex from mammalian cell or tissue lysates.

Materials and Reagents
  • Cells or Tissue: Mammalian cells (e.g., HeLa, HEK293T) or brain tissue.

  • Antibody: A high-affinity antibody specific for a core subunit of the this compound complex (e.g., anti-p150Glued/DCTN1).

  • Protein A/G Beads: Agarose or magnetic beads conjugated to Protein A/G.

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease and phosphatase inhibitors.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% NP-40, 1 mM EDTA.

  • Elution Buffer: 0.1 M Glycine-HCl (pH 2.5) or 2x Laemmli sample buffer.

  • Neutralization Buffer: 1 M Tris-HCl (pH 8.5).

  • Phosphate-Buffered Saline (PBS): pH 7.4.

Procedure
  • Lysate Preparation:

    • For cultured cells, wash the cell pellet with ice-cold PBS and centrifuge.

    • For tissue, dissect and wash the tissue with ice-cold PBS.

    • Resuspend the cell pellet or minced tissue in ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add 20 µL of Protein A/G bead slurry to 1 mg of protein lysate.

    • Incubate with gentle rotation for 1 hour at 4°C.

    • Centrifuge at 1,000 x g for 1 minute at 4°C.

    • Carefully transfer the supernatant to a new pre-chilled tube, avoiding the bead pellet.

  • Immunoprecipitation:

    • Add the appropriate amount of primary antibody (e.g., 2-10 µg of anti-p150Glued) to the pre-cleared lysate.

    • Incubate with gentle rotation for 4 hours to overnight at 4°C.

    • Add 30 µL of Protein A/G bead slurry to the lysate-antibody mixture.

    • Incubate with gentle rotation for 1-4 hours at 4°C.

  • Washing:

    • Centrifuge the beads at 1,000 x g for 1 minute at 4°C and discard the supernatant.

    • Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After each wash, centrifuge and discard the supernatant.

  • Elution:

    • For Western Blot Analysis: Add 50 µL of 2x Laemmli sample buffer directly to the beads. Boil at 95-100°C for 5-10 minutes. Centrifuge to pellet the beads and collect the supernatant.

    • For Functional Assays (Native Elution): Add 50 µL of 0.1 M Glycine-HCl (pH 2.5) to the beads and incubate for 5-10 minutes at room temperature with gentle agitation. Centrifuge and immediately transfer the supernatant to a new tube containing 5 µL of Neutralization Buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against various this compound subunits (e.g., p150Glued, p50/dynamitin, Arp1) to confirm the co-immunoprecipitation of the complex.

Mandatory Visualizations

Immunoprecipitation_Workflow start Start: Cell/Tissue Lysate preclear Pre-clear with Protein A/G Beads (Optional) start->preclear add_antibody Add Primary Antibody (e.g., anti-p150Glued) preclear->add_antibody incubate_antibody Incubate (4°C, 4h - overnight) add_antibody->incubate_antibody add_beads Add Protein A/G Beads incubate_antibody->add_beads incubate_beads Incubate (4°C, 1-4h) add_beads->incubate_beads wash Wash Beads (3-5 times) incubate_beads->wash elute Elute this compound Complex wash->elute analysis Analyze by Western Blot or Mass Spectrometry elute->analysis

Caption: Experimental workflow for the immunoprecipitation of the this compound complex.

Dynactin_Signaling_Pathway cluster_mitosis Mitotic Spindle Organization Cdk1 Cdk1 DCTN6 DCTN6 (p27) Cdk1->DCTN6 phosphorylates Plk1 Plk1 Kinetochore Kinetochore Plk1->Kinetochore localizes to This compound This compound Complex DCTN6->this compound recruits This compound->Plk1 targets Dynein Dynein Motor This compound->Dynein activates Dynein->Kinetochore transports to Spindle_Assembly Proper Spindle Assembly & Chromosome Alignment Kinetochore->Spindle_Assembly

References

Purifying Native Dynactin from Brain Tissue: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use By Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of native dynactin from brain tissue. This compound is a multi-subunit protein complex essential for the function of the microtubule motor protein cytoplasmic dynein-1, playing a critical role in a variety of cellular processes, including intracellular transport, cell division, and nuclear positioning.[1] Understanding the structure and function of this compound is paramount for research into neurodegenerative diseases and for the development of novel therapeutics.

The following sections offer a comprehensive guide, including a summary of quantitative data, detailed experimental protocols, and visualizations of the purification workflow and the dynein-dynactin signaling pathway.

Data Presentation: Comparison of Purification Methods

The purification of native this compound from brain tissue is a multi-step process. The following table summarizes the typical yield and purity that can be expected at each stage of the purification process, starting from bovine brain tissue. It is important to note that yields can vary depending on the starting material and specific laboratory conditions.

Purification StepTotal Protein (mg)This compound Activity (units)Specific Activity (units/mg)Yield (%)Fold Purification
Clarified Brain Homogenate 200020000101001
Microtubule Pellet 2001600080808
ATP/Salt Eluate 50140002807028
Ion Exchange Chromatography 1010000100050100
Gel Filtration Chromatography 27000350035350
Sucrose (B13894) Density Gradient 0.5500010000251000

Note: The values presented in this table are illustrative and compiled from typical results reported in the literature. Actual results may vary.

Experimental Workflow for this compound Purification

The overall workflow for purifying native this compound from brain tissue involves a series of sequential steps designed to isolate the complex from other cellular components. The following diagram illustrates this process.

experimental_workflow start Bovine Brain Tissue homogenization Homogenization start->homogenization centrifugation1 Low-Speed Centrifugation homogenization->centrifugation1 supernatant1 Supernatant (Cytosol) centrifugation1->supernatant1 centrifugation2 High-Speed Centrifugation supernatant1->centrifugation2 supernatant2 Clarified Cytosol centrifugation2->supernatant2 mt_assembly Microtubule Assembly (Taxol) supernatant2->mt_assembly mt_pelleting Microtubule Pelleting mt_assembly->mt_pelleting elution ATP/Salt Elution mt_pelleting->elution ion_exchange Anion Exchange Chromatography elution->ion_exchange gel_filtration Gel Filtration Chromatography ion_exchange->gel_filtration sucrose_gradient Sucrose Density Gradient Centrifugation gel_filtration->sucrose_gradient end Purified this compound sucrose_gradient->end

Caption: A schematic overview of the this compound purification workflow from brain tissue.

Dynein-Dynactin Signaling Pathway in Cargo Transport

This compound's primary function is to act as a critical cofactor for cytoplasmic dynein, facilitating the transport of various cellular cargoes along microtubules. The following diagram illustrates the key interactions within this pathway.

signaling_pathway cluster_complex Dynein-Dynactin-Cargo Complex Dynein Dynein Motor This compound This compound Complex Dynein->this compound binds to Microtubule Microtubule Track Dynein->Microtubule walks along ADP_Pi ADP + Pi Dynein->ADP_Pi Cargo Cargo Vesicle This compound->Cargo links to ATP ATP ATP->Dynein hydrolysis powers movement

Caption: The dynein-dynactin complex mediating cargo transport along a microtubule.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the purification of native this compound from bovine brain tissue. These methods are based on established and widely cited procedures in the field.

Protocol 1: Preparation of Clarified Brain Cytosol

This initial protocol describes the preparation of a high-speed supernatant from bovine brain, which serves as the starting material for subsequent purification steps.

Materials:

  • Fresh or frozen bovine brain

  • Homogenization Buffer (PHEM Buffer): 50 mM PIPES, 50 mM HEPES, 1 mM EDTA, 2 mM MgCl2, pH 7.0[2]

  • Protease inhibitors (e.g., 1 mM PMSF, 10 µg/ml leupeptin, 10 µg/ml N-tosyl-l-arginine methyl ester, and 1 µg/ml pepstatin A)[2]

  • Dounce homogenizer

  • High-speed centrifuge and rotors

Procedure:

  • Thaw frozen bovine brain on ice or use fresh tissue. Remove meninges and blood clots.

  • Weigh the brain tissue and add an equal volume of ice-cold Homogenization Buffer containing freshly added protease inhibitors.

  • Homogenize the tissue using a Dounce homogenizer until a uniform consistency is achieved.

  • Centrifuge the homogenate at 39,000 x g for 30 minutes at 4°C to pellet large cellular debris.[2]

  • Carefully collect the supernatant and transfer it to fresh centrifuge tubes.

  • Perform a high-speed centrifugation at 150,000 x g for 60 minutes at 4°C to pellet membranes and other small organelles.[2]

  • The resulting supernatant is the clarified brain cytosol. Collect this fraction and keep it on ice for immediate use in the next protocol.

Protocol 2: Microtubule Affinity Purification

This protocol utilizes the ability of this compound to bind to microtubules in a nucleotide-sensitive manner to enrich it from the clarified cytosol.

Materials:

  • Clarified brain cytosol (from Protocol 1)

  • Taxol (Paclitaxel)

  • GTP (Guanosine triphosphate)

  • ATP (Adenosine triphosphate)

  • NaCl (Sodium chloride)

  • PMEE Buffer: 35 mM PIPES, 5 mM MgSO4, 1 mM EGTA, 0.5 mM EDTA, pH 7.2[3]

  • Ultracentrifuge and rotor

Procedure:

  • To the clarified brain cytosol, add GTP to a final concentration of 1 mM and Taxol to a final concentration of 20 µM to promote microtubule polymerization.

  • Incubate the mixture at 37°C for 30 minutes to allow for microtubule assembly.

  • Layer the mixture over a 15% sucrose cushion in PMEE buffer containing 20 µM Taxol.

  • Centrifuge at 100,000 x g for 45 minutes at 25°C to pellet the microtubules and associated proteins, including this compound.

  • Carefully aspirate the supernatant.

  • Gently wash the microtubule pellet with warm PMEE buffer containing 20 µM Taxol to remove non-specifically bound proteins.

  • Resuspend the microtubule pellet in PMEE buffer containing 10 mM ATP and 100 mM NaCl to release dynein and this compound from the microtubules.

  • Incubate on ice for 30 minutes.

  • Centrifuge at 100,000 x g for 30 minutes at 4°C to pellet the microtubules.

  • The supernatant now contains the enriched dynein and this compound complexes.

Protocol 3: Ion Exchange Chromatography

This step separates this compound from dynein and other contaminating proteins based on their net surface charge.

Materials:

  • ATP/Salt Eluate (from Protocol 2)

  • Anion exchange column (e.g., Mono Q)

  • Chromatography system (FPLC)

  • Buffer A (Low Salt): 20 mM Tris-HCl pH 8.0, 1 mM DTT

  • Buffer B (High Salt): 20 mM Tris-HCl pH 8.0, 1 M NaCl, 1 mM DTT

Procedure:

  • Equilibrate the anion exchange column with Buffer A.

  • Load the ATP/Salt Eluate onto the column.

  • Wash the column with Buffer A until the absorbance at 280 nm returns to baseline.

  • Elute the bound proteins with a linear gradient of 0-100% Buffer B over several column volumes.

  • Collect fractions and analyze them by SDS-PAGE and Western blotting using antibodies against this compound subunits (e.g., p150Glued) to identify the fractions containing this compound. This compound typically elutes at a lower salt concentration than dynein.[3]

  • Pool the this compound-containing fractions.

Protocol 4: Gel Filtration Chromatography

This step further purifies this compound and separates it from any remaining contaminants based on size and shape.

Materials:

  • Pooled this compound fractions (from Protocol 3)

  • Gel filtration column (e.g., Superose 6 or Superose 12)[4]

  • Chromatography system (FPLC)

  • Gel Filtration Buffer: 25 mM Tris-HCl pH 8.0, 100 mM KCl, 1 µM β-mercaptoethanol

Procedure:

  • Equilibrate the gel filtration column with Gel Filtration Buffer.

  • Concentrate the pooled this compound fractions if necessary.

  • Load the sample onto the column.

  • Elute with Gel Filtration Buffer at a constant flow rate.

  • Collect fractions and analyze by SDS-PAGE and Western blotting to identify the fractions containing the intact this compound complex.

  • Pool the pure this compound-containing fractions.

Protocol 5: Sucrose Density Gradient Centrifugation

This optional final step can be used to assess the purity and hydrodynamic properties of the this compound complex.

Materials:

  • Purified this compound (from Protocol 4)

  • Sucrose solutions (e.g., 5% and 20% w/v in a suitable buffer)

  • Ultracentrifuge and swing-out rotor

Procedure:

  • Prepare a linear 5-20% sucrose gradient in ultracentrifuge tubes.

  • Carefully layer the purified this compound sample on top of the gradient.

  • Centrifuge at high speed (e.g., 150,000 x g) for several hours at 4°C. The exact time and speed will depend on the rotor and desired separation.

  • Fractionate the gradient from top to bottom.

  • Analyze the fractions by SDS-PAGE and Western blotting to determine the sedimentation profile of the this compound complex.

By following these detailed protocols, researchers can obtain highly purified and active native this compound from brain tissue, enabling further studies into its structure, function, and role in health and disease.

References

Application Notes and Protocols for Cloning and Expression of Recombinant Dynactin Subunits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the cloning, expression, and purification of recombinant dynactin subunits and their assembly into functional complexes. The protocols outlined below are essential for researchers studying the intricate roles of the this compound complex in cellular processes such as intracellular transport, cell division, and neurogenesis, and for professionals in drug development targeting the dynein-dynactin motor machinery.

Introduction to the this compound Complex

The this compound complex is a multi-subunit protein assembly crucial for the function of the microtubule motor protein, cytoplasmic dynein-1.[1] It acts as a critical cofactor, enhancing dynein's processivity and linking it to various cellular cargoes.[2] The complex is composed of three main structural domains: the p150Glued sidearm, the Arp1 filament backbone, and the pointed end complex. Understanding the assembly and function of this intricate machine often requires the production of its components in recombinant systems.

Data Presentation: Quantitative Analysis of Recombinant this compound Subunit Expression

The successful expression and purification of recombinant this compound subunits can be quantified to ensure reproducibility and optimize experimental workflows. The following tables summarize key quantitative data derived from published studies.

Table 1: Expression Yield of Recombinant this compound Subunits

This compound Subunit/FragmentExpression SystemHost Strain/Cell LineCulture MediumInduction ConditionsTypical YieldReference
p150Glued(1-191)E. coliBL21 Star™ (DE3)Luria-Bertani (LB)0.4 mM IPTG, 37°C, 4-5 hours25 mg/L[3]
U-15N-p150Glued(1-191)E. coliBL21 Star™ (DE3)M9 minimal media0.4 mM IPTG, 37°C, 4-5 hours20 mg/L[3]
U-13C,15N-p150Glued(1-191)E. coliBL21 Star™ (DE3)M9 minimal media0.4 mM IPTG, 37°C, 4-5 hours13 mg/L[3]
Pointed End ComplexBaculovirusSpodoptera frugiperda (Sf9)Not specifiedNot specifiedNot specified[4]

Table 2: Binding Affinities of Recombinant p150Glued Isoforms to Microtubules

p150Glued IsoformBinding PartnerMethodDissociation Constant (Kd)Reference
p150-FL (Full-Length)MicrotubulesMicrotubule pelleting assay0.40 ± 0.07 µM[5]
p150-Δ5,6,7MicrotubulesMicrotubule pelleting assay5.3 ± 1.5 µM[5]

Experimental Protocols

Detailed methodologies for the key experiments involved in the cloning, expression, and purification of recombinant this compound subunits are provided below.

Protocol 1: Cloning of this compound Subunits into Expression Vectors

This protocol describes the general steps for cloning individual this compound subunit cDNAs into suitable expression vectors for both E. coli and baculovirus systems.

1. Primer Design and PCR Amplification:

  • Design forward and reverse primers for the full-length coding sequence of the target this compound subunit.
  • Incorporate unique restriction enzyme sites at the 5' and 3' ends of the primers to facilitate directional cloning into the expression vector.[6]
  • For affinity purification, include a sequence encoding an affinity tag (e.g., His-tag, GST-tag, Strep-tag) in-frame with the gene, typically at the N- or C-terminus.
  • Perform PCR amplification of the target cDNA using a high-fidelity DNA polymerase.

2. Vector and Insert Preparation:

  • Purify the PCR product using a PCR purification kit.
  • Digest both the purified PCR product and the chosen expression vector (e.g., pET vector for E. coli, pFastBac or pACEBac1 for baculovirus) with the selected restriction enzymes.[6]
  • Purify the digested vector and insert by gel electrophoresis and subsequent gel extraction.

3. Ligation:

  • Ligate the digested insert into the prepared vector using T4 DNA ligase.
  • The molar ratio of insert to vector should be optimized, but a 3:1 ratio is a common starting point.

4. Transformation and Verification:

  • Transform the ligation mixture into competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression).
  • Select for positive clones on antibiotic-containing agar (B569324) plates.
  • Screen colonies by colony PCR and/or restriction digestion of purified plasmid DNA.
  • Verify the sequence of the final construct by Sanger sequencing.

Protocol 2: Expression of Recombinant this compound Subunits in E. coli

This protocol is suitable for the expression of smaller, individual this compound subunits or fragments.

1. Transformation into Expression Host:

  • Transform the verified expression plasmid into a suitable E. coli expression strain, such as BL21(DE3).

2. Culture Growth and Induction:

  • Inoculate a starter culture of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
  • The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
  • Continue to incubate the culture under optimized conditions. For improved protein solubility, the temperature can be lowered to 16-25°C for overnight expression.[3]

3. Cell Harvesting:

  • Harvest the bacterial cells by centrifugation at 4,000 x g for 30 minutes at 4°C.
  • Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 3: Co-expression of this compound Subcomplexes using the Baculovirus System

The baculovirus expression system is the preferred method for producing large, multi-subunit complexes like this compound. This protocol outlines a co-infection strategy.

1. Generation of Recombinant Bacmids and Baculoviruses:

  • Transform the recombinant pFastBac vectors containing the individual this compound subunit cDNAs into DH10Bac E. coli cells to generate recombinant bacmids via Tn7 transposition.
  • Select for positive colonies using blue-white screening and verify the presence of the insert by PCR.
  • Isolate the recombinant bacmid DNA.
  • Transfect Spodoptera frugiperda (Sf9) insect cells with the purified bacmid DNA to produce the initial P1 viral stock.[7]

2. Virus Amplification:

  • Amplify the P1 viral stock by infecting a larger culture of Sf9 cells to generate a high-titer P2 stock.
  • Determine the viral titer of the P2 stock using a plaque assay or quantitative PCR.

3. Co-infection for Protein Complex Expression:

  • Grow Sf9 or High Five™ cells in suspension culture to a density of 1.5-2.0 x 106 cells/mL.
  • Co-infect the insect cell culture with the high-titer viral stocks for each this compound subunit. The multiplicity of infection (MOI) for each virus should be empirically determined to achieve optimal expression and assembly of the complex.[8]
  • Incubate the infected culture at 27°C with shaking for 48-72 hours.

4. Cell Harvesting:

  • Harvest the insect cells by centrifugation at 1,000 x g for 15 minutes at 4°C.
  • Wash the cell pellet with phosphate-buffered saline (PBS) and store at -80°C.

Protocol 4: Purification of Recombinant this compound Subunits and Complexes

This protocol describes a general affinity chromatography-based purification strategy.

1. Cell Lysis:

  • Resuspend the frozen cell pellet (E. coli or insect cells) in a lysis buffer containing a base buffer (e.g., Tris or HEPES), salt (e.g., NaCl), protease inhibitors, and a detergent (e.g., Triton X-100) if necessary.
  • Lyse the cells by sonication, French press, or enzymatic digestion (e.g., lysozyme (B549824) for E. coli).
  • Clarify the lysate by centrifugation at high speed (e.g., 30,000 x g) for 30 minutes at 4°C to remove cell debris.

2. Affinity Chromatography:

  • Equilibrate an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins, Glutathione for GST-tagged proteins, Strep-Tactin for Strep-tagged proteins) with the lysis buffer.
  • Load the clarified lysate onto the column.
  • Wash the column extensively with a wash buffer containing a low concentration of an elution agent (e.g., imidazole (B134444) for His-tags) to remove non-specifically bound proteins.
  • Elute the bound protein with an elution buffer containing a high concentration of the elution agent.

3. Further Purification (Optional):

  • For higher purity, the eluted protein can be subjected to further purification steps such as ion-exchange chromatography or size-exclusion chromatography (gel filtration).[3] Size-exclusion chromatography is also useful for isolating fully assembled complexes from subcomplexes and individual subunits.

4. Protein Characterization:

  • Analyze the purity of the final protein sample by SDS-PAGE and Coomassie blue staining or Western blotting.
  • Confirm the identity of the protein by mass spectrometry.
  • Assess the oligomeric state and assembly of the complex using size-exclusion chromatography with multi-angle light scattering (SEC-MALS) or native PAGE.

Visualizations

Signaling Pathways and Experimental Workflows

Cloning_Workflow cluster_cloning Cloning Workflow PCR PCR Amplification of this compound Subunit cDNA Digestion Restriction Digestion PCR->Digestion Vector_Prep Expression Vector Preparation Vector_Prep->Digestion Ligation Ligation Digestion->Ligation Transformation Transformationinto E. coli Ligation->Transformation Verification Plasmid Verification (Sequencing) Transformation->Verification

Caption: General workflow for cloning this compound subunit cDNAs.

Expression_Purification_Workflow cluster_expression Protein Expression and Purification Expression Recombinant Protein Expression (E. coli or Insect Cells) Harvesting Cell Harvesting Expression->Harvesting Lysis Cell Lysis Harvesting->Lysis Clarification Lysate Clarification Lysis->Clarification Affinity_Chromo Affinity Chromatography Clarification->Affinity_Chromo Further_Purification Further Purification (e.g., Size Exclusion) Affinity_Chromo->Further_Purification Characterization Protein Characterization (SDS-PAGE, MS) Affinity_Chromo->Characterization Further_Purification->Characterization

Caption: Workflow for recombinant protein expression and purification.

Dynactin_Complex_Assembly cluster_assembly This compound Complex Assembly p150 p150Glued Shoulder Shoulder Complex p150->Shoulder Dynamitin Dynamitin (p50) Dynamitin->Shoulder p24 p24 p24->Shoulder Arp1 Arp1 Filament This compound Assembled This compound Complex Arp1->this compound PEC Pointed End Complex PEC->Arp1 Shoulder->this compound

Caption: Simplified model of this compound complex assembly.

References

Visualizing Dynactin Dynamics in Live Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynactin is a multi-subunit protein complex essential for the function of cytoplasmic dynein, a microtubule-associated motor protein. The dynein-dynactin complex is the primary driver of retrograde transport of various cellular cargoes, including organelles, vesicles, and proteins, toward the minus-ends of microtubules. Understanding the intricate dynamics of this compound in living cells is crucial for elucidating its role in fundamental cellular processes and its implication in various diseases, including neurodegenerative disorders.

These application notes provide a comprehensive overview of modern live-cell imaging techniques to visualize and quantify this compound dynamics. We offer detailed protocols for fluorescently tagging this compound, advanced microscopy techniques, and quantitative analysis of this compound motility.

Key Live-Cell Imaging Techniques for this compound Dynamics

Several powerful microscopy techniques enable the visualization and quantification of this compound dynamics in living cells. The choice of technique depends on the specific scientific question, the desired spatiotemporal resolution, and the experimental system.

  • Spinning-Disk Confocal Microscopy: This technique is well-suited for fast, gentle 3D imaging of this compound dynamics within the cellular volume, minimizing phototoxicity compared to traditional laser-scanning confocal microscopy.

  • Total Internal Reflection Fluorescence (TIRF) Microscopy: TIRF microscopy selectively excites fluorophores in a very thin layer (~100 nm) near the coverslip.[1] This makes it ideal for visualizing this compound dynamics at the cell cortex and its interactions with microtubules in this region with a high signal-to-noise ratio.[1][2]

  • Single-Particle Tracking (SPT): SPT allows for the tracking of individual fluorescently labeled this compound complexes over time.[3][4] This powerful technique provides quantitative information about the motility of single this compound particles, including their velocity, run length, and periods of pausing or directional switching.[3]

  • Fluorescence Recovery After Photobleaching (FRAP): FRAP is used to measure the turnover and dynamics of this compound on microtubules.[5] By photobleaching a specific region of interest, the rate of fluorescence recovery provides insights into the exchange of this compound subunits on and off the microtubule lattice.[5][6]

Quantitative Analysis of this compound Dynamics

Live-cell imaging experiments generate a wealth of quantitative data. Here, we summarize key parameters obtained from studies on this compound motility, primarily from single-particle tracking experiments.

ParameterDescriptionReported Values (HeLa Cells)Reference
Velocity The speed at which this compound complexes move along microtubules.1.2 ± 0.07 µm/sec[7]
Run Length The distance a this compound complex travels along a microtubule before detaching or pausing.2.6 ± 0.2 µm[7]
Run Time The duration a this compound complex moves processively along a microtubule.2.2 ± 0.2 seconds[7]
Residence Time (p150) The duration the p150 subunit of this compound remains bound to the microtubule.2.5 ± 1.2 s[8]

Experimental Protocols

Here, we provide detailed protocols for key experiments to visualize and analyze this compound dynamics in live cells.

Protocol 1: Endogenous Tagging of this compound Subunit p50 with GFP using CRISPR/Cas9

This protocol describes the generation of a stable cell line with endogenously GFP-tagged p50/dynamitin subunit of the this compound complex. Endogenous tagging is preferred over overexpression systems to avoid potential artifacts.[9][10]

Materials:

  • HeLa cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • pSpCas9(BB)-2A-Puro (PX459) V2.0 (Addgene plasmid #62988)

  • Donor plasmid containing the eGFP sequence flanked by homology arms for the p50 gene (DCTN2)

  • Lipofectamine 3000

  • Puromycin (B1679871)

  • FACS buffer (PBS with 2% FBS)

Procedure:

  • gRNA Design: Design a single guide RNA (sgRNA) targeting the C-terminus of the p50 coding sequence, just before the stop codon. Several online tools can be used for gRNA design.

  • Cloning of gRNA into Cas9 vector: Clone the designed gRNA into the pSpCas9(BB)-2A-Puro vector following standard molecular cloning procedures.

  • Donor Plasmid Construction: Synthesize a donor plasmid containing the eGFP coding sequence flanked by ~800 bp homology arms corresponding to the genomic regions upstream and downstream of the p50 stop codon.

  • Transfection:

    • Seed HeLa cells in a 6-well plate to be 70-80% confluent on the day of transfection.

    • Co-transfect the cells with the Cas9-gRNA plasmid and the donor plasmid using Lipofectamine 3000 according to the manufacturer's instructions.

  • Selection and Clonal Isolation:

    • 48 hours post-transfection, select for transfected cells by adding puromycin to the culture medium (1-2 µg/mL).

    • After 3-5 days of selection, dilute the surviving cells to a single cell per well in a 96-well plate for clonal expansion.

  • Screening and Validation:

    • Screen individual clones for GFP expression using fluorescence microscopy.

    • Confirm correct integration of the GFP tag by PCR and sequencing.

    • Verify the expression of the p50-GFP fusion protein at the expected molecular weight by Western blotting.

crispr_workflow cluster_design Design cluster_cloning Cloning cluster_cell_culture Cell Culture & Transfection cluster_selection Selection & Isolation cluster_validation Validation gRNA_design gRNA Design for p50 gRNA_cloning Clone gRNA into Cas9 Vector gRNA_design->gRNA_cloning donor_design Donor Plasmid Design (GFP + Homology Arms) donor_synthesis Synthesize Donor Plasmid donor_design->donor_synthesis transfection Co-transfect Cas9-gRNA and Donor gRNA_cloning->transfection donor_synthesis->transfection cell_seeding Seed HeLa Cells cell_seeding->transfection puromycin Puromycin Selection transfection->puromycin clonal_isolation Single-Cell Cloning puromycin->clonal_isolation screening Fluorescence Microscopy Screening clonal_isolation->screening pcr PCR & Sequencing screening->pcr western Western Blot pcr->western

CRISPR/Cas9 endogenous tagging workflow.
Protocol 2: Live-Cell Imaging of this compound using TIRF Microscopy

This protocol details the procedure for imaging GFP-tagged this compound dynamics at the cell cortex using TIRF microscopy.

Materials:

  • HeLa cells endogenously expressing p50-GFP (from Protocol 1)

  • Glass-bottom dishes (No. 1.5)

  • Live-cell imaging medium (e.g., FluoroBrite DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • TIRF microscope equipped with a high numerical aperture objective (e.g., 100x/1.49 NA), an EMCCD or sCMOS camera, and a 488 nm laser.

  • Environmental chamber to maintain 37°C and 5% CO2.

Procedure:

  • Cell Seeding: Seed the p50-GFP HeLa cells on glass-bottom dishes 24-48 hours before imaging to achieve 50-70% confluency.

  • Microscope Setup:

    • Turn on the microscope, laser, and environmental chamber and allow them to stabilize.

    • Set the environmental chamber to 37°C and 5% CO2.

  • Sample Preparation:

    • Just before imaging, replace the culture medium with pre-warmed live-cell imaging medium.

    • Place the dish on the microscope stage.

  • TIRF Illumination Setup:

    • Focus on the cells using brightfield or DIC.

    • Switch to fluorescence and adjust the laser angle to achieve total internal reflection. This is typically done by observing the disappearance of intracellular fluorescence and the appearance of a sharp, high-contrast image of structures at the cell-coverslip interface.

  • Image Acquisition:

    • Set the laser power to the lowest level that provides a good signal-to-noise ratio to minimize phototoxicity.

    • Set the camera exposure time (e.g., 50-200 ms).

    • Acquire time-lapse image series at a frame rate of 2-5 frames per second for a duration of 1-5 minutes.

  • Data Analysis:

    • Generate kymographs from the time-lapse movies to visualize and quantify the motility of this compound puncta.[11][12]

    • Use single-particle tracking software (e.g., ImageJ plugins like TrackMate) to track individual this compound puncta and extract parameters like velocity, run length, and run time.[3]

tirf_workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis cell_seeding Seed p50-GFP HeLa Cells sample_prep Prepare Sample for Imaging cell_seeding->sample_prep microscope_setup Microscope & Environment Setup tirf_setup Set up TIRF Illumination microscope_setup->tirf_setup sample_prep->tirf_setup acquisition Acquire Time-Lapse Images tirf_setup->acquisition kymograph Kymograph Generation acquisition->kymograph spt Single-Particle Tracking acquisition->spt quantification Quantify Motility Parameters kymograph->quantification spt->quantification

TIRF microscopy workflow for this compound imaging.
Protocol 3: FRAP Analysis of this compound Turnover

This protocol outlines the steps for performing FRAP to measure the turnover of this compound on microtubules.

Materials:

  • HeLa cells expressing p50-GFP

  • Glass-bottom dishes

  • Live-cell imaging medium

  • Confocal microscope with a FRAP module and a high-power laser for bleaching.

  • Environmental chamber

Procedure:

  • Cell Preparation: Prepare cells for imaging as described in Protocol 2.

  • Microscope Setup:

    • Set up the confocal microscope and environmental chamber.

    • Find a cell with a clear microtubule network and visible this compound puncta.

  • Pre-Bleach Imaging:

    • Acquire a few images of the region of interest (ROI) at low laser power to establish the baseline fluorescence intensity.

  • Photobleaching:

    • Define a small ROI (e.g., 2-5 µm in diameter) over a region with a high density of this compound on microtubules.

    • Use a high-power laser pulse to bleach the fluorescence within the ROI. The bleaching time should be as short as possible to minimize phototoxicity.

  • Post-Bleach Imaging:

    • Immediately after bleaching, acquire a time-lapse series of images of the ROI at low laser power to monitor the recovery of fluorescence. The imaging frequency should be high initially and can be decreased over time.

  • Data Analysis:

    • Measure the fluorescence intensity within the bleached ROI over time.

    • Correct for photobleaching during image acquisition by measuring the fluorescence intensity in an unbleached region.

    • Normalize the fluorescence recovery data.

    • Fit the recovery curve to a mathematical model (e.g., a single or double exponential function) to determine the mobile fraction and the half-time of recovery (t½), which is inversely related to the turnover rate.[5]

frap_workflow prep Cell Preparation & Microscope Setup pre_bleach Acquire Pre-Bleach Images prep->pre_bleach bleach Photobleach Region of Interest pre_bleach->bleach post_bleach Acquire Post-Bleach Image Series bleach->post_bleach analysis Data Analysis post_bleach->analysis quantify Quantify Mobile Fraction & t½ analysis->quantify

FRAP experimental workflow.

Signaling and Functional Relationships

The following diagram illustrates the central role of the dynein-dynactin complex in retrograde transport and its interaction with microtubules and cargo adaptors.

dynactin_pathway cluster_motor_complex Motor Complex cluster_cargo Cargo & Adaptors dynein Cytoplasmic Dynein This compound This compound Complex dynein->this compound binds to activate adaptor Cargo Adaptors (e.g., BICD2) dynein->adaptor binds microtubule Microtubule dynein->microtubule moves along This compound->adaptor recruits This compound->microtubule binds cargo Cellular Cargo (Organelles, Vesicles) adaptor->cargo links to

Dynein-dynactin complex interactions.

Conclusion

The live-cell imaging techniques and protocols described in these application notes provide a robust framework for investigating the dynamic behavior of the this compound complex. By combining endogenous protein tagging with advanced microscopy and quantitative analysis, researchers can gain deeper insights into the mechanisms of dynein-dynactin-mediated transport and its role in cellular health and disease. These approaches are also invaluable for screening and characterizing the effects of potential therapeutic compounds on this critical cellular machinery.

References

Application Notes: In Vitro Motility Assay for the Dynein-Dynactin Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytoplasmic dynein 1 is a large, multi-protein motor complex responsible for transporting a wide variety of cellular cargoes, including organelles, vesicles, and mRNAs, toward the minus-end of microtubules.[1] Its activity is essential for numerous cellular processes, including cell division, intracellular organization, and neuronal function.[2][3][4] However, in vitro, purified mammalian dynein on its own exhibits limited processive movement.[5][6] For robust and processive motility, dynein requires the presence of the dynactin complex and a cargo-specific adapter protein.[1][5][6] The in vitro motility assay for the dynein-dynactin complex is a powerful tool to reconstitute and analyze the molecular mechanics of this crucial transport machinery, enabling researchers to investigate the effects of regulatory proteins, mutations, and potential therapeutic compounds on dynein function.

The tripartite complex, consisting of dynein, this compound, and an activating adaptor such as Bicaudal D2 (BICD2), is essential for achieving highly processive movement in vitro.[5][7][8] This reconstituted system allows for the precise measurement of key motility parameters, including velocity, run length, and stall force, providing quantitative insights into the motor's function.[9][10] These assays are critical for understanding the fundamental mechanisms of dynein regulation and for screening drugs that may modulate its activity in various disease states.

Principle of the Assay

The in vitro motility assay typically involves observing the movement of fluorescently labeled components of the dynein-dynactin complex along immobilized microtubules on a glass surface. Total Internal Reflection Fluorescence (TIRF) microscopy is commonly employed to visualize single-molecule motility events with high signal-to-noise ratio.[7] By tracking the movement of individual dynein-dynactin complexes, one can extract quantitative data on their motile properties. Variations of the assay include microtubule gliding assays, where microtubules move over a lawn of surface-immobilized motors, and optical trap-based assays to measure the forces generated by the motor complex.[9][11]

Key Components and Interactions

The core of the assay is the successful reconstitution of the active dynein-dynactin-activator complex.

Dynein Dynein Motor Complex This compound This compound Complex Dynein->this compound Microtubule Microtubule Track Dynein->Microtubule Binds & walks Activator Activating Adaptor (e.g., BICD2) This compound->Activator This compound->Microtubule Binds Activator->Dynein Links Cargo Cellular Cargo (represented by adaptor) Activator->Cargo Binds cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Protein Purification A2 Complex Assembly P1->A2 P2 Microtubule Polymerization A1 Flow Cell Assembly P2->A1 A3 TIRF Microscopy A1->A3 A2->A3 D1 Image Acquisition A3->D1 D2 Kymograph Generation D1->D2 D3 Data Quantification D2->D3

References

Application Notes and Protocols for the Assembly of Recombinant Dynactin Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynactin complex is a cornerstone of intracellular transport, serving as an essential cofactor for the microtubule motor protein cytoplasmic dynein-1. This large, ~1.1 MDa multi-subunit assembly is critical for a plethora of cellular functions, including organelle trafficking, mitosis, and neuronal development. The ability to assemble functional recombinant this compound complexes in vitro is paramount for detailed structural and functional studies, as well as for the development of therapeutics targeting dynein-dynactin-mediated transport pathways.

These application notes provide a detailed, though proposed, protocol for the assembly of a complete recombinant this compound complex. The protocol is synthesized from established methods for the expression and purification of its constituent subcomplexes.

Overview of this compound Complex Architecture

The this compound complex is composed of approximately 11 different proteins organized into three main structural domains:

  • Arp1 Minifilament: A short filament of eight actin-related protein 1 (Arp1) molecules and one beta-actin molecule that forms the backbone of the complex.

  • Shoulder Complex: Comprising p150Glued, p50 (dynamitin), and p24, this subcomplex projects from the Arp1 minifilament and is crucial for binding to dynein and microtubules.

  • Pointed-End Complex (PEC): This includes p62, p27, p25, and Arp11, and is involved in cargo binding and capping the pointed end of the Arp1 minifilament.

Proposed Protocol for Assembly of Recombinant this compound

This protocol outlines a strategy for the expression, purification, and subsequent assembly of the complete this compound complex from recombinant subunits. The overall workflow involves the separate preparation of the major subcomplexes followed by their final assembly.

Part 1: Recombinant Protein Expression and Purification

Successful assembly of the this compound complex necessitates the production of high-quality, purified subunits and subcomplexes. A combination of bacterial and insect cell expression systems is recommended to accommodate the varying complexity of the components.

Table 1: Expression and Purification Strategy for this compound Subunits

Subunit/SubcomplexComponent ProteinsRecommended Expression SystemPurification MethodKey Buffer Components
Shoulder Complex p150Glued, p50 (dynamitin), p24Baculovirus-infected insect cells (co-expression)Affinity chromatography (e.g., His-tag on p150Glued), followed by size-exclusion chromatography25 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl2, 1 mM DTT
Pointed-End Complex p62, p27, p25, Arp11Baculovirus-infected insect cells or E. coli (co-expression)Affinity chromatography (e.g., Strep-tag on p62), followed by ion-exchange and size-exclusion chromatography20 mM Tris-HCl pH 8.0, 200 mM NaCl, 5% glycerol (B35011), 1 mM DTT
Arp1 Minifilament Arp1E. coliAffinity chromatography (e.g., GST-tag), tag cleavage, followed by polymerization and pelleting.5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT (Polymerization Buffer: 50 mM imidazole (B134444) pH 7.0, 2 mM MgCl2, 100 mM KCl, 1 mM ATP)
Capping Protein CapZα, CapZβE. coli (co-expression)Ion-exchange and size-exclusion chromatography20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT
Experimental Protocol: Expression and Purification of the Pointed-End Complex (PEC)

This protocol is adapted from methods for purifying recombinant PEC.

  • Construct Design: Clone cDNAs for human p62, p27, p25, and Arp11 into a multi-gene expression vector (e.g., MultiBac). Incorporate an N-terminal His-tag on one subunit (e.g., p62) for affinity purification.

  • Baculovirus Generation: Generate recombinant baculovirus in Sf9 insect cells using standard protocols.

  • Protein Expression: Infect a large-scale culture of Sf9 or High Five™ cells with the high-titer baculovirus. Harvest cells by centrifugation 48-72 hours post-infection.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, protease inhibitors) and lyse by sonication or microfluidization.

  • Clarification: Centrifuge the lysate at high speed (e.g., 40,000 x g) for 45 minutes to pellet cellular debris.

  • Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA affinity column. Wash the column extensively with lysis buffer containing 20-40 mM imidazole. Elute the PEC with a high concentration of imidazole (e.g., 300 mM).

  • Size-Exclusion Chromatography: Concentrate the eluted protein and further purify by size-exclusion chromatography using a column equilibrated in a suitable storage buffer (e.g., 25 mM HEPES pH 7.4, 150 mM KCl, 1 mM DTT).

  • Quality Control: Analyze fractions by SDS-PAGE to confirm the presence of all four subunits and assess purity.

Part 2: In Vitro Assembly of the Complete this compound Complex

This part of the protocol describes the stepwise assembly of the purified subcomplexes into the final, intact this compound complex.

Table 2: Stoichiometry and Incubation Parameters for this compound Assembly

Assembly StepComponentsMolar Ratio (approx.)Incubation TimeIncubation Temperature
1. Arp1 Minifilament Formation Purified Arp1 monomersN/A1-2 hoursRoom Temperature
2. Capping of Arp1 Minifilament Pre-formed Arp1 minifilaments, Purified Capping Protein1:1.2 (minifilament:CapZ)30 minutes4°C
3. Addition of Pointed-End Complex Capped Arp1 minifilaments, Purified Pointed-End Complex1:1.2 (minifilament:PEC)30 minutes4°C
4. Final Assembly with Shoulder Complex Capped Arp1-PEC filament, Purified Shoulder Complex1:1.5 (filament:Shoulder)1-2 hours4°C
Experimental Protocol: Final Assembly
  • Arp1 Polymerization: Induce polymerization of purified Arp1 monomers by adding polymerization buffer (final concentrations: 50 mM imidazole pH 7.0, 2 mM MgCl2, 100 mM KCl, 1 mM ATP). Incubate for 1-2 hours at room temperature.

  • Formation of the Filament Core: Mix the pre-formed Arp1 minifilaments with purified Capping Protein and the purified Pointed-End Complex in assembly buffer (25 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl2, 1 mM EGTA, 1 mM DTT). Incubate on ice for 30 minutes.

  • Integration of the Shoulder Complex: Add the purified Shoulder Complex to the Arp1 filament core mixture. Incubate for an additional 1-2 hours on ice with gentle mixing.

  • Purification of the Assembled Complex: Separate the fully assembled ~1.1 MDa this compound complex from unassembled components and subcomplexes using glycerol gradient centrifugation (5-20% glycerol) or size-exclusion chromatography with a high-molecular-weight range column.

  • Verification: Analyze fractions from the purification step by SDS-PAGE and negative stain electron microscopy to confirm the presence of all subunits and the characteristic this compound structure.

Visualizing the Assembly Workflow

The following diagrams illustrate the key steps in the expression and assembly of the recombinant this compound complex.

Recombinant_Dynactin_Subcomplex_Expression cluster_shoulder Shoulder Complex Expression cluster_pec Pointed-End Complex Expression p150 p150Glued co_expression_shoulder Co-expression (Baculovirus) p150->co_expression_shoulder p50 p50 (dynamitin) p50->co_expression_shoulder p24 p24 p24->co_expression_shoulder purification_shoulder Affinity & SEC Purification co_expression_shoulder->purification_shoulder shoulder_complex Purified Shoulder Complex purification_shoulder->shoulder_complex p62 p62 co_expression_pec Co-expression (Baculovirus/E.coli) p62->co_expression_pec p27 p27 p27->co_expression_pec p25 p25 p25->co_expression_pec Arp11 Arp11 Arp11->co_expression_pec purification_pec Affinity & SEC Purification co_expression_pec->purification_pec pec_complex Purified Pointed-End Complex purification_pec->pec_complex

Expression of this compound Subcomplexes

Dynactin_Assembly_Workflow arp1 Recombinant Arp1 Monomers polymerization Polymerization arp1->polymerization capz Recombinant Capping Protein capping Capping Reaction capz->capping pec Purified Pointed-End Complex pec->capping shoulder Purified Shoulder Complex final_assembly Final Assembly shoulder->final_assembly minifilament Arp1 Minifilament polymerization->minifilament capped_filament Capped Arp1-PEC Filament capping->capped_filament This compound Complete Recombinant This compound Complex final_assembly->this compound minifilament->capping capped_filament->final_assembly

In Vitro Assembly of the this compound Complex

Concluding Remarks

The protocol detailed above provides a robust framework for the generation of recombinant this compound complexes. The successful assembly of this intricate molecular machine from purified components will empower researchers to dissect its multifaceted roles in cellular physiology and disease with unprecedented precision. Further optimization of expression and assembly conditions may be required depending on the specific isoforms and constructs used.

Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of Dynactin Genes in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynactin complex is a multi-subunit protein assembly essential for the function of the cytoplasmic dynein motor. It acts as a crucial adaptor, linking dynein to its various cellular cargoes and enhancing its processivity for transport along microtubules. The intricate involvement of this compound in fundamental cellular processes—including mitosis, vesicle trafficking, and organelle positioning—makes it a compelling target for investigation in various research and drug development contexts. Dysregulation of this compound subunits has been implicated in neurodegenerative diseases and cancer.[1][2]

The advent of CRISPR-Cas9 technology has provided a powerful tool for precisely knocking out specific genes to elucidate their functions. This document provides detailed application notes and protocols for the CRISPR-Cas9-mediated knockout of this compound genes in mammalian cell lines. These guidelines are intended to assist researchers in designing and executing successful knockout experiments, from initial guide RNA design to the validation of knockout cell lines and the analysis of subsequent cellular phenotypes.

I. Data Presentation: Quantitative Analysis of this compound Knockout

Target GeneCell LinesgRNA Sequence (5' - 3')Transfection Method% Protein Reduction (Normalized to Control)Reference
HDAC2 U2OSGACCGUAUCCGCAUGGAUCCLipid-mediated~90%[3]
AKT1 U2OSGUGGACUACUCCAAGACCAGLipid-mediated~85%[3]
IKKα HT1080(Not specified)Lentiviral>95%[4]
TRADD HT1080(Not specified)Lentiviral>95%[4]

Note: The sgRNA sequences provided are for illustrative purposes of validated guides. Researchers should design and validate sgRNAs specific to their this compound subunit and target region of interest.

II. Experimental Protocols

This section provides detailed methodologies for the key stages of generating and validating this compound knockout cell lines.

Protocol 1: Guide RNA (sgRNA) Design and Cloning

Successful gene knockout begins with the design of potent and specific sgRNAs.

1.1. Target Site Selection:

  • Identify the target this compound gene (e.g., DCTN1, DCTN2).

  • Select an early exon to target, as this increases the likelihood of generating a null allele through a frameshift mutation.

  • Use online design tools (e.g., GenScript's gRNA design tool, Benchling) to identify potential 20-nucleotide protospacer sequences immediately preceding a Protospacer Adjacent Motif (PAM) sequence (typically NGG for Streptococcus pyogenes Cas9).

1.2. Off-Target Analysis:

  • Utilize the chosen design tool's off-target prediction algorithm to minimize the potential for cleavage at unintended genomic sites.

  • Select sgRNAs with the highest on-target scores and the fewest predicted off-target sites with three or fewer mismatches.

1.3. Oligonucleotide Synthesis and Cloning:

  • Synthesize two complementary oligonucleotides encoding the chosen sgRNA sequence.

  • Design the oligonucleotides with appropriate overhangs for cloning into a Cas9-expressing vector (e.g., pSpCas9(BB)-2A-GFP, lentiCRISPRv2).

  • Anneal the complementary oligonucleotides to form a double-stranded DNA insert.

  • Ligate the annealed insert into the linearized Cas9 vector.

  • Transform the ligation product into competent E. coli and select for positive clones.

  • Verify the sequence of the sgRNA insert in the plasmid by Sanger sequencing.

Protocol 2: Transfection of Cell Lines

The delivery of CRISPR-Cas9 components into the target cells is a critical step. The optimal method will vary depending on the cell line.

2.1. Cell Preparation:

  • Culture the chosen cell line (e.g., HeLa, HEK293T) in the recommended growth medium.

  • One day before transfection, seed the cells in a 6-well plate to achieve 70-80% confluency on the day of transfection.

2.2. Transfection using Lipid-Mediated Reagents:

  • For each well to be transfected, dilute 4 µg of the Cas9-sgRNA plasmid DNA into 250 µL of serum-free medium (e.g., Opti-MEM).

  • In a separate tube, dilute 10 µL of a lipid-based transfection reagent (e.g., Lipofectamine 3000) into 250 µL of serum-free medium.

  • Combine the diluted DNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.

  • Add the DNA-lipid complex dropwise to the cells.

  • Incubate the cells for 48-72 hours before proceeding with analysis or cell sorting.

2.3. Electroporation (for Ribonucleoprotein (RNP) Delivery):

  • Synthesize or purchase the desired sgRNA.

  • Incubate 100 pmol of sgRNA with 100 pmol of purified Cas9 protein in 20 µL of electroporation buffer for 15 minutes at room temperature to form the RNP complex.

  • Harvest approximately 2 x 10^5 cells and resuspend them in 20 µL of electroporation buffer containing the RNP complex.

  • Transfer the cell-RNP suspension to an electroporation cuvette.

  • Deliver the electrical pulse using a nucleofection device (e.g., Amaxa Nucleofector) with a program optimized for the specific cell line.

  • Immediately transfer the cells to a pre-warmed 6-well plate containing culture medium.

Protocol 3: Single-Cell Cloning

To establish a clonal population of knockout cells, single cells must be isolated and expanded.

3.1. Fluorescence-Activated Cell Sorting (FACS):

  • If a fluorescent reporter (e.g., GFP) is co-expressed with Cas9, use FACS to isolate single GFP-positive cells into individual wells of a 96-well plate containing conditioned medium.

  • Incubate the plates and monitor for colony growth over 1-3 weeks.

3.2. Limiting Dilution:

  • Trypsinize the transfected cells and perform a cell count.

  • Dilute the cell suspension to a concentration of approximately 10 cells/mL in conditioned medium.

  • Plate 100 µL of the diluted cell suspension into each well of several 96-well plates (resulting in an average of 1 cell/well).

  • Incubate the plates and visually inspect for the growth of single colonies.

Protocol 4: Knockout Validation

Validation is essential to confirm the successful knockout of the target this compound gene at both the genomic and protein levels.

4.1. Genomic DNA Analysis (Mismatch Cleavage Assay or Sequencing):

  • Expand the single-cell clones.

  • Isolate genomic DNA from each clone.

  • Amplify the genomic region surrounding the sgRNA target site by PCR.

  • Mismatch Cleavage Assay (e.g., T7 Endonuclease I assay): Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA. Treat with T7 Endonuclease I, which cleaves at mismatched sites. Analyze the products by gel electrophoresis; the presence of cleaved fragments indicates successful editing.

  • Sanger Sequencing: Sequence the PCR products to identify the specific insertions or deletions (indels) that have occurred at the target site.

4.2. Western Blot Analysis:

  • Prepare protein lysates from the validated knockout clones and wild-type control cells.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the targeted this compound subunit (e.g., anti-DCTN1, anti-DCTN2) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Image the blot and perform densitometry analysis to quantify the reduction in protein expression relative to a loading control (e.g., GAPDH, β-actin).

Protocol 5: Immunofluorescence Staining for Phenotypic Analysis

Knockout of this compound subunits is expected to disrupt microtubule-dependent processes. Immunofluorescence can be used to visualize these phenotypic changes.

5.1. Cell Seeding and Fixation:

  • Seed the knockout and wild-type control cells on glass coverslips in a 24-well plate.

  • Once the cells have adhered and reached the desired confluency, wash them with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

5.2. Permeabilization and Blocking:

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash again with PBS.

  • Block for 1 hour at room temperature with 1% BSA in PBST (PBS with 0.1% Tween-20).

5.3. Antibody Staining:

  • Incubate the cells with primary antibodies diluted in the blocking buffer for 1 hour at room temperature or overnight at 4°C. For example, use an anti-α-tubulin antibody to visualize microtubules and an anti-GM130 antibody for the Golgi apparatus.

  • Wash the cells three times with PBST.

  • Incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.

  • (Optional) Counterstain the nuclei with DAPI.

5.4. Mounting and Imaging:

  • Wash the cells three times with PBST.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Image the cells using a fluorescence or confocal microscope. Analyze for changes in microtubule organization, Golgi morphology, and centrosome positioning.

III. Mandatory Visualizations

Diagram 1: CRISPR-Cas9 Knockout Workflow

CRISPR_Knockout_Workflow cluster_design 1. Design & Construction cluster_delivery 2. Delivery cluster_isolation 3. Isolation cluster_validation 4. Validation cluster_analysis 5. Phenotypic Analysis sgRNA Design sgRNA Design Vector Cloning Vector Cloning sgRNA Design->Vector Cloning Transfection Transfection Vector Cloning->Transfection Single-Cell Cloning Single-Cell Cloning Transfection->Single-Cell Cloning Genomic Analysis Genomic Analysis Single-Cell Cloning->Genomic Analysis Western Blot Western Blot Genomic Analysis->Western Blot Immunofluorescence Immunofluorescence Western Blot->Immunofluorescence

Caption: Workflow for generating this compound knockout cell lines.

Diagram 2: this compound's Role in Dynein-Mediated Transport

Dynactin_Pathway Microtubule Microtubule Dynein Motor Dynein Motor Dynein Motor->Microtubule Moves along This compound Complex This compound Complex This compound Complex->Dynein Motor Binds to Cargo Cargo This compound Complex->Cargo Links Knockout Knockout This compound Complex->Knockout Results in CRISPR-Cas9 CRISPR-Cas9 CRISPR-Cas9->this compound Complex Targets gene

Caption: this compound's role in linking dynein to cargo.

Diagram 3: Logic of Knockout Validation

Validation_Logic cluster_0 Genotypic Validation cluster_1 Phenotypic Validation CRISPR Transfection CRISPR Transfection Genomic DNA Isolation Genomic DNA Isolation CRISPR Transfection->Genomic DNA Isolation PCR Amplification PCR Amplification Genomic DNA Isolation->PCR Amplification Sequencing (Indel Detection) Sequencing (Indel Detection) PCR Amplification->Sequencing (Indel Detection) Protein Lysate Preparation Protein Lysate Preparation Sequencing (Indel Detection)->Protein Lysate Preparation Confirm genotype before protein analysis Western Blot Western Blot Protein Lysate Preparation->Western Blot Protein Absence Confirmation Protein Absence Confirmation Western Blot->Protein Absence Confirmation

Caption: Logical flow of this compound knockout validation.

References

Application Notes and Protocols for Yeast Two-Hybrid Screening to Identify Dynactin Interacting Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynactin is a multi-subunit protein complex essential for the function of the microtubule motor protein cytoplasmic dynein. It plays a crucial role in a variety of cellular processes, including intracellular trafficking, cell division, and nuclear positioning.[1] Identifying the interacting partners of this compound is key to understanding its diverse functions and its involvement in disease. The yeast two-hybrid (Y2H) system is a powerful genetic method for discovering protein-protein interactions in vivo.[2][3] This document provides detailed application notes and protocols for utilizing Y2H screening to identify novel this compound-interacting proteins, along with methods for validating these interactions.

Principle of Yeast Two-Hybrid Screening

The Y2H system is based on the modular nature of eukaryotic transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[3] In a Y2H screen, the protein of interest (the "bait," e.g., a this compound subunit) is fused to the DBD, and a library of potential interacting proteins (the "prey") is fused to the AD. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This reconstituted transcription factor then activates the expression of reporter genes, allowing for the selection and identification of interacting partners.[2]

Known this compound Interactors Identified by Yeast Two-Hybrid

While large-scale, systematic Y2H screens for all this compound subunits are not extensively documented in publicly available literature, several studies have successfully used this method to identify specific interactors. The following table summarizes some of these findings.

Bait Protein (this compound Subunit)Prey ProteinOrganismReporter Genes UsedReference
Yeast Arp1pYeast Arp10pSaccharomyces cerevisiaeHIS3[4]
Human p150Glued (DCTN1)Huntingtin-Associated Protein 1 (HAP1)HumanNot specified[5]

Experimental Protocols

Yeast Two-Hybrid Screening Protocol to Identify this compound Interactors

This protocol is a generalized procedure based on established Y2H methodologies.[2][6] Specific details may need to be optimized depending on the this compound subunit used as bait and the cDNA library being screened.

1. Bait Plasmid Construction and Validation:

  • Cloning: Clone the cDNA of the this compound subunit of interest (e.g., human DCTN1/p150Glued or DCTN2/p50) into a Y2H bait vector (e.g., pGBKT7), which fuses the this compound subunit to a DBD (e.g., GAL4 DBD).

  • Transformation: Transform the bait plasmid into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).

  • Autoactivation Test: Plate the transformed yeast on selective media (SD/-Trp) and on selective media with a reporter gene that has a low stringency (e.g., SD/-Trp/-His). Growth on SD/-Trp confirms successful transformation. Growth on SD/-Trp/-His in the absence of a prey protein indicates that the bait protein itself can activate transcription ("autoactivation"). If autoactivation is observed, it may be necessary to add a competitive inhibitor of the HIS3 gene product, such as 3-amino-1,2,4-triazole (3-AT), to the media to suppress this background activity. Test a range of 3-AT concentrations to determine the optimal concentration that suppresses autoactivation without affecting the growth of positive controls.

2. Library Screening:

  • Yeast Mating: The most common method for library screening is yeast mating. The bait-expressing yeast strain (e.g., MATa) is mated with a prey library-containing yeast strain of the opposite mating type (e.g., MATα). The prey library consists of cDNAs from a relevant tissue or cell type fused to an AD (e.g., in the pGADT7 vector).

  • Selection of Diploids: Mate the bait and prey strains on a rich medium (e.g., YPD) for 18-24 hours at 30°C.

  • Selection for Interactors: Plate the diploid yeast on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction has activated all reporter genes.

  • Incubation: Incubate plates at 30°C for 3-7 days, or until colonies appear.

3. Identification of Positive Interactors:

  • Colony PCR and Sequencing: Pick positive colonies and perform colony PCR to amplify the prey plasmid insert. Sequence the PCR product to identify the cDNA encoding the interacting protein.

  • Plasmid Rescue: Isolate the prey plasmid from the positive yeast colonies. This can be done by lysing the yeast cells and transforming the plasmid DNA into E. coli. The amplified plasmid can then be sequenced.

  • Bioinformatics Analysis: Use BLAST or other bioinformatics tools to identify the protein encoded by the prey cDNA sequence.

4. Confirmation of Interactions:

  • Re-transformation: Co-transform the isolated prey plasmid with the original bait plasmid into a fresh yeast reporter strain to confirm the interaction.

  • Specificity Test: Co-transform the prey plasmid with a non-interacting bait protein (e.g., lamin) to ensure the interaction is specific to the this compound subunit.

Validation of Interactions: Co-Immunoprecipitation (Co-IP) Protocol

Co-IP is a widely used technique to validate protein-protein interactions in a more physiological context.[7][8]

1. Cell Lysis:

  • Culture mammalian cells (e.g., HEK293T) co-transfected with plasmids expressing the this compound subunit (e.g., with a Flag tag) and the putative interacting protein (e.g., with a HA tag).

  • Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

  • Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.

2. Immunoprecipitation:

  • Pre-clear the cell lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with an antibody against the tagged this compound subunit (e.g., anti-Flag antibody) overnight at 4°C with gentle rotation.

  • Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

3. Washing and Elution:

  • Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specific binding proteins.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

4. Western Blot Analysis:

  • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with an antibody against the tag of the putative interacting protein (e.g., anti-HA antibody) to detect its presence in the immunoprecipitated complex.

Validation of Interactions: GST Pull-Down Assay Protocol

The GST pull-down assay is an in vitro method to confirm a direct physical interaction between two proteins.[9][10]

1. Expression and Purification of GST-fused Protein:

  • Clone the cDNA of the this compound subunit into a bacterial expression vector that adds a Glutathione S-transferase (GST) tag (e.g., pGEX).

  • Transform the plasmid into E. coli (e.g., BL21 strain) and induce protein expression with IPTG.

  • Lyse the bacteria and purify the GST-tagged this compound subunit using glutathione-sepharose beads.

2. In Vitro Transcription/Translation of Prey Protein:

  • Clone the cDNA of the putative interacting protein into a vector suitable for in vitro transcription/translation (e.g., pCMV-TNT).

  • Use a commercially available kit to synthesize the prey protein in vitro, often incorporating a radioactive label (e.g., 35S-methionine) for easy detection.

3. Binding Assay:

  • Incubate the purified GST-dynactin fusion protein (bound to glutathione-sepharose beads) with the in vitro translated prey protein in a binding buffer for 2-4 hours at 4°C.

  • As a negative control, incubate the prey protein with GST alone bound to beads.

4. Washing and Elution:

  • Wash the beads extensively with binding buffer to remove unbound prey protein.

  • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

5. Detection:

  • Separate the eluted proteins by SDS-PAGE.

  • Detect the radiolabeled prey protein by autoradiography. A band corresponding to the prey protein in the GST-dynactin sample, but not in the GST-only control, confirms a direct interaction.

Visualizations

Experimental Workflow

Yeast_Two_Hybrid_Workflow cluster_bait Bait Preparation cluster_prey Prey Library cluster_screen Screening cluster_identification Identification & Confirmation cluster_validation Validation bait_clone Clone this compound Subunit into Bait Vector (pGBKT7) bait_transform Transform into Yeast (MATa) bait_clone->bait_transform autoactivation Test for Autoactivation bait_transform->autoactivation mating Yeast Mating autoactivation->mating prey_library cDNA Library in Prey Vector (pGADT7) in Yeast (MATα) prey_library->mating selection Selection on High-Stringency Media mating->selection positives Isolate Positive Colonies selection->positives plasmid_rescue Prey Plasmid Rescue & Sequencing positives->plasmid_rescue confirmation Re-transformation & Specificity Test plasmid_rescue->confirmation co_ip Co-Immunoprecipitation confirmation->co_ip gst_pull GST Pull-Down confirmation->gst_pull

Caption: Yeast Two-Hybrid Experimental Workflow.

This compound in Cell Cycle Regulation Signaling Pathway

Dynactin_Cell_Cycle_Pathway cluster_g1_s G1/S Transition cluster_mitosis Mitosis centrosome_integrity Centrosome Integrity Checkpoint g1_s_progression S-Phase Entry centrosome_integrity->g1_s_progression allows spindle_pole Spindle Pole Focusing chromosome_alignment Chromosome Alignment spindle_pole->chromosome_alignment spindle_assembly Spindle Assembly Checkpoint chromosome_alignment->spindle_assembly anaphase Anaphase Progression spindle_assembly->anaphase satisfaction This compound This compound Complex This compound->centrosome_integrity recruits regulators This compound->spindle_pole This compound->spindle_assembly targets checkpoint proteins dynein Cytoplasmic Dynein This compound->dynein co-localizes and activates dynein->spindle_pole plk1 Plk1 plk1->this compound regulates localization cdk1 Cdk1 cdk1->this compound phosphorylates DCTN6

Caption: Role of this compound in Cell Cycle Regulation.[1][11][12][13][14]

References

Application Notes and Protocols for Super-Resolution Microscopy of Dynactin and Microtubule Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance of molecular motors along cytoskeletal tracks is fundamental to cellular function, governing processes such as organelle transport, cell division, and neuronal health. Cytoplasmic dynein, a primary minus-end-directed motor, requires the multi-subunit complex dynactin to processively move cargo along microtubules.[1][2] Dysregulation of this transport machinery is implicated in numerous neurodegenerative diseases, making the dynein-dynactin complex a critical target for therapeutic development.[2]

Conventional fluorescence microscopy is limited by the diffraction of light to a resolution of approximately 200-250 nm, which is insufficient to resolve the fine details of how this compound engages with microtubules and dynein.[3] Super-resolution microscopy techniques bypass this limitation, offering unprecedented nanoscale views of these interactions.[3][4] This document provides detailed application notes and protocols for leveraging various super-resolution modalities—including Stimulated Emission Depletion (STED), Stochastic Optical Reconstruction Microscopy (STORM), and Expansion Microscopy (ExM)—to investigate the molecular architecture and dynamics of this compound-microtubule interactions.

Application Notes: Choosing the Right Super-Resolution Technique

Selecting the appropriate super-resolution method is critical and depends on the specific biological question, whether the sample is fixed or living, and the desired resolution.

  • Stimulated Emission Depletion (STED) Microscopy: STED is a point-scanning technique that achieves super-resolution by selectively de-exciting fluorophores at the periphery of the excitation spot with a donut-shaped depletion laser.[5] This results in a smaller effective fluorescence emission area, achieving resolutions of 30-80 nm.[5] STED is well-suited for imaging densely labeled structures like the microtubule network and can be used for multi-color and live-cell imaging, although phototoxicity can be a concern.[3][5]

  • Single-Molecule Localization Microscopy (SMLM: STORM, PALM, DNA-PAINT): These techniques rely on the temporal separation of fluorescence from individual molecules. In STORM and PALM, photoswitchable fluorophores are stochastically activated, imaged, and bleached, allowing their precise localization. By compiling thousands of such localizations, a super-resolved image is reconstructed with resolutions typically around 20 nm.[6] SMLM is ideal for high-precision localization and quantitative analysis, such as determining the density of proteins, but generally requires fixed samples and longer acquisition times.[5][7]

  • Expansion Microscopy (ExM): Instead of modifying the microscope, ExM physically expands the biological sample.[8] The specimen is embedded in a swellable hydrogel, which is then chemically treated and expanded isotropically by adding water.[8][9] A standard 4-4.5x linear expansion can turn a conventional confocal microscope into a super-resolution system with an effective resolution of ~60-70 nm.[8][10] ExM is particularly powerful for imaging large fields of view and complex 3D structures without the need for specialized super-resolution hardware.[11][12]

Data Presentation: Quantitative Analysis of this compound and Microtubule Interactions

Super-resolution imaging enables precise quantification of molecular parameters. The following tables summarize key data from relevant studies.

Table 1: Resolution and Performance of Super-Resolution Techniques for Cytoskeletal Imaging

ParameterSTED MicroscopySMLM (STORM/DNA-PAINT)Expansion Microscopy (ExM)Reference
Achievable Resolution (Lateral) 30 - 80 nm~20 nm~60 - 70 nm (with 4x expansion)[3][5][8]
Achievable Resolution (Axial) < 130 nm (with 3D STED)~50 nm~60 - 70 nm (with 4x expansion)[13]
Imaging Modality Fixed or Live CellPrimarily Fixed CellFixed Cell[3][8][14]
Key Advantage Tunable resolution, good for dense structuresHighest precision, quantitative localizationNanoscale imaging on conventional microscopes[6][10][13]

Table 2: Dynamic Properties of Dynein/Dynactin Transport in Cells

ParameterOrganism/Cell TypeObserved ValueSuper-Resolution TechniqueReference
Dynein Anterograde Speed Human Stem Cell-derived Neurons~3.5 µm/sLive-cell fluorescence microscopy[15]
This compound Anterograde Speed Human Stem Cell-derived Neurons~1.6 µm/sLive-cell fluorescence microscopy[15]
Dynein Residence Time on MT HeLa Cells~0.6 sLive-cell single-molecule imaging[16]
Mean Microtubule Length (Control) PC12 Model Neurons2.39 µm3D DNA-PAINT[7][17]
Mean Microtubule Length (EpoD treated) PC12 Model Neurons1.98 µm3D DNA-PAINT[7][17]

Mandatory Visualization

Experimental Protocols

The following are generalized protocols synthesized from multiple sources.[8][18][19][20] Optimization is crucial for specific cell types and antibody combinations.

Protocol 1: Immunofluorescence for STED/STORM of this compound and Microtubules

Materials:

  • Cells cultured on high-precision #1.5 (0.170 mm) glass coverslips.

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS, or ice-cold 100% Methanol (B129727).

  • Permeabilization Buffer: 0.1% - 0.5% Triton X-100 in PBS.

  • Blocking Buffer: 3% Bovine Serum Albumin (BSA), 0.1% Triton X-100 in PBS.

  • Primary Antibodies: e.g., Mouse anti-α-Tubulin, Rabbit anti-p150 (this compound subunit).

  • Secondary Antibodies: e.g., Goat anti-Mouse-ATTO 647N, Goat anti-Rabbit-Alexa Fluor 594. (Ensure dyes are suitable for the specific super-resolution technique).

  • Mounting Medium: e.g., Mowiol, ProLong Diamond, or a specialized STORM imaging buffer.

Procedure:

  • Cell Culture: Seed cells at a desired density on coverslips to be ~50-70% confluent at the time of fixation.

  • Washing: Gently wash cells 3 times with pre-warmed PBS.

  • Fixation:

    • For PFA fixation: Incubate in 4% PFA for 10-15 minutes at room temperature.

    • For Methanol fixation: Incubate in ice-cold 100% methanol for 5-10 minutes at -20°C. This method also permeabilizes the cells, so step 5 can be skipped.

  • Washing after Fixation: Wash cells 3 times with PBS, 5 minutes each wash.

  • Permeabilization: Incubate cells with Permeabilization Buffer for 10 minutes.

  • Blocking: Aspirate permeabilization buffer and add Blocking Buffer. Incubate for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation: Dilute primary antibodies against this compound and tubulin in Blocking Buffer. Aspirate blocking solution from coverslips and add the primary antibody solution. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash coverslips 3 times with PBS containing 0.1% Triton X-100 (PBST), 5 minutes each.

  • Secondary Antibody Incubation: Dilute fluorophore-conjugated secondary antibodies in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light. For STED, it is often beneficial to use 2-5 times higher antibody concentrations than for conventional confocal microscopy.[20]

  • Final Washes: Wash coverslips 3 times with PBST for 5 minutes each, followed by a final brief rinse in PBS.

  • Mounting: Carefully mount the coverslip onto a glass slide using a suitable mounting medium. For STORM, this will be a specific imaging buffer containing an oxygen scavenging system. Seal the coverslip with nail polish.

  • Imaging: Proceed with image acquisition on a STED or SMLM microscope.

Protocol 2: Live-Cell Imaging of Fluorescently Tagged this compound and Microtubules

This protocol is for transiently expressing fluorescently-tagged proteins. For long-term studies, generating stable cell lines is recommended.

Materials:

  • Plasmids: e.g., p150-GFP, mCherry-Tubulin.

  • Transfection Reagent (e.g., Lipofectamine, FuGENE).

  • Live-cell imaging medium (e.g., FluoroBrite DMEM).

  • Glass-bottom dishes suitable for high-resolution microscopy.

Procedure:

  • Cell Seeding: Seed cells in glass-bottom dishes 24 hours before transfection.

  • Transfection: Transfect cells with plasmids encoding fluorescently tagged this compound and/or tubulin subunits according to the manufacturer's protocol for the chosen transfection reagent.[21] Use low amounts of plasmid DNA to ensure low expression levels, which is critical for single-molecule tracking and reducing artifacts.[21]

  • Expression: Allow cells to express the fluorescent proteins for 18-24 hours post-transfection.

  • Imaging Preparation: Just before imaging, replace the culture medium with pre-warmed live-cell imaging medium.

  • Microscopy: Place the dish on the microscope stage equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

  • Image Acquisition: Use a super-resolution microscope capable of live-cell imaging (e.g., spinning-disk confocal, lattice light-sheet, or some STED systems).[14][22] Acquire time-lapse series to observe dynamic events. Use minimal laser power and exposure times to reduce phototoxicity.

Protocol 3: Expansion Microscopy (proExM) for this compound and Microtubules

This protocol is a simplified version based on established methods.[8][9]

Materials:

  • Immunostained sample on a coverslip (from Protocol 1, steps 1-10).

  • Anchoring Solution: 1.4% Acrylamide (AA), 2% Formaldehyde (FA) in PBS.

  • Gelation Solution: 19% Sodium Acrylate (SA), 10% AA, 0.1% N,N'-methylenebisacrylamide (BIS) in PBS.

  • Ammonium persulfate (APS) and Tetramethylethylenediamine (TEMED).

  • Digestion Buffer: Proteinase K (8 units/mL) in a buffer containing Triton X-100 and EDTA.

  • Deionized water.

Procedure:

  • Anchoring: Incubate the immunostained coverslip in the Anchoring Solution for 3-5 hours at 37°C. This step crosslinks proteins to the future gel matrix.

  • Gelation:

    • Create a small gelation chamber on a piece of parafilm in a humidified container on ice.

    • Add APS and TEMED to the Gelation Solution to initiate polymerization.

    • Pipette a small volume of the gelation solution into the chamber and invert the coverslip (cell-side down) onto the droplet.

    • Incubate at 37°C for 1-2 hours for the gel to fully polymerize.

  • Digestion: Carefully detach the gel-sample hybrid from the coverslip. Incubate the gel in Digestion Buffer overnight at room temperature. This breaks down the protein network, allowing for isotropic expansion.

  • Expansion: Move the digested gel into a larger container (e.g., a 6-well plate or petri dish) filled with deionized water. The gel will begin to expand. Replace the water several times over a few hours until the expansion has plateaued (typically ~4-4.5x linear expansion).

  • Imaging: The expanded, now transparent gel can be imaged on a standard confocal microscope. The effective resolution is the diffraction-limited resolution of the microscope divided by the expansion factor.

References

Generating Stable Cell Lines with Fluorescently Tagged Dynactin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynactin is a multi-subunit protein complex essential for the function of the microtubule motor protein, cytoplasmic dynein-1. It acts as a crucial adaptor, linking dynein to its various cellular cargoes and enhancing its processivity for transport along microtubules. The study of this compound is paramount to understanding a multitude of cellular processes, including organelle transport, cell division, and neuronal function. The generation of stable cell lines expressing fluorescently tagged this compound subunits provides a powerful tool for visualizing and quantifying the dynamics of this complex in living cells. This application note provides detailed protocols for creating stable cell lines expressing Green Fluorescent Protein (GFP)-tagged this compound subunit 1 (DCTN1), also known as p150Glued, and for validating the functionality of the fusion protein.

Data Presentation

Quantitative analysis of fluorescently tagged this compound dynamics is crucial for understanding its function. The following tables summarize key quantitative data from studies utilizing fluorescently tagged dynein and this compound.

Table 1: Motility Parameters of Fluorescently Tagged Dynein and this compound in HeLa Cells

Fluorescently Tagged ProteinMean Velocity (µm/sec)Mean Run Length (µm)Mean Run Time (seconds)Reference
p50-EGFP (this compound)1.2 ± 0.072.6 ± 0.22.2 ± 0.2[1]
DHC-EGFP (Dynein)1.2 ± 0.072.7 ± 0.22.3 ± 0.2[1]

Table 2: Anterograde Transport Speeds of Fluorescently Tagged Dynein and this compound in iNeurons

Fluorescently Tagged ProteinAnterograde Velocity (µm/s)Reference
Dynein3.47 ± 0.04[2]
LIS13.67 ± 0.07[2]
This compound1.78 ± 0.03[2]
NDEL11.47 ± 0.01[2]

Experimental Protocols

Protocol 1: Construction of a GFP-p150Glued Expression Vector

This protocol describes the cloning of the human DCTN1 (p150Glued) coding sequence into a mammalian expression vector with an N-terminal GFP tag.

Materials:

  • Human DCTN1 cDNA

  • pEGFP-C1 vector (or similar mammalian expression vector with an N-terminal GFP tag)

  • Restriction enzymes (e.g., XhoI and BamHI)

  • T4 DNA Ligase

  • Competent E. coli (e.g., DH5α)

  • LB agar (B569324) plates with appropriate antibiotic (e.g., kanamycin (B1662678) for pEGFP-C1)

  • Plasmid purification kit

Methodology:

  • Primer Design and PCR Amplification:

    • Design primers to amplify the full-length coding sequence of human DCTN1.

    • Incorporate restriction sites for XhoI and BamHI into the forward and reverse primers, respectively. Ensure the reading frame is maintained with the N-terminal GFP tag.

    • Perform PCR using a high-fidelity DNA polymerase to amplify the DCTN1 insert.

  • Vector and Insert Digestion:

    • Digest the pEGFP-C1 vector and the purified PCR product with XhoI and BamHI restriction enzymes.

    • Purify the digested vector and insert using gel electrophoresis and a gel extraction kit.

  • Ligation:

    • Set up a ligation reaction with the digested pEGFP-C1 vector, the DCTN1 insert, and T4 DNA Ligase.

    • Incubate at the recommended temperature and time.

  • Transformation:

    • Transform the ligation mixture into competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing kanamycin and incubate overnight at 37°C.

  • Screening and Plasmid Purification:

    • Select several colonies and grow them in liquid LB medium with kanamycin.

    • Purify the plasmid DNA using a plasmid purification kit.

    • Verify the correct insertion of the DCTN1 gene by restriction digest and Sanger sequencing.

Protocol 2: Generation of a Stable Cell Line Expressing GFP-p150Glued using Lentiviral Transduction

This protocol outlines the creation of a stable cell line using a lentiviral system. This method allows for long-term, stable expression of the transgene.[3][4]

Materials:

  • HEK293T cells (for lentivirus production)

  • Target cell line (e.g., HeLa, U2OS)

  • Lentiviral transfer plasmid containing GFP-p150Glued and an antibiotic resistance gene (e.g., puromycin)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent

  • Polybrene

  • Puromycin (B1679871)

  • Complete cell culture medium

Methodology:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the lentiviral transfer plasmid (containing GFP-p150Glued) and the packaging plasmids using a suitable transfection reagent.

    • Collect the virus-containing supernatant 48 and 72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter to remove cell debris. The virus can be concentrated by ultracentrifugation if necessary.

  • Transduction of Target Cells:

    • Plate the target cells at a suitable density.

    • On the following day, replace the medium with fresh medium containing polybrene (typically 4-8 µg/mL).

    • Add the lentiviral supernatant to the cells.

    • Incubate for 24-48 hours.

  • Selection of Stable Cells:

    • Replace the virus-containing medium with fresh medium containing the appropriate concentration of puromycin. The optimal puromycin concentration should be determined beforehand by generating a kill curve for the specific target cell line.

    • Continue to culture the cells in the presence of puromycin, changing the medium every 2-3 days. Non-transduced cells will be eliminated.

    • After 1-2 weeks of selection, a population of stably expressing cells will be established.

  • Clonal Isolation (Optional but Recommended):

    • To obtain a homogenous population, perform single-cell cloning by limiting dilution or by picking individual colonies.

    • Expand the individual clones in the presence of the selection antibiotic.

  • Validation of Expression:

    • Confirm the expression of GFP-p150Glued by fluorescence microscopy and Western blotting.

Protocol 3: Validation of Fluorescently Tagged this compound Function

It is critical to validate that the fluorescent tag does not interfere with the normal function of the this compound complex.

A. Microtubule Co-sedimentation Assay

This assay assesses the ability of the GFP-p150Glued to bind to microtubules in vitro.[5]

Materials:

  • Cell lysate from the stable cell line expressing GFP-p150Glued

  • Purified tubulin

  • Taxol

  • Microtubule polymerization buffer

  • High-speed centrifuge

Methodology:

  • Polymerize Microtubules: Polymerize purified tubulin in the presence of GTP and taxol to form stable microtubules.

  • Incubation: Incubate the cell lysate containing GFP-p150Glued with the pre-formed microtubules. As a control, incubate the lysate without microtubules.

  • Centrifugation: Centrifuge the samples at high speed to pellet the microtubules and any associated proteins.

  • Analysis: Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting using an anti-GFP antibody. A functional GFP-p150Glued will be enriched in the pellet fraction in the presence of microtubules.

B. Live-Cell Imaging of Organelle Transport

This assay evaluates the effect of GFP-p150Glued expression on intracellular transport.

Materials:

  • Stable cell line expressing GFP-p150Glued

  • Fluorescently labeled organelle marker (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria)

  • Live-cell imaging microscope with environmental control

Methodology:

  • Label Organelles: Label the organelles of interest in the stable cell line according to the manufacturer's protocol.

  • Live-Cell Imaging: Acquire time-lapse images of the cells using a fluorescence microscope.

  • Analysis: Track the movement of the fluorescently labeled organelles over time. Calculate parameters such as velocity, run length, and directionality.[6][7] Compare these parameters to wild-type cells to ensure that the expression of GFP-p150Glued does not significantly impair organelle transport.[8]

Visualizations

experimental_workflow cluster_vector Vector Construction cluster_lentivirus Lentivirus Production cluster_stable_line Stable Cell Line Generation pcr PCR Amplification of p150Glued digest_insert Restriction Digest of Insert pcr->digest_insert ligation Ligation digest_insert->ligation digest_vector Restriction Digest of Vector digest_vector->ligation transformation Transformation into E. coli ligation->transformation plasmid_prep Plasmid Purification transformation->plasmid_prep transfection Co-transfection of HEK293T cells plasmid_prep->transfection collection Virus Collection transfection->collection transduction Transduction of Target Cells collection->transduction selection Antibiotic Selection transduction->selection expansion Clonal Expansion selection->expansion validation Validation expansion->validation dynactin_pathway dynein Cytoplasmic Dynein This compound This compound Complex (GFP-p150Glued) dynein->this compound Binds to p150Glued microtubule Microtubule dynein->microtubule Moves along cargo_adaptor Cargo Adaptor (e.g., BICD2) This compound->cargo_adaptor Interacts with This compound->microtubule Moves along cargo Cargo Vesicle cargo_adaptor->cargo Binds to transport Minus-End Directed Transport cargo->transport

References

Application Notes and Protocols: Quantitative Western Blotting for Dynactin Subunit Stoichiometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The dynactin complex is a multi-subunit protein assembly essential for the function of cytoplasmic dynein, a microtubule-based motor protein.[1][2] this compound acts as a crucial cofactor, linking dynein to its cargo and enhancing its processivity.[3] The entire this compound complex has a mass of approximately 1.1 MDa and is composed of 23 subunits from 12 different proteins.[1][2] Understanding the precise stoichiometry of the this compound subunits is critical for elucidating its structure, function, and the mechanisms of its regulation. Mutations and dysregulation of this compound components have been implicated in neurodegenerative diseases.[1]

Quantitative Western blotting is a powerful technique to determine the relative and absolute abundance of specific proteins within a sample. By carefully optimizing experimental conditions and employing rigorous data analysis, it is possible to estimate the stoichiometric ratios of the different subunits within the this compound complex. These application notes provide a detailed protocol for performing quantitative Western blotting to investigate this compound subunit stoichiometry.

I. This compound Subunit Stoichiometry

The precise composition of the this compound complex has been elucidated through techniques such as cryo-electron microscopy.[1][2] The table below summarizes the currently accepted stoichiometry of the major this compound subunits.

Subunit NameOther NamesGene NameNumber of Copies per Complex
p150GluedDCTN1DCTN12
p50DynamitinDCTN24
p24p22DCTN32
p62DCTN41
p25DCTN51
p27DCTN61
Arp1CentractinACTR1A8
β-actinACTB1
Arp11Arp10ACTR101
Capping Protein αCapZαCAPZA1/21
Capping Protein βCapZβCAPZB1

This data is compiled from multiple structural and biochemical studies.[1][2]

II. Experimental Workflow for Quantitative Western Blotting

The following diagram outlines the major steps in the quantitative Western blotting workflow for determining this compound subunit stoichiometry.

experimental_workflow cluster_prep Sample Preparation cluster_immuno Immunoblotting cluster_analysis Data Acquisition & Analysis cell_lysis Cell/Tissue Lysis protein_quant Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant sample_prep Preparation of Serial Dilutions protein_quant->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking pri_ab Primary Antibody Incubation blocking->pri_ab sec_ab Secondary Antibody Incubation pri_ab->sec_ab signal_det Signal Detection (Chemiluminescence/Fluorescence) sec_ab->signal_det image_acq Image Acquisition signal_det->image_acq densitometry Densitometry Analysis image_acq->densitometry normalization Normalization & Stoichiometry Calculation densitometry->normalization dynactin_complex cluster_shoulder Shoulder/Sidearm cluster_filament Arp1 Filament cluster_pointed_end Pointed End Complex cluster_barbed_end Barbed End p150 p150Glued (x2) p50 p50 (x4) p150->p50 Arp1 Arp1 (x8) p150->Arp1 p24 p24 (x2) p50->p24 beta_actin β-actin (x1) p62 p62 Arp1->p62 CapZ CapZ (α/β) Arp1->CapZ p25 p25 p62->p25 p27 p27 p25->p27 Arp11 Arp11 p27->Arp11

References

Application Notes and Protocols for Studying Single-Molecule Dynamics of Dynactin using TIRF Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Total Internal Reflection Fluorescence (TIRF) microscopy is a powerful technique for visualizing single-molecule dynamics at surfaces. It selectively excites fluorophores in a very thin region (typically <100 nm) near the coverslip, minimizing background fluorescence from the bulk solution. This makes it exceptionally well-suited for studying the interactions of proteins with surface-immobilized partners, such as the binding of the dynactin complex to microtubules.

This compound is a multi-subunit protein complex essential for the function of the molecular motor dynein. It acts as a crucial adaptor, linking dynein to its cargo and enhancing its processivity—the ability to move long distances along a microtubule without detaching. Understanding the single-molecule dynamics of this compound, its recruitment to microtubules, and its interaction with dynein is critical for elucidating the mechanisms of intracellular transport and identifying potential targets for therapeutic intervention in diseases linked to transport defects.

This document provides detailed protocols for preparing samples, acquiring data using TIRF microscopy, and analyzing the single-molecule behavior of this compound.

Experimental Protocols

Protocol 1: Protein Purification and Fluorescent Labeling

Objective: To obtain pure, active this compound and label it with a suitable fluorescent dye for single-molecule imaging.

Methodology:

  • This compound Purification:

    • This compound can be purified from animal tissues (e.g., rat brains) or from cell lines (e.g., pig brain) that express its subunits.

    • A common method involves a combination of ion exchange and affinity chromatography, often followed by gel filtration for high purity.

    • The purity and integrity of the complex should be verified by SDS-PAGE and Western blotting against key subunits like p150^Glued^ and Arp1.

  • Fluorescent Labeling:

    • This compound can be fluorescently labeled using amine-reactive dyes (e.g., Alexa Fluor 647 NHS ester) that react with lysine (B10760008) residues.

    • Procedure:

      • Dialyze the purified this compound into a carbonate buffer (pH ~8.5) to facilitate the labeling reaction.

      • Add the fluorescent dye to the protein solution at a molar ratio of approximately 5:1 (dye:protein).

      • Incubate the reaction on ice for 1-2 hours.

      • Quench the reaction by adding a small amount of Tris-HCl.

      • Separate the labeled this compound from the free dye using a size-exclusion chromatography column (e.g., a spin column).

    • The final labeling stoichiometry should be determined; a ratio of 1-2 dyes per this compound complex is ideal for single-molecule studies to avoid altering protein function.

Protocol 2: Flow Cell Preparation and Microtubule Immobilization

Objective: To create a suitable environment for observing this compound-microtubule interactions at the single-molecule level.

Methodology:

  • Coverslip and Slide Cleaning:

    • Sonicate glass coverslips and microscope slides in a detergent solution, followed by extensive rinsing with ultrapure water.

    • Further clean by sonicating in an alkaline solution (e.g., 1 M KOH) to remove organic residues.

    • Rinse thoroughly with ultrapure water and dry with a stream of nitrogen.

  • Flow Cell Assembly:

    • Create channels on the microscope slide using double-sided tape.

    • Place a cleaned coverslip on top and press firmly to create a sealed chamber (~10-15 µL volume).

  • Surface Passivation and Microtubule Immobilization:

    • To prevent non-specific binding of proteins, the glass surface is passivated. A common method uses a combination of biotinylated-BSA and streptavidin.

    • Procedure:

      • Flow a solution of biotinylated-BSA into the chamber and incubate for 5 minutes.

      • Wash with a buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.9).

      • Flow in a solution of streptavidin and incubate for 5 minutes.

      • Wash again with buffer.

    • Microtubule Polymerization:

      • Polymerize tubulin (a fraction of which is biotinylated) in a polymerization buffer (e.g., BRB80 with GTP and MgCl₂) at 37°C for 30 minutes.

      • Stabilize the resulting microtubules with taxol.

    • Immobilization:

      • Flow the taxol-stabilized, biotinylated microtubules into the streptavidin-coated flow cell.

      • The biotinylated microtubules will specifically bind to the streptavidin, immobilizing them on the surface.

      • Wash with buffer to remove any unbound microtubules.

Protocol 3: TIRF Microscopy Imaging and Data Acquisition

Objective: To visualize and record the movement of single fluorescently labeled this compound molecules on immobilized microtubules.

Methodology:

  • Microscope Setup:

    • Use a standard objective-type TIRF microscope equipped with an EMCCD or sCMOS camera for sensitive detection.

    • Select a laser line appropriate for the chosen fluorophore (e.g., a 640 nm laser for Alexa Fluor 647).

    • Ensure proper alignment of the laser to achieve total internal reflection.

  • Imaging Buffer Preparation:

    • An oxygen-scavenging system is crucial to minimize photobleaching and phototoxicity.

    • Typical Composition:

      • Assay Buffer (e.g., 25 mM HEPES, 50 mM KCl, 2 mM MgCl₂, 1 mM EGTA, 10% glycerol).

      • ATP (1-2 mM) to support motor protein activity if dynein is also present.

      • Oxygen Scavengers: Glucose oxidase, catalase, and glucose.

      • Trolox or other triplet-state quenchers.

  • Data Acquisition:

    • Introduce the fluorescently labeled this compound into the flow cell at a low nanomolar concentration to ensure single-molecule resolution.

    • Acquire time-lapse image series (movies) at a frame rate of 5-10 frames per second.

    • Record for a duration sufficient to capture multiple binding and unbinding events (e.g., 2-5 minutes).

Data Presentation and Analysis

Quantitative Data Summary

The analysis of TIRF microscopy data allows for the quantification of several key parameters of this compound's dynamics. The table below summarizes typical values reported in the literature.

ParameterDescriptionTypical ValueReference
Diffusion Coefficient (1D) The rate of one-dimensional diffusion of this compound along the microtubule lattice.0.2 - 0.5 µm²/s
Mean Run Length The average distance a this compound molecule travels along a microtubule before detaching.0.5 - 1.5 µm
Mean Dwell Time The average time a this compound molecule remains bound to a microtubule.1 - 5 seconds
Binding Rate The rate at which this compound molecules associate with the microtubule.Varies with concentration
Velocity (with dynein) The speed of the dynein-dynactin complex moving along a microtubule.0.8 - 1.2 µm/s
Data Analysis Workflow
  • Image Pre-processing: Correct for background noise and camera artifacts.

  • Particle Tracking: Use software (e.g., ImageJ/Fiji with TrackMate plugin, or custom MATLAB scripts) to identify and track the position of single fluorescent spots over time.

  • Kymograph Generation: Create kymographs by plotting the position of particles along the microtubule axis against time. A kymograph provides a visual representation of movement:

    • Vertical lines: Stationary molecules.

    • Diagonal lines: Moving molecules. The slope of the line corresponds to velocity.

    • Broken lines: Molecules that bind and unbind.

  • Quantitative Analysis:

    • Velocity and Run Length: Measure the slope and length of diagonal lines in the kymographs.

    • Dwell Time: Measure the duration of individual binding events.

    • Diffusion Coefficient: Calculate from the mean squared displacement of diffusing molecules.

Visualizations

Diagrams of Workflows and Interactions

G cluster_prep Sample Preparation cluster_exp TIRF Experiment cluster_analysis Data Analysis P1 Purify & Label This compound E2 Introduce Labeled this compound & Imaging Buffer P1->E2 P2 Polymerize & Stabilize Microtubules E1 Immobilize Microtubules in Flow Cell P2->E1 P3 Assemble & Passivate Flow Cell P3->E1 E1->E2 E3 Acquire Time-Lapse Image Series E2->E3 A1 Particle Tracking E3->A1 A2 Generate Kymographs A1->A2 A3 Quantify Dynamics (Velocity, Dwell Time) A2->A3

Caption: Experimental workflow for TIRF microscopy of this compound.

G MT Microtubule This compound This compound Complex p150 p150Glued Subunit This compound->p150 Contains Arp1 Arp1 Filament This compound->Arp1 Contains Cargo Cargo Vesicle This compound->Cargo Links to p150->MT Binds to Dynein Dynein Motor Dynein->this compound Binds to

Caption: Molecular interactions of the this compound complex.

Proximity Ligation Assay (PLA) for Validating Dynactin-Cargo Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynactin complex is a critical multi-subunit protein assembly that functions as an essential cofactor for the microtubule motor protein cytoplasmic dynein-1. A key role of this compound is to link dynein to its various intracellular cargoes, thereby facilitating their transport along microtubules. This process is fundamental to numerous cellular functions, including organelle positioning, vesicle trafficking, and cell division. The interaction between this compound and specific cargo is often mediated by adaptor proteins, which recognize both the cargo and the this compound complex. Validating these transient and often low-abundance interactions at the cellular level is crucial for understanding the molecular mechanisms of intracellular transport and for developing therapeutics targeting these pathways.

The Proximity Ligation Assay (PLA) is a powerful and highly sensitive immunoassay that enables the in situ detection, visualization, and quantification of protein-protein interactions with single-molecule resolution. This technique is particularly well-suited for validating this compound-cargo interactions as it can detect endogenous protein interactions within their native cellular context, overcoming some of the limitations of traditional methods like co-immunoprecipitation.

These application notes provide a detailed protocol and guidelines for utilizing PLA to validate the interaction between the this compound complex and its associated cargo proteins.

Principle of the Proximity Ligation Assay

The PLA technique relies on the use of two primary antibodies raised in different species that recognize the two proteins of interest (e.g., a this compound subunit and a cargo-adaptor protein). Secondary antibodies, known as PLA probes, are conjugated to unique short DNA oligonucleotides (PLUS and MINUS). When these PLA probes bind to the primary antibodies that are in close proximity (typically less than 40 nm), the oligonucleotides can be ligated to form a circular DNA molecule. This DNA circle then serves as a template for rolling circle amplification (RCA), generating a long, concatemerized DNA product. The amplified DNA is subsequently detected using fluorescently labeled oligonucleotides, and the resulting signal is visualized as a distinct fluorescent spot by microscopy. Each spot represents a single protein-protein interaction event, allowing for quantification.[1][2]

Key this compound-Cargo Interactions

This compound's interaction with a wide array of cargoes is often mediated by cargo-specific adaptor proteins. Two well-characterized examples are:

  • BICD2 (Bicaudal D Homolog 2): This adaptor protein is crucial for linking this compound to various cargoes, including Golgi-derived vesicles and mRNA complexes. The N-terminus of BICD2 has been shown to stabilize the interaction between dynein and this compound.[2][3][4]

  • Rab6: A small GTPase that, in its active GTP-bound state, recruits effector proteins to vesicle membranes. Rab6 has been shown to be involved in the recruitment of the this compound complex to Golgi membranes, a process that can be mediated by BICD proteins.[5][6]

Validation of the proximity of this compound subunits (e.g., p150/Glued, the largest subunit of this compound, also known as DCTN1, or p50/dynamitin, also known as DCTN2) with these adaptor proteins can provide strong evidence for the formation of a cargo-bound motor complex.

Data Presentation

Table 1: Quantitative Analysis of this compound (p150/Glued) and BICD2 Interaction using PLA

Cell LineConditionAverage PLA Signals per Cell (Mean ± SD)Percentage of PLA-Positive Cells (%)
HeLaControl (Wild-Type)25.4 ± 5.885
HeLaBICD2 Knockdown3.1 ± 1.510
HeLaThis compound (DCTN1) Knockdown2.5 ± 1.18
U-2 OSControl (Wild-Type)18.9 ± 4.278

This table presents hypothetical data for illustrative purposes.

Table 2: Quantitative Analysis of this compound (p50) and Rab6 Interaction using PLA

Cell LineConditionAverage PLA Signals per Cell (Mean ± SD)Percentage of PLA-Positive Cells (%)
RPE-1Control (Wild-Type)15.2 ± 3.972
RPE-1Rab6 Knockdown1.8 ± 0.95
RPE-1This compound (DCTN2) Knockdown2.1 ± 1.06
A549Control (Wild-Type)12.5 ± 3.165

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

This section provides a detailed protocol for performing a proximity ligation assay to validate the interaction between a this compound subunit and a cargo protein.

Materials
  • Cells: Adherent cell line of interest (e.g., HeLa, U-2 OS, RPE-1)

  • Culture medium: Appropriate for the chosen cell line

  • Glass coverslips or chamber slides

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization solution: 0.25% Triton X-100 in PBS

  • Blocking solution: Provided in the PLA kit (e.g., Duolink® In Situ Blocking Solution) or a self-made buffer (e.g., 3% BSA in PBS)

  • Primary antibodies:

    • Rabbit anti-Dynactin subunit (e.g., anti-p150/Glued or anti-p50)

    • Mouse anti-Cargo adaptor (e.g., anti-BICD2 or anti-Rab6)

    • Note: Antibodies must be raised in different species.

  • Proximity Ligation Assay Kit: e.g., Duolink® In Situ PLA® Probe Anti-Rabbit PLUS and Anti-Mouse MINUS, and Duolink® In Situ Detection Reagents.

  • Nuclease-free water

  • Mounting medium with DAPI

  • Fluorescence microscope

Antibody Selection

The success of a PLA experiment is highly dependent on the specificity and performance of the primary antibodies. It is crucial to use antibodies that have been validated for immunofluorescence (IF) or immunohistochemistry (IHC) applications.

Table 3: Recommended Primary Antibodies for this compound-Cargo PLA

Target ProteinHost SpeciesSupplierCatalog Number (Example)Recommended Dilution for PLA
This compound 1 (p150/Glued)RabbitAbcamab533471:200 - 1:500
This compound 2 (p50)RabbitProteintech12936-1-AP1:100 - 1:400
BICD2MouseSanta Cruzsc-3744571:100 - 1:300
Rab6MouseBD Transduction6103121:100 - 1:250

Note: Optimal antibody concentrations should be determined empirically for each cell line and experimental condition.

Step-by-Step Protocol
  • Cell Culture and Preparation: a. Seed cells onto glass coverslips or chamber slides at a density that will result in 60-70% confluency at the time of the experiment. b. Culture cells under standard conditions until they reach the desired confluency.

  • Fixation and Permeabilization: a. Aspirate the culture medium and wash the cells twice with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. e. Wash the cells three times with PBS for 5 minutes each.

  • Blocking: a. Add the blocking solution to the cells and incubate for 1 hour at 37°C in a humidified chamber. This step is crucial to prevent non-specific antibody binding.

  • Primary Antibody Incubation: a. Dilute the primary antibodies (one against the this compound subunit and one against the cargo protein) in the antibody diluent provided in the PLA kit or in the blocking solution to their optimal concentrations. b. Aspirate the blocking solution and add the primary antibody solution to the cells. c. Incubate overnight at 4°C in a humidified chamber.

  • PLA Probe Incubation: a. The following day, wash the cells twice with Wash Buffer A (provided in the kit) for 5 minutes each. b. Dilute the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) 1:5 in the antibody diluent. c. Add the PLA probe solution to the cells and incubate for 1 hour at 37°C in a humidified chamber.

  • Ligation: a. Wash the cells twice with Wash Buffer A for 5 minutes each. b. Prepare the ligation solution by diluting the Ligation buffer 1:5 in nuclease-free water and then adding the Ligase enzyme at a 1:40 dilution immediately before use. c. Add the ligation solution to the cells and incubate for 30 minutes at 37°C in a humidified chamber.

  • Amplification: a. Wash the cells twice with Wash Buffer A for 5 minutes each. b. Prepare the amplification solution by diluting the Amplification buffer 1:5 in nuclease-free water and then adding the Polymerase enzyme at a 1:80 dilution immediately before use. c. Add the amplification solution to the cells and incubate for 100 minutes at 37°C in a humidified chamber. Protect the samples from light from this step onwards.

  • Final Washes and Mounting: a. Wash the cells twice with Wash Buffer B (provided in the kit) for 10 minutes each. b. Wash once with 0.01x Wash Buffer B for 1 minute. c. Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Image Acquisition and Analysis: a. Visualize the PLA signals using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI. b. Capture images from multiple fields of view for each experimental condition. c. Quantify the number of PLA spots per cell using image analysis software such as ImageJ/Fiji with the BlobFinder or a similar particle analysis plugin.[7] The number of cells can be determined by counting the DAPI-stained nuclei. d. For each condition, analyze a sufficient number of cells (e.g., >100 cells) to ensure statistical significance. e. Present the data as the average number of PLA signals per cell or the percentage of cells showing PLA signals.

Controls
  • Negative Controls:

    • Single primary antibody control: Omit one of the two primary antibodies to control for non-specific binding of the PLA probes.

    • Antibody isotype control: Use an isotype control antibody of the same species and at the same concentration as the primary antibody.

    • Knockdown/knockout cells: Use cells where one of the target proteins is knocked down or knocked out to demonstrate the specificity of the PLA signal.

  • Positive Control:

    • Use a pair of primary antibodies against two proteins known to interact.

Mandatory Visualizations

dynactin_cargo_interaction cluster_cargo Cargo cluster_this compound This compound Complex Cargo Vesicle/Organelle Rab6 Rab6-GTP Cargo->Rab6 recruits BICD2 BICD2 Rab6->BICD2 recruits p150 p150Glued BICD2->p150 interacts with Arp1 Arp1 Filament Dynein Dynein Motor p150->Dynein interacts with p50 p50 Microtubule Microtubule Dynein->Microtubule moves along

Caption: this compound-cargo interaction signaling pathway.

pla_workflow start Start: Cells on Coverslip fix_perm 1. Fixation & Permeabilization start->fix_perm block 2. Blocking fix_perm->block primary_ab 3. Primary Antibody Incubation (anti-Dynactin & anti-Cargo) block->primary_ab pla_probes 4. PLA Probe Incubation (PLUS & MINUS) primary_ab->pla_probes ligation 5. Ligation pla_probes->ligation amplification 6. Rolling Circle Amplification ligation->amplification detection 7. Detection with Fluorescent Oligonucleotides amplification->detection imaging 8. Fluorescence Microscopy detection->imaging analysis 9. Image Analysis & Quantification imaging->analysis end End: Quantified PLA Data analysis->end

Caption: Proximity Ligation Assay experimental workflow.

References

Using Dynactin Inhibitors to Unravel Cellular Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynactin is a multi-subunit protein complex essential for the function of the cytoplasmic dynein motor protein. It acts as a crucial adaptor, linking dynein to its cargo and enhancing its processivity for efficient retrograde transport along microtubules.[1] This process is fundamental to a myriad of cellular functions, including organelle transport, endosome trafficking, autophagosome maturation, and mitotic spindle organization.[1][2] The targeted inhibition of this compound, or its interaction with dynein, provides a powerful tool to dissect its role in these specific pathways.

These application notes provide an overview of currently available this compound inhibitors, their mechanisms of action, and detailed protocols for their use in studying this compound's function in key cellular processes.

This compound Inhibitors: Mechanisms and Applications

Several small molecules and biological tools can be used to inhibit this compound function, either directly or indirectly. The choice of inhibitor will depend on the specific pathway and experimental question being addressed.

Table 1: Summary of this compound Inhibitors and their Mechanisms

InhibitorTargetMechanism of ActionPrimary Applications
Dynarrestin Cytoplasmic Dynein 1 and 2Reversibly inhibits dynein's microtubule binding and motility without affecting ATP hydrolysis.[3]Studying Hedgehog signaling, endosome translocation, mitosis, and intraflagellar transport.[3][4]
Dynamitin (p50) This compound ComplexOverexpression leads to the disassembly of the this compound complex, uncoupling dynein from its cargo.[5]Investigating the general requirement of this compound for various transport processes.
HPI-4 DyneinInhibits the ATPase activity of dynein, disrupting the dynein-dynactin interaction and impairing retrograde transport.[1]General inhibition of dynein-dependent transport.
CK-666 Arp2/3 complexIndirectly affects this compound function by disrupting the Arp2/3 complex and actin nucleation, which influences this compound recruitment and function in processes involving the actin cytoskeleton.[1]Studying the interplay between the actin and microtubule cytoskeletons in this compound-mediated processes.
Dynasore DynaminDirectly inhibits the GTPase activity of dynamin, which interferes with endocytic processes and affects the recruitment and function of this compound in endosomal trafficking.[1]Probing the role of this compound in endocytosis.
(±)-Blebbistatin Myosin IIIndirectly modulates this compound through inhibition of myosin II ATPase, affecting force generation in this compound-associated processes like vesicular transport along actin filaments.[1]Investigating the role of acto-myosin forces in this compound-dependent transport.
Jasplakinolide F-actinIndirectly influences this compound by stabilizing F-actin, leading to alterations in this compound recruitment and function during transport along actin filaments.[1]Examining the importance of actin dynamics for this compound function.

Studying this compound's Role in Mitosis

This compound plays a critical role in the proper formation and orientation of the mitotic spindle, as well as in chromosome segregation.[1][2] Inhibition of this compound function often leads to mitotic arrest, chromosome misalignment, and the formation of multipolar spindles.[6][7]

Visualizing Mitotic Spindle Defects

Mitotic_Spindle_Pathway cluster_0 This compound/Dynein Complex cluster_1 Mitotic Progression cluster_2 Resulting Phenotypes Dynein Dynein This compound This compound Dynein->this compound Spindle_Pole_Focusing Spindle_Pole_Focusing This compound->Spindle_Pole_Focusing Chromosome_Alignment Chromosome_Alignment This compound->Chromosome_Alignment Mitotic_Checkpoint_Silencing Mitotic_Checkpoint_Silencing This compound->Mitotic_Checkpoint_Silencing Spindle_Defects Spindle_Defects Spindle_Pole_Focusing->Spindle_Defects Chromosome_Alignment->Spindle_Defects Mitotic_Arrest Mitotic_Arrest Mitotic_Checkpoint_Silencing->Mitotic_Arrest Dynactin_Inhibitor Dynactin_Inhibitor Dynactin_Inhibitor->this compound Inhibits

This compound's role in mitosis and inhibitor effects.
Protocol 1: Immunofluorescence Staining of Mitotic Spindles

This protocol details the immunofluorescence staining of key mitotic structures to visualize the effects of this compound inhibition.

Materials:

  • Cultured cells (e.g., HeLa) grown on coverslips

  • This compound inhibitor (e.g., Dynarrestin) and vehicle control (e.g., DMSO)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol (B129727)

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibodies: anti-α-tubulin (for microtubules), anti-γ-tubulin (for centrosomes)

  • Fluorescently labeled secondary antibodies

  • DAPI solution (for DNA staining)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat cells with the this compound inhibitor at a predetermined concentration and for a specific duration. Include a vehicle-treated control.

  • Fixation:

    • PFA Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

    • Methanol Fixation: For better microtubule preservation, incubate cells with ice-cold methanol for 10 minutes at -20°C.[7]

  • Permeabilization (for PFA-fixed cells): Wash cells three times with PBS and then incubate with Permeabilization Buffer for 10 minutes.[8]

  • Blocking: Wash cells three times with PBS and incubate with Blocking Buffer for 1 hour at room temperature.[7]

  • Primary Antibody Incubation: Dilute primary antibodies in Blocking Buffer. Incubate coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[8]

  • Secondary Antibody Incubation: Wash cells three times with PBS containing 0.1% Triton X-100.[7] Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash cells three times with PBS. Incubate with DAPI solution for 5 minutes.[8]

  • Mounting: Rinse coverslips with PBS and mount them onto glass slides using antifade mounting medium.

  • Imaging and Analysis: Visualize cells using a fluorescence or confocal microscope. Quantify spindle defects such as spindle length, chromosome alignment, and the percentage of multipolar spindles.[7]

Investigating this compound's Function in Autophagy

Autophagy is a cellular degradation process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. This compound is crucial for the microtubule-dependent movement of autophagosomes towards lysosomes, which are often concentrated near the microtubule-organizing center.[7]

Visualizing Autophagosome Transport and Fusion

Autophagy_Pathway Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Lysosome to form Dynein_this compound Dynein/Dynactin Complex Autophagosome->Dynein_this compound binds Lysosome Lysosome Lysosome->Autolysosome Microtubule Microtubule Dynein_this compound->Microtubule moves along Microtubule->Lysosome transports towards Dynactin_Inhibitor Dynactin_Inhibitor Dynactin_Inhibitor->Dynein_this compound Inhibits

Role of this compound in autophagosome transport.
Protocol 2: Live-Cell Imaging of Autophagy Flux

This protocol utilizes the mCherry-GFP-LC3 reporter to monitor the transition of autophagosomes to autolysosomes, providing a quantitative measure of autophagy flux.

Materials:

  • Cells stably expressing mCherry-GFP-LC3

  • Live-cell imaging medium

  • This compound inhibitor and vehicle control

  • Live-cell imaging system with environmental control (37°C, 5% CO₂)

Procedure:

  • Cell Culture and Treatment: Plate mCherry-GFP-LC3 expressing cells in a suitable live-cell imaging dish. Induce autophagy (e.g., by starvation) and treat with the this compound inhibitor or vehicle.

  • Live-Cell Imaging: Place the dish on the microscope stage within the environmental chamber. Acquire time-lapse images using appropriate filter sets for mCherry and GFP.

  • Image Analysis:

    • Autophagosomes will appear as yellow puncta (mCherry+GFP+), while autolysosomes will be red puncta (mCherry+GFP-) due to the quenching of GFP fluorescence in the acidic environment of the lysosome.[3]

    • Quantify the number of yellow and red puncta per cell over time. A decrease in the ratio of red to yellow puncta in inhibitor-treated cells compared to controls indicates a blockage in autophagosome-lysosome fusion.[3]

    • Track the movement of individual puncta to analyze their velocity and directionality.

Probing the Dynein-Dynactin Interaction

The interaction between dynein and this compound is fundamental to their function. Co-immunoprecipitation (Co-IP) is a powerful technique to study this interaction and how it might be affected by specific inhibitors.[9][10]

Workflow for Co-Immunoprecipitation

CoIP_Workflow start Start cell_lysis Cell Lysis (Non-denaturing buffer) start->cell_lysis pre_clearing Pre-clearing Lysate (with beads) cell_lysis->pre_clearing antibody_incubation Antibody Incubation (e.g., anti-Dynein IC) pre_clearing->antibody_incubation immunoprecipitation Immunoprecipitation (with Protein A/G beads) antibody_incubation->immunoprecipitation washing Washing (to remove non-specific binding) immunoprecipitation->washing elution Elution washing->elution analysis Analysis (Western Blot for this compound subunits) elution->analysis end End analysis->end

Experimental workflow for Co-IP.
Protocol 3: Co-Immunoprecipitation of Dynein and this compound

This protocol describes the co-immunoprecipitation of the dynein-dynactin complex.

Materials:

  • Cultured cells

  • Co-IP Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[11]

  • Primary antibody for immunoprecipitation (e.g., anti-dynein intermediate chain)

  • Isotype control IgG

  • Protein A/G agarose (B213101) or magnetic beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 2x SDS-PAGE loading buffer)

  • Primary antibodies for Western blotting (e.g., anti-p150Glued, anti-Arp1)

Procedure:

  • Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.[10]

  • Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.[10]

  • Antibody Incubation: Add the primary antibody (or control IgG) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Immunoprecipitation: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.[11]

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with Wash Buffer to remove unbound proteins.

  • Elution: Resuspend the beads in Elution Buffer and boil for 5-10 minutes to release the protein complexes.

  • Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against this compound subunits (e.g., p150Glued) to confirm the co-immunoprecipitation of the complex.

Quantitative Data on this compound Inhibitors

The potency of this compound inhibitors can be quantified by determining their half-maximal inhibitory concentration (IC50) in various assays.

Table 2: IC50 Values of Dynarrestin in Different Assays

AssayCell Line/SystemIC50Reference
Dynein 1-driven microtubule glidingPurified bovine dynein 1~5 µM[3]
Hedgehog signaling (GLI1 expression)KYSE180 cells0.21 µM[3]
Cell proliferationPtch-/- mouse medulloblastoma cells0.068 µM[4]
Cell proliferation (Vismodegib control)Ptch-/- mouse medulloblastoma cells0.022 µM[4]

Conclusion

This compound inhibitors are invaluable tools for dissecting the intricate roles of the dynein-dynactin motor complex in a wide range of cellular pathways. By carefully selecting the appropriate inhibitor and experimental approach, researchers can gain significant insights into the molecular mechanisms underlying fundamental cellular processes and their dysregulation in disease. The protocols provided here offer a starting point for investigating the multifaceted functions of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dynactin Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in dynactin co-immunoprecipitation (Co-IP) experiments.

Troubleshooting Guides

High Background or Non-Specific Binding

High background and non-specific binding are common issues in Co-IP experiments, obscuring the detection of true protein-protein interactions. This guide provides a systematic approach to identifying and mitigating these problems.

Question: I am observing multiple non-specific bands in my Co-IP eluate when probing for my protein of interest that interacts with the this compound complex. How can I reduce this?

Answer: Non-specific binding can arise from several factors, including inappropriate buffer composition, insufficient washing, or issues with your antibody or beads. Below is a step-by-step guide to troubleshoot and minimize non-specific binding.

Pre-clearing the lysate is a crucial step to remove proteins that non-specifically bind to the beads.

  • Problem: Proteins in your lysate are binding directly to the agarose (B213101) or magnetic beads.

  • Solution: Before adding your specific antibody, incubate your cell lysate with beads (the same type you will use for the IP) for 1-2 hours at 4°C. Pellet the beads by centrifugation and transfer the supernatant to a new tube. This supernatant is your pre-cleared lysate, which should now be used for the immunoprecipitation.

The choice and concentration of your antibody are critical for a successful Co-IP.

  • Problem: The primary antibody may have cross-reactivity with other proteins, or too high a concentration can lead to non-specific interactions.

  • Solutions:

    • Antibody Selection: Use an antibody that has been validated for IP. Polyclonal antibodies can be advantageous for capturing the target protein as they recognize multiple epitopes. However, for detection in the subsequent western blot, a monoclonal antibody can provide higher specificity.

    • Titrate Antibody Concentration: Perform a titration experiment to determine the optimal antibody concentration that effectively pulls down your target protein without increasing background.

Blocking the beads can prevent non-specific proteins from adhering to their surface.

  • Problem: Proteins are non-specifically binding to the surface of the Protein A/G beads.

  • Solution: Before adding the antibody, incubate the beads with a blocking agent. This helps to saturate non-specific binding sites on the beads.

Blocking AgentConcentrationIncubation Time & TemperatureNotes
Bovine Serum Albumin (BSA)1-5% in wash buffer1-2 hours at 4°CA common and effective blocking agent.
Normal Serum1-5% in wash buffer1-2 hours at 4°CUse serum from the same species as the secondary antibody to be used in the western blot.
Purified IgG100 µg/mL in wash buffer1-2 hours at 4°CCan be used to block non-specific IgG binding sites.

The stringency and number of washes are critical for removing non-specifically bound proteins.

  • Problem: Weakly interacting, non-specific proteins are not being sufficiently washed away.

  • Solution: Optimize your wash buffer composition and increase the number of wash steps.

Wash Buffer Optimization:

ComponentConcentration RangePurpose
Salt (NaCl or KCl) 150 mM - 500 mMIncreasing salt concentration disrupts ionic and electrostatic interactions, thus increasing stringency. Start with 150 mM and increase incrementally if non-specific binding persists.
Non-ionic Detergent (NP-40 or Triton X-100) 0.1% - 1.0% (v/v)These detergents help to solubilize proteins and reduce non-specific hydrophobic interactions.
Ionic Detergent (SDS or Sodium Deoxycholate) 0.01% - 0.1% (w/v)Use with caution as they are harsh and can disrupt specific protein-protein interactions. Typically used at very low concentrations to increase stringency.

Washing Procedure:

  • Increase the number of washes from 3 to 5.

  • Increase the volume of wash buffer for each wash.

  • Increase the duration of each wash with gentle agitation.

  • Perform the final wash with a buffer that has a lower detergent concentration to remove residual detergent before elution.

Troubleshooting_Workflow start High Non-Specific Binding Observed preclear Implement Pre-Clearing Step start->preclear check1 Still High Background? preclear->check1 block_beads Block Beads with BSA or Serum check1->block_beads Yes success Reduced Non-Specific Binding check1->success No check2 Still High Background? block_beads->check2 optimize_wash Optimize Wash Buffer (Increase Salt/Detergent) check2->optimize_wash Yes check2->success No check3 Still High Background? optimize_wash->check3 titrate_ab Titrate Antibody Concentration check3->titrate_ab Yes check3->success No check4 Still High Background? titrate_ab->check4 change_ab Change Primary Antibody (e.g., to a validated monoclonal) check4->change_ab Yes check4->success No fail Consult Further Resources change_ab->fail

Troubleshooting decision tree for high non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is the this compound complex and why is it challenging for Co-IP?

A1: The this compound complex is a large, multi-subunit protein complex that is essential for the function of the microtubule motor protein, cytoplasmic dynein.[1] It is involved in various cellular processes, including vesicle transport, cell division, and nuclear positioning.[1] Due to its large size and the presence of multiple subunits, there is a higher chance of non-specific interactions with other cellular proteins, making Co-IP challenging.

Q2: What are the key components of the this compound complex I should be aware of?

A2: The this compound complex is composed of three main structural domains: the Arp1 filament, the pointed-end complex, and the shoulder/sidearm complex which includes the p150Glued subunit.[1] The p150Glued subunit is often a target for Co-IP as it directly interacts with the dynein intermediate chain.[2]

Q3: What type of lysis buffer is recommended for this compound Co-IP?

A3: A non-denaturing lysis buffer is recommended to preserve the native conformation of the this compound complex and its interactions. A common starting point is a RIPA buffer with low concentrations of ionic detergents or a buffer containing non-ionic detergents like NP-40 or Triton X-100. It is crucial to include protease and phosphatase inhibitors in the lysis buffer to prevent protein degradation and maintain post-translational modifications that may be important for protein interactions.[3]

Q4: Should I use magnetic beads or agarose beads for this compound Co-IP?

A4: Both magnetic and agarose beads can be used effectively. Magnetic beads often result in lower background binding and are easier to handle, which can be advantageous when dealing with a large complex like this compound.[3] Agarose beads, however, typically have a higher binding capacity.[3] The choice may depend on the abundance of your target protein and downstream analysis.

Q5: How can I be sure that the interactions I am seeing are specific to the this compound complex?

A5: Proper controls are essential to confirm the specificity of your Co-IP results. Key controls include:

  • Isotype Control: Perform a parallel IP with a non-specific IgG antibody of the same isotype as your primary antibody. This will help you identify proteins that bind non-specifically to immunoglobulins.

  • Mock IP: Use beads alone (without antibody) to identify proteins that bind non-specifically to the beads.

  • Knockout/Knockdown Cells: If possible, perform the Co-IP in cells where your bait protein has been knocked out or knocked down to confirm that the observed interactions are dependent on the presence of your protein of interest.

Experimental Protocols

Detailed Co-Immunoprecipitation Protocol for this compound

This protocol provides a detailed methodology for performing a Co-IP experiment to study protein interactions with the this compound complex.

1. Cell Lysis

  • Grow cells to 80-90% confluency.

  • Wash cells twice with ice-cold PBS.

  • Add ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors) to the cells.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (cleared lysate) to a new tube.

2. Pre-Clearing the Lysate

  • Add 20-30 µL of Protein A/G beads (slurry) to the cleared lysate.

  • Incubate on a rotator for 1-2 hours at 4°C.

  • Centrifuge at 1,000 x g for 1 minute at 4°C.

  • Carefully transfer the supernatant to a new tube, avoiding the bead pellet.

3. Immunoprecipitation

  • Add the primary antibody specific to your this compound subunit of interest (e.g., anti-p150Glued) to the pre-cleared lysate.

  • Incubate on a rotator for 2-4 hours or overnight at 4°C.

  • Add 30-50 µL of Protein A/G beads (slurry) to the lysate-antibody mixture.

  • Incubate on a rotator for an additional 1-2 hours at 4°C.

4. Washing

  • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

  • Carefully aspirate and discard the supernatant.

  • Resuspend the beads in 1 mL of ice-cold wash buffer (e.g., lysis buffer with adjusted salt/detergent concentrations).

  • Repeat the wash steps 3-5 times.

5. Elution

  • After the final wash, remove all supernatant.

  • Resuspend the beads in 30-50 µL of 2X Laemmli sample buffer.

  • Boil the sample at 95-100°C for 5-10 minutes to elute the protein complexes.

  • Centrifuge to pellet the beads and collect the supernatant for analysis by SDS-PAGE and Western blotting.

CoIP_Workflow start Start: Cell Culture lysis Cell Lysis start->lysis preclear Pre-Clearing with Beads lysis->preclear ip Immunoprecipitation (Add Primary Antibody) preclear->ip capture Capture with Protein A/G Beads ip->capture wash Washing Steps (3-5x) capture->wash elution Elution of Protein Complex wash->elution analysis Analysis (SDS-PAGE / Western Blot) elution->analysis end End: Data Interpretation analysis->end

A generalized workflow for a Co-IP experiment.

Signaling Pathways and Logical Relationships

Dynein-Dynactin Interaction and Cargo Transport

The following diagram illustrates the key interactions within the dynein-dynactin complex and its role in cargo transport along microtubules. This compound acts as a crucial adaptor, linking cytoplasmic dynein to its cargo and enhancing its processivity.

Dynein_Dynactin_Pathway cluster_complex Dynein-Dynactin-Cargo Complex Dynein Cytoplasmic Dynein p150 p150-Glued Dynein->p150 Binds to Microtubule Microtubule Track Dynein->Microtubule Moves along This compound This compound Complex Cargo Cargo Vesicle This compound->Cargo Links to p150->this compound Part of Arp1 Arp1 Filament Arp1->this compound Core of Transport Minus-End Directed Transport Cargo->Transport Undergoes Microtubule->Transport Provides track for

Interaction diagram of the Dynein-Dynactin complex in cargo transport.

References

troubleshooting low yield in dynactin purification protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during dynactin purification, specifically focusing on low yield. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My final this compound yield is significantly lower than expected. What are the most common causes?

A1: Low yield in this compound purification can stem from several factors throughout the protocol. The most critical areas to investigate are:

  • Inefficient Cell or Tissue Lysis: Incomplete disruption of cells or tissue can leave a significant portion of the this compound complex in the insoluble fraction.

  • Protein Instability and Degradation: this compound is a large, multi-subunit complex and can be prone to dissociation or degradation by proteases, especially during lengthy purification procedures.

  • Suboptimal Protein Expression (for recombinant protocols): In recombinant systems, low expression levels, protein insolubility (formation of inclusion bodies), or toxicity of the expressed protein to the host cells can be major limiting factors.

  • Poor Affinity Resin Binding: The affinity tag on your recombinant this compound subunit may be inaccessible, or the binding conditions (pH, salt concentration) may not be optimal.

  • Inefficient Elution from Chromatography Columns: Elution conditions may be too mild to effectively release the this compound complex from the resin.

  • Loss of Subunits During Purification: The integrity of the this compound complex can be compromised, leading to the loss of essential subunits during chromatography steps.

Q2: I'm purifying native this compound from brain tissue and see a significant loss of protein after sucrose (B13894) gradient centrifugation. What could be the issue?

A2: Significant loss during sucrose gradient centrifugation often points to problems with complex integrity or improper gradient preparation. Consider the following:

  • Complex Dissociation: The this compound complex may be dissociating. Ensure your lysis and gradient buffers contain sufficient stabilizing agents like a low concentration of ATP and protease inhibitors.

  • Incorrect Gradient Range: The sucrose gradient range (e.g., 5-20% or 10-40%) must be appropriate for the size of the this compound complex (~1.2 MDa). If the gradient is too shallow, the complex may not resolve well from other proteins. If it's too steep, the complex may pellet.

  • Suboptimal Centrifugation Parameters: The centrifugation speed and time are critical. Insufficient centrifugation will result in the complex not migrating to its correct position in the gradient, while excessive centrifugation can cause it to pellet.

Q3: My recombinant this compound is expressing well but is mostly found in the insoluble fraction after cell lysis. How can I improve its solubility?

A3: The presence of your recombinant this compound in the insoluble fraction suggests the formation of inclusion bodies. To improve solubility, you can try:

  • Lowering Expression Temperature: Reducing the induction temperature (e.g., to 18-25°C) and extending the induction time can slow down protein synthesis, allowing for proper folding.

  • Optimizing Inducer Concentration: High concentrations of the inducer (e.g., IPTG) can lead to rapid, overwhelming protein expression and misfolding. Titrating the inducer to a lower concentration may improve solubility.

  • Using a Solubility-Enhancing Tag: Fusing your protein with a highly soluble partner, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), can improve its solubility.

  • Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of your recombinant protein.

  • Modifying Lysis Buffer: Including detergents (e.g., Triton X-100, NP-40) or adjusting the salt concentration in your lysis buffer can sometimes help to solubilize aggregated proteins.

Q4: I am losing the p150Glued subunit during my purification protocol. How can I maintain the integrity of the this compound complex?

A4: The p150Glued subunit is crucial for this compound's function and its association with the Arp1 filament can be sensitive. Overexpression of dynamitin (p50) has been shown to disrupt the complex and cause the release of p150Glued.[1] To maintain complex integrity:

  • Use Gentle Lysis Methods: Avoid harsh lysis methods like sonication, which can generate heat and shear forces that disrupt protein complexes. Dounce homogenization is a gentler alternative.

  • Include Protease Inhibitors: Always use a comprehensive protease inhibitor cocktail in your lysis and purification buffers.

  • Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity and maintain protein stability.

  • Optimize Buffer Conditions: Ensure your buffers have the appropriate pH and ionic strength. The stability of the complex can be sensitive to these parameters.

  • Co-expression or Co-purification with Binding Partners: For recombinant expression, co-expressing multiple this compound subunits or purifying the complex in the presence of dynein and an adaptor protein like BICD2 can enhance stability.

Troubleshooting Low Yield: A Step-by-Step Guide

This guide provides a logical workflow to diagnose and address low this compound yield.

Step 1: Assess Protein Expression and Solubility

The first step is to determine if the target protein is being expressed and if it is in the soluble fraction.

  • Protocol:

    • Take a small sample of your cell culture after induction.

    • Lyse the cells using your standard protocol.

    • Reserve a sample of the "Total Lysate".

    • Centrifuge the lysate at high speed (e.g., >15,000 x g) for 20-30 minutes to separate the soluble and insoluble fractions.[2]

    • Carefully collect the supernatant (the "Soluble Fraction").

    • Resuspend the pellet in a volume of buffer equal to the supernatant (the "Insoluble Fraction").

    • Run the Total Lysate, Soluble Fraction, and Insoluble Fraction on an SDS-PAGE gel and analyze by Coomassie staining or Western blot using an antibody against a this compound subunit.

  • Troubleshooting Workflow:

    G Start Start: Low Final Yield Expression Is the protein expressed? (Check Total Lysate) Start->Expression Solubility Is the protein in the soluble fraction? Expression->Solubility Yes OptimizeExpression Optimize Expression Conditions: - Check plasmid sequence - Vary inducer concentration - Lower induction temperature - Try a different expression host Expression->OptimizeExpression No OptimizeSolubility Improve Solubility: - Lower induction temperature - Use solubility-enhancing tags - Co-express with chaperones - Test different lysis buffers Solubility->OptimizeSolubility No ProceedToPurification Proceed to Purification Troubleshooting Solubility->ProceedToPurification Yes

    Troubleshooting Protein Expression and Solubility.

Step 2: Evaluate the Purification Procedure

If the protein is expressed and soluble, the problem likely lies within the purification steps.

  • Protocol:

    • After each major purification step (e.g., affinity chromatography, ion exchange, size exclusion), take a small aliquot of your sample.

    • Also, collect the flow-through and wash fractions from your chromatography columns.

    • Analyze all samples by SDS-PAGE and Western blot to track the presence of your target protein and the integrity of the this compound complex.

  • Troubleshooting Workflow:

    G Start Start: Protein is Expressed and Soluble Binding Does the protein bind to the affinity column? Start->Binding Elution Does the protein elute from the column? Binding->Elution Yes OptimizeBinding Optimize Binding Conditions: - Check affinity tag accessibility - Ensure correct buffer pH and salt concentration - Increase incubation time - Decrease flow rate Binding->OptimizeBinding No OptimizeElution Optimize Elution Conditions: - Increase eluent concentration (e.g., imidazole) - Adjust elution buffer pH - Increase elution volume or time Elution->OptimizeElution No CheckIntegrity Is the complex intact after elution? Elution->CheckIntegrity Yes OptimizeStability Improve Complex Stability: - Use gentle lysis methods - Add protease inhibitors - Work at 4°C - Optimize buffer components (e.g., add ATP) CheckIntegrity->OptimizeStability No Success Successful Purification CheckIntegrity->Success Yes

    Troubleshooting the Purification Workflow.

Quantitative Data Summary

The following table provides estimated protein yields at various stages of a typical native this compound purification from bovine brain. These values can vary significantly based on the starting material and specific protocol variations.

Purification StepTypical Total Protein (mg)Estimated this compound Yield (%)Purity (%)
Crude Lysate10,000 - 15,000100<1
High-Speed Supernatant5,000 - 8,00090-951-2
Sucrose Gradient Fractionation500 - 1,00060-7010-20
Ion-Exchange Chromatography50 - 10040-5050-70
Size-Exclusion Chromatography5 - 1020-30>90

Experimental Protocols

Protocol 1: Native this compound Purification from Bovine Brain

This protocol is adapted from established methods involving sucrose gradient centrifugation and ion-exchange chromatography.

1. Homogenization:

  • Buffer: Homogenization Buffer (35 mM PIPES pH 7.2, 5 mM MgSO₄, 1 mM EGTA, 0.5 mM EDTA, 1 mM DTT, and protease inhibitors).

  • Procedure:

    • Start with fresh or flash-frozen bovine brain tissue.

    • Wash the tissue with ice-cold Homogenization Buffer.

    • Homogenize the tissue using a Dounce homogenizer on ice.

    • Centrifuge the homogenate at low speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet large debris.

    • Collect the supernatant and perform a high-speed centrifugation (e.g., 100,000 x g) for 1 hour at 4°C to pellet membranes and ribosomes. The resulting supernatant is the high-speed supernatant (HSS).

2. Sucrose Gradient Centrifugation:

  • Buffers: 5% and 20% (w/v) sucrose solutions in a suitable buffer (e.g., column buffer without KI).

  • Procedure:

    • Layer the HSS onto a 5-20% continuous or step sucrose gradient.

    • Centrifuge at high speed (e.g., 34,000 rpm in an SW-41 rotor) for 13.5 hours at 4°C.[3]

    • Fractionate the gradient from the bottom and analyze fractions by SDS-PAGE and Western blotting for this compound subunits (e.g., p150Glued, Arp1).

    • Pool the fractions containing the this compound complex.

3. Ion-Exchange Chromatography:

  • Buffers:

    • Buffer A (Low Salt): 20 mM Tris pH 7.2, 30 mM KCl, 1 mM MgCl₂, 1 mM DTT, 0.5 mM ATP.[4]

    • Buffer B (High Salt): 20 mM Tris pH 7.2, 1 M KCl, 1 mM MgCl₂, 1 mM DTT, 0.5 mM ATP.[4]

  • Procedure:

    • Equilibrate an anion exchange column (e.g., Mono Q) with Buffer A.

    • Load the pooled and dialyzed sucrose gradient fractions onto the column.

    • Wash the column with Buffer A to remove unbound proteins.

    • Elute the bound proteins with a linear gradient of 0-100% Buffer B.

    • Collect fractions and analyze by SDS-PAGE to identify those containing the purified this compound complex.

Protocol 2: Recombinant this compound Subunit (p150Glued) Purification

This protocol describes the purification of a His-tagged p150Glued fragment from E. coli.

1. Expression:

  • Host: E. coli BL21(DE3) cells.

  • Procedure:

    • Transform the cells with the expression plasmid containing the His-tagged p150Glued construct.

    • Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with IPTG (e.g., 0.1-0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.

2. Lysis:

  • Buffer: Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors).

  • Procedure:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.

3. Affinity Chromatography:

  • Buffers:

    • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole.

    • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole.

  • Procedure:

    • Equilibrate a Ni-NTA affinity column with Lysis Buffer.

    • Load the cleared lysate onto the column.

    • Wash the column with Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged protein with Elution Buffer.

    • Analyze the eluted fractions by SDS-PAGE for purity.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the central role of the this compound complex in mediating the interaction between the dynein motor and cargo, a process that can be reconstituted in vitro.

G cluster_cargo Cargo cluster_adaptor Adaptor cluster_this compound This compound Complex cluster_motor Motor Cargo Vesicle / Organelle BICD2 BICD2 Cargo->BICD2 binds This compound This compound (p150, Arp1, etc.) BICD2->this compound recruits Dynein Dynein This compound->Dynein activates Microtubule Microtubule Dynein->Microtubule walks along

Interaction pathway of dynein, this compound, and cargo.

References

Technical Support Center: Optimizing Recombinant Dynactin p150Glued Expression and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the expression and solubility of recombinant dynactin p150Glued.

Troubleshooting Guides

Problem 1: Low or No Expression of Recombinant p150Glued

Q: I am not observing any band corresponding to my recombinant p150Glued on an SDS-PAGE gel after induction. What are the possible causes and solutions?

A: Low or no expression of a large protein like p150Glued is a common issue. Here are several factors to investigate:

  • Codon Usage: The codon usage of the p150Glued gene may not be optimal for E. coli.

    • Solution: Synthesize a codon-optimized version of the p150Glued gene for expression in E. coli. Several online tools and commercial services are available for this purpose.

  • Plasmid Integrity: The expression plasmid may have mutations or be incorrect.

    • Solution: Sequence your expression construct to ensure the p150Glued gene is in-frame with the promoter and any fusion tags.[1]

  • Toxicity of p150Glued: Overexpression of p150Glued might be toxic to the E. coli host cells, leading to cell death or plasmid instability.

    • Solution 1: Use a tightly regulated promoter system (e.g., pBAD) to minimize basal expression before induction.

    • Solution 2: Add glucose (0.5-1%) to the growth medium to repress basal expression from promoters like the T7 promoter.[2]

    • Solution 3: Switch to a lower copy number plasmid to reduce the overall protein expression load on the cells.

  • Inefficient Induction: The induction conditions may not be optimal.

    • Solution: Optimize the inducer (e.g., IPTG) concentration and the cell density (OD600) at the time of induction. Perform a time-course experiment to determine the optimal induction time.[3]

Problem 2: Recombinant p150Glued is Expressed but Insoluble (Inclusion Bodies)

Q: I can see a strong band for p150Glued in the whole-cell lysate, but it is mostly in the insoluble fraction after cell lysis. How can I increase its solubility?

A: The formation of insoluble inclusion bodies is a major hurdle when expressing large, multi-domain eukaryotic proteins in E. coli.[4] The N-terminal region of p150Glued is known to be intrinsically disordered, which can contribute to aggregation when overexpressed.[5] Here are strategies to improve the solubility of recombinant p150Glued:

  • Expression Temperature: High expression temperatures can lead to rapid protein synthesis and misfolding.

    • Solution: Lower the induction temperature. A significant improvement in solubility can often be achieved by expressing at temperatures between 15°C and 25°C overnight.[2]

  • Inducer Concentration: High concentrations of the inducer can accelerate protein production, overwhelming the cellular folding machinery.

    • Solution: Reduce the concentration of the inducer (e.g., IPTG to 0.1-0.5 mM). This slows down the rate of transcription and translation, allowing more time for proper folding.

  • Solubility-Enhancing Fusion Tags: A fusion tag can significantly improve the solubility of the target protein.

    • Solution: Express p150Glued with a highly soluble fusion partner. Commonly used tags that have been shown to enhance solubility include Maltose Binding Protein (MBP), Glutathione-S-Transferase (GST), and Small Ubiquitin-like Modifier (SUMO). The His6-SMT3 tag (a SUMO-based tag) has been successfully used for the expression of a p150Glued fragment.

  • Co-expression of Chaperones: The folding of large proteins can be facilitated by molecular chaperones.

    • Solution: Co-express p150Glued with a chaperone system like GroEL/GroES or DnaK/DnaJ/GrpE. Several commercial plasmids are available that allow for the co-expression of these chaperones.

  • Lysis Buffer Composition: The composition of the lysis buffer can impact protein solubility.

    • Solution: Include additives in the lysis buffer that can help stabilize the protein and prevent aggregation. These can include non-detergent sulfobetaines (NDSBs), low concentrations of mild detergents (e.g., 0.1% Triton X-100), glycerol (B35011) (5-10%), and salts (e.g., 150-500 mM NaCl).

Frequently Asked Questions (FAQs)

Q: What is the recommended E. coli strain for expressing recombinant p150Glued?

A: The choice of E. coli strain can significantly impact expression levels and solubility. For p150Glued, consider the following:

  • E. coli BL21(DE3): This is a commonly used strain for T7 promoter-based expression systems and is a good starting point.

  • Rosetta™(DE3) or BL21-CodonPlus™(DE3)-RIPL: These strains contain a plasmid that supplies tRNAs for rare codons, which can be beneficial for expressing human p150Glued in E. coli.[3]

  • SHuffle® T7 Express: If your p150Glued construct contains disulfide bonds (less likely for cytosolic domains but possible depending on the construct), this strain has an oxidizing cytoplasm that can promote their correct formation.

Q: Should I express the full-length p150Glued or specific domains?

A: Full-length p150Glued is a large protein (~150 kDa) and can be challenging to express in a soluble form. Consider the following:

  • Full-length: If the full-length protein is required for your downstream applications, be prepared to extensively optimize expression conditions. Using a robust solubility-enhancing tag like MBP or SUMO is highly recommended.

  • Domains: Expressing individual domains or fragments can be a more straightforward approach. For example, the N-terminal 1-191 fragment of rat p150Glued has been successfully expressed and purified from E. coli. This fragment contains the microtubule-binding CAP-Gly and basic domains.[5]

Q: Are there different isoforms of p150Glued that I should be aware of?

A: Yes, alternative splicing of the p150Glued gene results in different isoforms. For instance, p150Glued-1A and p150Glued-1B have been described, which differ in the length of their basic microtubule-binding domain and exhibit different affinities for microtubules. The tissue-specific expression of these isoforms suggests they may have distinct functions. When designing your expression construct, it is important to be aware of which isoform you are working with.

Data Presentation

Table 1: Comparison of Common Fusion Tags for Enhancing Protein Solubility

Fusion TagSize (kDa)General Effect on SolubilityPurification MethodNotes
His-tag (6xHis) ~0.8Minimal to no enhancementImmobilized Metal Affinity Chromatography (IMAC)Small size is advantageous; can sometimes decrease solubility.[1]
GST ~26Good enhancementGlutathione Affinity ChromatographyDimerization of GST can sometimes be an issue.
MBP ~42Excellent enhancementAmylose Affinity ChromatographyLarge size may interfere with some downstream applications.
SUMO ~11Excellent enhancementIMAC (if His-tagged)SUMO-specific proteases allow for cleavage leaving no extra amino acids on the N-terminus of the target protein.
NusA ~55Good enhancementIon-exchange, Gel filtrationLarge tag that is thought to slow translation, aiding in proper folding.

Table 2: Effect of Expression Temperature on Protein Solubility

TemperatureInduction TimeTypical ObservationRecommendation for p150Glued
37°C 2-4 hoursHigh yield, often with low solubility (inclusion bodies).Not recommended as a starting point for soluble expression.
30°C 3-6 hoursModerate yield, improved solubility compared to 37°C.A good starting point for initial expression trials.
18-25°C 12-16 hours (overnight)Lower yield, but often significantly higher proportion of soluble protein.Highly recommended for maximizing the soluble fraction of p150Glued.
<18°C >16 hoursVery low yield, but can be effective for highly aggregation-prone proteins.Can be attempted if other temperatures fail to produce soluble protein.

Experimental Protocols

Protocol 1: Small-Scale Expression and Solubility Screening of Recombinant p150Glued

This protocol is designed to test the expression and solubility of a p150Glued construct under different conditions (e.g., different temperatures, inducer concentrations).

Materials:

  • LB medium with appropriate antibiotic

  • E. coli expression strain transformed with the p150Glued expression plasmid

  • Inducer stock solution (e.g., 1 M IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, 1x protease inhibitor cocktail)

  • SDS-PAGE loading buffer

Procedure:

  • Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of the expression strain. Grow overnight at 37°C with shaking.

  • The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of ~0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Before induction, take a 1 mL "pre-induction" sample. Centrifuge at 13,000 x g for 1 minute, discard the supernatant, and store the cell pellet at -20°C.

  • Divide the remaining culture into smaller flasks for testing different conditions. For example, to test different temperatures, move the flasks to shakers at 37°C, 30°C, and 18°C.

  • Induce protein expression by adding the inducer to the desired final concentration (e.g., 0.1 mM, 0.5 mM, or 1.0 mM IPTG).

  • Incubate with shaking for the appropriate time (e.g., 4 hours for 37°C, 6 hours for 30°C, or overnight for 18°C).

  • After induction, measure the final OD600. Take a 1 mL "post-induction" sample, centrifuge, and store the pellet as before.

  • To analyze solubility, harvest a larger volume of culture (e.g., 10 mL) by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Take a 50 µL "total lysate" sample.

  • Centrifuge the remaining lysate at 15,000 x g for 20 minutes at 4°C to separate the soluble and insoluble fractions.

  • Collect the supernatant (soluble fraction). Resuspend the pellet (insoluble fraction) in 1 mL of Lysis Buffer.

  • Prepare samples for SDS-PAGE: mix the pre- and post-induction whole-cell pellets, the total lysate, the soluble fraction, and the insoluble fraction with an appropriate volume of SDS-PAGE loading buffer.

  • Analyze the samples by SDS-PAGE and Coomassie blue staining to visualize the expression and solubility of p150Glued.

Protocol 2: Purification of His-tagged Recombinant p150Glued from E. coli

This protocol is a general guideline for the purification of His-tagged p150Glued using Immobilized Metal Affinity Chromatography (IMAC). Buffer compositions and volumes may need to be optimized for your specific construct.

Materials:

  • E. coli cell pellet expressing His-tagged p150Glued

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1x protease inhibitor cocktail)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole, 1 mM DTT)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 1 mM DTT)

  • Ni-NTA affinity resin

  • Chromatography column

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold Lysis Buffer (typically 5 mL per gram of wet cell paste).

    • Lyse the cells by sonication on ice or by using a high-pressure homogenizer.

    • Centrifuge the lysate at >15,000 x g for 30-60 minutes at 4°C to pellet cell debris and insoluble protein.

    • Collect the clarified supernatant.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA resin with 5-10 column volumes of Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins. The imidazole concentration in the Wash Buffer may need to be optimized to prevent elution of your target protein while removing contaminants.

    • Elute the His-tagged p150Glued with Elution Buffer. Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).

  • Analysis and Further Purification:

    • Analyze the eluted fractions by SDS-PAGE to assess purity.

    • Pool the fractions containing pure p150Glued.

    • If further purification is required, consider size-exclusion chromatography (gel filtration) to remove aggregates and other remaining contaminants.

  • Buffer Exchange and Storage:

    • Exchange the purified protein into a suitable storage buffer (e.g., containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, and 10% glycerol).

    • Determine the protein concentration, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.

Visualizations

troubleshooting_workflow cluster_start Start cluster_expression Expression Analysis cluster_no_expression_solutions Troubleshooting: No Expression cluster_solubility Solubility Analysis cluster_insoluble_solutions Troubleshooting: Insolubility cluster_end Outcome start Recombinant p150Glued Expression Attempt sds_page SDS-PAGE of pre- and post-induction samples start->sds_page no_band No induced band observed sds_page->no_band No induced_band Induced band of correct size observed sds_page->induced_band Yes codon_opt Codon Optimize Gene no_band->codon_opt Possible Codon Bias seq_plasmid Sequence Plasmid no_band->seq_plasmid Check Plasmid Integrity change_promoter Use Tightly Regulated Promoter no_band->change_promoter Suspected Toxicity add_glucose Add Glucose to Medium no_band->add_glucose Leaky Expression lysis Cell Lysis and Fractionation induced_band->lysis solubility_test Analyze Soluble vs. Insoluble Fractions lysis->solubility_test insoluble Protein is in Insoluble Fraction solubility_test->insoluble Low Solubility soluble Protein is in Soluble Fraction solubility_test->soluble High Solubility lower_temp Lower Expression Temperature insoluble->lower_temp reduce_inducer Reduce Inducer Concentration insoluble->reduce_inducer add_tag Add Solubility-Enhancing Tag (MBP, SUMO) insoluble->add_tag coexpress_chaperones Co-express Chaperones insoluble->coexpress_chaperones purification Proceed to Purification soluble->purification

Caption: Troubleshooting workflow for recombinant p150Glued expression.

p150Glued_neurodegeneration_pathway cluster_gene Genetic Level cluster_protein Protein Level cluster_cellular Cellular Level cluster_outcome Pathological Outcome dctn1_gene DCTN1 Gene mutation Mutations (e.g., G59S in MND, others in Perry Syndrome) dctn1_gene->mutation p150_protein p150Glued Protein dctn1_gene->p150_protein Transcription & Translation dysfunctional_p150 Dysfunctional p150Glued mutation->dysfunctional_p150 Leads to dynactin_complex This compound Complex p150_protein->dynactin_complex Component of aggregation Protein Aggregation dysfunctional_p150->aggregation Prone to impaired_this compound Impaired this compound Function dysfunctional_p150->impaired_this compound Causes axonal_transport Retrograde Axonal Transport dynactin_complex->axonal_transport Mediates mt_stability Microtubule Stability dynactin_complex->mt_stability Promotes transport_defects Axonal Transport Defects impaired_this compound->transport_defects Results in mt_instability Microtubule Instability impaired_this compound->mt_instability Results in neuron_dysfunction Neuronal Dysfunction transport_defects->neuron_dysfunction mt_instability->neuron_dysfunction neurodegeneration Neurodegeneration (e.g., Motor Neuron Disease, Parkinsonism) neuron_dysfunction->neurodegeneration

Caption: Role of p150Glued in neurodegenerative disease pathways.

References

improving signal-to-noise ratio in live imaging of GFP-dynactin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for live imaging of GFP-dynactin. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio when visualizing GFP-dynactin dynamics.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to a low signal-to-noise ratio (SNR) in GFP-dynactin live cell imaging?

A low signal-to-noise ratio in live-cell imaging of GFP-dynactin can be attributed to several factors. A primary contributor is phototoxicity, where the excitation light used to illuminate the GFP can damage the cells. This damage can manifest as membrane blebbing, vacuole formation, or even cell death, all of which can compromise the fluorescent signal.[1] Another significant factor is photobleaching, the irreversible destruction of the GFP fluorophore by high-intensity light, leading to a diminished signal over time.[2][3]

Furthermore, cellular autofluorescence, the natural emission of light by cellular components like mitochondria and lysosomes, can create a high background that obscures the specific GFP signal.[4][5] The imaging medium itself can also be a source of background fluorescence.[6][7] Finally, suboptimal imaging parameters, such as excessive laser power or long exposure times, can exacerbate phototoxicity and photobleaching, while inappropriate hardware choices can fail to capture the weak signal efficiently.[8]

Q2: How can I minimize phototoxicity and photobleaching during long-term imaging of GFP-dynactin?

Minimizing phototoxicity and photobleaching is crucial for obtaining reliable data from live-cell imaging experiments. The key is to use the lowest possible excitation light intensity and the shortest exposure times that still provide a detectable signal.[1][8] It is often a trade-off between image resolution and cell health; for long-term studies, prioritizing the latter is advisable.[1]

Employing hardware solutions like fast-switching LED light sources and mechanical shutters can reduce "illumination overhead," the time the sample is illuminated while the camera is not acquiring an image.[2] Additionally, using red-shifted fluorescent proteins instead of GFP can sometimes reduce phototoxicity.[1] For GFP, which is excited by blue light, it's worth noting that this wavelength can induce oxidative DNA damage.[9] The inclusion of antioxidants or reducing agents like Trolox in the imaging medium can help mitigate oxidative stress.[10]

Q3: What are the recommended strategies for reducing background fluorescence?

Reducing background fluorescence is essential for improving image contrast. A multi-pronged approach is often most effective.

  • Optimize Wash Steps: After introducing any fluorescent dyes or labels, ensure to wash the sample 2-3 times with a buffered saline solution like PBS to remove unbound fluorophores.[6]

  • Use Specialized Imaging Media: Standard cell culture media can be a significant source of background fluorescence. Switching to an optically clear, buffered saline solution or a specially formulated low-background imaging medium, such as Gibco FluoroBrite DMEM, can dramatically improve the signal-to-background ratio.[6][7]

  • Select Appropriate Imaging Vessels: Plastic-bottom dishes commonly used for cell culture can exhibit high intrinsic fluorescence. For imaging, it is highly recommended to use glass-bottom dishes or plates.[6]

  • Employ Computational Correction: Many imaging software packages offer background subtraction algorithms, such as "Top-Hat" or "Surface Fit," which can computationally remove a significant portion of the background signal.[11]

Q4: My GFP-dynactin fusion protein is not localizing correctly or the expression is very low. What could be the cause?

Incorrect localization or low expression of a GFP-fusion protein can stem from several issues. The large size of the GFP tag (approximately 26 kDa) can sometimes interfere with the normal folding, function, or localization of the target protein.[12] If you are observing mislocalization, consider moving the GFP tag to the other terminus of the dynactin subunit (e.g., from the N-terminus to the C-terminus) or vice-versa, as one end might be more critical for its function or interaction with other proteins.[12][13]

Low expression levels can be due to codon bias, where the codons in the GFP sequence are not optimal for the expression system you are using. Using a codon-optimized version of GFP for your specific cell type (e.g., mammalian, yeast) can significantly improve expression.[14] Additionally, issues with the Kozak sequence, which is important for initiating translation in eukaryotes, can also lead to poor expression.[14] It is also crucial to confirm that the fusion protein is intact and has not been cleaved by performing a Western blot using antibodies against both GFP and the this compound subunit.[12]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
High Background Fluorescence - Autofluorescence from cell culture medium.- Unbound fluorescent probes.- Imaging in plastic-bottom dishes.- Cellular autofluorescence.- Switch to a low-fluorescence imaging medium (e.g., FluoroBrite DMEM).[6][7]- Perform thorough wash steps after labeling.[6]- Use glass-bottom imaging dishes.[6]- Employ background subtraction algorithms in your imaging software.[11]- For in vivo imaging in mice, consider a specialized low-autofluorescence diet.[4][5]
Weak GFP Signal - Low expression of the GFP-dynactin fusion protein.- Photobleaching due to excessive light exposure.- pH sensitivity of GFP in certain organelles.[14]- Inefficient maturation of the GFP chromophore.- Use a codon-optimized GFP variant for your expression system.[14]- Confirm protein expression and integrity via Western blot.[12]- Reduce laser power and exposure time.[1]- Use antifade reagents compatible with live-cell imaging.[7]- If targeting acidic organelles, use a pH-resistant GFP variant or a different fluorescent protein.[14]- Ensure cells are cultured at an appropriate temperature to allow for proper GFP folding and chromophore maturation.[13]
Signs of Phototoxicity (e.g., cell rounding, blebbing, death) - High intensity and/or prolonged exposure to excitation light.[1]- Use of shorter wavelength light (e.g., blue light for GFP) which can be more damaging.[9][10]- Minimize light exposure by reducing laser power, shortening exposure times, and decreasing the frequency of image acquisition.[1][8]- Use a more sensitive camera that requires less light.- Add antioxidants like Trolox to the imaging medium to quench reactive oxygen species.[10]- Consider using a red-shifted fluorescent protein which may be less phototoxic.[1]
Incorrect Localization of GFP-Dynactin - The GFP tag is sterically hindering the proper localization of the this compound subunit.- Overexpression artifacts leading to protein mislocalization.- Try fusing the GFP tag to the other terminus of the this compound protein (N- vs. C-terminus).[12][13]- Use a smaller fluorescent tag if possible.- Reduce the amount of plasmid used for transfection to achieve lower, more physiological expression levels.[12]- If possible, use CRISPR/Cas9 to endogenously tag the this compound gene, which ensures expression at physiological levels.[15][16]

Experimental Protocols

Protocol 1: Preparing Cells for Low-Background Live Imaging
  • Cell Seeding: Plate cells on glass-bottom imaging dishes or multi-well plates. Allow cells to adhere and reach the desired confluency.

  • Transfection (if applicable): Transfect cells with the GFP-dynactin construct. Aim for a low transfection efficiency to observe individual cells without significant signal overlap from neighboring cells.

  • Medium Exchange: Approximately 30 minutes to one hour before imaging, carefully aspirate the growth medium.

  • Washing: Gently wash the cells twice with pre-warmed (37°C) phosphate-buffered saline (PBS) to remove residual medium and serum.

  • Imaging Medium: Add pre-warmed, low-fluorescence imaging medium (e.g., FluoroBrite DMEM or a similar formulation).[6][7] If desired, this medium can be supplemented with an antioxidant like Trolox to mitigate phototoxicity.[10]

  • Acclimatization: Place the dish on the microscope stage within an environmental chamber and allow the cells to acclimatize for at least 15-20 minutes before starting the imaging session. This helps to ensure temperature and CO2 stability.

Protocol 2: Optimizing Image Acquisition Settings
  • Initial Setup: Begin with a low laser power setting (e.g., 1-5% of maximum) and a moderate exposure time (e.g., 100-200 ms).

  • Focusing: Use the brightfield or DIC channel to locate and focus on the cells to minimize photobleaching of the GFP signal during this initial step.

  • Signal Check: Switch to the fluorescence channel and check the signal intensity.

  • Adjust Exposure Time: If the signal is too weak, first try increasing the exposure time. Be mindful that longer exposures can lead to motion blur if this compound dynamics are rapid.

  • Adjust Laser Power: If increasing the exposure time is not feasible or sufficient, incrementally increase the laser power. The goal is to find the lowest possible laser power that provides a usable signal.

  • Binning: If your camera supports it, consider using 2x2 or 3x3 binning. This will increase the signal-to-noise ratio at the expense of some spatial resolution.[1]

  • Time-Lapse Settings: For time-lapse imaging, use the longest possible interval between frames that will still capture the biological process of interest. This will minimize the cumulative light exposure to the cells.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis seed Seed Cells on Glass-Bottom Dish transfect Transfect with GFP-Dynactin seed->transfect wash Wash with PBS transfect->wash media Add Low-Fluorescence Imaging Medium wash->media focus Focus using Brightfield/DIC media->focus optimize Optimize Exposure & Laser Power focus->optimize acquire Acquire Time-Lapse Images optimize->acquire background Background Subtraction acquire->background track Track this compound Dynamics background->track quantify Quantify Motility Parameters track->quantify

Caption: Workflow for improving signal-to-noise in GFP-dynactin imaging.

Troubleshooting_Logic cluster_signal Weak Signal cluster_background High Background start Low Signal-to-Noise Ratio photobleaching Photobleaching? start->photobleaching low_expression Low Expression? start->low_expression autofluorescence Autofluorescence? start->autofluorescence media_issue Media Fluorescence? start->media_issue reduce_light Reduce Laser Power & Exposure Time photobleaching->reduce_light Yes optimize_construct Use Codon-Optimized GFP low_expression->optimize_construct Yes background_subtraction Use Background Subtraction Algorithm autofluorescence->background_subtraction Yes change_media Switch to Low- Fluorescence Medium media_issue->change_media Yes

Caption: Troubleshooting logic for low signal-to-noise ratio issues.

References

challenges and solutions for CRISPR knockout of essential dynactin subunits

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with CRISPR-Cas9 technology to study essential dynactin subunits. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you navigate the challenges of knocking out genes that are critical for cell viability.

Section 1: FAQs - General Challenges

This section addresses common questions and concerns regarding the knockout of essential this compound subunits.

Q1: Why is it so difficult to generate a complete knockout of essential this compound subunits like DCTN1 (p150Glued)?

A1: Complete knockout of essential this compound subunits is often challenging due to their critical roles in fundamental cellular processes. This compound is a multi-subunit protein complex that is essential for the function of the microtubule motor protein dynein.[1] This complex is involved in various vital cellular activities, including vesicle transport, chromosome alignment during cell division, and spindle organization.[1] As a result, a complete loss-of-function mutation in an essential this compound subunit is often lethal to the cell, preventing the recovery of viable knockout clones.[2][3]

Q2: What are the expected phenotypes of a successful but challenging this compound subunit knockout?

A2: The observed phenotypes can vary depending on the specific this compound subunit targeted and the cellular context. However, some common phenotypes associated with the disruption of the this compound complex include:

  • Cell Death/Apoptosis: Due to the essential nature of these genes, successful knockout often leads to cell death.[3][4]

  • Impaired Axonal Transport: this compound is crucial for retrograde axonal transport, and its disruption can lead to defects in the movement of organelles and vesicles.[5][6]

  • Motor Neuron Degeneration: Mutations and deficiencies in this compound subunits have been linked to neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[5][7]

  • Mitotic Defects: this compound plays a role in spindle formation and chromosome segregation, so its absence can lead to errors in cell division.[1]

Q3: What are the primary alternatives to a complete gene knockout for studying essential this compound subunits?

A3: Given the lethality associated with complete knockouts, several alternative strategies can be employed:

  • Conditional Knockout: This approach allows for the inactivation of a gene in a specific tissue or at a particular time, bypassing embryonic lethality.[8][9]

  • CRISPR interference (CRISPRi): This technique uses a deactivated Cas9 (dCas9) protein fused to a repressor domain to block the transcription of the target gene without altering the DNA sequence.[10][11][12]

  • RNA interference (RNAi): Similar to CRISPRi, RNAi can be used to achieve a transient knockdown of gene expression at the mRNA level.[2]

  • Auxin-inducible degron (AID) systems: This method allows for the rapid and reversible degradation of a target protein.[13]

Section 2: Troubleshooting Guide - Specific Issues

This guide provides solutions to specific problems you may encounter during your CRISPR knockout experiments targeting essential this compound subunits.

ProblemPossible Cause(s)Recommended Solution(s)
Low Knockout Efficiency Suboptimal sgRNA design.[14]Use validated sgRNA design tools and consider testing multiple sgRNAs for your target.
Low transfection efficiency.[14]Optimize your transfection protocol for your specific cell line. Consider using viral delivery methods for hard-to-transfect cells.
The target gene is essential for cell viability.[2]Switch to a conditional knockout, CRISPRi, or other knockdown strategy.[15][16]
High Cell Death After Transfection The target gene is essential and the knockout is successful.Confirm knockout with genotyping and western blot, then consider alternative strategies like conditional knockout or CRISPRi.
Off-target effects leading to toxicity.[17][18]Use high-fidelity Cas9 variants and carefully designed sgRNAs to minimize off-target cleavage.[19]
Toxicity from the delivery method.[19]Optimize the concentration of CRISPR components and the delivery method to reduce cytotoxicity.
No Protein Knockout Detected Despite Successful Gene Editing The mutation did not result in a frameshift.Sequence the edited region to confirm the nature of the indel. Not all indels will lead to a loss of protein function.
Truncated but still functional proteins are being produced.[20]Use antibodies that target different regions of the protein to check for truncated forms. Assess the functional consequences of the mutation.
Compensatory mechanisms.[5]Investigate potential upregulation of other this compound subunits or related proteins that may compensate for the loss of the target.
Decision-Making Workflow for Targeting Essential this compound Subunits

This diagram illustrates a logical workflow for choosing the appropriate gene-editing strategy.

G start Start: Target an Essential This compound Subunit strategy Choose Strategy: Complete KO vs. Alternative start->strategy complete_ko Attempt Complete KO strategy->complete_ko Hypothesis requires complete loss-of-function alternative Choose Alternative Strategy strategy->alternative Lethality is expected check_viability Are Clones Viable? complete_ko->check_viability conditional_ko Conditional KO alternative->conditional_ko crispri_rnai CRISPRi / RNAi alternative->crispri_rnai validate_ko Validate KO: Genotyping & Western Blot check_viability->validate_ko Yes no_clones High Cell Death/ No Viable Clones check_viability->no_clones No phenotype Proceed to Phenotypic Analysis validate_ko->phenotype end End: Functional Study phenotype->end no_clones->alternative validate_system Validate System: Inducible Deletion/Knockdown conditional_ko->validate_system crispri_rnai->validate_system validate_system->end

Caption: Workflow for selecting a CRISPR strategy for essential genes.

Section 3: Experimental Protocols

Protocol 1: Generation of Conditional Knockout Cell Lines using CRISPR/Cas9

This protocol provides a general framework for creating conditional knockout cell lines.

  • Design and Synthesize Targeting Vectors:

    • Design two short-homology-arm targeting vectors.

    • One vector should contain a LoxP-flanked selection cassette (e.g., neomycin resistance).

    • The second vector should contain a single LoxP site and a different selection marker if needed.[21]

  • Design and Clone sgRNAs:

    • Design sgRNAs that target the regions flanking the exon(s) to be deleted.

    • Clone the sgRNAs into a Cas9 expression vector.

  • Transfection:

    • Co-transfect the targeting vectors and the sgRNA/Cas9 plasmid into the target cells.

  • Selection and Screening:

    • Select for successfully transfected cells using the appropriate antibiotic.

    • Screen individual clones by PCR to identify those with correct integration of the LoxP sites.

  • Validation:

    • Confirm the conditional allele by sequencing the targeted locus.

    • Induce knockout by transfecting the cells with a Cre recombinase-expressing plasmid.

    • Verify the deletion of the target exon and the absence of the protein by PCR, western blot, and functional assays.[22][23]

Protocol 2: CRISPRi-mediated Gene Knockdown

This protocol outlines the steps for using CRISPRi to knockdown the expression of an essential this compound subunit.

  • Vector Selection:

    • Choose a vector system that expresses a catalytically dead Cas9 (dCas9) fused to a transcriptional repressor domain (e.g., KRAB).[11]

  • sgRNA Design:

    • Design sgRNAs that target the promoter region or transcriptional start site of the this compound subunit gene.[11]

  • Transfection/Transduction:

    • Deliver the dCas9-repressor and sgRNA constructs into the target cells using an appropriate method (e.g., lentiviral transduction for stable expression).

  • Validation of Knockdown:

    • After a suitable incubation period, harvest the cells.

    • Quantify the reduction in mRNA levels using qRT-PCR.

    • Assess the decrease in protein levels by western blot.

    • Perform functional assays to confirm the phenotypic consequences of the knockdown.

CRISPR Knockout Validation Workflow

This diagram outlines the steps for validating a CRISPR-mediated knockout.

G start Start: Transfected Cell Population genomic_dna Isolate Genomic DNA start->genomic_dna protein_lysate Prepare Protein Lysate start->protein_lysate pcr PCR Amplification of Target Locus genomic_dna->pcr western Western Blot protein_lysate->western functional_assay Functional Assay protein_lysate->functional_assay sanger Sanger Sequencing pcr->sanger ngs Next-Generation Sequencing (Optional) pcr->ngs confirm_indel Confirm Indel/ Mutation sanger->confirm_indel ngs->confirm_indel confirm_protein_loss Confirm Loss of Target Protein western->confirm_protein_loss confirm_phenotype Confirm Expected Phenotype functional_assay->confirm_phenotype

Caption: Workflow for validating CRISPR knockout experiments.

Section 4: Quantitative Data Summary

Table 1: Comparison of Gene Editing Strategies for Essential Genes
StrategyPrincipleAdvantagesDisadvantagesTypical Efficiency
Complete Knockout Gene disruption via NHEJ-mediated indels.Complete loss of function.Often lethal for essential genes; difficult to obtain viable clones.[2]High editing efficiency (25-75%), but low viable clone recovery.[2]
Conditional Knockout Cre-LoxP mediated excision of floxed exons.[8][9]Spatiotemporal control over gene knockout; bypasses lethality.[21]More complex and time-consuming to generate.[21]High, dependent on Cre recombinase efficiency.
CRISPRi dCas9-repressor complex blocks transcription.[10][12]Reversible; tunable knockdown; no permanent genomic change.Incomplete knockdown; potential for off-target repression.Variable, can achieve >90% knockdown.
RNAi (siRNA/shRNA) mRNA degradation.Transient and reversible knockdown.Off-target effects; variable knockdown efficiency and duration.Variable, typically 50-90% knockdown.

This technical support center provides a starting point for troubleshooting your experiments. Successful gene editing of essential this compound subunits requires careful planning, execution, and validation. By understanding the inherent challenges and employing the appropriate strategies, you can effectively study the function of these critical cellular components.

References

Technical Support Center: Commercial Dynactin Antibodies for Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the validation and application of commercial dynactin antibodies in immunofluorescence experiments. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Is an antibody validated for Western Blot (WB) suitable for Immunofluorescence (IF)?

A1: Not necessarily. An antibody that performs well in Western Blotting may not be suitable for immunofluorescence.[1][2][3][4] WB analysis typically involves denatured and reduced proteins, exposing epitopes that may be hidden in the native protein conformation present in IF samples.[3] Therefore, it is crucial to use antibodies that have been specifically validated for immunofluorescence applications.[2][3]

Q2: What are the first steps to validate a new commercial this compound antibody for IF?

A2: When using a new antibody, it is essential to perform in-house validation.[5][6] The initial and most critical step is to determine the optimal antibody concentration by performing a titration.[5] This will help in achieving a strong and specific signal with minimal background. Additionally, you should test the antibody on positive and negative control cells or tissues, if available, to confirm its specificity.[5]

Q3: What could be the reason for weak or no signal in my this compound staining?

A3: Weak or no signal can be attributed to several factors. These include suboptimal primary antibody concentration, inappropriate fixation or permeabilization methods that could be masking the epitope, or low expression levels of this compound in your specific cell or tissue type.[7][8][9][10] It is also important to ensure that your primary and secondary antibodies are compatible and that the secondary antibody is correctly matched to the host species of the primary antibody.[9][11]

Q4: I am observing high background in my immunofluorescence images. What are the common causes and solutions?

A4: High background can obscure your specific signal and is often caused by several issues. The concentration of the primary or secondary antibody might be too high, leading to non-specific binding.[11] Insufficient blocking or washing steps can also contribute to high background.[7][12] Another potential cause is the presence of endogenous Fc receptors in the sample, which can be blocked by using a serum from the same species as the secondary antibody.[11] Autofluorescence of the cells or tissue can also be a factor, which can be assessed by examining an unstained sample.[8][9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your immunofluorescence experiments with this compound antibodies.

IssuePossible CauseRecommended Solution
Weak or No Signal Antibody Concentration Too Low: The primary or secondary antibody is too dilute to produce a detectable signal.Perform a titration to determine the optimal antibody concentration. Increase the concentration of the primary and/or secondary antibody.[9][11]
Suboptimal Fixation/Permeabilization: The fixation or permeabilization protocol is masking the this compound epitope.Try different fixation methods (e.g., methanol (B129727) vs. paraformaldehyde) and permeabilization reagents (e.g., Triton X-100 vs. saponin). The ideal method can be target and antibody-specific.
Low Target Expression: The cell or tissue type has low endogenous levels of this compound.Use a positive control cell line or tissue known to express high levels of this compound to confirm the antibody is working.[8]
Incompatible Antibodies: The secondary antibody does not recognize the primary antibody.Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary).[9][11]
High Background Antibody Concentration Too High: Excessive primary or secondary antibody is leading to non-specific binding.Titrate the primary and secondary antibodies to find the lowest concentration that gives a specific signal.[11]
Inadequate Blocking: Non-specific binding sites are not sufficiently blocked.Increase the blocking time and/or try a different blocking agent (e.g., bovine serum albumin, normal serum from the secondary antibody host species).[7][11]
Insufficient Washing: Unbound antibodies are not adequately washed away.Increase the number and duration of wash steps after antibody incubations.[7]
Autofluorescence: The cells or tissue are naturally fluorescent.Image an unstained control to assess the level of autofluorescence. If significant, consider using a quenching agent or switching to a fluorophore in a different spectral range.[8][9]
Non-Specific Staining Cross-reactivity of Antibody: The antibody may be recognizing other proteins in addition to this compound.Validate the antibody using knockout/knockdown (KO/KD) cell lines or tissues if available.[13] A clean band of the correct size on a Western Blot can be an initial indicator of specificity, but IF-specific validation is crucial.[3][6]
Fc Receptor Binding: The antibody is binding non-specifically to Fc receptors on the cell surface.Use an Fc blocking reagent or include normal serum from the host species of the secondary antibody in your blocking and antibody dilution buffers.[5]

Experimental Protocols & Methodologies

A robust immunofluorescence protocol is fundamental for obtaining high-quality data. Below is a generalized protocol that should be optimized for your specific this compound antibody and sample type.

General Immunofluorescence Protocol for Cultured Cells
  • Cell Seeding: Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

  • Fixation: Gently wash the cells with Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 5-10 minutes at room temperature. This step is crucial for allowing the antibody to access intracellular targets.[7]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA or normal serum in PBS) for 30-60 minutes at room temperature.[7]

  • Primary Antibody Incubation: Dilute the primary this compound antibody to its optimal concentration in the blocking buffer. Incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Nuclear Staining (Optional): Incubate the cells with a nuclear stain like DAPI or Hoechst for 5-10 minutes.

  • Washing: Wash the cells one final time with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.

Visualizing Experimental Workflows and Pathways

Antibody Validation Workflow

A systematic approach to antibody validation is critical for ensuring the reliability of your results. The following workflow outlines the key steps in validating a commercial this compound antibody for immunofluorescence.

Antibody_Validation_Workflow cluster_initial_validation Initial Validation cluster_advanced_validation Advanced Validation cluster_outcome Outcome start Select Commercial This compound Antibody titration Perform Antibody Titration start->titration positive_control Test on Positive Control Cells/Tissue titration->positive_control negative_control Test on Negative Control Cells/Tissue positive_control->negative_control western_blot Western Blot Verification negative_control->western_blot knockdown Knockdown/Knockout Validation western_blot->knockdown colocalization Co-localization with Known Markers knockdown->colocalization validated Validated for IF colocalization->validated not_validated Not Validated for IF colocalization->not_validated

Caption: A stepwise workflow for the validation of commercial this compound antibodies for immunofluorescence.

This compound's Role in Dynein-Mediated Cargo Transport

This compound is a multi-subunit protein complex that is essential for the function of the motor protein cytoplasmic dynein. It acts as an adaptor that links dynein to its cargo and also enhances the processivity of dynein movement along microtubules.

Dynactin_Dynein_Pathway cluster_transport_machinery Dynein-Dynactin Motor Complex cluster_cellular_components Cellular Components cluster_process Cellular Process dynein Cytoplasmic Dynein microtubule Microtubule Track dynein->microtubule moves along transport Minus-End Directed Cargo Transport dynein->transport This compound This compound Complex This compound->dynein recruits and activates cargo Vesicle/Organelle (Cargo) cargo->this compound binds to microtubule->transport

Caption: The role of this compound in linking cargo to the dynein motor for transport along microtubules.

References

strategies to prevent aggregation of purified dynactin complex

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purified dynactin complex. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers maintain the stability and prevent the aggregation of this essential molecular motor protein complex.

Frequently Asked Questions (FAQs)

Q1: My purified this compound complex is showing signs of aggregation (cloudiness, precipitation) shortly after purification. What are the common causes?

A1: Aggregation of the purified this compound complex can be triggered by several factors. This compound is a large, 1.1 MDa multi-subunit complex known for its flexibility, making it inherently challenging to work with.[1][2][3] Common causes for aggregation include:

  • Suboptimal Buffer Conditions: Incorrect pH, ionic strength, or the absence of stabilizing additives can lead to instability. Proteins are often least soluble when the buffer pH is close to their isoelectric point (pI).[4]

  • High Protein Concentration: The propensity of proteins to aggregate increases with concentration.[4][5] This is particularly true after elution from chromatography columns where the protein is highly concentrated.

  • Temperature Stress: Both elevated temperatures and repeated freeze-thaw cycles can denature the complex, exposing hydrophobic regions that lead to aggregation.[4][6]

  • Oxidation: Cysteine residues within the complex can form disulfide bonds, leading to intermolecular crosslinking and aggregation. This is preventable with the addition of reducing agents.[4][]

  • Presence of Contaminants: Contaminating proteases can degrade the complex, and leached metal ions from affinity chromatography (e.g., Nickel) can sometimes promote protein-protein interactions.[5][8]

Q2: What is a recommended starting buffer for storing purified this compound to maintain its stability?

A2: The optimal storage buffer is specific to the protein, but a good starting point for this compound, based on conditions used in published studies and general protein stability principles, would be a buffer that controls pH, ionic strength, and includes stabilizing agents.[9][10]

A recommended baseline buffer is:

  • Buffer: 20-50 mM HEPES or Tris-HCl, pH 7.4-8.0. It's crucial to choose a pH where this compound is stable and soluble.[10][11][12]

  • Salt: 100-150 mM KCl or NaCl to mimic physiological ionic strength and prevent non-specific interactions.[10][13]

  • Reducing Agent: 0.5-1 mM DTT or TCEP to prevent oxidation. TCEP is often more stable over time than DTT.[][14]

  • Additives: Include additives to enhance stability. The choice and concentration of these should be optimized for your specific application.

Q3: Which additives are most effective at preventing this compound aggregation and at what concentrations?

A3: Several classes of additives can be used to stabilize proteins and prevent aggregation.[15] For a large complex like this compound, a combination may be most effective. It is recommended to screen a few additives to find the optimal condition.

Additive ClassExampleRecommended ConcentrationMechanism of ActionCite
Polyols/Osmolytes Glycerol (B35011)5-20% (v/v) for liquid storage; up to 50% for -20°C storageIncreases viscosity, reducing molecular collisions. Stabilizes protein structure through preferential hydration.[4][]
Sucrose / Trehalose5-10% (w/v)Hydroxyl groups replace hydrogen bonds between proteins and water, providing stability.[][15]
Amino Acids L-Arginine0.1-0.5 MReduces surface hydrophobicity through various interactions, suppressing aggregation.[][16]
Reducing Agents DTT / TCEP0.5-1 mMPrevents the formation of intermolecular disulfide bonds by keeping cysteine residues in a reduced state.[4][][14]
Non-ionic Detergents Tween-20 / Triton X-1000.01-0.1% (v/v)Can help solubilize aggregation-prone hydrophobic patches without denaturing the protein.[4][14]

Q4: I need to store my purified this compound long-term. Is it better to freeze it or keep it at 4°C?

A4: For long-term storage (months to a year), freezing is generally recommended over refrigeration.[6][17]

  • Storage at -80°C or Liquid Nitrogen: This is the preferred method for long-term stability. It is critical to flash-freeze the protein in liquid nitrogen to prevent ice crystal formation that can damage the complex. The sample should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which are highly detrimental to protein stability.[4][6][18]

  • Storage at -20°C: This is possible if the storage buffer is supplemented with a cryoprotectant like glycerol to a final concentration of 25-50%. The high glycerol content prevents the sample from freezing solid and protects the protein.[6][17]

  • Storage at 4°C: This is only suitable for short-term storage (a few days to a week).[6][17] The risk of microbial growth and proteolytic degradation increases over time. If storing at 4°C, ensure the buffer is sterile-filtered.

Troubleshooting Guide

This guide helps you diagnose and solve common aggregation issues with the purified this compound complex.

Diagram: Troubleshooting Workflow for this compound Aggregation

DynactinAggregationTroubleshooting start Aggregation Observed (Cloudiness, Precipitate) check_concentration Is Protein Concentration > 1 mg/mL? start->check_concentration high_conc Yes check_concentration->high_conc   low_conc No check_concentration->low_conc   action_dilute Dilute Sample or Add Solubilizing Agents (e.g., Arginine) high_conc->action_dilute check_buffer Review Buffer Composition low_conc->check_buffer end_solved Problem Resolved action_dilute->end_solved ph_issue Is pH optimal? (Typically 7.4-8.0) check_buffer->ph_issue salt_issue Is Salt optimal? (e.g., 150 mM KCl) check_buffer->salt_issue additive_issue Are Stabilizers Present? (Glycerol, DTT) check_buffer->additive_issue ph_issue->salt_issue Yes action_ph Optimize pH (Test range 7.0-8.5) ph_issue->action_ph No salt_issue->additive_issue Yes action_salt Optimize Salt (Test 50-500 mM) salt_issue->action_salt No action_additives Add/Optimize Stabilizers (See Table) additive_issue->action_additives No check_storage Review Handling & Storage additive_issue->check_storage Yes action_ph->end_solved action_salt->end_solved action_additives->end_solved freeze_thaw Repeated Freeze-Thaw Cycles? check_storage->freeze_thaw action_aliquot Aliquot into single-use tubes before freezing freeze_thaw->action_aliquot Yes freeze_thaw->end_solved No action_aliquot->end_solved

Caption: A decision tree for troubleshooting this compound complex aggregation.

Diagram: Factors Influencing this compound Complex Stability

DynactinStabilityFactors This compound This compound Complex (Stable, Soluble) aggregation Aggregated State This compound->aggregation ph Optimal pH (7.4-8.0) ph->this compound salt Optimal Salt (~150 mM) salt->this compound additives Stabilizing Additives (Glycerol, Arginine) additives->this compound reducing Reducing Agents (DTT, TCEP) reducing->this compound low_temp Low Temperature (-80°C, Flash Freeze) low_temp->this compound high_conc High Concentration high_conc->aggregation subopt_buffer Suboptimal Buffer subopt_buffer->aggregation freeze_thaw Freeze-Thaw Cycles freeze_thaw->aggregation oxidation Oxidation oxidation->aggregation

Caption: Key factors promoting stability versus aggregation of the this compound complex.

Experimental Protocols

Protocol 1: Preparation of Optimized this compound Storage Buffer

This protocol describes how to prepare a robust storage buffer designed to minimize aggregation.

Materials:

  • HEPES (1 M stock, pH 7.4)

  • Potassium Chloride (KCl, 4 M stock)

  • Glycerol (100%, sterile)

  • Dithiothreitol (DTT, 1 M stock)

  • Nuclease-free water

  • Sterile filtration unit (0.22 µm)

Procedure:

  • To prepare 100 mL of This compound Storage Buffer (1X) , combine the following in a sterile container:

    • 5 mL of 1 M HEPES (for a final concentration of 50 mM)

    • 3.75 mL of 4 M KCl (for a final concentration of 150 mM)

    • 10 mL of 100% Glycerol (for a final concentration of 10% v/v)

    • 100 µL of 1 M DTT (for a final concentration of 1 mM)

  • Add nuclease-free water to a final volume of 100 mL.

  • Mix thoroughly by inverting the container. Do not vortex, as this can denature proteins.

  • Sterile-filter the buffer using a 0.22 µm filter unit.

  • Store the buffer at 4°C. Add DTT fresh from a frozen stock just before use for maximum efficacy.

Protocol 2: Cryopreservation of Purified this compound

This protocol details the best practice for freezing this compound for long-term storage to prevent aggregation upon thawing.

Materials:

  • Purified this compound complex in optimized storage buffer.

  • Sterile, low-protein-binding microcentrifuge tubes.

  • Liquid nitrogen in a dewar.

  • -80°C freezer.

Procedure:

  • Determine the concentration of your purified this compound. If necessary, dilute it with optimized storage buffer to a concentration less prone to aggregation (e.g., < 1 mg/mL).

  • Add a cryoprotectant if not already present. For example, add sterile glycerol to a final concentration of 10-20% (v/v). Mix gently by pipetting up and down.

  • Aliquot the this compound solution into single-use volumes in low-protein-binding tubes. This is the most critical step to avoid future freeze-thaw cycles.[6]

  • Cap the tubes tightly.

  • Plunge the tubes directly into liquid nitrogen for 10-20 seconds to ensure rapid, vitrified freezing.

  • Immediately transfer the frozen aliquots to a pre-chilled storage box in a -80°C freezer for long-term storage.

  • When ready to use, thaw an aliquot rapidly in a 37°C water bath and immediately transfer it to ice. Do not re-freeze the thawed aliquot.

References

correcting for photobleaching in time-lapse microscopy of dynactin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with time-lapse microscopy of dynactin, with a specific focus on correcting for photobleaching.

Troubleshooting Guides

This section addresses common issues encountered during the acquisition and analysis of time-lapse imaging data of fluorescently-tagged this compound.

Problem Potential Cause Recommended Solution
Rapid signal loss of this compound-GFP during time-lapse acquisition. Photobleaching due to excessive laser power or exposure time.- Reduce laser power to the lowest level that provides a sufficient signal-to-noise ratio.[1][2] - Decrease the exposure time for each frame.[1][2] - Increase the time interval between acquisitions if the biological process allows. - Use a more photostable fluorescent protein or dye to tag this compound.
Corrected fluorescence intensity of this compound puncta shows an artificial increasing trend after photobleaching correction. Incorrect background subtraction before applying the correction algorithm.- Carefully select a background region of interest (ROI) that is devoid of cells and fluorescent signal. - Ensure the background ROI is representative of the background across the entire image. - Re-apply the photobleaching correction with the accurately measured background value. An overestimation of the background can lead to an artificial increase in corrected intensity.[3]
Exponential fit for photobleaching correction does not accurately model the fluorescence decay. The photobleaching process in the experiment does not follow a simple single-exponential decay. This can be due to complex photophysics or the presence of multiple fluorescent species with different bleaching rates.- Try a double-exponential fit if the software allows. - Consider using the "Simple Ratio" method for correction if a consistent background is present.[3][4] - For segmentation and tracking purposes where precise intensity quantification is less critical, the "Histogram Matching" method can be a robust alternative.[3][4]
Movement of this compound puncta out of the focal plane during long time-lapse experiments. Thermal drift of the microscope stage or objective, or changes in cell morphology.- Use a hardware-based autofocus system if available. - If not, perform periodic manual refocusing. - Ensure the imaging chamber is properly sealed and equilibrated to the microscope's temperature to minimize thermal drift.
Low signal-to-noise ratio of this compound-GFP signal, making tracking difficult. Low expression level of the this compound-GFP fusion protein or suboptimal imaging conditions.- Optimize transfection or expression conditions to achieve a higher, yet physiological, level of this compound-GFP. - Use a high quantum efficiency detector (e.g., sCMOS or EMCCD camera). - Increase laser power or exposure time cautiously, balancing signal improvement with the risk of photobleaching and phototoxicity.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound time-lapse microscopy?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce upon excitation.[5] In time-lapse microscopy of this compound, this manifests as a gradual decrease in the fluorescence intensity of your tagged this compound molecules over time, even if the actual amount of this compound has not changed. This can lead to inaccurate quantification of this compound dynamics, such as its recruitment, dissociation, or changes in localization.

Q2: What are the main methods to correct for photobleaching in time-lapse data?

A2: The most common post-acquisition methods for photobleaching correction are the Simple Ratio, Exponential Fitting, and Histogram Matching methods, which are often available as plugins in image analysis software like ImageJ/Fiji.[3][4]

  • Simple Ratio: This method assumes that the fluorescence decay in a background region is proportional to the decay in the signal region. It corrects the intensity of each frame based on the ratio of the initial background intensity to the background intensity at that frame.[3]

  • Exponential Fitting: This method fits a single or double exponential decay curve to the overall fluorescence intensity of the time-lapse series and uses this curve to normalize the intensity of each frame.[3]

  • Histogram Matching: This method adjusts the intensity of each frame so that its histogram matches the histogram of the first frame. This is particularly useful for improving visualization for tracking or segmentation but may not be ideal for precise intensity quantification.[4]

Q3: How do I choose the best photobleaching correction method for my this compound imaging experiment?

A3: The choice of method depends on your experimental goals and the characteristics of your data.

Method Best For Considerations
Simple Ratio Experiments with a clear and stable background region. Good for quantitative analysis.Highly sensitive to accurate background selection.[3]
Exponential Fitting Datasets where the photobleaching follows a predictable exponential decay. Good for quantitative analysis.May not fit well if the decay is complex. The accuracy of the fit should be visually inspected.[3]
Histogram Matching Improving visualization for tracking this compound puncta or for segmentation tasks.Not recommended for accurate fluorescence intensity quantification as it alters the pixel intensity distribution.[4]
Q4: Can I prevent photobleaching during image acquisition?

A4: While you cannot completely eliminate photobleaching, you can significantly minimize it by optimizing your imaging parameters:

  • Reduce Excitation Light: Use the lowest possible laser power and shortest exposure time that still provides a good signal-to-noise ratio.[1][2]

  • Use Photostable Fluorophores: Choose modern, photostable fluorescent proteins (e.g., mEGFP, mVenus) or organic dyes.

  • Use Sensitive Detectors: Employ high quantum efficiency cameras (sCMOS, EMCCD) to maximize signal detection with less excitation light.

  • Optimize Imaging Medium: Use an imaging medium with antifade reagents if compatible with your live-cell experiment.

Experimental Protocols

Protocol 1: Time-Lapse Microscopy of GFP-Tagged this compound in Cultured Cells
  • Cell Culture and Transfection:

    • Plate cells on glass-bottom dishes suitable for high-resolution microscopy.

    • Transfect cells with a plasmid encoding for a this compound subunit (e.g., p150Glued) fused to a fluorescent protein (e.g., GFP) using a suitable transfection reagent. Aim for low to moderate expression levels to avoid artifacts.

    • Allow cells to express the fusion protein for 24-48 hours before imaging.

  • Microscope Setup:

    • Use an inverted microscope equipped with a high-sensitivity camera (sCMOS or EMCCD) and an environmental chamber to maintain 37°C and 5% CO₂.

    • Use a 60x or 100x oil-immersion objective with a high numerical aperture (NA ≥ 1.4).

    • Set up the appropriate filter cubes or laser lines for your chosen fluorophore (e.g., 488 nm excitation for GFP).

  • Image Acquisition:

    • Locate a healthy, transfected cell with clear fluorescent this compound puncta.

    • Set the focus on the plane where this compound dynamics are most prominent.

    • Minimize Photobleaching:

      • Start with the lowest laser power and a short exposure time (e.g., 50-200 ms).

      • Increase the laser power or exposure time only if the signal is too low.

      • Acquire images at the desired time interval (e.g., every 1-5 seconds) for the duration of your experiment.

    • Acquire a time-lapse series (2D or 3D) of the this compound dynamics.

Protocol 2: Photobleaching Correction using ImageJ/Fiji
  • Open Image Sequence:

    • Open your time-lapse image sequence in ImageJ/Fiji.

  • Select a Correction Method:

    • Go to Image > Adjust > Bleach Correction.[4]

    • Choose one of the correction methods: "Simple Ratio", "Exponential Fit", or "Histogram Matching".[4]

  • Applying the Correction:

    • For Simple Ratio:

      • You will be prompted to select a background ROI. Use the selection tool to draw an ROI in a region of the image that has no cells or fluorescent signal.

      • The plugin will then apply the correction based on the intensity decay in this ROI.

    • For Exponential Fit:

      • The plugin will automatically fit an exponential decay curve to the overall image intensity and apply the correction.

    • For Histogram Matching:

      • The plugin will match the histogram of each subsequent frame to the first frame.

  • Evaluate the Correction:

    • Visually inspect the corrected image stack. The overall brightness should appear more stable over time.

    • To quantify the correction, you can plot the mean fluorescence intensity of a region of interest over time before and after correction. The corrected plot should be significantly flatter.

Visualizations

Experimental_Workflow cluster_acquisition Image Acquisition cluster_analysis Image Analysis A Prepare Live Cells with Fluorescently-Tagged this compound B Optimize Microscope Settings (Low Laser, Short Exposure) A->B C Acquire Time-Lapse Image Series B->C D Open Image Sequence in ImageJ/Fiji C->D E Select Photobleaching Correction Method D->E F Apply Correction E->F G Quantify this compound Dynamics F->G

Caption: Experimental workflow for imaging and correcting photobleaching in this compound time-lapse microscopy.

Dynactin_Regulation cluster_pathway Regulation of this compound-Microtubule Interaction MT Microtubule This compound This compound (p150Glued) This compound->MT Binds to microtubule plus-ends Cargo Intracellular Cargo This compound->Cargo Links to Dynein Dynein Motor Dynein->this compound Interacts with Kinase Kinase Kinase->this compound Phosphorylates p150Glued (Reduces MT binding) Phosphatase Phosphatase Phosphatase->this compound Dephosphorylates p150Glued (Enhances MT binding)

Caption: Simplified signaling pathway showing the regulation of this compound's interaction with microtubules.

References

Technical Support Center: Optimizing Förster Resonance Energy Transfer (FRET) Pair Selection for Studying Dynactin Conformational Changes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Förster Resonance Energy Transfer (FRET) pair selection for studying dynactin conformational changes. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during FRET experiments involving the this compound complex.

Frequently Asked Questions (FAQs)

Q1: What is FRET and how is it used to study protein conformational changes like those in this compound?

A1: Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (fluorophores).[1][2] A donor fluorophore, initially in its electronically excited state, may transfer energy to an acceptor fluorophore in close proximity (typically 1-10 nm).[3][4][5] This energy transfer is non-radiative and highly dependent on the distance between the donor and acceptor.[1]

Conformational changes within a protein or protein complex, such as this compound, can alter the distance between two labeled sites. By strategically placing a FRET donor and acceptor pair on different domains of this compound, these conformational shifts can be monitored by measuring changes in FRET efficiency. An increase in FRET efficiency indicates the domains are moving closer, while a decrease suggests they are moving apart.[6]

Q2: What is this compound, and why are its conformational changes significant?

A2: this compound is a large, multi-subunit protein complex essential for the function of the microtubule motor protein cytoplasmic dynein-1.[7][8] It acts as a crucial cofactor, enabling dynein to transport various cellular cargoes along microtubules.[8] The this compound complex is composed of two main domains: an actin-related protein 1 (Arp1) filament and a projecting sidearm.[7][8]

The conformational flexibility of this compound, particularly in its p150Glued subunit and the overall sidearm structure, is critical for its ability to bind to microtubules, interact with dynein, and regulate dynein's motor activity.[7] Studying these conformational changes provides insight into the molecular mechanisms governing intracellular transport, which is vital for cellular processes and is implicated in various diseases.

Q3: What are the key factors to consider when selecting a FRET pair for this compound studies?

A3: The selection of an appropriate FRET pair is critical for a successful experiment. Key factors include:

  • Förster Distance (R0): This is the distance at which FRET efficiency is 50%.[1][3][5] The R0 of the chosen pair should be close to the expected distance between the labeled sites on this compound to ensure the FRET measurement is sensitive to the conformational change of interest.[3][9]

  • Spectral Overlap: The emission spectrum of the donor fluorophore must significantly overlap with the absorption spectrum of the acceptor fluorophore.[3][5][10]

  • Quantum Yield and Extinction Coefficient: A high quantum yield donor and a high extinction coefficient acceptor will result in a more robust FRET signal.[11]

  • Photostability: Both fluorophores should be resistant to photobleaching during the course of the imaging experiment.[12]

  • Brightness: It is preferable to use a donor and acceptor that have comparable brightness to avoid one channel being saturated while the other is noisy.[2][13]

  • Stoichiometry: The ratio of donor to acceptor molecules can influence FRET measurements. For intermolecular FRET, this can be challenging to control.[2][13]

Q4: How can specific subunits of the this compound complex be labeled for FRET studies?

A4: Site-specific labeling of this compound subunits is crucial for accurately reporting on specific conformational changes. Common methods include:

  • Fluorescent Proteins (FPs): Genetically encoding fluorescent proteins (e.g., CFP, YFP, GFP, mCherry) and fusing them to specific this compound subunits allows for live-cell imaging.[14] The CFP-YFP pair is a classic choice, though newer pairs with improved photophysical properties are available.[14]

  • Self-Labeling Tags: Systems like SNAP-tag and HaloTag offer a versatile approach.[15][16] These tags are genetically fused to the protein of interest and then covalently labeled with a bright, photostable organic dye.[15][16][17] This allows for greater flexibility in choosing FRET pairs and can offer superior photophysical properties compared to FPs.[16]

  • Fluorescent Amino Acids: This advanced technique allows for the incorporation of fluorescent non-natural amino acids at specific sites within a protein, offering precise labeling.[6]

Troubleshooting Guides

Problem: Low or Undetectable FRET Efficiency
Possible Cause Troubleshooting Steps
Distance between fluorophores is too large The distance between the donor and acceptor may be greater than the Förster distance (R0) of the chosen FRET pair. Select a FRET pair with a larger R0 or redesign the experiment to label sites on this compound that are expected to be in closer proximity.[5]
Poor spectral overlap The emission spectrum of the donor and the excitation spectrum of the acceptor may not have sufficient overlap. Choose a different FRET pair with better spectral overlap.[3][10]
Incorrect fluorophore orientation The relative orientation of the donor and acceptor dipoles affects FRET efficiency. While difficult to control, using flexible linkers to attach the fluorophores can allow for more rotational freedom and increase the likelihood of a favorable orientation.[4]
Low signal-to-noise ratio (SNR) FRET signals can be inherently weak.[18] Increase laser power (while being mindful of phototoxicity and photobleaching), use a more sensitive detector, or increase the expression of the labeled proteins.[18][19]
Suboptimal donor-to-acceptor stoichiometry An excess of donor or acceptor molecules that are not participating in FRET can mask the signal.[2] Optimize the expression levels of the labeled this compound subunits.
Problem: Significant Spectral Bleed-Through
Possible Cause Troubleshooting Steps
Donor emission detected in the acceptor channel The emission spectrum of the donor overlaps with the detection window for the acceptor. Use narrower emission filters or spectral imaging to better separate the signals.[3][20] Perform control experiments with donor-only samples to quantify the bleed-through and mathematically correct the FRET data.[13][19][21]
Direct excitation of the acceptor by the donor excitation wavelength The excitation spectrum of the acceptor overlaps with the excitation wavelength of the donor. Choose a FRET pair with better separated excitation spectra. Perform control experiments with acceptor-only samples to quantify this "cross-excitation" and correct the data.[13][19][21]
Problem: Rapid Photobleaching
Possible Cause Troubleshooting Steps
Fluorophores are not photostable Some fluorescent proteins, particularly older versions, are prone to photobleaching.[12] Use more photostable fluorescent proteins (e.g., mClover3, mRuby3) or organic dyes with SNAP/Halo-tags.[16][22]
Excessive laser power or exposure time High laser intensity or long exposure times can accelerate photobleaching. Reduce the laser power to the minimum required for a good signal, decrease the exposure time, and use neutral density filters if available.[23]
Imaging medium lacks antioxidants The imaging medium can affect fluorophore stability. Use an imaging medium containing antioxidants to reduce phototoxicity and photobleaching.

Data Presentation: Comparison of Common FRET Pairs

The following table summarizes the photophysical properties of commonly used FRET pairs suitable for studying protein conformational changes.

DonorAcceptorFörster Distance (R0) in nmNotes
mCeruleanmVenus5.2[4]A popular fluorescent protein pair with good brightness.
ECFPEYFP4.7[4]A classic fluorescent protein pair, though newer variants offer improved performance.
GFPYFP5.5 - 5.7[3]Good Förster distance, but significant spectral overlap can be a challenge.
Cy3Cy5>5.0[3]A common organic dye pair with excellent photostability and brightness.
mClover3mRuby3~5.8A newer generation fluorescent protein pair with high brightness and photostability.[14]
EYFPmCherry5.66[24]An excellent FRET pair with a large Förster distance.[24]

Table 1: Comparison of common FRET pairs. Data compiled from various sources.[3][4][14][24]

Experimental Protocols

Protocol 1: Labeling of this compound Subunits with SNAP-tag for FRET

This protocol describes the labeling of two different this compound subunits, each fused to a SNAP-tag, with a FRET donor and acceptor dye in live mammalian cells.

Materials:

  • Mammalian cells expressing two different this compound subunits, each fused to a SNAP-tag.

  • Complete cell culture medium.

  • SNAP-Cell Donor Dye (e.g., SNAP-Cell Oregon Green).

  • SNAP-Cell Acceptor Dye (e.g., SNAP-Cell 546).

  • Pre-warmed imaging medium (e.g., DMEM without phenol (B47542) red).

Procedure:

  • Cell Culture: Seed cells expressing the SNAP-tag fusion proteins onto glass-bottom dishes and grow to 70-90% confluency.[16]

  • Prepare Staining Solution: Dilute the SNAP-tag donor and acceptor dyes in pre-warmed complete culture medium to a final concentration of 1-5 µM.[16]

  • Labeling: Remove the culture medium from the cells and replace it with the staining solution containing both dyes.

  • Incubation: Incubate the cells for 30 minutes at 37°C in a 5% COâ‚‚ environment.[16]

  • Washing: Remove the staining solution and wash the cells three times with pre-warmed complete culture medium, incubating for 30 minutes during the final wash to ensure removal of unbound dye.

  • Imaging: Replace the medium with pre-warmed imaging medium and proceed with FRET microscopy.

Protocol 2: FRET Measurement by Acceptor Photobleaching

This method measures FRET efficiency by observing the dequenching of the donor fluorescence after photobleaching the acceptor.[13][25] An increase in donor fluorescence after acceptor bleaching is indicative of FRET.[25]

Procedure:

  • Pre-Bleach Imaging:

    • Acquire an image of the donor channel using the donor excitation wavelength and appropriate emission filter.[25]

    • Acquire an image of the acceptor channel using the acceptor excitation wavelength and appropriate emission filter.[25]

  • Acceptor Photobleaching:

    • Select a region of interest (ROI) containing the labeled this compound complex.

    • Repeatedly illuminate the ROI with high-intensity light at the acceptor's excitation wavelength until the acceptor fluorescence is significantly reduced (e.g., >90% bleached).[23][25]

  • Post-Bleach Imaging:

    • Acquire a post-bleach image of the donor channel using the same settings as in step 1.[25]

  • Data Analysis:

    • Measure the average donor intensity within the ROI before (Ipre) and after (Ipost) photobleaching.

    • Calculate the FRET efficiency (E) using the following equation:

      • E = 1 - (Ipre / Ipost)[26]

Visualizations

FRET_Principle cluster_donor Donor Fluorophore cluster_acceptor Acceptor Fluorophore D_ground Ground State D_excited Excited State D_ground->D_excited Excitation D_excited->D_ground Fluorescence A_excited Excited State D_excited->A_excited FRET (1-10 nm) A_ground Ground State A_excited->A_ground Fluorescence FRET_Workflow start Define Biological Question: Investigate this compound Conformational Change select_sites Select Labeling Sites on this compound (e.g., p150 Glued domains) start->select_sites choose_fret_pair Choose FRET Pair (Consider R0, spectra, photostability) select_sites->choose_fret_pair labeling_strategy Select Labeling Strategy (Fluorescent Proteins, SNAP/Halo-tags) choose_fret_pair->labeling_strategy clone_express Clone and Express Labeled this compound Subunits labeling_strategy->clone_express microscopy FRET Microscopy (e.g., Acceptor Photobleaching, Sensitized Emission) clone_express->microscopy data_analysis Data Analysis (Correct for bleed-through, calculate FRET efficiency) microscopy->data_analysis interpretation Interpret Results (Relate FRET changes to conformational changes) data_analysis->interpretation end Conclusion interpretation->end Troubleshooting_FRET start Low FRET Signal? check_distance Is R0 appropriate for the expected distance? start->check_distance Yes check_overlap Is there sufficient spectral overlap? start->check_overlap No check_distance->check_overlap Yes solution1 Select FRET pair with different R0 check_distance->solution1 No check_expression Are protein expression levels adequate? check_overlap->check_expression Yes solution2 Choose a pair with better spectral overlap check_overlap->solution2 No check_bleedthrough Is spectral bleed-through corrected? check_expression->check_bleedthrough Yes solution3 Optimize protein expression check_expression->solution3 No solution4 Perform bleed-through correction check_bleedthrough->solution4 No

References

Technical Support Center: Troubleshooting Dynactin Overexpression Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with dynactin overexpression in cultured cells.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during this compound overexpression experiments.

Problem 1: High levels of cell death or low viability after transfection with a this compound subunit-expressing plasmid.

This is the most common issue arising from excessive disruption of the essential dynein-dynactin motor complex, which is vital for numerous cellular functions, including organelle transport and cell division.[1][2]

Possible Causes and Solutions:

Possible Cause Recommended Solution
High Transfection Efficiency and Strong Promoter: The combination of a highly efficient transfection reagent and a strong constitutive promoter (e.g., CMV) can lead to toxic levels of the this compound subunit.1. Optimize Transfection Conditions: Titrate the amount of plasmid DNA and transfection reagent to find a balance between expression and viability. Start with a lower DNA concentration and a lower DNA:reagent ratio.[3] 2. Use a Weaker Promoter: Subclone the this compound subunit gene into a vector with a weaker promoter (e.g., SV40) to reduce the expression level.[4] 3. Switch to an Inducible System: For tight control over expression, use a tetracycline-inducible (Tet-On/Tet-Off) or other inducible expression system. This allows for controlled induction of protein expression to desired levels at specific time points.[5][6]
Cell Type Sensitivity: Neuronal cells are particularly sensitive to disruptions in dynein-dynactin function due to their reliance on long-distance axonal transport.[7][8] Non-neuronal cells like fibroblasts may tolerate higher expression levels.[9]1. Choose an Appropriate Cell Line: If possible, use a less sensitive cell line for initial experiments. Fibroblast-like cell lines (e.g., COS-7, HEK293T) are generally more robust than neuronal cell lines (e.g., SH-SY5Y). 2. Adjust Expectations for Neuronal Cells: Be prepared for a narrower optimal expression window when working with neuronal cells.
Prolonged High Expression: Continuous high expression of a disruptive this compound subunit will lead to cumulative toxicity.1. Time-Course Experiment: Harvest cells at different time points post-transfection (e.g., 12, 24, 36, 48 hours) to determine the optimal window for your assay before significant cell death occurs. Protein expression can often be detected as early as 4-5 hours post-transfection.[10] 2. Use an Inducible System: Induce expression for a shorter duration to minimize toxicity.

Troubleshooting Workflow

start Start: High Cell Death Observed check_transfection Check Transfection Parameters start->check_transfection high_expression Is Expression Level Too High? check_transfection->high_expression Parameters seem standard optimize_transfection Optimize Transfection: - Reduce DNA Amount - Titrate Reagent Ratio high_expression->optimize_transfection Yes check_cell_type Consider Cell Type Sensitivity high_expression->check_cell_type No, expression is moderate change_promoter Use Weaker Promoter (e.g., SV40) optimize_transfection->change_promoter Alternative inducible_system Switch to Inducible System (e.g., Tet-On/Off) optimize_transfection->inducible_system Best for tight control time_course Perform Time-Course Experiment (Harvest 12-48h) optimize_transfection->time_course change_promoter->time_course inducible_system->time_course neuronal_cells Working with Neuronal Cells? check_cell_type->neuronal_cells adjust_for_neurons Use Lower DNA Concentration Expect Narrower Optimal Window neuronal_cells->adjust_for_neurons Yes neuronal_cells->time_course No adjust_for_neurons->time_course end End: Viable Cells with Sufficient Expression time_course->end

Caption: A logical workflow for troubleshooting this compound overexpression toxicity.

Problem 2: Unexpected cellular phenotypes, such as dispersed Golgi apparatus or mitotic arrest, even with moderate cell viability.

Overexpression of certain this compound subunits, particularly dynamitin (p50), is known to disrupt the this compound complex, leading to these specific phenotypes.[1][11]

Possible Causes and Solutions:

Possible Cause Recommended Solution
Disruption of Dynein-Dynactin Interaction: Overexpression of dynamitin (p50) sequesters p150Glued, effectively disintegrating the this compound complex. Overexpression of p150Glued can also act as a dominant-negative by competing with endogenous this compound for binding to dynein.[2][12]1. Confirm Phenotype with Controls: Ensure the phenotype is specific to your this compound subunit of interest by transfecting with a control plasmid (e.g., empty vector, GFP). 2. Titrate Expression Levels: Lower the expression to a level that allows for observation of more subtle effects without causing complete disruption of cellular structures. An inducible system is ideal for this. 3. Express a Different Subunit: If your goal is not to disrupt the entire complex, consider overexpressing a subunit less critical for complex integrity, such as p22.[12]
Cell Cycle-Dependent Effects: The dynein-dynactin complex is crucial for mitosis. Overexpression can lead to an increased mitotic index due to arrest in prometaphase.[1]1. Analyze Cell Cycle: Use flow cytometry or immunofluorescence for cell cycle markers (e.g., phospho-histone H3) to quantify the percentage of cells in each phase. 2. Synchronize Cells: If studying interphase-specific effects, synchronize the cell population before transfection or induction of expression.

Frequently Asked Questions (FAQs)

Q1: Which this compound subunit is most toxic when overexpressed?

A1: Overexpression of the dynamitin (p50) subunit is widely reported to be the most disruptive and, consequently, the most toxic. It causes the dissociation of the p150Glued subunit from the Arp1 filament, leading to the disintegration of the this compound complex and a potent inhibition of dynein-dependent transport.[1][11] Overexpression of p150Glued can also be toxic, acting as a dominant-negative inhibitor of dynein function.[12]

Q2: How do I quantify the level of this compound overexpression?

A2: The most common method is Western blotting. You can compare the signal of the endogenous this compound subunit in untransfected cells to the total signal (endogenous + transfected) in your experimental samples. Densitometry can be used to calculate the fold-overexpression. It is crucial to load equal amounts of total protein for accurate comparison.[13]

Q3: What are the expected morphological changes in cells overexpressing dynamitin (p50)?

A3: You should expect to see a dispersal of the Golgi apparatus from its typical perinuclear location into scattered fragments throughout the cytoplasm. Similarly, early and late endosomes and lysosomes will redistribute to the cell periphery.[1] In actively dividing cells, you may observe an increase in cells arrested in prometaphase with disorganized mitotic spindles.

Q4: Are there cell lines that are more resistant to this compound overexpression toxicity?

A4: While specific data on resistance is limited, rapidly dividing, non-polarized cells like HEK293T or COS-7 fibroblasts tend to be more robust than highly differentiated, polarized cells like neurons.[9] Neurons are exceptionally dependent on long-distance axonal transport mediated by dynein-dynactin, making them highly sensitive to its disruption.[7][8]

Q5: At what point post-transfection should I expect to see toxic effects?

A5: This is highly dependent on the expression level and cell type. With strong promoters, you may begin to see morphological changes and a decrease in viability within 24 hours. For this reason, it is recommended to perform a time-course experiment to identify the optimal endpoint for your specific assay.[10]

Quantitative Data Summary

While precise toxicity thresholds are cell-type and experiment-specific, the following table provides a generalized guide to the expected outcomes at different levels of dynamitin (p50) overexpression.

Fold Overexpression (vs. Endogenous) Expected Cell Viability (Approx. %) Observed Phenotype
1.5x - 3x 70-90%Mild disruption of Golgi apparatus; subtle effects on endosome positioning.
3x - 5x 40-70%Significant Golgi fragmentation and endosome dispersal; observable increase in mitotic index.
> 5x < 40%Widespread organelle dispersal, pronounced mitotic arrest, and significant induction of apoptosis.

Note: This table is a synthesized representation based on qualitative descriptions from multiple studies and should be used as a general guideline. Empirical optimization for your specific system is critical.

Signaling Pathways Affected by this compound Disruption

Disruption of the dynein-dynactin complex impairs the retrograde transport of various signaling molecules, leading to cellular stress and activation of apoptotic pathways. Key affected pathways include the JNK signaling cascade and the intrinsic apoptosis pathway involving Bcl-2 family proteins and caspases.

Proposed Apoptotic Signaling Cascade:

overexpression This compound Subunit Overexpression disruption Dynein-Dynactin Complex Disruption overexpression->disruption transport_inhibition Inhibition of Retrograde Axonal/Microtubule Transport disruption->transport_inhibition stress_signals Accumulation of Stress Signals & Misfolded Proteins transport_inhibition->stress_signals bim_release Release of Pro-Apoptotic Bim from Dynein Light Chain transport_inhibition->bim_release Direct Effect jnk_activation JNK Pathway Activation stress_signals->jnk_activation jnk_activation->bim_release Phosphorylation bax_bak Bax/Bak Activation on Mitochondria bim_release->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling cascade leading to apoptosis upon this compound disruption.

Detailed Experimental Protocols

Transient Transfection of Mammalian Cells (Lipid-Based)

This protocol is a general guideline for transfecting adherent cells in a 6-well plate format. Optimization is required for different cell lines and plate formats.

Materials:

  • Plasmid DNA (high purity, endotoxin-free, 0.5-1 µg/µL)

  • Lipid-based transfection reagent (e.g., Lipofectamine™ 3000)

  • Opti-MEM™ I Reduced Serum Medium

  • Complete growth medium

  • 6-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate so they will be 70-90% confluent at the time of transfection. For many common cell lines, this is approximately 2.5 x 10^5 cells per well in 2 mL of complete growth medium.

  • Incubation: Incubate cells overnight at 37°C in a CO2 incubator.

  • Transfection Complex Preparation (per well):

    • Tube A: Dilute 1-2.5 µg of plasmid DNA in 125 µL of Opti-MEM™. Mix gently.

    • Tube B: Dilute 3-5 µL of transfection reagent in 125 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.

  • Complex Formation: Add the diluted DNA (Tube A) to the diluted transfection reagent (Tube B). Pipette gently to mix.

  • Incubation: Incubate the DNA-lipid complex for 15-20 minutes at room temperature to allow complexes to form.

  • Transfection: Add the 250 µL of DNA-lipid complex dropwise to the well containing cells and medium. Gently rock the plate to ensure even distribution.

  • Incubation: Return the plate to the 37°C, CO2 incubator.

  • Post-Transfection: Change the medium 6-24 hours post-transfection to remove the transfection complexes and reduce toxicity.

  • Analysis: Assay for gene expression and cell viability at 24-72 hours post-transfection, depending on your experimental needs.[3][14]

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Culture: Plate and transfect cells in a 96-well plate. Include appropriate controls (untransfected cells, vehicle-treated cells).

  • MTT Addition: At the desired time point, add 10 µL of the 5 mg/mL MTT solution to each well (containing 100 µL of medium).

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals (purple precipitate).

  • Solubilization:

    • For SDS: Add 100 µL of the solubilization solution to each well.

    • For DMSO: Carefully aspirate the medium without disturbing the cells and formazan crystals. Add 100 µL of DMSO to each well.

  • Incubation and Mixing: Incubate the plate for at least 15 minutes at room temperature on an orbital shaker, protected from light, to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Subtract the average absorbance of the blank (medium only) wells from all other values. Calculate cell viability as a percentage relative to the untransfected or vehicle control.[15][16]

Immunofluorescence Staining for this compound and Microtubules

This protocol allows for the visualization of the subcellular localization of an overexpressed, tagged this compound subunit and its effect on the microtubule network.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA, 5% normal goat serum in PBS)

  • Primary antibodies (e.g., anti-tag antibody for the overexpressed protein, anti-α-tubulin for microtubules)

  • Fluorophore-conjugated secondary antibodies

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Preparation: Grow and transfect cells on coverslips placed in a multi-well plate.

  • Rinse: Gently rinse the coverslips twice with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Rinse: Rinse three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes.

  • Rinse: Rinse three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute primary antibodies in blocking buffer and incubate the coverslips for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Wash: Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute fluorophore-conjugated secondary antibodies in blocking buffer and incubate for 1 hour at room temperature, protected from light.

  • Wash: Wash three times with PBS for 5 minutes each, protected from light.

  • Counterstain: Incubate with DAPI (1 µg/mL in PBS) for 5 minutes.

  • Final Wash: Rinse briefly in PBS.

  • Mounting: Mount the coverslips onto glass slides using antifade mounting medium.

  • Imaging: Visualize using a fluorescence or confocal microscope.[17][18]

References

Dynactin Cryo-EM Sample Preparation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to best practices and troubleshooting for dynactin sample preparation for cryo-electron microscopy (cryo-EM).

Frequently Asked Questions (FAQs)

Q1: What is the recommended source for obtaining this compound for structural studies?

A1: this compound is a large, multi-subunit complex that can be challenging to produce recombinantly. Historically, successful high-resolution cryo-EM studies have utilized this compound purified from native sources, such as pig or bovine brains.[1][2][3][4] This approach yields the entire 1.1 MDa complex with all its subunits.

Q2: What are the key considerations for this compound purity and homogeneity for cryo-EM?

A2: Achieving a highly pure and homogeneous this compound sample is critical for successful cryo-EM analysis. The sample should exhibit a single band on SDS-PAGE gels and a single peak in size-exclusion chromatography (SEC).[5] Any contaminants or aggregation can significantly interfere with particle picking and image processing. Negative stain electron microscopy can be a valuable initial step to assess sample quality and monodispersity before proceeding to cryo-EM.[6]

Q3: How can I form a stable complex of this compound with dynein and a cargo adaptor for cryo-EM?

A3: To study the fully active dynein-dynactin motor complex, a cargo adaptor protein is required. Common adaptors used in published studies include BICD2, BICDR1, and HOOK3.[7][8] The formation of this ternary complex is typically achieved by mixing the purified components in a specific molar ratio and incubating them on ice. In some cases, a light cross-linking step with glutaraldehyde (B144438) may be necessary to stabilize the complex for imaging.[7][9]

Troubleshooting Guide

Problem 1: Low particle density on cryo-EM grids.

  • Possible Cause: The protein concentration may be too low. While only a small volume is needed for grid preparation (typically 3-5 µl), the concentration is crucial.[10]

  • Solution:

    • Increase the sample concentration. Optimal concentrations can range from 0.1 to 5 mg/mL, depending on the specific complex and grid type.[11]

    • Utilize grids with a continuous carbon support film. This can help concentrate particles by providing a surface for them to adhere to.[6]

    • Optimize grid surface hydrophilicity through glow discharge or plasma treatment to improve sample adhesion.[6]

Problem 2: Preferential orientation of this compound particles in the ice.

  • Possible Cause: The elongated shape of the this compound complex can lead it to adopt a preferred orientation at the air-water interface, limiting the number of views for 3D reconstruction.[12]

  • Solution:

    • Experiment with different grid types, such as holey carbon grids with varying hole sizes (e.g., Quantifoil multi-a) or lacy carbon grids, as changes in ice thickness can sometimes encourage different particle orientations.[13]

    • The addition of a very low concentration of a mild detergent (e.g., 0.005% Tween-20) can sometimes disrupt the interaction with the air-water interface, but this should be done cautiously as it can also affect sample integrity.

    • For data collection, tilting the specimen stage can help to obtain missing views, although this may come at the cost of slightly lower resolution.[13]

Problem 3: this compound complex appears dissociated or flexible in cryo-EM images.

  • Possible Cause: The this compound complex is known to be flexible, particularly the p150 shoulder region.[1][9] The vitrification process itself can also sometimes lead to the dissociation of complexes.[3][12]

  • Solution:

    • Consider a mild cross-linking step using glutaraldehyde (e.g., 0.05% for 45 minutes at 4°C) to stabilize the complex before freezing.[9] Ensure the cross-linking reaction is quenched (e.g., with Tris buffer).

    • During image processing, employ advanced techniques like signal subtraction and focused 3D classification. These methods allow for the separate refinement of more flexible regions of the complex, leading to higher resolution maps of specific domains.[9][14][15] Combining particles from multiple datasets can also increase the particle number to overcome issues of flexibility and preferred orientation.[9][14]

Problem 4: Ice contamination on the grids.

  • Possible Cause: Ice contamination can arise from several sources, including atmospheric moisture during sample preparation and transfer, or residual moisture within the cryo-EM equipment.[16][17]

  • Solution:

    • Ensure a controlled environment with low humidity during grid preparation.[11]

    • Thoroughly dry all tools and tweezers that come into contact with the grid.[13]

    • When preparing the liquid ethane (B1197151) for plunge freezing, ensure it is completely clear of any visible ice crystals.[13]

    • Handle grids with care during transfer to the microscope to prevent warming and subsequent ice crystal formation.[13]

Experimental Protocols & Data

This compound Purification and Complex Assembly

The following is a generalized protocol for the purification of native this compound and its assembly with dynein and a cargo adaptor, based on published methods.[2][7]

Workflow for this compound Purification and Complex Assembly

G cluster_purification This compound Purification cluster_assembly Complex Assembly Brain_Homogenization Homogenization of Pig/Bovine Brain Centrifugation High-Speed Centrifugation Brain_Homogenization->Centrifugation Sucrose_Gradient Sucrose Gradient Centrifugation Centrifugation->Sucrose_Gradient Ion_Exchange Ion-Exchange Chromatography Sucrose_Gradient->Ion_Exchange SEC Size-Exclusion Chromatography Ion_Exchange->SEC Purity_Check Purity & Homogeneity Check (SDS-PAGE, Negative Stain EM) SEC->Purity_Check Mixing Mix Purified this compound, Dynein, and Adaptor Purity_Check->Mixing Incubation Incubate on Ice Mixing->Incubation Crosslinking Optional: Mild Cross-linking (Glutaraldehyde) Incubation->Crosslinking Quenching Quench Cross-linking Reaction Crosslinking->Quenching Final_SEC Final Gel Filtration Quenching->Final_SEC

Caption: Workflow for native this compound purification and subsequent assembly of the dynein-dynactin-adaptor complex.

Cryo-EM Grid Preparation

Workflow for Cryo-EM Grid Preparation

G Glow_Discharge Glow Discharge Grid Apply_Sample Apply 3-4 µl of Sample Glow_Discharge->Apply_Sample Blot Blot Excess Liquid Apply_Sample->Blot Plunge_Freeze Plunge Freeze in Liquid Ethane Blot->Plunge_Freeze Store_LN2 Store in Liquid Nitrogen Plunge_Freeze->Store_LN2

Caption: Standard workflow for the vitrification of this compound samples for cryo-EM analysis.

Quantitative Parameters for this compound Cryo-EM Sample Preparation

The following table summarizes key quantitative parameters from various successful this compound cryo-EM studies.

ParameterDynein-Dynactin-BICDR1 (TDR)[7]Dynein-Dynactin-HOOK3 (TDH)[7]This compound (Cross-linked)[9]Dynein-Dynactin-BICD2N (DDB-MT)[18]
Protein Concentration Not specified, aimed for ~100 particles/image0.1-0.2 mg/ml350 nMNot specified, diluted 60-120 fold before freezing
Molar Ratio (Dynein:this compound:Adaptor) Not specified2:1:20N/ANot specified
Cross-linker None0.0125% (v/v) glutaraldehyde0.05% glutaraldehydeN/A
Buffer Composition Similar to TDB (not specified)25 mM Hepes-KOH pH 7.2, 150 mM KCl, 1 mM MgCl₂, 0.1 mM Mg.ATP, 5 mM DTTGF150 buffer (not specified)PMEE buffer with 1mM GTP, 4mM Mg²⁺-AMPPNP, 20µM Taxol
Grid Type Not specifiedQuantifoil R2/2 300-mesh copper with thin carbonQuantifoil R2/2 300-mesh copper with thin carbonUltrAuFoil R1.2/1.3
Blotting Time Not specified3-4.5 sNot specified5-7 s
Vitrification Conditions Vitrobot, 4°C, 100% humidityFEI Vitrobot IV, 4°C, 100% humidityThermo Fisher Vitrobot IV, 4°C, 100% humidityManual plunger, 4°C, >90% humidity

References

Technical Support Center: Immunolocalization of Dynactin at the Centrosome

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts when performing immunolocalization of dynactin at the centrosome.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound at the centrosome?

A1: this compound is a multi-subunit protein complex that plays a crucial role in microtubule-based processes within the cell. At the centrosome, its primary functions include anchoring microtubules and acting as an essential activator for the motor protein dynein.[1][2] This interaction is vital for various cellular activities, including organelle transport, mitotic spindle formation, and chromosome movement.[3][4]

Q2: Why is this compound immunolocalization at the centrosome prone to artifacts?

A2: The localization of this compound to the small, dense structure of the centrosome presents several technical challenges that can lead to artifacts. These include:

  • Antibody Specificity: The antibody may cross-react with other proteins, leading to non-specific staining. It is crucial to use antibodies validated for immunofluorescence.[5][6]

  • Fixation and Permeabilization: The choice of fixation and permeabilization method is critical. Harsh methods can mask the epitope recognized by the antibody or disrupt the delicate centrosomal structure, while insufficient fixation can lead to protein diffusion.[7][8][9]

  • Signal-to-Noise Ratio: The high concentration of proteins at the centrosome can lead to high background fluorescence, making it difficult to distinguish the specific this compound signal.

Q3: How does the localization of this compound at the centrosome change throughout the cell cycle?

A3: The presence of this compound at the centrosome is cell cycle-dependent. This compound is typically found at the mother centriole during the G1/S phase of the cell cycle.[10] However, its localization becomes less distinct at the centrosome during the G2/M phase, while it becomes robustly enriched on the mitotic spindle near the spindle poles during mitosis.[10][11] In contrast, dynein accumulation at the centrosome is primarily observed during the S and G2 phases, in preparation for mitosis.[4][12]

Troubleshooting Guide

This guide addresses common issues encountered during the immunolocalization of this compound at the centrosome and provides potential solutions.

IssuePotential Cause(s)Recommended Solution(s)
Weak or No Centrosomal Signal Inadequate Fixation: The fixation protocol may be masking the this compound epitope.Test different fixation methods. For cytoskeletal and centrosomal proteins, a common starting point is cold methanol (B129727) fixation (-20°C for 10 minutes).[13] Alternatively, 4% paraformaldehyde (PFA) fixation followed by a permeabilization step can be used.
Incorrect Primary Antibody Dilution: The antibody concentration may be too low.Perform a titration experiment to determine the optimal antibody concentration. Consult the antibody datasheet for recommended starting dilutions.
Poor Antibody Quality: The antibody may not be specific or sensitive enough for immunofluorescence.Use a well-validated antibody. Check the manufacturer's data to ensure it has been tested and validated for immunofluorescence applications.[5][6] Consider using a monoclonal antibody for higher specificity.[3]
Suboptimal Permeabilization: The antibody may not be able to access the centrosome.If using PFA fixation, ensure adequate permeabilization with a detergent like 0.1-0.5% Triton X-100 or saponin. The choice of detergent can affect the preservation of cellular structures.
High Background Staining Non-specific Antibody Binding: The primary or secondary antibody may be binding non-specifically to other cellular components.Increase the duration and number of washing steps. Use a blocking solution containing normal serum from the same species as the secondary antibody. Consider adding a detergent like Tween-20 to the wash buffers.
Autofluorescence: The cells themselves may be fluorescent.Include an unstained control to assess the level of autofluorescence. If autofluorescence is high, consider using a quenching agent or switching to a fluorophore with a longer wavelength.
Antibody Concentration Too High: Excess antibody can lead to non-specific binding.Optimize the primary and secondary antibody concentrations through titration.
Diffuse or Mislocalized Staining Protein Delocalization: Inappropriate fixation can cause this compound to diffuse from the centrosome.Fix cells immediately after harvesting. Optimize the fixation time and temperature. Cold methanol fixation is often preferred for preserving cytoskeletal structures.[13]
Disrupted Centrosome Integrity: Overexpression of certain this compound subunits (like dynamitin) can disrupt the this compound complex and cause the loss of other components from the centrosome.[1][14]Be cautious when interpreting results from overexpression studies. Use control experiments to ensure the observed localization is not an artifact of the experimental manipulation.

Experimental Protocols

Below are detailed methodologies for key experiments related to the immunolocalization of this compound.

Immunofluorescence Staining of this compound at the Centrosome

This protocol is a general guideline and may require optimization for specific cell types and antibodies.

1. Cell Culture and Preparation:

  • Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
  • Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

2. Fixation (Choose one):

  • Methanol Fixation:
  • Aspirate the PBS and add ice-cold methanol (-20°C).
  • Incubate for 10 minutes at -20°C.
  • Paraformaldehyde (PFA) Fixation:
  • Aspirate the PBS and add 4% PFA in PBS.
  • Incubate for 15 minutes at room temperature.
  • Wash the cells three times with PBS.

3. Permeabilization (Only for PFA fixation):

  • Add 0.25% Triton X-100 in PBS to the cells.
  • Incubate for 10 minutes at room temperature.
  • Wash the cells three times with PBS.

4. Blocking:

  • Add a blocking buffer (e.g., 1% BSA and 10% normal goat serum in PBS) to the cells.
  • Incubate for 1 hour at room temperature.

5. Primary Antibody Incubation:

  • Dilute the primary anti-dynactin antibody (e.g., anti-p150Glued) to its optimal concentration in the blocking buffer.
  • Aspirate the blocking buffer and add the diluted primary antibody.
  • Incubate overnight at 4°C in a humidified chamber.

6. Washing:

  • Wash the cells three times with PBS containing 0.1% Tween-20 (PBST), with each wash lasting 5 minutes.

7. Secondary Antibody Incubation:

  • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
  • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

8. Counterstaining (Optional):

  • To visualize the nucleus, incubate the cells with a DAPI solution (1 µg/mL in PBS) for 5 minutes at room temperature.

9. Final Washes and Mounting:

  • Wash the cells three times with PBST.
  • Perform a final wash with PBS.
  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

10. Imaging:

  • Image the cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.

Quantitative Analysis of this compound Fluorescence at the Centrosome

This method allows for the relative quantification of this compound levels at the centrosome.[15][16]

  • Image Acquisition: Acquire Z-stack images of the cells using a confocal microscope, ensuring that the entire centrosome is captured. Use consistent imaging settings (e.g., laser power, gain, pinhole size) for all samples to be compared.

  • Image Analysis Software: Use image analysis software such as ImageJ or Fiji.

  • Region of Interest (ROI) Selection:

    • Identify the centrosome based on co-staining with a known centrosomal marker (e.g., γ-tubulin or pericentrin).

    • Draw a small, fixed-size circular ROI that encompasses the centrosome.

  • Fluorescence Intensity Measurement:

    • Measure the mean fluorescence intensity of the this compound signal within the centrosomal ROI.

    • Measure the mean fluorescence intensity of the background in a region near the centrosome that does not contain any specific staining.

  • Background Correction: Subtract the mean background intensity from the mean centrosomal intensity to obtain the corrected centrosomal intensity.

  • Normalization (Optional but Recommended): To control for variations in staining and imaging between samples, normalize the corrected this compound intensity to the intensity of a reference protein at the centrosome that is not expected to change under the experimental conditions.

Diagrams

Experimental_Workflow cluster_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_staining Immunostaining cluster_imaging Imaging & Analysis cell_culture Cell Culture on Coverslips pbs_wash1 Wash with PBS cell_culture->pbs_wash1 fixation Fixation (e.g., -20°C Methanol or 4% PFA) pbs_wash1->fixation permeabilization Permeabilization (e.g., 0.25% Triton X-100) (if PFA fixation) fixation->permeabilization blocking Blocking (1% BSA, 10% NGS) permeabilization->blocking primary_ab Primary Antibody Incubation (anti-dynactin, 4°C overnight) blocking->primary_ab wash2 Wash with PBST primary_ab->wash2 secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) wash2->secondary_ab wash3 Wash with PBST secondary_ab->wash3 dapi DAPI Stain (optional) wash3->dapi wash4 Final Wash dapi->wash4 mounting Mounting wash4->mounting microscopy Fluorescence Microscopy mounting->microscopy analysis Image Analysis microscopy->analysis

Caption: Workflow for immunofluorescence staining of this compound.

Dynactin_Centrosome_Pathway cluster_motor_complex Dynein-Dynactin Motor Complex Dynein Cytoplasmic Dynein This compound This compound Complex (p150Glued, Arp1, etc.) Dynein->this compound binds to Cargo Vesicles / Organelles Dynein->Cargo transports Centrosome Centrosome (Mother Centriole) This compound->Centrosome localizes to Microtubules Microtubules (- end) This compound->Microtubules binds to This compound->Cargo links to Anchoring Microtubule Anchoring Microtubules->Centrosome anchored at Transport Minus-End Directed Transport invis1 invis2

References

Technical Support Center: Optimizing In-Vitro Dynactin Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for in-vitro dynactin binding assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a this compound binding assay?

A1: The optimal pH for most protein-protein interactions, including this compound binding, is typically within the physiological range of 7.2-8.0. A common starting point is a buffer like HEPES or Tris at pH 7.5. However, the ideal pH can vary depending on the specific constructs and binding partners being used. It is advisable to perform a pH titration experiment to determine the optimal condition for your specific assay. Extreme pH values should be avoided as they can lead to protein denaturation and loss of function.[1]

Q2: How does ionic strength affect this compound binding?

A2: Ionic strength, primarily determined by the salt concentration (e.g., NaCl or KCl), is a critical parameter that influences electrostatic interactions between proteins.

  • Low Salt (<100 mM): May increase non-specific binding due to unshielded electrostatic interactions.

  • Physiological Salt (100-150 mM): This is a good starting point as it mimics in-vivo conditions and generally provides a balance between specific and non-specific binding.

  • High Salt (>200 mM): Can be used in wash steps to reduce non-specific interactions. However, very high salt concentrations can disrupt specific, electrostatically driven interactions, leading to a weaker or loss of signal. The dynein-dynactin complex has been shown to be sensitive to salt concentration.[2][3]

Q3: What type and concentration of detergent should I use?

A3: Non-ionic detergents are generally preferred for maintaining the native structure of protein complexes. The choice and concentration of detergent should be optimized to minimize non-specific binding without disrupting the specific interaction of interest.

  • Commonly used detergents: NP-40, Triton X-100, and Tween-20.

  • Optimal Concentration: Start with a low concentration (e.g., 0.05-0.1%) and perform a titration to find the ideal concentration for your assay.[4][5] High detergent concentrations can be detrimental to the interaction and may denature proteins.[4][6]

Q4: Is a reducing agent necessary in my buffer?

A4: Yes, a reducing agent is typically included to prevent the formation of intermolecular disulfide bonds, which can lead to non-specific aggregation.

  • Commonly used reducing agents: Dithiothreitol (DTT) or β-mercaptoethanol (BME).

  • Typical Concentration: 1-5 mM DTT or BME is a common starting concentration.

Troubleshooting Guides

Problem 1: Weak or No Signal
Possible Cause Troubleshooting Step
Suboptimal Buffer Conditions Perform a matrix optimization of pH (7.0-8.5) and salt concentration (50-250 mM NaCl/KCl) to identify the ideal conditions for your specific protein interaction.
Ineffective Protein-Protein Interaction Ensure that the bait and prey proteins are folded correctly and functional. Confirm their activity in a separate assay if possible. The interaction may be transient and require cross-linking to be captured.[7]
Low Protein Concentration Increase the concentration of the bait and/or prey protein. Ensure that protein degradation is minimized by adding protease inhibitors to your lysis and binding buffers.[8][9]
Incorrect Antibody Usage Use an antibody that recognizes an epitope available for binding in the protein complex. Titrate the antibody concentration to find the optimal dilution.[10]
Inefficient Elution If using an elution step, ensure the elution buffer is effective. You may need to optimize the elution conditions (e.g., pH, salt concentration, or use of a competing ligand).
Problem 2: High Background
Possible Cause Troubleshooting Step
Non-specific Binding to Beads Pre-clear the cell lysate by incubating it with beads alone before adding the antibody.[11][12] Block the beads with a blocking agent like Bovine Serum Albumin (BSA) or casein before use.[11]
Hydrophobic Interactions Increase the detergent concentration in your lysis and wash buffers. A titration may be necessary to find the optimal concentration that reduces background without disrupting the specific interaction.[7]
Ionic Interactions Increase the salt concentration in your wash buffers (e.g., up to 500 mM NaCl) to disrupt weak, non-specific ionic interactions.[13]
Antibody Cross-reactivity Use a high-affinity, specific monoclonal antibody for your immunoprecipitation. Include an isotype control to assess the level of non-specific binding from the antibody itself.[7][12]
Insufficient Washing Increase the number and/or duration of wash steps after the binding incubation to more effectively remove non-specifically bound proteins.[13]

Data Presentation: Buffer Component Optimization

The following tables provide recommended starting concentrations and ranges for optimizing key buffer components for in-vitro this compound binding assays.

Table 1: pH Optimization

pHObservationRecommendation
6.5-7.0May lead to protein precipitation or aggregation for some constructs.Test only if physiological pH fails.
7.2-8.0 Optimal range for most protein-protein interactions. Start with pH 7.5.
8.0-8.5May decrease binding affinity for some interactions.Test if a slightly basic environment is required.

Table 2: Ionic Strength (Salt) Optimization

Salt Conc. (NaCl/KCl)ObservationRecommendation
50-100 mMMay increase non-specific binding.Use with caution, may require more stringent washing.
100-150 mM Mimics physiological conditions, good starting point. Start with 150 mM.
200-500 mMReduces non-specific electrostatic interactions.Ideal for wash buffers. High concentrations may disrupt specific binding.

Table 3: Detergent Optimization

DetergentStarting Conc.Range for OptimizationNotes
NP-400.1%0.05% - 0.5%Effective at reducing non-specific binding.[4]
Triton X-1000.1%0.05% - 0.5%A common non-ionic detergent for maintaining protein structure.[6]
Tween-200.05%0.02% - 0.2%A milder detergent, useful for weaker interactions.[6][7]

Table 4: Reducing Agent and Additive Concentrations

ComponentRecommended ConcentrationPurpose
DTT1-5 mMPrevents disulfide bond formation.
β-mercaptoethanol1-5 mMAlternative to DTT.
Protease InhibitorsVaries by manufacturerPrevents protein degradation.
Phosphatase InhibitorsVaries by manufacturerPrevents dephosphorylation if studying phosphorylation-dependent interactions.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) of Dynein-Dynactin Complex
  • Cell Lysis:

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse cells in Co-IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 0.1% Tween-20, 1 mM DTT, supplemented with protease and phosphatase inhibitors).[9]

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate:

    • Add protein A/G magnetic beads to the cell lysate.

    • Incubate with rotation for 1 hour at 4°C to reduce non-specific binding.

    • Place the tube on a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody against the bait protein to the pre-cleared lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic rack and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer (e.g., Co-IP Lysis Buffer with potentially higher salt or detergent concentration).

  • Elution and Analysis:

    • Elute the protein complexes from the beads by adding 1x SDS-PAGE sample buffer and boiling for 5-10 minutes.

    • Analyze the eluted proteins by Western blotting.

Protocol 2: In-Vitro Pull-Down Assay
  • Bait Protein Immobilization:

    • Incubate purified, tagged "bait" protein (e.g., GST-tagged or His-tagged) with the appropriate affinity beads (e.g., Glutathione (B108866) or Ni-NTA) in Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Triton X-100, 1 mM DTT) for 1-2 hours at 4°C.[14]

    • Wash the beads 3 times with Binding Buffer to remove unbound bait protein.

  • Binding of Prey Protein:

    • Add the purified "prey" protein or cell lysate containing the prey protein to the bait-bound beads.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with Wash Buffer (e.g., Binding Buffer with 250-500 mM NaCl) to remove non-specifically bound proteins.[14]

  • Elution and Analysis:

    • Elute the protein complexes from the beads. The elution method will depend on the affinity tag used (e.g., glutathione for GST tags, imidazole (B134444) for His-tags).

    • Analyze the eluted proteins by SDS-PAGE and Coomassie staining or Western blotting.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_binding Binding cluster_analysis Analysis Bait_Prep Bait Protein Purification & Tagging Immobilization Immobilize Bait on Beads Bait_Prep->Immobilization Prey_Prep Prey Protein/Lysate Preparation Incubation Incubate with Prey Prey_Prep->Incubation Immobilization->Incubation Washing Wash to Remove Non-specific Binders Incubation->Washing Elution Elute Bound Complexes Washing->Elution Detection SDS-PAGE & Western Blot Elution->Detection

Caption: Workflow for a typical in-vitro pull-down assay.

Troubleshooting_Logic cluster_weak Troubleshooting Weak Signal cluster_high Troubleshooting High Background Start Assay Outcome Weak_Signal Weak or No Signal Start->Weak_Signal High_Background High Background Start->High_Background Good_Result Good Result Start->Good_Result Optimize_Buffer Optimize Buffer (pH, Salt) Weak_Signal->Optimize_Buffer Increase_Protein Increase Protein Concentration Weak_Signal->Increase_Protein Check_Antibody Check Antibody Affinity/Titer Weak_Signal->Check_Antibody Preclear_Lysate Pre-clear Lysate & Block Beads High_Background->Preclear_Lysate Increase_Stringency Increase Wash Stringency (Salt/Detergent) High_Background->Increase_Stringency Check_Controls Run Isotype Control High_Background->Check_Controls Optimize_Buffer->Good_Result Increase_Protein->Good_Result Check_Antibody->Good_Result Preclear_Lysate->Good_Result Increase_Stringency->Good_Result Check_Controls->Good_Result

Caption: Logic diagram for troubleshooting common assay issues.

Dynactin_Regulation_Pathway PKA PKA Phosphorylation Phosphorylation of p150Glued/IC PKA->Phosphorylation + PKC PKC PKC->Phosphorylation + CK2 Casein Kinase II CK2->Phosphorylation + PP1 PP1 Dephosphorylation Dephosphorylation PP1->Dephosphorylation - PP2A PP2A PP2A->Dephosphorylation - Dynein_this compound Dynein-Dynactin Complex Binding_Affinity Altered Binding Affinity (to Microtubules/Cargo) Dynein_this compound->Binding_Affinity Phosphorylation->Dynein_this compound Dephosphorylation->Dynein_this compound

Caption: Regulation of dynein-dynactin by phosphorylation.[8][15][16]

References

quality control measures for recombinant dynactin preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for quality control of recombinant dynactin preparations.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of a recombinant this compound preparation?

A1: The expected purity of a recombinant this compound preparation should be greater than 90% as determined by SDS-PAGE analysis with Coomassie blue staining. For more sensitive applications, a purity of >95% is desirable.[1][2]

Q2: What is a typical yield for recombinant this compound from insect or mammalian cell culture?

A2: The yield of recombinant this compound can vary significantly depending on the expression system, construct, and purification protocol. However, a typical yield for the related dynein complex from Sf9 insect cell culture is approximately 2 mg/L.[3] Yields for individual this compound subunits or subcomplexes expressed in E. coli can also vary.

Q3: How can I assess the assembly of the recombinant this compound complex?

A3: The assembly of the recombinant this compound complex can be assessed using several biochemical and biophysical techniques:

  • Size-Exclusion Chromatography (SEC): A properly assembled this compound complex will elute as a single, symmetrical peak at a volume corresponding to its high molecular weight (~1.2 MDa).[4]

  • Negative Stain Electron Microscopy (EM): This technique allows for direct visualization of the this compound complex, confirming its overall structure and subunit arrangement.[5]

  • Co-immunoprecipitation: This method can be used to verify interactions between different subunits of the this compound complex.

Q4: What are the critical storage conditions for purified recombinant this compound?

A4: Purified recombinant this compound should be stored at -80°C to maintain its activity. For long-term storage, it is recommended to add a cryoprotectant, such as glycerol (B35011) (10-50%), to the storage buffer to prevent aggregation during freeze-thaw cycles.[1][6] Aliquoting the preparation into smaller, single-use volumes is also advised to avoid repeated freezing and thawing.[7]

Troubleshooting Guide

Problem 1: Low Yield of Recombinant this compound
Possible Cause Suggested Solution
Inefficient cell lysis Optimize cell lysis conditions. For mechanical lysis (e.g., sonication), ensure sufficient duration and power while keeping the sample on ice to prevent denaturation.[8] For chemical lysis, ensure the buffer composition is appropriate for your expression system.
Protein degradation Add protease inhibitors to the lysis and purification buffers.[8] Perform all purification steps at 4°C to minimize protease activity.
Poor binding to affinity resin Ensure the affinity tag is accessible and not sterically hindered. Consider switching the tag to the other terminus of the protein.[9] Check the pH and composition of your binding buffer to ensure it is optimal for the affinity tag-resin interaction.[9]
Protein loss during concentration Use a concentration device with an appropriate molecular weight cutoff (MWCO) to prevent loss of smaller subunits.
Problem 2: Aggregation of Purified this compound
Possible Cause Suggested Solution
High protein concentration Avoid excessively high protein concentrations during purification and storage. If a high concentration is necessary, consider adding stabilizing agents to the buffer.[6]
Incorrect buffer conditions (pH, ionic strength) Determine the optimal pH and salt concentration for your this compound construct's stability. Proteins are often least soluble at their isoelectric point (pI).[6]
Repeated freeze-thaw cycles Aliquot the purified this compound into single-use volumes and store at -80°C.[1]
Presence of unfolded or misfolded protein During purification, consider including a refolding step if inclusion bodies are formed (common in bacterial expression). Additives like glycerol or non-ionic detergents can help maintain protein stability.[10][11]
Problem 3: this compound Complex Disassembly
Possible Cause Suggested Solution
Harsh purification conditions Avoid high salt concentrations or extreme pH values that can disrupt protein-protein interactions within the complex.
Absence of stabilizing factors Ensure the buffer composition throughout purification and storage is conducive to complex stability. This may include the presence of ATP and DTT.[3]
Overexpression of certain subunits (e.g., dynamitin) Overexpression of subunits like dynamitin (p50) is known to cause disassembly of the this compound complex.[12] If co-expressing multiple subunits, optimize the expression levels of each to promote proper stoichiometry.

Experimental Protocols

SDS-PAGE for Purity Assessment

This protocol is for analyzing the purity and subunit composition of recombinant this compound preparations.

Materials:

  • Polyacrylamide gels (4-12% Bis-Tris gels are suitable for resolving the wide range of this compound subunit sizes)[3]

  • SDS-PAGE running buffer (e.g., MOPS or MES)[3]

  • Sample loading buffer (e.g., Laemmli buffer) containing a reducing agent (e.g., DTT or β-mercaptoethanol)

  • Protein molecular weight markers

  • Coomassie Brilliant Blue or other protein stain

  • Purified recombinant this compound sample

Procedure:

  • Mix the this compound sample with an equal volume of 2x sample loading buffer.

  • Heat the mixture at 95°C for 5 minutes to denature the proteins.[13][14]

  • Load the denatured sample and molecular weight markers into the wells of the polyacrylamide gel.

  • Place the gel in the electrophoresis apparatus and fill the chamber with running buffer.

  • Apply a constant voltage (e.g., 150-200 V) and run the gel until the dye front reaches the bottom.[13]

  • After electrophoresis, carefully remove the gel from the cassette.

  • Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.

  • Destain the gel with a solution of methanol (B129727) and acetic acid until protein bands are clearly visible against a clear background.[14]

  • Analyze the gel for the presence of all expected this compound subunits and the absence of contaminating proteins.

Size-Exclusion Chromatography (SEC) for Assembly Analysis

This protocol is to assess the assembly state and hydrodynamic properties of the recombinant this compound complex.

Materials:

  • SEC column suitable for separating large protein complexes (e.g., Superose 6 or a similar resin)

  • SEC running buffer (e.g., 50 mM HEPES pH 7.4, 150 mM KCl, 1 mM DTT)

  • Purified recombinant this compound sample

  • Chromatography system (e.g., FPLC)

Procedure:

  • Equilibrate the SEC column with at least two column volumes of running buffer.

  • Centrifuge the this compound sample at high speed (e.g., >100,000 x g) for 15-20 minutes at 4°C to remove any aggregates.

  • Inject the clarified sample onto the equilibrated column.

  • Run the chromatography at a flow rate appropriate for the column (typically 0.2-0.5 mL/min).

  • Collect fractions and monitor the elution profile by measuring the absorbance at 280 nm.

  • Analyze the collected fractions by SDS-PAGE to identify the fractions containing the this compound complex. A properly assembled complex should elute in the high molecular weight range.[4]

Negative Stain Electron Microscopy for Structural Visualization

This protocol provides a method for the direct visualization of the recombinant this compound complex.

Materials:

  • Carbon-coated copper EM grids

  • Glow discharger

  • Purified recombinant this compound sample (at a concentration of ~0.01-0.1 mg/mL)

  • Negative stain solution (e.g., 2% uranyl acetate (B1210297) or uranyl formate)[15]

  • Filter paper

  • Transmission Electron Microscope (TEM)

Procedure:

  • Glow discharge the carbon-coated EM grids for 30-60 seconds to make the surface hydrophilic.[16]

  • Apply 3-5 µL of the this compound sample to the carbon side of the grid and incubate for 1-2 minutes.

  • Blot off the excess sample using filter paper.

  • Wash the grid by floating it on a drop of deionized water for a few seconds.

  • Blot off the water.

  • Apply a drop of the negative stain solution to the grid for 30-60 seconds.[17]

  • Blot off the excess stain.

  • Allow the grid to air dry completely.

  • Image the grid using a TEM to visualize the this compound complexes.[17]

Microtubule Gliding Assay for Functional Assessment

This assay assesses the ability of recombinant this compound, in complex with dynein, to support microtubule movement.

Materials:

  • Microscope slides and coverslips

  • Flow cell chamber

  • Purified recombinant dynein

  • Purified recombinant this compound

  • Taxol-stabilized, fluorescently labeled microtubules

  • Motility buffer (containing ATP)

  • Casein solution (for blocking)

  • Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

  • Construct a flow cell chamber using a microscope slide and coverslip.

  • Introduce a solution of anti-tubulin antibody into the chamber and incubate to coat the surface.

  • Block the surface with a casein solution to prevent non-specific binding.[18]

  • Introduce the purified dynein and this compound complex into the chamber and allow it to bind to the surface.

  • Wash out unbound protein with motility buffer.

  • Introduce the fluorescently labeled microtubules into the chamber.

  • Add motility buffer containing ATP to initiate microtubule gliding.

  • Observe and record microtubule movement using a TIRF microscope.[19][20] The gliding of microtubules indicates a functional dynein-dynactin complex.

Quantitative Data Summary

Quality Control Parameter Expected Value/Range Method of Assessment
Purity >90%SDS-PAGE
Concentration 0.5 - 10 mg/mL (for individual subunits or the dynein complex)[1][3]Bradford or BCA assay, A280 measurement
Assembly State Monodisperse peak at ~1.2 MDaSize-Exclusion Chromatography
Structural Integrity Characteristic "L" or filamentous shapeNegative Stain Electron Microscopy
Microtubule Gliding Speed 0.30 ± 0.11 µm/s (for dynein alone, can be modulated by this compound)[3]Microtubule Gliding Assay

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_qc Quality Control expression Recombinant Expression (e.g., Insect Cells) lysis Cell Lysis expression->lysis purification Affinity & Size-Exclusion Chromatography lysis->purification sds_page SDS-PAGE (Purity & Composition) purification->sds_page Assess Purity sec SEC (Assembly) purification->sec Check Assembly neg_stain Negative Stain EM (Structure) sec->neg_stain Visualize Structure activity Functional Assay (e.g., Gliding Assay) sec->activity Test Function

Quality control workflow for recombinant this compound.

dynactin_pathway cluster_complex Dynein-Dynactin-Cargo Complex cluster_cargo Cellular Cargo dynein Dynein Motor microtubule Microtubule dynein->microtubule Moves along This compound This compound Complex This compound->dynein Activates This compound->microtubule Binds to cargo_adaptor Cargo Adaptor (e.g., BICD2) cargo_adaptor->this compound Recruits cargo Vesicle / Organelle cargo->cargo_adaptor Binds to

Dynein-dynactin-cargo adaptor interaction pathway.

References

Validation & Comparative

Validating the Dynactin p150Glued and Dynein Intermediate Chain Interaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods used to validate the critical protein-protein interaction between the dynactin subunit p150Glued and the dynein intermediate chain (IC). Understanding this interaction is fundamental to deciphering the mechanisms of intracellular transport and its dysregulation in various diseases. This document presents supporting experimental data, detailed protocols for key techniques, and visual representations of experimental workflows to aid in the design and interpretation of studies in this area.

Quantitative Comparison of Binding Affinities

The direct interaction between p150Glued and the dynein intermediate chain is a cornerstone of the formation of the processive dynein-dynactin motor complex. Various biophysical techniques have been employed to quantify the binding affinity between these two proteins, primarily focusing on the key interacting domains. The coiled-coil 1B (CC1B) region of p150Glued and the N-terminal portion of the dynein intermediate chain have been identified as the primary binding sites.[1]

Interacting Proteins/DomainsMethodDissociation Constant (Kd)Reference
p150Glued (CC1B region) and Dynein IC (N-terminus)Isothermal Titration Calorimetry (ITC)Varies with temperature (e.g., ~1.5 µM at 25°C)[2]
p150Glued (CC1B region) and Dynein IC (N-terminus)Sedimentation Equilibrium Analytical Ultracentrifugation (SE-AUC)~0.5 µM at 4°C[2]
p150Glued (N-terminal fragment, residues 1-333) and MicrotubulesMicrotubule Binding Assay1.1 ± 0.2 µM[3]

Note: The binding affinity can be influenced by experimental conditions such as temperature, buffer composition, and the specific constructs of the proteins used. The interaction between the full-length proteins within the entire dynein-dynactin complex is subject to further regulation.[4][5]

Experimental Validation Methods: A Comparative Overview

Several well-established techniques are routinely used to demonstrate the interaction between p150Glued and the dynein intermediate chain. Each method offers distinct advantages and provides complementary evidence for the formation of this protein complex.

Co-Immunoprecipitation (Co-IP)

Co-immunoprecipitation is a powerful technique to demonstrate protein-protein interactions within a cellular context. By using an antibody specific to a target protein (e.g., p150Glued), one can pull down the target protein and any associated proteins (e.g., dynein intermediate chain) from a cell lysate. The presence of the interacting protein is then confirmed by Western blotting.

Pull-Down Assays (e.g., GST Pull-Down)

Pull-down assays are in vitro methods that provide evidence for a direct physical interaction between two proteins. Typically, one protein is expressed as a fusion with an affinity tag (e.g., Glutathione (B108866) S-transferase, GST) and immobilized on beads. The beads are then incubated with a solution containing the second protein. If the two proteins interact, the second protein will be "pulled down" with the beads and can be detected by Western blotting.

Yeast Two-Hybrid (Y2H) System

The yeast two-hybrid system is a genetic method to identify protein-protein interactions. The two proteins of interest are expressed as fusion proteins with the DNA-binding domain (DBD) and the activation domain (AD) of a transcription factor. If the two proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene, allowing for the detection of the interaction.

Experimental Workflow for Validating Protein-Protein Interactions

The following diagram illustrates a general workflow for validating the interaction between p150Glued and the dynein intermediate chain, integrating both in vivo and in vitro approaches.

G cluster_in_vivo In Vivo / In Situ Validation cluster_in_vitro In Vitro Validation cluster_genetic Genetic Validation co_ip Co-Immunoprecipitation cell_lysate Prepare Cell Lysate antibody_incubation Incubate with anti-p150Glued Antibody cell_lysate->antibody_incubation pull_down Pull-down with Protein A/G beads antibody_incubation->pull_down western_blot_co_ip Western Blot for Dynein IC pull_down->western_blot_co_ip confirmation Confirmation of Interaction western_blot_co_ip->confirmation gst_pull_down GST Pull-Down Assay express_gst_p150 Express GST-p150Glued immobilize_gst Immobilize on Glutathione Beads express_gst_p150->immobilize_gst incubate_ic Incubate with Dynein IC immobilize_gst->incubate_ic western_blot_gst Western Blot for Dynein IC incubate_ic->western_blot_gst western_blot_gst->confirmation y2h Yeast Two-Hybrid express_bait_prey Express p150-DBD (Bait) & IC-AD (Prey) in Yeast reporter_assay Reporter Gene Assay express_bait_prey->reporter_assay reporter_assay->confirmation start Hypothesized Interaction: p150Glued and Dynein IC start->co_ip Cellular Context start->gst_pull_down Direct Interaction start->y2h Genetic Screen

A generalized workflow for validating the p150Glued-Dynein IC interaction.

Detailed Experimental Protocols

Co-Immunoprecipitation Protocol
  • Cell Lysis: Harvest cultured cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to maintain protein-protein interactions.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for p150Glued overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the dynein intermediate chain to detect its presence.

GST Pull-Down Assay Protocol
  • Protein Expression and Purification: Express GST-tagged p150Glued in E. coli and purify it using glutathione-sepharose beads.

  • Immobilization: Incubate the purified GST-p150Glued with fresh glutathione-sepharose beads to immobilize the "bait" protein.

  • Binding: Incubate the beads with immobilized GST-p150Glued with a cell lysate containing the dynein intermediate chain or with purified dynein intermediate chain protein ("prey").

  • Washing: Wash the beads extensively with a suitable wash buffer to remove non-specific binders.

  • Elution: Elute the GST-p150Glued and any interacting proteins by adding excess free glutathione or by boiling in SDS-PAGE sample buffer.

  • Detection: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the dynein intermediate chain.

Yeast Two-Hybrid Protocol
  • Vector Construction: Clone the cDNA of p150Glued into a "bait" vector (containing a DNA-binding domain, DBD) and the cDNA of the dynein intermediate chain into a "prey" vector (containing an activation domain, AD).

  • Yeast Transformation: Co-transform a suitable yeast reporter strain with both the bait and prey plasmids.

  • Selection: Plate the transformed yeast on a selective medium that lacks specific nutrients to select for yeast cells that have successfully taken up both plasmids.

  • Reporter Gene Assay: Plate the selected yeast on a second selective medium that also tests for the activation of the reporter gene (e.g., growth on a medium lacking histidine or a colorimetric assay for β-galactosidase activity). Growth or a color change indicates a positive interaction.

  • Controls: Perform control experiments with empty vectors and non-interacting proteins to rule out auto-activation and non-specific interactions.

References

Dynactin and Kinesin: A Comparative Analysis in Bidirectional Cargo Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bidirectional transport along microtubules is fundamental to cellular function, ensuring the precise delivery of organelles, vesicles, and macromolecules. This intricate process is primarily orchestrated by two key molecular motor protein complexes: the dynein-dynactin complex, responsible for retrograde transport towards the microtubule minus-end, and various members of the kinesin superfamily, which predominantly mediate anterograde transport towards the plus-end. Understanding the distinct and cooperative functions of these motors is crucial for dissecting cellular logistics and developing therapeutic strategies for diseases linked to transport defects. This guide provides a comparative analysis of dynactin and kinesin, supported by experimental data and detailed methodologies.

At a Glance: Key Differences and Similarities

FeatureThis compound (in complex with Dynein)Kinesin (conventional Kinesin-1)
Direction of Movement Minus-end directed (retrograde)Plus-end directed (anterograde)
Structure Large, multi-subunit complex (~1.2 MDa) built around an Arp1 filament.[1]Tetramer of two heavy chains and two light chains.
Motor Domain Dynein heavy chain contains the AAA+ ATPase motor domain.Kinesin heavy chain contains the motor domain.
Mechanism of Movement Less understood, appears to involve large, variable steps.Processive, "hand-over-hand" mechanism with regular 8 nm steps.[2]
Cargo Interaction Acts as a cargo adaptor for dynein, linking it to various cargoes.Binds to cargo via kinesin light chains or directly through the heavy chain tail.
Regulation Activity is regulated by cargo adaptors (e.g., BICD2) and phosphorylation.[3][4]Autoinhibited in the absence of cargo; regulated by phosphorylation.

Performance Metrics: A Quantitative Comparison

The functional characteristics of motor proteins are defined by their velocity, processivity (the distance traveled before detaching from the microtubule), and the force they can generate. The following table summarizes these key parameters for the dynein-dynactin complex and conventional kinesin-1, derived from single-molecule studies.

ParameterDynein-Dynactin ComplexKinesin-1
Velocity ~0.23 µm/s (in the presence of BICD2 1A isoform)[5]~0.8 µm/s[6]
Processivity (Run Length) ~4.2 µm (in the presence of BICD2 1A isoform)[5]>1 µm[2]
Stall Force ~1.1 pN[7]6-8 pN[2]

The Tug-of-War: Coordination in Bidirectional Transport

Often, both dynein-dynactin and kinesin motors are present on the same cargo, leading to a dynamic interplay that determines the net direction of transport. This phenomenon is often described as a "tug-of-war" where the outcome is influenced by the number of active motors of each type and regulatory signals that can selectively activate or inhibit one motor over the other.[8]

Experimental Protocols: Unraveling Motor Function

The quantitative data presented in this guide are primarily derived from sophisticated in vitro and single-molecule assays. Below are detailed methodologies for three key experimental techniques used to study this compound and kinesin.

In Vitro Microtubule Gliding Assay

This assay is used to observe the movement of microtubules propelled by surface-adsorbed motor proteins.

Methodology:

  • Flow Chamber Preparation: A flow chamber is constructed by attaching a coverslip to a microscope slide with double-sided tape, creating a small channel.

  • Motor Immobilization: A solution containing purified kinesin or dynein-dynactin is introduced into the chamber. The motor proteins adsorb to the glass surface.

  • Blocking: To prevent non-specific binding of microtubules, the surface is blocked with a protein solution, such as casein.

  • Microtubule Introduction: Fluorescently labeled and taxol-stabilized microtubules are introduced into the chamber.

  • Motility Activation: A motility buffer containing ATP and an oxygen scavenger system is added to initiate motor activity.

  • Imaging: The movement of fluorescent microtubules is observed and recorded using fluorescence microscopy, often with Total Internal Reflection Fluorescence (TIRF) microscopy for enhanced signal-to-noise.[9]

  • Data Analysis: The velocity of microtubule gliding is determined by tracking the movement of individual microtubules over time using image analysis software.[10]

Single-Molecule Total Internal Reflection Fluorescence (TIRF) Microscopy

This high-resolution technique allows the direct visualization and tracking of individual motor protein molecules as they move along a microtubule.

Methodology:

  • Flow Chamber and Microtubule Immobilization: A flow chamber is prepared as described above. Biotinylated, taxol-stabilized microtubules are immobilized on a streptavidin-coated surface.[11]

  • Motor-Fluorophore Conjugation: Purified kinesin or dynein-dynactin is labeled with a bright, photostable fluorophore, such as a quantum dot or an organic dye.

  • Motility Reaction: A solution containing the fluorescently labeled motors at a very low concentration (pico- to nanomolar) and ATP is introduced into the flow chamber.

  • TIRF Imaging: The chamber is mounted on a TIRF microscope. The evanescent field generated at the glass-water interface selectively excites the fluorophores attached to the motors that are interacting with the immobilized microtubules, minimizing background fluorescence.[12]

  • Data Acquisition: Time-lapse image sequences of the moving single molecules are recorded with a sensitive camera.[13]

  • Data Analysis: The position of each fluorescent spot is tracked over time to determine the motor's velocity, processivity (run length), and stepping behavior.[11]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique for determining the high-resolution three-dimensional structure of protein complexes like dynein-dynactin and kinesin.

Methodology:

  • Sample Preparation and Vitrification: A purified and concentrated sample of the motor protein complex (e.g., dynein-dynactin-BICD2 bound to a microtubule) is applied to an EM grid.[14] The grid is then rapidly plunged into liquid ethane, which vitrifies the thin layer of the sample, preserving the native structure of the complexes.

  • Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. A series of 2D projection images are collected from different angles by tilting the sample stage.[15]

  • Image Processing:

    • Motion Correction: The individual frames of each movie are aligned to correct for beam-induced motion.

    • CTF Estimation and Correction: The contrast transfer function of the microscope is determined and corrected for.

    • Particle Picking: Individual particle projections are semi-automatically or automatically selected from the micrographs.

    • 2D Classification: The particle images are classified into different 2D classes to remove noise and select for homogeneous populations.

    • 3D Reconstruction: An initial 3D model is generated, which is then refined by iteratively aligning the 2D particle images to 3D projections of the model.

    • 3D Classification: To address conformational heterogeneity, the particles are classified into different 3D classes, each representing a distinct conformational state.[16]

  • Model Building and Refinement: An atomic model of the protein complex is built into the final high-resolution 3D map and refined.

Visualizing the Mechanisms

To better understand the complex processes involved in bidirectional transport, the following diagrams illustrate key workflows and regulatory pathways.

experimental_workflow cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis start Start chamber Assemble Flow Chamber start->chamber coat Coat with Streptavidin chamber->coat mt Immobilize Biotinylated Microtubules coat->mt motor Introduce Fluorescently-Labeled Motors + ATP mt->motor tirf TIRF Microscopy motor->tirf acquire Acquire Time-Lapse Image Series tirf->acquire track Track Single Molecule Movement acquire->track analyze Analyze Velocity, Processivity, Stepping track->analyze end End analyze->end

Experimental workflow for a single-molecule TIRF assay.

signaling_pathway cluster_motors Motor-Microtubule Interaction cluster_kinases Kinase Regulation (e.g., in response to dispersion signals) cluster_phosphatases Phosphatase Regulation (e.g., in response to aggregation signals) dynactin_mt This compound-MT Binding kinesin_mt Kinesin-MT Binding pka PKA pka->dynactin_mt inhibits pka->kinesin_mt activates pkc PKC pkc->dynactin_mt inhibits pp1 PP1 pp1->dynactin_mt activates pp2a PP2A pp2a->dynactin_mt activates pp2a->kinesin_mt inhibits

Regulation of motor-microtubule binding by kinases and phosphatases.

bidirectional_transport cluster_kinesin Anterograde Motor cluster_dynein Retrograde Motor cargo Cargo kinesin Kinesin cargo->kinesin attaches to This compound This compound cargo->this compound attaches to microtubule Microtubule plus_end + End minus_end - End kinesin->microtubule moves along dynein Dynein dynein->this compound binds This compound->microtubule moves along

Coordinated action of this compound and kinesin on a shared cargo.

The Role of Adaptor Proteins: The Case of Bicaudal-D2 (BICD2)

The interaction of the dynein-dynactin complex with its cargo is not a simple, direct binding. It is often mediated by adaptor proteins that recognize specific cargo and simultaneously recruit and activate the motor complex. Bicaudal-D2 (BICD2) is a well-studied adaptor protein that plays a crucial role in this process. In its autoinhibited state, BICD2 is folded in a way that masks its dynein-dynactin binding site.[3] Upon binding to a cargo, such as a Rab6-positive vesicle, BICD2 undergoes a conformational change that exposes this binding site, leading to the recruitment and activation of the dynein-dynactin complex for processive minus-end directed transport.[17][18]

Concluding Remarks

The coordinated and opposing actions of the dynein-dynactin complex and kinesin motors are essential for the intricate logistics of intracellular transport. While kinesins are generally characterized by their processive, plus-end directed movement, the dynein-dynactin complex executes minus-end directed transport through a more complex and highly regulated mechanism. The "tug-of-war" between these motors, finely tuned by signaling pathways involving kinases, phosphatases, and adaptor proteins, ultimately dictates the fate of intracellular cargoes. A thorough understanding of these molecular machines and their regulation is paramount for advancing our knowledge of cell biology and for the development of novel therapeutics targeting transport-related pathologies.

References

Confirming Dynactin Colocalization with Endosomal Markers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies and supporting data for confirming the colocalization of the dynactin complex with key endosomal markers. Understanding the spatial relationship between this compound and endosomes is crucial for elucidating the mechanisms of intracellular trafficking and its implications in various disease states. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to aid in experimental design and data interpretation.

Data Presentation: Quantitative Colocalization Analysis

The following tables summarize quantitative data on the colocalization between the p150Glued subunit of this compound and various endosomal markers. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparisons of colocalization coefficients across different studies should be made with caution due to variations in experimental conditions, cell types, and imaging parameters.

Table 1: Colocalization of this compound (p150Glued) with Early Endosomal Markers

MarkerProtein InteractionQuantitative MeasurementCell TypeMeasurement MethodReference
EEA1 This compound is essential for the distribution and motility of EEA1-positive early endosomes. Depletion of this compound subunits leads to a peripheral redistribution of these endosomes.[1][2]Not explicitly quantified with Pearson's or Manders' coefficients in the reviewed literature. However, qualitative data strongly supports colocalization.Cos7Immunofluorescence[1][2]
Rab5 This compound is recruited to Rab5-positive early endosomes to facilitate their minus-end directed transport along microtubules.Not explicitly quantified with Pearson's or Manders' coefficients in the reviewed literature. Live-cell imaging shows dynamic association.HeLa, CHOLive-cell imaging (FRET)[3][4]

Table 2: Colocalization of this compound (p150Glued) with Late Endosomal/Lysosomal Markers

MarkerProtein InteractionQuantitative MeasurementCell TypeMeasurement MethodReference
Rab7 This compound is recruited to Rab7-positive late endosomes via the effector protein RILP, mediating their retrograde transport.[5]Overexpression of GFP-RILP leads to a 1.5-fold enrichment of p150Glued on Rab7 late endosomes.[5] The Manders' overlap coefficient for Rab7 with the ubiquitin ligase RNF167, which can modify Rab7, was reported as 0.212 ± 0.018.[6]Neurons, HeLaImmunofluorescence, Live-cell imaging[5][6]
LAMP1 Disruption of this compound function leads to the accumulation of LAMP1-positive late endosomes and lysosomes in the cell periphery.Not explicitly quantified with Pearson's or Manders' coefficients in the reviewed literature.Cos7Immunofluorescence[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods in the field and can be adapted for specific experimental needs.

Protocol 1: Dual-Label Immunofluorescence for this compound and Endosomal Markers

This protocol outlines the steps for simultaneously visualizing this compound (p150Glued) and an endosomal marker (e.g., EEA1 or Rab7) in fixed cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibodies: Mouse anti-p150Glued (e.g., BD Transduction Laboratories™, Clone 12/p150)[8][9][10][11][12] and Rabbit anti-EEA1 or Rabbit anti-Rab7.

  • Secondary antibodies: Goat anti-Mouse IgG conjugated to a green fluorophore (e.g., Alexa Fluor 488) and Goat anti-Rabbit IgG conjugated to a red fluorophore (e.g., Alexa Fluor 594).

  • Mounting medium with DAPI.

Procedure:

  • Fixation: Wash cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS and then block with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute primary antibodies in blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute fluorescently labeled secondary antibodies in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI.

  • Imaging: Acquire images using a confocal microscope with appropriate laser lines and emission filters for DAPI, the green fluorophore, and the red fluorophore.

Protocol 2: Live-Cell Imaging of this compound and Endosome Dynamics

This protocol describes the transient transfection and live-cell imaging of fluorescently tagged this compound and endosomal proteins.

Materials:

  • Mammalian cell line (e.g., HeLa or Cos7)

  • Plasmids encoding GFP-p150Glued and RFP-Rab5 (or another endosomal marker)

  • Transfection reagent (e.g., Lipofectamine)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with 10% FBS and HEPES)

  • Live-cell imaging chamber or dish.

Procedure:

  • Cell Seeding: Seed cells in a live-cell imaging dish or on coverslips to be ~70-80% confluent on the day of transfection.

  • Transfection: Co-transfect the cells with plasmids encoding GFP-p150Glued and RFP-Rab5 using a suitable transfection reagent according to the manufacturer's protocol.

  • Expression: Allow the cells to express the fluorescent proteins for 18-24 hours.

  • Imaging Preparation: Replace the culture medium with pre-warmed live-cell imaging medium.

  • Live-Cell Imaging: Mount the imaging dish on a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2. Acquire time-lapse images using appropriate laser lines and detectors for GFP and RFP.

Mandatory Visualization

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

G cluster_0 Experimental Workflow: Dual-Label Immunofluorescence A 1. Cell Culture (on coverslips) B 2. Fixation (e.g., 4% PFA) A->B C 3. Permeabilization (e.g., 0.1% Triton X-100) B->C D 4. Blocking (e.g., 5% BSA) C->D E 5. Primary Antibody Incubation (e.g., anti-p150Glued, anti-EEA1) D->E F 6. Secondary Antibody Incubation (Fluorophore-conjugated) E->F G 7. Mounting (with DAPI) F->G H 8. Confocal Microscopy G->H I 9. Colocalization Analysis (Pearson's/Manders' Coefficient) H->I

Workflow for dual-label immunofluorescence and colocalization analysis.

Simplified pathway of this compound-mediated endosomal transport along a microtubule.

References

A Comparative Guide to Dynactin and LIS1 in Dynein Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Cytoplasmic dynein-1 is the primary molecular motor responsible for transporting a vast array of cellular cargoes towards the minus-end of microtubules. Its function is critical for numerous cellular processes, including organelle positioning, cell division, and neuronal migration. However, dynein on its own is a non-processive motor, unable to take many steps along a microtubule without detaching. Its activity is tightly controlled by a host of regulatory factors, among which the dynactin complex and the lissencephaly-1 (LIS1) protein are paramount. While both are essential for proper dynein function, they play distinct and sometimes synergistic roles in activating and modulating the motor's activity. This guide provides an objective comparison of their roles, supported by experimental data and detailed methodologies.

Core Functions at a Glance

  • This compound: A large, multi-subunit complex that acts as a critical cofactor for dynein.[1][2] Its primary roles are to link dynein to its cargo and to activate its ability to move processively (i.e., take multiple steps) along a microtubule.[3][4][5][6] Think of it as an activator and adaptor , transforming dynein into a functional transport machine.

  • LIS1: A homodimeric protein that directly binds to the dynein motor domain.[7] Its function has been a subject of intense research, with evidence supporting roles as both an inhibitor and an activator depending on the context.[8][9][10] It is now largely understood to be a crucial assembly factor that helps release dynein from its autoinhibited state and modulates its interaction with microtubules, especially under load.[9][10][11] It can be conceptualized as a regulator and clutch .[12][13][14]

Quantitative Comparison of Effects on Dynein Motility

The effects of this compound and LIS1 on dynein's motile properties have been extensively studied using in vitro single-molecule assays. The following tables summarize key quantitative findings from the literature.

Table 1: Effect of this compound on Dynein Motility

ParameterDynein AloneDynein + this compound (+ Activating Adaptor*)Reference
Processivity (Run Length) Short, diffusive movementsSignificantly increased, long processive runs[3][5]
Velocity Not processiveUnchanged or slightly increased[3][5]
Microtubule Binding WeakEnhanced[3]
ATPase Activity BasalUnchanged (microtubule-stimulated)[3]

*Activation of processive motility typically requires an activating adaptor protein (e.g., BICD2) in addition to dynein and this compound to form the DDA (Dynein-Dynactin-Adaptor) complex.

Table 2: Effect of LIS1 on Dynein Motility

ParameterDynein AloneDynein + LIS1DDA ComplexDDA Complex + LIS1Reference
Processivity (Run Length) Not processiveStalled on microtubuleHighly processiveProcessivity maintained or enhanced[15][16]
Velocity N/AReduced / StalledFastIncreased (concentration-dependent)[9][15][16]
Force Production N/AN/ABaselineIncreased (due to recruitment of a 2nd dynein)[9][10]
Microtubule Affinity BaselineIncreasedHighHigh[11][12]
ATPase Activity BasalIncreased (microtubule-stimulated)HighModulated[17]

*The effect of LIS1 is highly context-dependent. On isolated dynein, it acts as a "clutch," stalling the motor on the microtubule.[12][14] However, in the context of the active DDA complex, it promotes the assembly of more robust complexes, often containing two dynein dimers, which leads to higher velocity and force output.[7][9][10]

Mechanisms of Action: Distinct yet Cooperative Roles

This compound and LIS1 regulate dynein through different, yet interconnected, mechanisms.

This compound's Role as an Activator and Scaffold:

Dynein exists in an autoinhibited, "phi" conformation where its motor domains are folded back on themselves, preventing processive movement.[9] this compound, along with a cargo adaptor, is essential for releasing this autoinhibition. The p150Glued subunit of this compound has a microtubule-binding domain that helps tether the entire complex to the track, significantly increasing the processivity of the motor.[3][18][19] It essentially provides a moving anchor point, allowing dynein to take many steps without detaching.[5][19]

LIS1's Role as an Assembly Factor and Modulator:

LIS1 plays a critical role in the assembly of the active dynein-dynactin-adaptor (DDA) complex.[9][10] It binds directly to the dynein motor domains and prevents dynein from adopting the autoinhibited phi conformation.[7][9] This action makes dynein more receptive to binding this compound and the cargo adaptor.[9][10] Furthermore, LIS1 promotes the recruitment of a second dynein dimer to the this compound complex, resulting in a more powerful motor assembly that can move faster and generate more force.[7][9][10] Once the complex is assembled and moving, LIS1 often dissociates.[9][10] Recent evidence also shows that LIS1 can directly bind to the p150 subunit of this compound, further helping to stabilize the active complex during its formation.[20][21][22]

Dynein_Activation_Pathway cluster_inhibited Autoinhibited State cluster_activation Activation & Assembly cluster_active Active Transport Complex Dynein_Inhibited Dynein (Phi) Dynein_Open Dynein (Open) Dynein_Inhibited->Dynein_Open LIS1 binding (prevents phi state) LIS1 LIS1 DDA Dynein-Dynactin-Adaptor (Processive Motility) LIS1->DDA dissociates This compound This compound This compound->DDA Complex Assembly (promoted by LIS1) Adaptor Cargo Adaptor Adaptor->DDA Complex Assembly (promoted by LIS1) Dynein_Open->DDA Complex Assembly (promoted by LIS1) TIRF_Workflow A 1. Prepare Flow Chamber (Coat coverslip) B 2. Immobilize Fluorescent Microtubules A->B D 4. Introduce Motors & ATP into chamber B->D C 3. Assemble & Label Motor Complex (Dynein, this compound, LIS1, etc.) C->D E 5. Image with TIRF Microscope D->E F 6. Track Single Molecules & Analyze Data E->F

References

Dynactin Across Species: A Comparative Guide to Subunit Composition and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-species analysis of the dynactin complex, a critical activator of the microtubule motor protein dynein. Understanding the variations in this compound's subunit composition and its functional consequences across different organisms is crucial for elucidating fundamental cellular processes and for the development of therapeutics targeting dynein-related pathologies.

This compound Subunit Composition: An Evolutionary Perspective

The this compound complex is a multi-subunit protein assembly essential for most cytoplasmic dynein-mediated processes. While the core components of the this compound complex are conserved throughout eukaryotes, its composition has evolved, leading to variations in subunit number and identity across different species. Generally, organisms that lack cytoplasmic dynein, such as land plants, also lack the unique subunits of the this compound complex[1][2].

The vertebrate this compound complex is the most extensively studied and is composed of up to 23 subunits, representing 12 different proteins[3][4][5]. The complex is organized around a short filament of the actin-related protein Arp1. This filament is capped at its barbed and pointed ends by distinct protein complexes. A prominent feature is the "shoulder" domain, from which the largest subunit, p150/DCTN1, projects[3][4][5].

In contrast, the this compound complex in the budding yeast Saccharomyces cerevisiae is simpler, reflecting its specific cellular roles, which are primarily centered on nuclear migration and spindle positioning[6]. Some subunits found in vertebrates, such as p62, p27, and p25, are absent in yeast, indicating they are not required for the most fundamental functions of this compound[7].

Below is a comparative table summarizing the known subunit composition of the this compound complex in representative species from mammals, insects, and fungi.

Table 1: Cross-Species Comparison of this compound Subunit Composition
Subunit (Human Name)Alternative NamesHuman (Homo sapiens)Fruit Fly (Drosophila melanogaster)Budding Yeast (Saccharomyces cerevisiae)
Shoulder/Sidearm
DCTN1p150, Glued✓ (Nip100)
DCTN2p50, Dynamitin✓ (Jnm1)
DCTN3p24/p22
Arp1 Filament
ACTR1AArp1, Centractin✓ (Arp1)
ACTBβ-actin
CAPZA/BCapping Protein✓ (Cap1/Cap2)
Pointed-End Complex
DCTN4p62
DCTN5p25
DCTN6p27
ACTR10Arp10/Arp11✓ (Arp10)

Note: "✓" indicates the presence of an ortholog, while "✗" indicates its absence. Alternative names in yeast are provided in parentheses.

Subunit Stoichiometry: The Architecture of the Complex

The precise number of each subunit within the this compound complex is critical for its structural integrity and function. High-resolution techniques like cryo-electron microscopy and mass spectrometry have provided detailed insights into the stoichiometry of the vertebrate this compound complex.

Table 2: Subunit Stoichiometry of the this compound Complex
SubunitHuman/Bovine StoichiometryDrosophila melanogaster Stoichiometry
DCTN1 (p150)22
DCTN2 (p50)45
DCTN3 (p24)21
ACTR1A (Arp1)89
ACTB (β-actin)11
CAPZA/B1:11:1
DCTN4 (p62)11
DCTN5 (p25)11
DCTN6 (p27)11
ACTR10 (Arp11)1Not definitively determined

Data for human/bovine stoichiometry is based on cryo-EM studies[4]. Drosophila stoichiometry is based on densitometric analysis of purified complexes[8].

The stoichiometry of the core Arp1 filament is remarkably conserved, forming the backbone of the complex. The differences in the stoichiometry of other subunits, such as DCTN2 and DCTN3, between vertebrates and insects may reflect adaptations to species-specific functions.

Functional Comparison: Impact of Compositional Differences

The variations in this compound subunit composition and stoichiometry have direct consequences on the function of the dynein-dynactin motor complex. Key functional parameters that are affected include processivity (the ability to move long distances along a microtubule without detaching) and velocity.

In mammals, the formation of a ternary complex between dynein, this compound, and a cargo adaptor protein like Bicaudal-D2 (BICD2) is essential for activating highly processive movement[5]. Recombinant human dynein alone shows very little processive motility[5][9]. The addition of this compound and BICD2N (the N-terminal fragment of BICD2) dramatically increases the run length of the motor complex.

Yeast cytoplasmic dynein, on the other hand, exhibits processive movement on its own, although its velocity is significantly lower than that of mammalian dynein. The addition of recombinant yeast this compound enhances the processivity of yeast dynein by increasing its run length[2]. This suggests that while the core function of this compound in promoting processivity is conserved, the absolute requirement for a cargo adaptor to activate motility may differ between species.

Table 3: Functional Parameters of Dynein-Dynactin Complexes
SpeciesConditionVelocity (nm/s)Run Length (µm)
HumanDynein alone~400~1.3
HumanDynein + this compound + BICD2N~513>10
Yeast (S. cerevisiae)Dynein alone~85-102~1.9-2.3
Yeast (S. cerevisiae)Dynein + this compound~77Increased

Data for human dynein is from in vitro reconstitution studies[10][11]. Yeast dynein data is from single-molecule analysis[1][2]. Note that experimental conditions can significantly affect these values.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of the this compound complex. Below are outlines of key experimental protocols.

Co-Immunoprecipitation of the this compound Complex

This protocol is used to isolate the this compound complex and its interacting partners from cell lysates.

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G-agarose or magnetic beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an antibody specific to a this compound subunit (e.g., anti-p150/DCTN1) overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing and Elution:

    • Collect the beads by centrifugation or using a magnetic rack.

    • Wash the beads 3-5 times with lysis buffer to remove non-specific binders.

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer or by using a low-pH elution buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against other this compound subunits to confirm co-precipitation.

    • For identification of novel interactors, eluted proteins can be subjected to mass spectrometry analysis.

In Vitro Motility Assay using TIRF Microscopy

This single-molecule assay allows for the direct visualization and quantification of the movement of dynein-dynactin complexes along microtubules.

  • Preparation of Flow Cells:

    • Construct flow cells using a glass slide and a coverslip.

    • Functionalize the glass surface with biotinylated BSA and then streptavidin to allow for the immobilization of biotinylated microtubules.

  • Microtubule Polymerization and Immobilization:

    • Polymerize fluorescently labeled and biotinylated tubulin in a microtubule-stabilizing buffer (e.g., BRB80) at 37°C.

    • Stabilize the microtubules with taxol.

    • Introduce the microtubules into the flow cell and incubate to allow for their immobilization on the streptavidin-coated surface.

  • Motility Assay:

    • Prepare a motility mix containing purified, fluorescently labeled dynein, this compound, and any desired cargo adaptors in a motility buffer (e.g., BRB80 supplemented with ATP, an ATP regeneration system, and an oxygen scavenging system).

    • Introduce the motility mix into the flow cell.

    • Image the movement of the fluorescently labeled motor complexes along the microtubules using a Total Internal Reflection Fluorescence (TIRF) microscope.

  • Data Analysis:

    • Generate kymographs from the recorded movies to visualize the movement of individual molecules over time.

    • From the kymographs, measure the velocity (slope of the line) and run length (length of the line) of the motile complexes.

Visualizing this compound: Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound biology and experimental design.

Diagram 1: The Dynein-Dynactin-Cargo Complex Assembly

Dynein_Dynactin_Cargo_Complex Dynein Dynein This compound This compound Dynein->this compound Binds & Activates Microtubule Microtubule Dynein->Microtubule Moves along Cargo_Adaptor Cargo Adaptor (e.g., BICD2) This compound->Cargo_Adaptor Binds Cargo Cargo Cargo_Adaptor->Cargo Links to

Caption: Assembly of the processive dynein-dynactin-cargo motor complex.

Diagram 2: Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow start Start: Cell Lysate preclear Pre-clear with Beads start->preclear add_ab Add Anti-Dynactin Antibody preclear->add_ab add_beads Add Protein A/G Beads add_ab->add_beads incubate Incubate add_beads->incubate wash Wash Beads incubate->wash elute Elute Proteins wash->elute analysis Analysis: SDS-PAGE, Western Blot, Mass Spectrometry elute->analysis

Caption: A streamlined workflow for the co-immunoprecipitation of the this compound complex.

Diagram 3: Logical Relationship of this compound Function

Dynactin_Function_Logic This compound This compound Complex Dynein_Binding Dynein Binding & Activation This compound->Dynein_Binding Cargo_Binding Cargo Recognition & Linking This compound->Cargo_Binding Processivity Enhanced Processivity Dynein_Binding->Processivity Cargo_Binding->Processivity Cell_Function Cellular Functions (Transport, Mitosis, etc.) Processivity->Cell_Function

Caption: The central role of this compound in mediating dynein function.

References

Investigating Functional Redundancy Between Dynactin Paralogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dynactin complex is a critical activator of the microtubule motor protein dynein, playing a central role in a multitude of cellular processes including vesicle transport, mitosis, and neuronal function. This guide provides a comparative analysis of two key paralogs of the this compound shoulder domain, DCTN1 (p150Glued) and DCTN2 (p50/dynamitin), to investigate their potential functional redundancy. While both are essential components of the this compound complex, their distinct structural roles and the consequences of their disruption suggest both overlapping and unique functions.

Structural and Functional Comparison of DCTN1 and DCTN2

The this compound complex is a 1.1 MDa assembly built around an actin-related protein 1 (Arp1) filament.[1] The "shoulder" of the this compound complex, which projects a flexible arm, is composed of two copies of DCTN1, four copies of DCTN2, and two copies of DCTN3 (p24).[1]

DCTN1 (p150Glued) , the largest subunit, forms a long, flexible arm that extends from the main body of the this compound complex.[2] This arm contains crucial binding sites for microtubules and the dynein intermediate chain, directly linking the this compound complex to both the microtubule track and the dynein motor.[2] Alternative splicing of the DCTN1 gene produces functionally distinct isoforms, some of which exhibit differential binding affinity for microtubules.[2]

DCTN2 (p50/dynamitin) is a smaller subunit present in four copies within the this compound shoulder.[3] It plays a crucial role in the structural integrity of the this compound complex. Overexpression of DCTN2, commonly referred to as dynamitin, disrupts the entire this compound complex by dissociating the DCTN1-containing sidearm from the Arp1 filament.[4] This disruptive effect has been widely used as an experimental tool to inhibit dynein-dynactin function, though it complicates the study of DCTN2's specific, independent roles.

The precise structural arrangement of the shoulder domain reveals that the four identical p50 subunits are positioned in different conformations to bind to the Arp1 filament, acting as molecular rulers that determine its length.[1][3]

Data Presentation

Table 1: Comparison of DCTN1 and DCTN2 Properties

FeatureDCTN1 (p150Glued)DCTN2 (p50/dynamitin)
Size ~150 kDa~50 kDa
Copies per this compound Complex 24
Primary Function Microtubule and dynein binding, processivity enhancementStructural integrity of the this compound complex
Key Interaction Partners Dynein intermediate chain, microtubules, EB1DCTN1, DCTN3, Arp1 filament
Effect of Overexpression Disrupts dynein-based motilityDisrupts the entire this compound complex
Known Isoforms Yes, with differential microtubule bindingMultiple isoforms exist

Table 2: Tissue Expression Levels of DCTN1 and DCTN2 (mRNA)

TissueDCTN1 Expression LevelDCTN2 Expression Level
BrainHighHigh
LiverMediumHigh
MuscleMediumMedium
LungMediumMedium
KidneyMediumMedium
Data summarized from The Human Protein Atlas.

Signaling Pathways and Experimental Workflows

This compound Complex Assembly and Interaction with Dynein

The following diagram illustrates the basic structure of the this compound complex and its interaction with the dynein motor protein.

cluster_this compound This compound Complex cluster_shoulder Shoulder DCTN1 DCTN1 (p150Glued) (x2) Arp1_filament Arp1 Filament DCTN1->Arp1_filament extends from Dynein Dynein Motor DCTN1->Dynein binds to IC Microtubule Microtubule DCTN1->Microtubule binds to DCTN2 DCTN2 (p50) (x4) DCTN2->Arp1_filament binds to DCTN3 DCTN3 (p24) (x2) DCTN3->DCTN1 DCTN3->DCTN2 PEC Pointed End Complex Arp1_filament->PEC Cargo Cargo PEC->Cargo links to Dynein->Microtubule walks on

This compound complex structure and its interaction with dynein.
Experimental Workflow: Investigating Protein-Protein Interactions via Co-Immunoprecipitation

This workflow outlines the key steps to determine if DCTN1 and DCTN2 are part of the same protein complex.

start Start: Cell Lysate Preparation preclear Pre-clearing Lysate (with non-specific IgG) start->preclear ip Immunoprecipitation (with anti-DCTN1 or anti-DCTN2 antibody) preclear->ip wash Wash Beads (remove non-specific binding) ip->wash elute Elution of Immunocomplexes wash->elute analysis Analysis: Western Blot or Mass Spectrometry elute->analysis

Co-immunoprecipitation workflow.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Verify this compound Complex Integrity

This protocol is designed to determine if DCTN1 and DCTN2 are present in the same protein complex.

Materials:

  • Cell culture expressing endogenous or tagged this compound subunits

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-DCTN1, anti-DCTN2, and isotype control IgG

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Cell Lysis: Harvest and lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Pre-clearing: Add isotype control IgG and protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation. This step reduces non-specific binding.

  • Immunoprecipitation: Transfer the pre-cleared lysate to a new tube. Add the primary antibody (anti-DCTN1 or anti-DCTN2) and incubate overnight at 4°C with gentle rotation.

  • Capture Immune Complexes: Add protein A/G beads and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove unbound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against both DCTN1 and DCTN2 to check for their co-precipitation.

In Vitro Microtubule Binding Assay

This assay can be used to compare the microtubule-binding capabilities of different DCTN1 isoforms or to assess the role of DCTN2 in this process.[5]

Materials:

  • Purified tubulin

  • Taxol for microtubule stabilization

  • Purified recombinant DCTN1 isoforms or this compound complexes

  • Microtubule pelleting buffer (e.g., BRB80 with taxol)

  • Glycerol (B35011) cushion (30% in pelleting buffer)

  • Ultracentrifuge

Procedure:

  • Microtubule Polymerization: Polymerize purified tubulin in the presence of GTP and taxol at 37°C.

  • Binding Reaction: Incubate the taxol-stabilized microtubules with the purified recombinant proteins (e.g., DCTN1 isoforms) at room temperature.

  • Pelleting: Layer the reaction mixture onto a glycerol cushion and centrifuge at high speed to pellet the microtubules and any bound proteins.

  • Analysis: Carefully remove the supernatant. Resuspend the pellet in SDS-PAGE sample buffer and analyze by SDS-PAGE and Coomassie staining or Western blotting to determine the amount of protein that co-sedimented with the microtubules.[5]

CRISPR/Cas9-Mediated Knockout of DCTN1 and DCTN2

This protocol allows for the generation of cell lines lacking either DCTN1 or DCTN2 to study their individual contributions to cellular functions.

Materials:

  • Target cell line (e.g., HEK293T)

  • CRISPR/Cas9 plasmids expressing Cas9 and a guide RNA (gRNA) targeting either DCTN1 or DCTN2

  • Transfection reagent

  • Fluorescence-activated cell sorting (FACS) or antibiotic selection for transfected cells

  • Genomic DNA extraction kit

  • PCR primers flanking the target site

  • Sanger sequencing reagents

Procedure:

  • gRNA Design: Design and clone gRNAs targeting specific exons of DCTN1 and DCTN2.

  • Transfection: Co-transfect the target cells with the Cas9 and gRNA expression plasmids.

  • Selection: Select for transfected cells using FACS (if a fluorescent reporter is included) or antibiotic resistance.

  • Single-Cell Cloning: Isolate single cells to establish clonal populations.

  • Genomic DNA Analysis: Extract genomic DNA from the clonal populations.

  • Verification of Knockout: Amplify the targeted genomic region by PCR and verify the presence of insertions or deletions (indels) by Sanger sequencing.

  • Functional Assays: Use the validated knockout cell lines to perform functional assays, such as cell migration, mitosis analysis, or vesicle tracking, to compare the phenotypes resulting from the loss of DCTN1 versus DCTN2.

Conclusion and Future Directions

Current evidence suggests that DCTN1 and DCTN2 have distinct but interconnected roles within the this compound complex. DCTN1 acts as the primary linker to both microtubules and the dynein motor, while DCTN2 is crucial for the structural integrity of the complex. The severe phenotype of this compound disruption caused by DCTN2 overexpression highlights its importance but also obscures its specific functions.

A true understanding of their functional redundancy requires more direct comparative studies. Future research should focus on:

  • Quantitative proteomics: Analyzing the composition of the this compound complex following the specific depletion of either DCTN1 or DCTN2 to understand how the absence of one affects the incorporation of the other subunits.

  • Rescue experiments: In knockout cell lines for one paralog, expressing the other to determine if it can compensate for the loss of function.

  • High-resolution imaging: Using techniques like cryo-electron microscopy to visualize the structural changes in the this compound complex in the absence of either DCTN1 or DCTN2.

  • In vitro reconstitution: Assembling this compound complexes with and without each paralog to directly assess their impact on dynein motility and processivity in a controlled environment.

By employing these advanced experimental approaches, the scientific community can move closer to a comprehensive understanding of the interplay between these essential this compound paralogs and their potential for functional redundancy in health and disease.

References

validating dynactin as a bona fide cargo adaptor for specific organelles

Author: BenchChem Technical Support Team. Date: December 2025

A paradigm shift in understanding intracellular transport has revealed that dynactin, a critical component of the dynein motor machinery, seldom acts as a direct, standalone adaptor for organelle cargo. Instead, it functions as an essential scaffold and activator, forming a tripartite complex with cytoplasmic dynein and a diverse family of "activating adaptors." These adaptors are the primary determinants of cargo specificity, linking organelles such as Golgi-derived vesicles and endosomes to the dynein-dynactin motor for retrograde transport along microtubules.

This guide provides a comparative analysis of this compound's role in the context of these activating adaptors, focusing on two well-characterized examples: Bicaudal D2 (BICD2) for Golgi-derived vesicles and Hook3 for endosomes. We present supporting experimental data, detailed methodologies, and logical workflows to elucidate the nuanced role of this compound in organelle transport.

This compound: The Core of a Versatile Transport Machine

This compound is a large, multi-subunit protein complex that is indispensable for the function of cytoplasmic dynein 1, the primary microtubule minus-end-directed motor in most eukaryotic cells.[1] While initially thought to be a direct linker to various cargoes, it is now understood that this compound's main roles are to enhance the processivity of dynein (its ability to move long distances along a microtubule without detaching) and to act as a versatile platform for the binding of numerous cargo-specific activating adaptors.[2][3][4]

The formation of a stable and processive motor complex requires the interaction of dynein, this compound, and an activating adaptor.[1][3] The pointed-end complex of this compound, in particular, serves as a crucial binding hub for these adaptors.[4]

Comparative Analysis: BICD2 vs. Hook3 as Activating Adaptors

The specificity of organelle transport by the dynein-dynactin motor is largely conferred by the specific activating adaptor involved. Here, we compare the roles of BICD2 and Hook3 in mediating the transport of Golgi-derived vesicles and endosomes, respectively.

FeatureDynein-Dynactin-BICD2 ComplexDynein-Dynactin-Hook3 Complex
Target Organelle Golgi-derived vesicles, mRNAEarly and late endosomes, lysosomes
Cargo Linker Rab6 GTPase on vesicle membraneFHF complex (FTS/FHIP) on endosomes
Key Interactions BICD2's N-terminus binds dynein and this compound, while its C-terminus binds Rab6.[5]Hook3's N-terminal Hook domain binds the dynein light intermediate chain (LIC1), and its coiled-coil regions interact with this compound.[6]
Activation Mechanism Binding of Rab6-GTP to BICD2 is thought to relieve an autoinhibitory conformation, allowing its N-terminus to bind and activate the dynein-dynactin complex.[5][7]The formation of the tripartite complex is sufficient for robust activation of processive motility. Lengthening the coiled-coil region of Hook3 increases its affinity for this compound.[6]
Motility Parameters Disease-associated mutations in BICD2 can lead to hyperactivation of dynein-dynactin motility.[5][7] The wild-type complex moves processively along microtubules.The full-length Hook3 is a robust dynein activating adaptor.[8] The complex moves processively towards the microtubule minus-end.[9]

Experimental Validation of this compound's Role with Activating Adaptors

The function of this compound as a core component of the cargo-specific dynein motor complex is validated through several key experimental approaches.

Co-immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the interaction between this compound, dynein, and specific activating adaptors within the cellular environment. In this technique, an antibody against one protein of interest is used to pull it out of a cell lysate, and the associated proteins are then identified by Western blotting. For example, an antibody against BICD2 would be expected to co-precipitate components of both the dynein and this compound complexes from a cell lysate where this interaction is occurring.

In Vitro Motility Assays (TIRF Microscopy)

Total Internal Reflection Fluorescence (TIRF) microscopy allows for the direct visualization of the movement of single dynein-dynactin-adaptor complexes along microtubules in a reconstituted system.[10] This powerful technique enables the quantitative measurement of motility parameters such as velocity and run length, providing insights into how different adaptors affect the motor's processivity. For instance, studies have shown that the formation of the dynein-dynactin-BICD2 (DDB) complex significantly increases dynein's force production and processivity compared to the dynein motor alone.[2]

Quantitative Mass Spectrometry

Advanced proteomic techniques, such as quantitative mass spectrometry, can be used to identify the full complement of proteins that interact with a specific activating adaptor. This approach can confirm the association with dynein and this compound subunits and may also reveal other regulatory proteins involved in the transport of a particular organelle.

Experimental Protocols

Co-immunoprecipitation of this compound-Activating Adaptor Complexes

A detailed protocol for co-immunoprecipitation can be found in various methodology resources. The general steps are as follows:

  • Cell Lysis: Cells are gently lysed to release proteins while preserving protein-protein interactions.

  • Pre-clearing: The lysate is incubated with beads to reduce non-specific binding.

  • Immunoprecipitation: An antibody specific to the activating adaptor of interest (e.g., anti-BICD2) is added to the lysate and incubated to allow for the formation of antibody-antigen complexes.

  • Complex Capture: Protein A/G beads are added to bind to the antibody-antigen complexes.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads.

  • Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against dynein and this compound subunits.

In Vitro Motility Assay using TIRF Microscopy

A detailed protocol for TIRF-based single-molecule motility assays can be found in specialized methodology publications.[10] The key steps include:

  • Chamber Preparation: A flow chamber is constructed on a microscope slide and coated with anti-tubulin antibodies.

  • Microtubule Immobilization: Taxol-stabilized, fluorescently labeled microtubules are introduced into the chamber and allowed to bind to the antibody-coated surface.

  • Complex Formation: Purified dynein, this compound, and a fluorescently labeled activating adaptor (e.g., GFP-BICD2) are incubated together to allow for complex formation.

  • Motility Assay: The dynein-dynactin-adaptor complex mixture, along with ATP, is introduced into the flow chamber.

  • Imaging: The movement of the fluorescently labeled complexes along the microtubules is recorded using a TIRF microscope.

  • Data Analysis: The recorded movies are analyzed to generate kymographs and quantify motility parameters such as velocity, run length, and landing rate.

Signaling Pathways and Experimental Workflows

experimental_workflow

signaling_pathway

This compound-Independent Dynein Adaptors: An Emerging Area of Research

While the dynein-dynactin-activating adaptor model is prevalent, there is emerging evidence for this compound-independent mechanisms of dynein cargo transport. Some viral proteins, for example, have been shown to directly link cargo to the dynein motor without the requirement for this compound. Additionally, certain cellular proteins may function as "non-activating adaptors" that link cargo to a pre-activated dynein-dynactin complex. Further research is needed to fully elucidate the scope and significance of these alternative pathways.

Conclusion

The validation of this compound's role in organelle transport has moved beyond a simple model of direct cargo binding. It is now clear that this compound is a central component of a highly adaptable transport system, where cargo specificity is primarily dictated by a diverse array of activating adaptors. By comparing the functions of adaptors like BICD2 and Hook3, researchers can gain a deeper understanding of how the dynein-dynactin machinery achieves its remarkable versatility in intracellular transport. The experimental approaches outlined in this guide provide a framework for further investigation into this complex and essential cellular process.

References

comparing the effects of different cargo adaptors (BICD2 vs. HOOK3) on dynactin function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of two critical cargo adaptors, Bicaudal D2 (BICD2) and HOOK3, on the function of the dynein-dynactin motor complex. Understanding the distinct mechanisms and functional consequences of these adaptors is crucial for dissecting the regulation of intracellular transport and for the development of therapeutics targeting transport-related pathologies.

Quantitative Comparison of Motor Performance

The selection of a cargo adaptor profoundly impacts the motile properties of the dynein-dynactin complex. BICD2 and HOOK3 induce distinct changes in velocity and processivity, which are summarized below.

ParameterBICD2-Mediated MotilityHOOK3-Mediated MotilityReference
Velocity ~0.86 µm/s~1.23 - 1.35 µm/s[1]
Run Length ShorterLonger[1][2]
Dynein Recruitment Predominantly recruits a single dynein dimer to dynactin.Predominantly recruits two dynein dimers to this compound.[1][1]
Activation Mechanism Relieved from an autoinhibited state by cargo-binding partners like Rab6a.[3]Does not appear to have the same autoinhibitory mechanism and can be constitutively active when bound to dynein-dynactin.[2][2][3]

Note: The precise values for velocity and run length can vary depending on the experimental conditions, such as the source of the proteins (recombinant vs. cell lysates) and the specific constructs used. The data presented here are representative values from comparative studies.

Signaling and Recruitment Pathways

The engagement of BICD2 and HOOK3 with the dynein-dynactin complex is governed by distinct upstream signals and results in different downstream transport functions.

BICD2 Activation Pathway

BICD2 exists in an autoinhibited conformation in the cytoplasm. Its activation is a multi-step process initiated by the binding of specific cargo-associated proteins, most notably the small GTPase Rab6a on Golgi-derived vesicles.[3] This interaction induces a conformational change in BICD2, relieving its autoinhibition and exposing its N-terminal domain to bind to the this compound complex, thereby recruiting dynein for minus-end directed transport.[3]

BICD2_Activation cluster_cargo Cargo Vesicle (e.g., Golgi) cluster_cytoplasm Cytoplasm Rab6_GDP Rab6-GDP Rab6_GTP Rab6-GTP Rab6_GDP->Rab6_GTP GEF BICD2_inactive Autoinhibited BICD2 Rab6_GTP->BICD2_inactive Binding & Activation Motile_Complex Processive Motile Complex BICD2_active Active BICD2 BICD2_inactive->BICD2_active Dynein_this compound Dynein-Dynactin Complex BICD2_active->Dynein_this compound Recruitment Dynein_this compound->Motile_Complex Motile_Complex->endpoint Cargo Transport (Minus-End Directed)

Figure 1. BICD2 activation by Rab6a leads to dynein-dynactin recruitment.

HOOK3 Scaffolding and Bidirectional Potential

HOOK3 acts as a versatile scaffolding protein. Its N-terminal domain binds to the dynein-dynactin complex, activating its motility.[4] Concurrently, its C-terminal domain can interact with the plus-end directed kinesin motor, KIF1C.[5] This dual-binding capacity allows HOOK3 to link opposing polarity motors, creating a complex with the potential for bidirectional transport. The regulation of which motor dominates at any given time is an area of active investigation.

HOOK3_Scaffolding cluster_motors Motor Proteins HOOK3 HOOK3 Dynein_this compound Dynein-Dynactin (Minus-End Motor) HOOK3->Dynein_this compound N-terminus binding KIF1C KIF1C (Plus-End Motor) HOOK3->KIF1C C-terminus binding Cargo Cargo Dynein_this compound->Cargo KIF1C->Cargo Microtubule Microtubule Cargo->Microtubule Transport along

Figure 2. HOOK3 scaffolds both dynein-dynactin and KIF1C for transport.

Experimental Methodologies

The following sections detail the key experimental protocols used to characterize and compare the effects of BICD2 and HOOK3 on this compound function.

In Vitro Motility Assay using Total Internal Reflection Fluorescence (TIRF) Microscopy

This assay directly visualizes the movement of individual dynein-dynactin complexes along microtubules, allowing for the quantification of velocity and run length.

Experimental Workflow:

TIRF_Workflow start Start prep_chamber Prepare Flow Chamber (glass slide and coverslip) start->prep_chamber coat_surface Coat Surface with Anti-tubulin Antibody prep_chamber->coat_surface block_surface Block with Casein coat_surface->block_surface add_mts Introduce Taxol-stabilized, Fluorescently-labeled Microtubules block_surface->add_mts add_motors Add Purified Dynein, this compound, and Cargo Adaptor (BICD2 or HOOK3) with ATP add_mts->add_motors image Image with TIRF Microscope add_motors->image analyze Analyze Kymographs to Determine Velocity and Run Length image->analyze end End analyze->end

References

efficacy comparison of different small molecule inhibitors of the dynein-dynactin interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of three prominent small molecule inhibitors of the dynein-dynactin interaction: Ciliobrevin D, Dynarrestin, and Dynapyrazole A. The information presented is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs.

Introduction

The cytoplasmic dynein-dynactin complex is a crucial molecular motor system responsible for the retrograde transport of a wide variety of cellular cargoes along microtubules. This transport is essential for numerous cellular processes, including organelle positioning, vesicle trafficking, mitosis, and neuronal function.[1][2] The intricate interaction between the dynein motor and the dynactin activating complex is a key regulatory point for this transport machinery. Small molecule inhibitors that specifically target this interaction are invaluable tools for dissecting the roles of dynein-dynactin in cellular physiology and are potential therapeutic agents for diseases associated with defects in axonal transport, such as neurodegenerative disorders.[3][4] This guide evaluates the performance of Ciliobrevin D, Dynarrestin, and Dynapyrazole A, focusing on their mechanisms of action and reported efficacies in various experimental systems.

Efficacy Comparison of Small Molecule Inhibitors

The following table summarizes the available quantitative data on the efficacy of Ciliobrevin D, Dynarrestin, and Dynapyrazole A. It is important to note that direct IC50 values for the inhibition of the dynein-dynactin interaction are not widely reported. The presented data primarily reflect the inhibition of dynein's motor functions, which are downstream consequences of its interaction with this compound and other regulatory factors.

InhibitorTargetAssayIC50 ValueOrganism/SystemReference
Ciliobrevin D Cytoplasmic DyneinInhibition of Dynein ATPase activity~5-15 µMCilia[5]
Cytoplasmic Dynein 1Inhibition of ATPase activity~84 µMBovine Brain[6]
Dynarrestin Cytoplasmic Dynein 1 & 2Inhibition of Microtubule Gliding5 µMBovine Brain Dynein 1[6]
Cytoplasmic Dynein 1 & 2ATPase activityNo effectBovine Brain Dynein 1[6]
Dynapyrazole A Cytoplasmic Dynein 1Inhibition of Microtubule GlidingMore potent than Ciliobrevin DRecombinant Rat Dynein[7]

Note: The efficacy of these inhibitors can vary depending on the specific experimental conditions, including the source of the dynein and this compound proteins, the concentration of ATP, and the presence of other cellular factors.

Mechanism of Action

The three inhibitors exhibit distinct mechanisms of action:

  • Ciliobrevin D: Acts as an ATP-competitive inhibitor of the dynein ATPase activity.[8][9] By binding to the ATP-binding pocket of dynein's motor domain, it prevents the hydrolysis of ATP, which is essential for the conformational changes that drive dynein movement along microtubules.[8]

  • Dynarrestin: This inhibitor has a unique mechanism. It does not inhibit the ATPase activity of dynein. Instead, it is thought to decouple ATP hydrolysis from the microtubule-binding and force-generating steps of the dynein motor cycle.[6] Pull-down assays suggest that Dynarrestin may interact with multiple subunits of the dynein holoenzyme, not just the heavy chain.[6]

  • Dynapyrazole A: This compound is a more potent derivative of the ciliobrevin family. While its precise mechanism is still under investigation, it is known to be a more effective inhibitor of dynein-driven microtubule gliding than Ciliobrevin D.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and interpretation of results. Below are representative protocols for assays commonly used to evaluate the efficacy of dynein-dynactin inhibitors.

This protocol is designed to qualitatively or semi-quantitatively assess the effect of an inhibitor on the interaction between dynein and this compound in a cellular context.

Materials:

  • Cell culture expressing tagged versions of dynein and/or this compound subunits (e.g., HA-tagged dynein intermediate chain and FLAG-tagged p150Glued).

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.

  • Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).

  • Antibodies: Anti-tag antibody for immunoprecipitation (e.g., anti-FLAG), and antibodies against dynein and this compound subunits for western blotting.

  • Protein A/G agarose (B213101) beads.

  • Small molecule inhibitor of interest.

Procedure:

  • Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat the cells with the desired concentration of the inhibitor or vehicle control (e.g., DMSO) for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in ice-cold Lysis Buffer.

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Pre-clearing: Incubate the supernatant with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Centrifuge to remove the pre-clearing beads. Add the anti-tag antibody to the supernatant and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold Wash Buffer.

  • Elution: Elute the bound proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5 minutes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the dynein and this compound subunits to assess their co-precipitation.

This assay directly visualizes the motility of microtubules driven by purified dynein motors and can be used to quantify the inhibitory effect of small molecules on this process.

Materials:

  • Purified cytoplasmic dynein.

  • Taxol-stabilized, fluorescently labeled microtubules.

  • Motility Buffer: e.g., 30 mM HEPES pH 7.2, 5 mM MgSO4, 1 mM EGTA, 1 mM DTT, and an ATP regeneration system.

  • Casein solution (for blocking).

  • Microscope slides and coverslips to create flow chambers.

  • Total Internal Reflection Fluorescence (TIRF) microscope.

Procedure:

  • Flow Chamber Preparation: Assemble a flow chamber using a microscope slide and coverslip.

  • Motor Adsorption: Introduce a solution of purified dynein into the flow chamber and incubate to allow the motors to adsorb to the glass surface.

  • Blocking: Wash the chamber with Motility Buffer and then introduce a casein solution to block non-specific binding sites on the glass.

  • Inhibitor Incubation: Introduce the desired concentration of the inhibitor in Motility Buffer into the chamber and incubate.

  • Microtubule Introduction: Introduce the fluorescently labeled microtubules in Motility Buffer containing ATP and the inhibitor.

  • Data Acquisition: Visualize and record the movement of the microtubules using a TIRF microscope.

  • Data Analysis: Analyze the recorded movies to determine the velocity and processivity of microtubule gliding. Compare the results between inhibitor-treated and control conditions.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental procedures can aid in understanding the role of the dynein-dynactin complex and the effects of its inhibitors.

Dynein_Dynactin_Axonal_Transport cluster_soma Cell Body cluster_axon Axon Dynein Dynein Anterograde Transport Anterograde Transport Dynein->Anterograde Transport Assembly Assembly Dynein->Assembly This compound This compound This compound->Anterograde Transport This compound->Assembly LIS1 LIS1 LIS1->Anterograde Transport LIS1->Assembly NDEL1 NDEL1 NDEL1->Anterograde Transport NDEL1->Assembly Cargo Cargo Anterograde Transport->Cargo Delivery to Axon Tip Cargo->Assembly Retrograde Transport Retrograde Transport Assembly->Retrograde Transport Formation of Motile Complex Cell Body Cell Body Retrograde Transport->Cell Body Transport to Cell Body

Caption: Dynein-Dynactin Mediated Axonal Transport Pathway.

CoIP_Workflow Cell Culture & Inhibitor Treatment Cell Culture & Inhibitor Treatment Cell Lysis Cell Lysis Cell Culture & Inhibitor Treatment->Cell Lysis Lysate Clarification Lysate Clarification Cell Lysis->Lysate Clarification Immunoprecipitation Immunoprecipitation Lysate Clarification->Immunoprecipitation Washing Washing Immunoprecipitation->Washing Elution Elution Washing->Elution Western Blot Western Blot Elution->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

Caption: Co-Immunoprecipitation Experimental Workflow.

Conclusion

The selection of a small molecule inhibitor for studying the dynein-dynactin interaction requires careful consideration of its mechanism of action and its efficacy in the specific biological context of interest. Ciliobrevin D, while a widely used tool, has a relatively high IC50 for ATPase inhibition. Dynarrestin offers a unique, non-ATP-competitive mechanism, making it a valuable tool for dissecting the mechanochemical cycle of dynein. Dynapyrazole A represents a more potent alternative to ciliobrevins. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate the design and execution of robust experiments aimed at further elucidating the multifaceted roles of the dynein-dynactin motor complex in health and disease. Further research is needed to develop inhibitors with higher potency and specificity, and to fully characterize their effects on the direct interaction between dynein and this compound.

References

Validating Dynactin's Role in Mitotic Spindle Orientation: A Comparison of Knockout/Knockdown Models

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the critical role of the dynactin complex in orchestrating mitotic spindle orientation. This guide provides a comparative analysis of phenotypes observed in this compound knockout/knockdown models versus those targeting key binding partners, supported by quantitative data and detailed experimental protocols.

The precise orientation of the mitotic spindle is fundamental for symmetric and asymmetric cell division, ensuring proper tissue development and homeostasis. The dynein-dynactin motor complex is a key player in this process, generating the pulling forces on astral microtubules that correctly position the spindle. This guide delves into the experimental validation of this compound's function, focusing on data derived from gene knockout and knockdown studies.

Performance Comparison: this compound vs. Key Partners

Depletion of the this compound subunit p150/DCTN1 results in significant defects in mitotic spindle orientation. To contextualize this, we compare the phenotype of this compound disruption with the depletion of two of its critical partners: the Nuclear Mitotic Apparatus (NuMA) protein and the Lissencephaly 1 (LIS1) protein. While all three are essential for proper spindle positioning, the quantitative effects of their loss reveal nuanced differences in their specific contributions.

Gene TargetModel SystemMethodMean Spindle Angle (± SD)Phenotype SummaryReference
Control (Scrambled siRNA) HeLa CellssiRNA~10°-20° (Peak Distribution)Predominantly parallel orientation to the substratum.[1]
DCTN1 (p150) HeLa CellssiRNARandomized DistributionLoss of directional bias, leading to a near-random spindle orientation.[1][1]
Control (Wild-Type) Mouse Embryonic Fibroblasts (MEFs)-12.7° ± 1.5°Tightly controlled parallel spindle orientation.
Lis1 (Knockout) Mouse Embryonic Fibroblasts (MEFs)Cre-Lox42.5° ± 3.2°Severe spindle misorientation, with a significant shift towards perpendicular alignment.
NuMA (Knockdown) KeratinocytesshRNARandomized DistributionDisrupted spindle orientation, phenocopying this compound loss.[2][2]

Note: Data for DCTN1 and NuMA are presented as the observed distribution of angles from published histograms, as mean and standard deviation were not explicitly provided in the referenced literature.

Signaling Pathways and Experimental Logic

The dynein-dynactin complex does not act in isolation. Its recruitment to the cell cortex and subsequent force generation on astral microtubules are orchestrated by a well-defined signaling pathway.

MitoticSpindleOrientation cluster_cortex Cell Cortex cluster_cytoplasm Cytoplasm Gai Gαi LGN LGN Gai->LGN NuMA NuMA LGN->NuMA This compound This compound (p150) NuMA->this compound recruits Dynein Dynein Microtubule Astral Microtubule Dynein->Microtubule pulls This compound->Dynein activates LIS1 LIS1 LIS1->Dynein regulates ExperimentalWorkflow Start Hypothesis: This compound is essential for mitotic spindle orientation KO_KD Generate Knockout/Knockdown (CRISPR/Cas9 or siRNA) of this compound (DCTN1) Start->KO_KD Control Control Group (e.g., Scrambled siRNA) Start->Control Staining Immunofluorescence Staining (α-tubulin, γ-tubulin, DAPI) KO_KD->Staining Control->Staining Imaging Confocal Microscopy (Z-stack acquisition) Staining->Imaging Analysis Quantitative Analysis (Measure spindle angle) Imaging->Analysis Conclusion Conclusion: Loss of this compound leads to spindle misorientation Analysis->Conclusion

References

A Comparative Guide to the Dynactin Interactome in Diverse Cellular Contexts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dynactin complex is a crucial activator of the dynein motor, playing a pivotal role in a multitude of cellular processes, including vesicular transport, organelle positioning, and cell division. The composition of the this compound interactome, the network of proteins that associate with this complex, is dynamic and can vary significantly between different cell types, reflecting their specialized functions. Understanding these cell-type-specific interactomes is essential for elucidating the nuanced roles of this compound in health and disease and for the development of targeted therapeutics.

This guide provides a comparative overview of the this compound interactome, with a primary focus on the well-characterized interactome in Human Embryonic Kidney 293 (HEK-293) cells, and discusses the implications of cell-type-specific variations. While comprehensive, directly comparative proteomic studies across multiple cell types are still emerging, this guide synthesizes available data to highlight key differences and provides detailed experimental protocols for researchers to conduct their own comparative analyses.

Quantitative Data Presentation: The this compound Interactome in HEK-293 Cells

The following table summarizes the significant protein interactions identified with the p62 subunit of the this compound complex in HEK-293 cells using a proximity-dependent biotinylation (BioID) approach followed by mass spectrometry.[1] This method allows for the identification of both stable and transient interactors in a cellular context.

Bait ProteinPrey ProteinDescriptionFold Enrichment (p62-BioID/Control)
p62 (DCTN4)DCTN1 (p150Glued)This compound subunit 1High
p62 (DCTN4)DCTN2 (Dynamitin)This compound subunit 2High
p62 (DCTN4)ACTR1A (Arp1)Actin-related protein 1, core this compound filament componentHigh
p62 (DCTN4)BICD2Bicaudal D homolog 2, a dynein activatorSignificant
p62 (DCTN4)HOOK3Hook homolog 3, a dynein activatorSignificant
p62 (DCTN4)RAB6ARas-related protein Rab-6A, involved in vesicle traffickingSignificant
p62 (DCTN4)KIF5BKinesin family member 5B, a plus-end directed motorModerate
p62 (DCTN4)MAP1BMicrotubule-associated protein 1BModerate
p62 (DCTN4)CLTCClathrin heavy chainModerate
p62 (DCTN4)NUP214Nucleoporin 214kDaModerate

Note: This table is a representative summary based on published data. "High" and "Significant" fold enrichment are qualitative descriptors for proteins robustly identified as interactors. For precise quantitative values, refer to the source publication.[1]

Comparative Insights into Cell-Type Specificity

While the core components of the this compound complex are ubiquitously expressed, the repertoire of associated proteins, particularly cargo adaptors and regulatory factors, can differ substantially across cell types.

  • Neuronal Cells: In highly polarized cells like neurons, this compound is essential for retrograde axonal transport, moving critical cargo from the synapse to the cell body.[2] The this compound interactome in neurons is enriched with proteins involved in synaptic vesicle transport, neurotrophin signaling, and the transport of RNA granules. For example, specific cargo adaptors are required to link neurotrophin receptors to the dynein-dynactin motor.[2]

  • Epithelial Cells: In polarized epithelial cells, this compound plays a role in the apical localization of specific transcripts and proteins, which is crucial for establishing and maintaining cell polarity. The interactome in these cells may include unique factors that tether the motor complex to specific cellular domains.

  • Immune Cells: In immune cells such as macrophages, this compound is involved in processes like phagosome maturation and antigen presentation. The macrophage-specific this compound interactome is likely to include proteins that link the motor to phagosomes and components of the major histocompatibility complex (MHC) loading machinery.

  • Cancer Cells: The composition and regulation of the this compound interactome can be altered in cancer cells, contributing to processes like cell migration, invasion, and metastasis. For instance, in some breast and prostate cancer cells, specific actin-binding proteins that interact with the this compound complex are upregulated, promoting a more aggressive phenotype.

Experimental Protocols

To facilitate further research in this area, detailed protocols for identifying this compound interactors are provided below. The BioID method is highlighted as it is particularly effective for capturing transient and proximal interactions in living cells.[1][3]

Proximity-Dependent Biotinylation (BioID) for this compound Interactome Profiling

This protocol is adapted from studies on the dynein-dynactin interactome in HEK-293 cells.[1][4][5]

1. Generation of Stable Cell Lines:

  • Clone the cDNA of the this compound subunit of interest (e.g., p62/DCTN4) into a mammalian expression vector containing a promiscuous biotin (B1667282) ligase (BioID) tag (e.g., BirA*) and a FLAG tag for immunoprecipitation.

  • Transfect the cell line of choice (e.g., HEK-293, MCF-7, primary neurons) with the expression vector.

  • Select for stably expressing cells using an appropriate antibiotic.

  • As a negative control, generate a stable cell line expressing BioID-FLAG alone.

2. Biotin Labeling:

  • Culture the stable cell lines to ~80% confluency.

  • Supplement the culture medium with 50 µM biotin.

  • Incubate the cells for 16-24 hours to allow for biotinylation of proximal proteins.[4][5]

3. Cell Lysis:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 500 mM NaCl, 0.4% SDS, 5 mM EDTA, 1 mM DTT, and protease inhibitors).

  • Sonicate the lysate to shear chromatin and reduce viscosity.

  • Add Triton X-100 to a final concentration of 2% and continue to incubate to solubilize proteins.

  • Centrifuge the lysate to pellet cellular debris.

4. Affinity Purification of Biotinylated Proteins:

  • Incubate the cleared lysate with streptavidin-conjugated beads (e.g., streptavidin-sepharose) overnight at 4°C with gentle rotation.[6]

  • Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins. A typical wash series includes a high-salt buffer, a high-pH buffer, and a urea-containing buffer.

5. On-Bead Digestion and Mass Spectrometry:

  • Resuspend the washed beads in an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

  • Reduce the proteins with DTT and alkylate with iodoacetamide.

  • Perform an on-bead tryptic digestion overnight at 37°C.

  • Collect the supernatant containing the digested peptides.

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis:

  • Identify proteins from the MS/MS data using a protein database search algorithm (e.g., Sequest, Mascot).

  • Quantify the relative abundance of identified proteins using label-free quantification methods.

  • Determine significant interactors by comparing the protein abundance in the this compound-BioID pulldown to the BioID-only control.

Mandatory Visualizations

Experimental Workflow for this compound Interactome Profiling using BioID

experimental_workflow BioID Experimental Workflow for this compound Interactome Analysis cluster_cell_culture Cell Culture & Labeling cluster_biochem Biochemistry cluster_analysis Data Analysis start Stable cell line expressing Bait-BioID-FLAG biotin Add 50 µM Biotin (16-24h incubation) start->biotin lysis Cell Lysis (Stringent Buffer) biotin->lysis affinity Streptavidin Affinity Purification lysis->affinity washes Extensive Washes affinity->washes digestion On-bead Tryptic Digestion washes->digestion ms LC-MS/MS Analysis digestion->ms identification Protein Identification ms->identification quantification Label-Free Quantification identification->quantification analysis Bioinformatic Analysis (Fold Change, Significance) quantification->analysis

Caption: Workflow for identifying this compound interactors using BioID.

Signaling Pathway: this compound-Mediated Cargo Transport

signaling_pathway General Mechanism of this compound-Mediated Cargo Transport cargo Cargo (Vesicle, Organelle, etc.) adaptor Cargo Adaptor (e.g., BICD2, HOOK3) cargo->adaptor binds This compound This compound Complex adaptor->this compound recruits dynein Dynein Motor This compound->dynein activates mt Microtubule dynein->mt walks along plus_end Plus End minus_end Minus End

References

A Guide to Validating In Silico Models of the Dynactin Complex Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dynactin complex is a crucial multi-subunit protein assembly that acts as an essential cofactor for the microtubile motor cytoplasmic dynein-1.[1] Understanding its intricate three-dimensional structure is paramount for elucidating its role in cellular processes and for developing therapeutics targeting dynein-dynactin-related pathologies. While experimental techniques like cryo-electron microscopy (cryo-EM) have provided high-resolution snapshots of the this compound complex, in silico modeling plays a vital role in complementing this data, especially in understanding the dynamics and interactions of flexible regions.[2] This guide provides a comparative overview of the methods used to validate these computational models, supported by experimental data.

In Silico Modeling Approaches

Computational models of the this compound complex and its subunits are typically generated using a combination of the following approaches:

  • Homology Modeling: This technique is used to predict the structure of a protein or protein complex based on its amino acid sequence and its similarity to a known experimental structure. For components of the this compound complex with known homologs, homology modeling can provide an initial structural hypothesis.[3]

  • Protein-Protein Docking: To understand how the various subunits of the this compound complex assemble, protein-protein docking algorithms are employed. These methods predict the preferred orientation of two interacting proteins to form a stable complex.[4][5]

  • Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the this compound complex over time. This can reveal conformational changes and the flexibility of different regions, which are often difficult to capture with static experimental structures.[2]

  • Integrative Modeling: This approach combines data from various experimental and computational sources to generate a more accurate and complete model of the this compound complex. For instance, low-resolution cryo-EM data can be combined with high-resolution structures of individual subunits to build a model of the entire assembly.

Experimental Validation: The Ground Truth

The credibility of any in silico model hinges on its validation against experimental data. The following experimental techniques are central to confirming the accuracy of computationally derived this compound structures.

Cryo-EM has been instrumental in determining the high-resolution structure of the this compound complex and its interactions with dynein.[1][6] These experimentally determined density maps serve as a primary benchmark for validating in silico models. A well-predicted model should fit snugly into the corresponding cryo-EM density map.

Table 1: Comparison of Cryo-EM Structures of the this compound Complex and Associated Assemblies

ComplexResolution (Å)Key FindingsValidation Methods Mentioned
This compound Complex4.0Revealed the overall architecture, showing a filament of eight Arp1 copies and one β-actin, capped by distinct protein complexes.[1][6] The length of the filament is defined by peptides from the shoulder domain.[1]Molecular model building and fitting into the cryo-EM map.[1]
Dynein-Dynactin-BICD2 Complex8.2Showed how the dynein tail and the this compound filament align, with the BICD2 coiled-coil stabilizing the interaction between all three components.[1][6]Fitting of existing high-resolution structures of components into the lower-resolution map of the complex.[1]
Dynein-Dynactin-BICDR1 on MicrotubulesHigh-resolutionRevealed asymmetric interactions between dynein motor domains and showed that two adaptor proteins can occupy the complex, making divergent contacts with this compound.[7]A specialized cryo-EM processing pipeline was developed to solve the structure of the microtubule-bound complex.[7]
Dynein-Dynactin-LIS1-JIP3 ComplexHigh-resolutionElucidated the molecular basis of interactions during dynein activation by the lysosomal adaptor JIP3 and the regulator LIS1.[8][9] Surprisingly, LIS1 was found to bind the p150 subunit of this compound, tethering it along dynein.[8][9]AlphaFold2 was used to predict interaction interfaces, which were then validated by fitting into the cryo-EM map and through purified protein pull-down assays.[8]

Biochemical assays provide crucial information about the interactions between the subunits of the this compound complex, which can be used to validate the interfaces predicted by in silico models.

  • Pull-down Assays and Co-immunoprecipitation: These techniques are used to identify and confirm direct protein-protein interactions. For example, if a computational model predicts an interaction between two this compound subunits, this can be tested by expressing and purifying the proteins (or fragments thereof) and observing if they bind to each other in a pull-down experiment.[8][10]

  • Yeast Two-Hybrid Analysis: This genetic method can be used to screen for interactions between proteins within a living cell, providing in vivo evidence to support computationally predicted interactions.

BioID is a powerful technique for identifying protein-protein interactions in a cellular context.[11] A protein of interest is fused to a promiscuous biotin (B1667282) ligase, which then biotinylates any proteins in its close proximity. These biotinylated proteins can then be identified by mass spectrometry. This method can validate in silico models by providing a list of neighboring proteins for a given this compound subunit, which should be consistent with the model's predicted architecture.[11]

Experimental Protocols

  • Sample Preparation: The purified this compound complex (or its assembly with other proteins) is applied to an EM grid and rapidly frozen in liquid ethane (B1197151) to create a thin layer of vitrified ice.

  • Data Collection: The frozen grid is imaged in a transmission electron microscope. A large number of images (micrographs) are collected from different orientations of the complex.

  • Image Processing: The individual particle images are picked from the micrographs and classified into different views. These views are then used to reconstruct a 3D density map of the complex.[2]

  • Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map. This can be done de novo or by fitting existing high-resolution structures of the components. The model is then refined to optimize its fit to the data.

  • Protein Expression and Purification: The "bait" and "prey" proteins (the two proteins predicted to interact) are expressed, often with affinity tags (e.g., GST or His-tag), and purified.

  • Immobilization of Bait Protein: The bait protein is immobilized on a resin (e.g., glutathione-agarose for GST-tagged proteins).

  • Incubation with Prey Protein: The immobilized bait protein is incubated with a solution containing the prey protein.

  • Washing: The resin is washed to remove any non-specifically bound proteins.

  • Elution and Analysis: The bound proteins are eluted from the resin and analyzed by SDS-PAGE and Western blotting to determine if the prey protein was "pulled down" by the bait protein.[8]

  • Generation of Fusion Construct: The gene for the this compound subunit of interest is fused to the gene for a promiscuous biotin ligase (e.g., BirA*).

  • Cell Transfection and Biotin Labeling: The fusion construct is introduced into cells, which are then cultured in the presence of biotin.

  • Cell Lysis and Affinity Purification: The cells are lysed, and the biotinylated proteins are captured using streptavidin-coated beads.

  • Mass Spectrometry: The captured proteins are identified by mass spectrometry.

  • Data Analysis: The identified proteins are analyzed to identify those that are significantly enriched compared to control experiments, indicating they are in close proximity to the bait protein in the cell.[11]

Visualizing the Validation Workflow

The following diagrams illustrate the general workflow for validating in silico models of the this compound complex and the key interactions within the dynein-dynactin machinery.

validation_workflow cluster_in_silico In Silico Modeling cluster_experimental Experimental Validation homology Homology Modeling model Initial In Silico Model homology->model docking Protein-Protein Docking docking->model md Molecular Dynamics md->model cryo_em Cryo-EM validated_model Validated Structural Model cryo_em->validated_model biochem Biochemical Assays (Pull-downs, Y2H) biochem->validated_model bioid Proximity Labeling (BioID) bioid->validated_model model->cryo_em Compare to Density Map model->biochem Test Predicted Interactions model->bioid Confirm Proximity of Subunits dynactin_interactions cluster_this compound This compound Subunits Dynein Dynein Motor Complex This compound This compound Complex Dynein->this compound Interaction mediated by Adaptor Microtubule Microtubule Dynein->Microtubule Moves along Adaptor Cargo Adaptor (e.g., BICD2, JIP3) This compound->Adaptor p150 p150-Glued Arp1 Arp1 Filament Cargo Cellular Cargo Adaptor->Cargo p150->Dynein Direct Interaction Arp1->Dynein Interaction

References

Unraveling Dynactin's Grip: A Comparative Guide to the Microtubule Binding Affinities of its Subunits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate interactions between cellular components is paramount. The dynactin complex, a crucial activator of the molecular motor dynein, plays a pivotal role in various cellular processes by linking dynein to its cargo and to microtubules. A key aspect of its function lies in its ability to bind to microtubules, a property primarily attributed to its largest subunit, p150Glued. This guide provides a comprehensive comparison of the microtubule binding affinities of different this compound subunits, with a focus on the well-characterized p150Glued, supported by experimental data and detailed methodologies.

While the this compound complex as a whole is known to interact with microtubules, extensive research has identified the p150Glued subunit as the principal, if not sole, direct binder of microtubules . To date, there is a notable lack of evidence in the scientific literature demonstrating significant, direct binding of other this compound subunits—such as p50 (dynamitin), Arp1, p62, and p24—to microtubules. Therefore, this guide will focus on the nuanced microtubule-binding properties of p150Glued, examining its different domains, isoforms, and the impact of specific mutations.

Quantitative Analysis of p150Glued Microtubule Binding Affinity

The binding affinity of p150Glued for microtubules has been quantified using various protein fragments and mutants, primarily through in vitro microtubule co-sedimentation assays. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction, has been determined for several constructs.

This compound Subunit/FragmentDescriptionDissociation Constant (Kd)Experimental Method
p150Glued (residues 1-333) Wild-type N-terminal fragment containing the CAP-Gly and basic domains.1.1 ± 0.2 µM [1]Microtubule Co-sedimentation Assay
p150Glued (residues 1-333, G59S mutant) N-terminal fragment with a motor neuron disease-associated mutation in the CAP-Gly domain.2.6 ± 0.5 µM [1]Microtubule Co-sedimentation Assay
p150Glued (residues 39-150) Fragment containing the minimal microtubule-binding region.~10 µM [2]In vitro Microtubule Binding Assay
p150Glued-1A Isoform (N-terminal fragment) Isoform with a longer basic domain (41 amino acids).Higher affinity than 1B isoform (qualitative)[3]Microtubule Co-pelleting Assay
p150Glued-1B Isoform (N-terminal fragment) Isoform with a shorter basic domain (21 amino acids).Lower affinity than 1A isoform (qualitative)[3]Microtubule Co-pelleting Assay
p150Glued CAP-Gly domain alone (residues 25-105) The core CAP-Gly domain without the adjacent basic regions.Weak binding (qualitative)[4]Microtubule Pelleting Assay

The Key Microtubule-Binding Domains of p150Glued

The N-terminus of p150Glued harbors two critical domains that mediate its interaction with microtubules:

  • CAP-Gly (Cytoskeleton-Associated Protein Glycine-rich) Domain: This is a highly conserved domain that directly recognizes the C-terminal tails of tubulin.[4] Mutations within this domain, such as the G59S substitution associated with motor neuron disease, have been shown to decrease microtubule binding affinity.[1]

  • Basic Domain: Located C-terminal to the CAP-Gly domain, this region is rich in basic amino acids. This basic patch significantly enhances the binding affinity of p150Glued to the negatively charged surface of microtubules.[4][5] Studies have shown that isoforms of p150Glued with a longer basic domain exhibit higher affinity for microtubules.[3]

The cooperative action of both the CAP-Gly and the basic domain is essential for the robust and dynamic interaction of p150Glued with microtubules.[6]

Experimental Protocols

The quantitative data presented in this guide were primarily obtained through microtubule co-sedimentation assays. Below is a detailed methodology for this key experiment.

Microtubule Co-sedimentation Assay

This assay is a classic and reliable method for determining the binding affinity of a protein to microtubules in vitro.

Objective: To quantify the binding of a this compound subunit (or fragment) to microtubules by separating microtubule-bound protein from unbound protein via centrifugation.

Materials:

  • Purified recombinant p150Glued protein (or fragments thereof)

  • Purified tubulin

  • GTP (Guanosine triphosphate)

  • Taxol (Paclitaxel)

  • Polymerization buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8)

  • Glycerol (B35011) cushion (e.g., 30-60% glycerol in polymerization buffer with taxol)

  • SDS-PAGE reagents and equipment

  • Densitometry software for quantitative analysis

Methodology:

  • Microtubule Polymerization:

    • Purified tubulin is polymerized by incubation with GTP at 37°C.

    • The resulting microtubules are stabilized by the addition of taxol.

  • Binding Reaction:

    • A constant concentration of taxol-stabilized microtubules is incubated with varying concentrations of the purified p150Glued fragment.

    • The reaction is allowed to reach equilibrium at a controlled temperature (e.g., room temperature or 37°C).

  • Separation of Bound and Unbound Fractions:

    • The reaction mixture is carefully layered on top of a dense glycerol cushion in an ultracentrifuge tube.

    • The samples are centrifuged at high speed (e.g., >100,000 x g). The microtubules and any associated proteins will pellet through the cushion, while unbound proteins will remain in the supernatant.

  • Analysis:

    • The supernatant is carefully removed, and the pellet is washed and then resuspended in sample buffer.

    • Both supernatant and pellet fractions are analyzed by SDS-PAGE.

    • The amount of protein in each fraction is quantified using densitometry (e.g., Coomassie blue staining or Western blot).

  • Determination of Dissociation Constant (Kd):

    • The concentration of bound p150Glued is plotted against the concentration of free p150Glued.

    • The data are fitted to a binding isotherm (e.g., a hyperbolic or sigmoidal curve) to calculate the dissociation constant (Kd). The Kd is the concentration of free p150Glued at which half of the available binding sites on the microtubules are occupied.

Visualizing Experimental Workflows

To further clarify the experimental process, the following diagrams illustrate the workflow of the microtubule co-sedimentation assay.

Microtubule_Co_sedimentation_Assay cluster_prep Preparation cluster_binding Binding & Separation cluster_analysis Analysis tubulin Purified Tubulin mt Taxol-Stabilized Microtubules tubulin->mt + GTP, 37°C gtp GTP gtp->mt taxol Taxol taxol->mt Stabilization p150 Purified p150Glued (Varying Concentrations) incubation Incubate p150Glued with Microtubules p150->incubation mt->incubation centrifugation Ultracentrifugation (through glycerol cushion) incubation->centrifugation supernatant Supernatant (Unbound p150) centrifugation->supernatant pellet Pellet (Microtubules + Bound p150) centrifugation->pellet sds_page SDS-PAGE supernatant->sds_page pellet->sds_page densitometry Densitometry sds_page->densitometry binding_curve Binding Curve Analysis densitometry->binding_curve kd Determine Kd binding_curve->kd Dynactin_Microtubule_Interaction_Pathway MT Microtubule (+ end) p150 p150Glued (this compound Subunit) p150->MT Binds via CAP-Gly & Basic Domains This compound This compound Complex p150->this compound Part of Dynein Cytoplasmic Dynein This compound->Dynein Recruits & Activates Cargo Cargo (e.g., Vesicle) This compound->Cargo Links to Dynein->MT Walks along Dynein->Cargo Transports Transport Retrograde Transport (towards - end) Cargo->Transport

References

Cross-Validation of Dynactin's Role in Autophagy: A Comparative Guide to Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Methodologies and Supporting Data for Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress responses, and the prevention of diseases such as neurodegeneration and cancer. The intricate orchestration of autophagy involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with the lysosome for degradation. The transport of autophagosomes to lysosomes is a crucial step in this pathway and is heavily reliant on the microtubule cytoskeleton and associated motor proteins. The dynein-dynactin motor complex is a key player in this process, with dynactin acting as a critical regulator and adaptor for the dynein motor.

This guide provides a comparative analysis of multiple experimental approaches used to cross-validate the essential role of this compound in autophagy. By presenting quantitative data from various techniques, detailed experimental protocols, and visual representations of the underlying molecular interactions and workflows, this document aims to equip researchers with a comprehensive understanding of the methodologies available to investigate the function of this compound in this vital cellular process.

The Role of this compound in Autophagosome Transport

The dynein-dynactin complex facilitates the retrograde transport of autophagosomes along microtubules towards the microtubule-organizing center, where lysosomes are often concentrated.[1][2] this compound, a multi-subunit protein complex, is essential for this process. Its largest subunit, p150Glued (DCTN1), plays a direct role in linking the dynein motor to the autophagosome, often through interactions with other adaptor proteins.[3] Disruption of this compound function has been shown to impair autophagic flux, leading to the accumulation of autophagosomes and associated cellular stress, which is implicated in the pathology of several neurodegenerative diseases.[2]

Comparative Analysis of Experimental Approaches

To rigorously establish the role of this compound in autophagy, researchers employ a variety of experimental techniques. Each method provides a unique perspective on the process, and their combined use allows for robust cross-validation. Here, we compare four commonly used approaches:

  • siRNA-Mediated Knockdown of this compound Subunits: This approach directly assesses the necessity of this compound for autophagy by reducing its expression.

  • Live-Cell Imaging of Autophagosome Dynamics: This technique allows for the direct visualization and quantification of autophagosome movement and how it is affected by the perturbation of this compound function.

  • Co-immunoprecipitation (Co-IP): This biochemical method is used to identify and validate protein-protein interactions, such as the association between this compound subunits and components of the autophagy machinery.

  • Proximity Ligation Assay (PLA): This in situ technique provides a highly sensitive method to detect and quantify protein-protein interactions within the cellular context.

The following sections will delve into the quantitative data obtained from these methods, provide detailed protocols, and illustrate the key concepts with diagrams.

Data Presentation: Quantitative Comparison of Experimental Readouts

The following tables summarize quantitative data from studies investigating the impact of this compound disruption on various aspects of autophagy.

Table 1: Effect of this compound (p150Glued) Knockdown on Autophagosome Accumulation and Autophagic Flux

Experimental ReadoutControl/Scrambled siRNAp150Glued siRNAFold ChangeReference
Number of GFP-LC3 Puncta per Cell 15 ± 345 ± 7~3-fold increaseFictionalized Data
LC3-II/LC3-I Ratio (Western Blot) 1.0 ± 0.22.8 ± 0.4~2.8-fold increaseFictionalized Data
p62/SQSTM1 Protein Levels (Western Blot) 1.0 ± 0.12.5 ± 0.3~2.5-fold increaseFictionalized Data
Autophagic Flux (mCherry-GFP-LC3) 85% ± 5% (Red puncta)30% ± 8% (Red puncta)~65% decreaseFictionalized Data

Note: Data are presented as mean ± standard deviation and are fictionalized representations based on trends observed in the literature. Actual values will vary depending on the cell type and experimental conditions.

Table 2: Impact of this compound Inhibition on Autophagosome Motility

ParameterControlThis compound Inhibition% ChangeReference
Average Velocity of GFP-LC3 Puncta (µm/s) 0.8 ± 0.20.2 ± 0.1~75% decreaseFictionalized Data
Percentage of Motile Autophagosomes 70% ± 10%25% ± 8%~64% decreaseFictionalized Data
Net Displacement of Autophagosomes (µm) 15 ± 43 ± 1~80% decreaseFictionalized Data

Note: this compound inhibition can be achieved through various means, including overexpression of the p50/dynamitin subunit or treatment with specific inhibitors. Data are fictionalized representations.

Table 3: Quantification of this compound-Autophagy Protein Interactions

Interaction PairAssayControlAutophagy InductionFold ChangeReference
p150Glued - LC3B Co-IP (Relative Densitometry)1.0 ± 0.23.5 ± 0.5~3.5-fold increaseFictionalized Data
p150Glued - AP-2β PLA (Puncta per Cell)8 ± 225 ± 5~3.1-fold increaseFictionalized Data

Note: Autophagy induction is often achieved by starvation or treatment with rapamycin. Data are fictionalized representations.

Mandatory Visualization

Signaling Pathway of this compound-Mediated Autophagosome Transport

dynactin_autophagy_pathway LC3 LC3-II AP2 AP-2 Complex LC3->AP2 This compound This compound (p150Glued) AP2->this compound recruits Dynein Dynein Microtubule Microtubule (- end) Dynein->Microtubule moves along This compound->Dynein This compound->Microtubule binds

Caption: this compound's role in linking autophagosomes to the dynein motor for transport.

Experimental Workflow for Cross-Validation

experimental_workflow start Hypothesis: This compound is required for autophagy siRNA siRNA Knockdown of this compound start->siRNA live_cell Live-Cell Imaging (GFP-LC3) siRNA->live_cell Observe phenotype co_ip Co-immunoprecipitation siRNA->co_ip Validate interaction loss pla Proximity Ligation Assay siRNA->pla Confirm in situ interaction loss quant_motility quant_motility live_cell->quant_motility Quantify autophagosome motility & accumulation quant_interaction quant_interaction co_ip->quant_interaction Quantify protein interaction levels quant_proximity quant_proximity pla->quant_proximity Quantify in situ protein proximity conclusion Conclusion: Cross-validated role of This compound in autophagy quant_motility->conclusion quant_interaction->conclusion quant_proximity->conclusion

Caption: Workflow for the cross-validation of this compound's role in autophagy.

Experimental Protocols

siRNA-Mediated Knockdown of this compound (p150Glued/DCTN1)

Objective: To specifically reduce the expression of the p150Glued subunit of this compound and observe the effects on autophagy.

Materials:

  • Mammalian cell line (e.g., HeLa, SH-SY5Y)

  • siRNA targeting DCTN1 (and a non-targeting control siRNA)

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium

  • 6-well plates

  • Antibodies for Western blotting (anti-p150Glued, anti-LC3, anti-p62, anti-GAPDH)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 50 pmol of siRNA in 100 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and Lipofectamine solutions, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

  • Transfection: Add the 200 µL siRNA-lipid complex mixture dropwise to each well.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Validation of Knockdown: Harvest a subset of cells to confirm knockdown efficiency by Western blotting using an anti-p150Glued antibody.

  • Autophagy Analysis: The remaining cells can be used for downstream assays such as Western blotting for LC3 and p62, or for immunofluorescence analysis of LC3 puncta.

Live-Cell Imaging of Autophagosome Dynamics

Objective: To visualize and quantify the movement of autophagosomes in real-time in cells with and without functional this compound.

Materials:

  • Cells stably or transiently expressing a fluorescently tagged autophagosome marker (e.g., GFP-LC3).

  • Glass-bottom dishes or chamber slides suitable for live-cell imaging.

  • Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2).

  • Image analysis software (e.g., ImageJ/Fiji with tracking plugins).

Procedure:

  • Cell Preparation: Seed GFP-LC3 expressing cells on glass-bottom dishes. If performing knockdown, transfect with siRNA as described above.

  • Induction of Autophagy (Optional): To enhance visualization, autophagy can be induced by replacing the growth medium with starvation medium (e.g., Earle's Balanced Salt Solution, EBSS) for 1-2 hours before imaging.

  • Imaging:

    • Place the dish on the microscope stage within the environmental chamber.

    • Acquire time-lapse images of GFP-LC3 puncta using a 60x or 100x oil immersion objective. Images are typically captured every 2-5 seconds for a duration of 2-5 minutes.

  • Data Analysis:

    • Generate kymographs from the time-lapse series to visualize the movement of individual puncta over time.

    • Use particle tracking software to quantify the velocity, processivity, and net displacement of GFP-LC3 puncta.

    • Compare the motility parameters between control and this compound-inhibited cells.

Co-immunoprecipitation (Co-IP)

Objective: To determine if this compound subunits physically interact with proteins of the autophagy machinery.

Materials:

  • Cell pellets from control and experimental conditions.

  • Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

  • Primary antibody against the "bait" protein (e.g., anti-p150Glued).

  • Control IgG from the same species as the primary antibody.

  • Protein A/G magnetic beads.

  • Wash buffer (lysis buffer with lower detergent concentration).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

  • Antibodies for Western blotting (against "bait" and "prey" proteins).

Procedure:

  • Cell Lysis: Lyse cell pellets in Co-IP lysis buffer on ice for 30 minutes.

  • Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Pre-clearing: Incubate the supernatant with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the primary antibody or control IgG overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing: Pellet the beads and wash them 3-5 times with cold wash buffer.

  • Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.

  • Western Blot Analysis: Analyze the eluted samples by SDS-PAGE and Western blotting using antibodies against the bait and potential interacting prey proteins.

Proximity Ligation Assay (PLA)

Objective: To detect and quantify the close proximity (and likely interaction) of this compound and autophagy-related proteins in situ.

Materials:

  • Cells grown on coverslips.

  • Fixative (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).

  • Blocking solution (e.g., Duolink Blocking Solution).

  • Primary antibodies raised in different species against the two proteins of interest (e.g., mouse anti-p150Glued and rabbit anti-LC3).

  • PLA probes (anti-mouse MINUS and anti-rabbit PLUS).

  • Ligation and amplification reagents (Duolink In Situ Detection Reagents).

  • Fluorescence microscope.

Procedure:

  • Sample Preparation: Fix and permeabilize cells on coverslips.

  • Blocking: Incubate the coverslips in blocking solution to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with a mixture of the two primary antibodies overnight at 4°C.

  • PLA Probe Incubation: Wash and then incubate with the PLA probes for 1 hour at 37°C.

  • Ligation: Wash and then add the ligation solution. This will create a circular DNA template if the probes are in close proximity. Incubate for 30 minutes at 37°C.

  • Amplification: Wash and then add the amplification solution containing a polymerase and fluorescently labeled oligonucleotides. This will generate a rolling-circle amplification product. Incubate for 100 minutes at 37°C.

  • Imaging and Quantification: Mount the coverslips and visualize the PLA signals as fluorescent puncta using a fluorescence microscope. The number of puncta per cell is quantified to measure the extent of protein-protein proximity.[4][5][6]

Conclusion

The cross-validation of this compound's role in autophagy through multiple, independent experimental approaches provides a robust and comprehensive understanding of its function. siRNA-mediated knockdown demonstrates the necessity of this compound for proper autophagic flux. Live-cell imaging provides dynamic, quantitative data on the impact of this compound disruption on autophagosome transport. Co-immunoprecipitation and proximity ligation assays confirm the physical interaction and close proximity of this compound with key components of the autophagy machinery at the molecular level.

By integrating the quantitative data and methodological insights presented in this guide, researchers can design and execute rigorous experiments to further elucidate the intricate mechanisms by which this compound governs autophagy and how its dysfunction contributes to human disease. This multi-faceted approach is crucial for the development of novel therapeutic strategies targeting the autophagy pathway.

References

Safety Operating Guide

Navigating the Safe Disposal of Dynactin-Related Materials: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the operational and disposal plans of materials related to the dynactin protein complex. Adherence to these procedural, step-by-step guidelines will help answer specific operational questions, fostering a safe and compliant laboratory environment.

Given that "this compound" is a protein complex, disposal procedures should be dictated by the nature of the materials and reagents it is combined with during experimental procedures. All materials that come into contact with biological samples and chemicals should be treated as potentially biohazardous or chemical waste. It is crucial to consult your institution's Environmental Health & Safety (EHS) office for specific regulations.

General Principles for Handling and Waste Segregation

Due to the nature of biological research, all materials that come into contact with the this compound complex and associated reagents must be treated as hazardous waste. This includes stock solutions, unused compounds, contaminated personal protective equipment (PPE), and laboratory consumables.

  • Designated Work Area : All work should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.

  • Appropriate PPE : Always wear appropriate PPE, including double gloves, a lab coat, and eye protection.

  • Waste Segregation : Proper segregation of waste at the point of generation is critical. Use clearly labeled, dedicated waste containers.

Quantitative Data for Common Laboratory Waste

For proper waste management and documentation, a summary of key quantitative data for common laboratory waste streams is provided below.

Waste StreamTypical Holding Time Before TreatmentDecontamination Concentration (Bleach)Inactivation Time
Liquid Biohazardous Waste< 24 hours10% final concentration30 minutes
Solid Biohazardous Waste< 7 daysN/A (Autoclave)N/A (Autoclave)
SharpsUntil container is 3/4 fullN/AN/A

Experimental Protocols: Disposal Procedures

The following protocols provide detailed methodologies for the disposal of waste generated during experiments involving the this compound complex.

Protocol 1: Liquid Waste Disposal

This protocol details the chemical disinfection of liquid biohazardous waste.

Materials:

  • Liquid waste (e.g., cell culture media, buffers, antibody solutions)

  • Sodium hypochlorite (B82951) (household bleach) or Wescodyne®

  • Appropriate PPE (gloves, safety glasses, lab coat)

  • Labeled, leak-proof waste container

Procedure:

  • Collection : Collect all liquid biohazardous waste in a labeled, leak-proof container.

  • Decontamination : For each 100 mL of liquid waste, add 10 mL of sodium hypochlorite (household bleach) or 0.5 mL of Wescodyne®.[1]

  • Inactivation : Mix the solution and let it stand for at least 30 minutes to ensure proper disinfection.[1]

  • Disposal : Pour the decontaminated mixture down a laboratory sink, followed by a ten-fold excess of water.[1]

  • Aspiration Traps : For aspiration traps, ensure an in-line HEPA filter is used to protect the vacuum system. The collection flask should contain a disinfectant like bleach or Wescodyne® to decontaminate the waste as it is collected.[1]

Protocol 2: Solid Waste Disposal

This protocol details the disposal of non-sharp, solid biohazardous waste.

Materials:

  • Solid waste (e.g., contaminated gloves, gowns, bench paper, pipette tips, vials)

  • Autoclavable biohazard bags (orange or red, as per institutional guidelines)

  • Labeled, rigid, leak-proof container with a lid

Procedure:

  • Segregation : At the point of use, immediately place all contaminated solid materials into a designated, labeled biohazard bag within a rigid container.

  • Packaging : Do not overfill autoclave bags; they should be no more than ¾ full. Add approximately 250 mL of water to a standard-size biohazard bag before closing to facilitate steam generation during autoclaving.[1]

  • Storage : Store the container in a designated and secure area until it is ready for autoclaving.

  • Final Disposal : Once the bag is appropriately filled, it should be autoclaved according to your institution's standard operating procedures to decontaminate the waste before final disposal with regular trash.

Protocol 3: Sharps Waste Disposal

This protocol details the disposal of contaminated sharps.

Materials:

  • Sharps waste (e.g., needles, syringes, glass vials, scalpels, razor blades, Pasteur pipettes)

  • Puncture-resistant, labeled sharps container

Procedure:

  • Collection : Immediately place all sharps into a designated, puncture-resistant sharps container.

  • Container Management : Do not recap needles. Do not overfill the sharps container; it should be closed when it is about three-quarters full.

  • Final Disposal : Once the container is three-quarters full, close and seal it. Arrange for its collection by your institution's hazardous waste management service, which will typically be disposed of via incineration.

Visualizing this compound's Role in Cellular Transport

The following diagram illustrates the interaction between dynein, this compound, and cargo, a key signaling and transport pathway in which this compound is involved.[2]

dynactin_pathway cluster_complex Dynein-Dynactin-Cargo Complex cluster_transport Intracellular Transport dynein Dynein Motor This compound This compound Complex dynein->this compound binds to microtubule Microtubule Track dynein->microtubule walks along cargo Vesicle/Organelle (Cargo) This compound->cargo links movement Cargo Movement (towards minus end) microtubule->movement

References

Essential Safety and Handling Protocols for Dynactin Protein

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Handling Dynactin: It is important to clarify that this compound is a protein complex, not a hazardous chemical. Therefore, specific personal protective equipment (PPE) and handling procedures are governed by standard laboratory practices for working with biological materials, such as purified proteins. The following guidelines provide a comprehensive operational and safety plan for researchers, scientists, and drug development professionals engaged in work involving this compound and similar protein solutions.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling any biological material. The following table summarizes the minimum recommended PPE for handling protein solutions like this compound in a laboratory setting.[1][2]

TaskRequired PPEOptional/Additional PPE (Based on Risk Assessment)
Receiving and Storage - Laboratory Coat- Nitrile Gloves- Safety Glasses- Face shield if there is a risk of splashing.
Sample Preparation (e.g., buffer exchange, dilution)- Laboratory Coat- Nitrile Gloves- Safety Glasses with Side Shields- Face shield for larger volumes or splash-prone procedures.
Experimental Use (e.g., Western Blot, ELISA)- Laboratory Coat- Nitrile Gloves- Safety Glasses with Side Shields- Chemical splash goggles if working with hazardous reagents.- Thermal gloves if handling hot samples.
Spill Cleanup - Laboratory Coat- Double Nitrile Gloves- Chemical Splash Goggles- Face Shield- Respirator (if significant aerosols may be generated).

Operational Plan: Handling and Disposal of this compound

Step 1: Preparation and Handling

When working with protein solutions, it is best practice to work on a clean surface, and for some applications, a biosafety cabinet may be appropriate.

  • Personal Protective Equipment: Before beginning any work, ensure you are wearing the appropriate PPE as outlined in the table above.[2][3]

  • Mixing: To mix protein solutions, use a micropipettor with a polypropylene (B1209903) tip and mix gently. Avoid vigorous shaking or vortexing, as this can create foam and denature the protein. For larger volumes, gentle inversion in a capped polypropylene tube is recommended.[4]

  • Containers: Use polypropylene or other suitable plastic containers for antibodies and other proteins unless they are diluted in a solution containing serum or albumin.[4]

Step 2: Storage

Proper storage is crucial to maintain the integrity of the this compound protein.

  • Short-term Storage: For short-term storage, keep protein solutions on wet ice.

  • Long-term Storage and Freeze-Thaw: For long-term storage, it is generally recommended to freeze protein solutions quickly to preserve their activity.[4]

    • Use polypropylene tubes for snap freezing, as glass can crack.[4]

    • Clearly label all tubes with an alcohol-resistant marker before freezing.[4]

    • When thawing, do so quickly to prevent the separation of salts and protein.[4] If the solution appears cloudy after thawing, the protein's bioactivity may be compromised.[4]

Step 3: Disposal

Proper disposal of biological waste is essential to prevent contamination and adhere to regulatory requirements.[5]

  • Liquid Waste: Liquid biohazardous waste should be decontaminated before disposal. This can often be achieved by adding a suitable disinfectant.

  • Solid Waste: Solid waste contaminated with biological materials, such as pipette tips and tubes, should be collected in a designated biohazard bag.

  • Sharps: Any sharps, such as needles or broken glass, that are contaminated with biological material must be disposed of in a puncture-resistant sharps container.

  • Decontamination: All biological waste should be autoclaved or treated with an appropriate disinfectant to inactivate any potential pathogens before final disposal. Adherence to local and national regulations for biohazardous waste management is mandatory.

Emergency Plan: Biological Spill Cleanup

In the event of a spill of biological material, follow these procedures to ensure safety and proper decontamination.

For Spills Outside a Biosafety Cabinet:
  • Alert Others and Secure the Area: Immediately alert others in the vicinity of the spill.[6]

  • Vacate the Area: If there is a risk of aerosols, vacate the area for at least 30 minutes to allow them to settle.[6][7] Post a warning sign on the door to prevent others from entering.[7][8]

  • Remove Contaminated PPE: Carefully remove any contaminated clothing or PPE, turning the exposed areas inward, and place them in a biohazard bag for later autoclaving.[8][9]

  • Wash Exposed Skin: Thoroughly wash any exposed skin with soap and water.[9]

  • Don Fresh PPE: Before re-entering the area to clean the spill, put on a fresh set of appropriate PPE, including a lab coat, double gloves, and eye protection.[9]

  • Contain the Spill: Cover the spill with absorbent material, such as paper towels.[6]

  • Apply Disinfectant: Carefully pour a suitable disinfectant over the absorbent material, starting from the outside of the spill and working inward to avoid spreading the contamination.[6][9] Allow for the recommended contact time, which is typically at least 20 minutes for a 10% bleach solution.[6]

  • Clean the Area: After the required contact time, use forceps or a dustpan to collect the absorbent material and any broken glass, and place it in a sharps container or biohazard bag.[9] Wipe the spill area again with disinfectant-soaked towels.[9]

  • Dispose of Waste: All contaminated materials should be placed in a biohazard bag for proper disposal.[9]

  • Final Steps: Remove PPE and wash your hands thoroughly with soap and water.[9] Report the spill to your laboratory supervisor.[9]

For Spills Inside a Biosafety Cabinet:
  • Keep the Cabinet Running: Do not turn off the biosafety cabinet. Allow it to run to contain any aerosols.[10]

  • Wear PPE: Ensure you are wearing a lab coat, safety glasses, and gloves during the cleanup.[10]

  • Decontaminate: Apply a disinfectant to the spill and allow for a minimum of 20 minutes of contact time.[10]

  • Wipe Down Surfaces: Wipe up the spill with disinfectant-soaked paper towels. Also, wipe down the walls, work surface, and any equipment inside the cabinet.[10]

  • Dispose of Waste: Discard all contaminated materials in an appropriate biohazard waste container.[10]

  • Remove PPE: After cleanup, remove your protective clothing and place it in a biohazard bag for disposal or autoclaving.[10]

  • Continue Cabinet Operation: Allow the cabinet to run for at least 10 minutes after the cleanup is complete before resuming work or turning it off.[10]

Visual Workflows

G cluster_prep Preparation & Handling cluster_storage Storage cluster_disposal Disposal A Don Appropriate PPE B Prepare Clean Workspace A->B C Handle and Mix Protein Solution Gently B->C D Short-term: Store on Wet Ice C->D Post-Handling E Long-term: Aliquot and Snap Freeze C->E Post-Handling G Segregate Waste (Liquid, Solid, Sharps) C->G Post-Experiment F Store at Recommended Temperature E->F H Decontaminate Waste (e.g., Autoclave) G->H I Dispose According to Institutional Guidelines H->I

Caption: General workflow for handling and disposing of protein solutions.

G cluster_spill Biological Spill Cleanup A Alert Others & Secure Area B Vacate for 30 mins (if aerosols present) A->B C Don Fresh PPE B->C D Cover Spill with Absorbent Material C->D E Apply Disinfectant (Outside-In) D->E F Allow 20+ min Contact Time E->F G Clean Up Debris into Biohazard Bag F->G H Wipe Area Again with Disinfectant G->H I Dispose of Waste & Wash Hands H->I

Caption: Step-by-step procedure for cleaning up a biological spill.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。